1,1'-Diethyl-2,2'-cyanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZCWVTGOVGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20766-49-8 | |
| Record name | 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20766-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1'-Diethyl-2,2'-cyanine iodide (CAS 977-96-8): Properties, Mechanisms, and Applications
This guide provides a comprehensive technical overview of 1,1'-Diethyl-2,2'-cyanine iodide, a versatile cyanine dye with significant applications in biological research and drug development. Known by several synonyms including Pseudoisocyanine iodide (PIC), Decynium 22, and 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium iodide, this compound's unique photophysical properties and biological interactions make it an invaluable tool for researchers.[1][2] This document delves into its core characteristics, mechanisms of action, and practical applications, offering field-proven insights for scientists and professionals.
Core Physicochemical and Spectroscopic Profile
This compound iodide is a quinocyanine dye characterized by a robust chemical structure and distinct physical properties.[3][4] Its extended conjugated system is the foundation of its strong optical absorption and fluorescence capabilities.[5] The molecule's stability and solubility in specific organic solvents are critical for its practical utility in experimental settings.
Table 1: Key Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| CAS Number | 977-96-8 | [1] |
| Molecular Formula | C₂₃H₂₃IN₂ | [1] |
| Molecular Weight | 454.35 g/mol | [1][2] |
| Appearance | Golden yellow to dark red or dark green crystalline powder.[1][3][4] | [1][3][4] |
| Melting Point | ~273 °C (with decomposition) | [1][2][5] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) up to 10 mM.[3][4] | [3][4] |
| Absorption Max (λmax) | ~524-525 nm (in Ethanol or Water) | [2][3][5][6] |
| Molar Absorptivity (ε) | ~54,000 L·mol⁻¹·cm⁻¹ at 524 nm (in Ethanol) | [5][6][7] |
| Purity | ≥98% (by HPLC) | [1][8] |
The high molar absorptivity is a key feature, enabling sensitive detection even at low concentrations, which is highly advantageous for applications like fluorescence microscopy and biochemical assays.[1] However, it is sensitive to light and strong oxidizing agents, which can lead to degradation.[5][9]
The Phenomenon of J-Aggregation
A defining characteristic of this compound iodide is its capacity to form J-aggregates in aqueous solutions.[5] This self-assembly process is highly dependent on factors like concentration, temperature, and solvent polarity.[10]
-
Monomeric State: At low concentrations or in organic solvents like ethanol, the dye exists primarily as monomers, exhibiting an absorption maximum around 524 nm.[5][10]
-
Aggregate Formation: In aqueous solutions at higher concentrations, the molecules self-organize into supramolecular structures known as J-aggregates. This aggregation is marked by the appearance of a new, sharp, and red-shifted absorption band at approximately 573 nm.[10]
This spectral shift is due to strong exciton coupling between the dye molecules arranged in a head-to-tail fashion.[5] The formation of J-aggregates is not merely a physical curiosity; it is the basis for its use as a fluorescent probe inside cells. While the monomeric form is weakly fluorescent, the aggregated state exhibits strong superradiant emission, a phenomenon that can be harnessed to report on cellular uptake and localization.[11]
Mechanism of Action: Inhibition of Monoamine Transporters
In the context of drug development and neuroscience, this compound iodide (as Decynium 22) is recognized as a potent inhibitor of specific membrane transporters. Its primary targets are the organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT).[8][11][12]
These transporters play a crucial role in the disposition of monoamine neurotransmitters (like dopamine and norepinephrine) and various xenobiotics.[11] The inhibitory action of Decynium 22 is of significant interest for modulating neurotransmitter levels and studying neurodegenerative processes.
-
Competitive Inhibition: It is hypothesized that Decynium 22 competes with endogenous monoamines and other substrates for transport via OCTs and PMAT.[11] By blocking these transporters, it can prevent the uptake of neurotoxins or alter the extracellular concentration of neurotransmitters.
-
Neuroprotective Effects: A key application stemming from this mechanism is its ability to inhibit the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a metabolite linked to Parkinson's-like neurodegeneration.[3][4][5] By blocking MPP+ entry into neurons, it can prevent the subsequent apoptosis (programmed cell death).[3][4]
Key Applications in Research
The unique properties of this dye lend it to a variety of applications in life sciences research.
-
Fluorescent Imaging: It is widely used as a fluorescent probe for imaging cellular processes.[1][5][13] Its ability to form highly fluorescent J-aggregates upon cellular uptake allows for the visualization of cells and the study of transporter activity.[11]
-
Neuroscience Research: Its role as an inhibitor of MPP+ uptake makes it a valuable tool for studying the mechanisms of neurotoxicity and developing potential neuroprotective strategies.[3][5]
-
Photodynamic Therapy (PDT): In some research contexts, cyanine dyes are explored for their potential in PDT.[1][13][14] When activated by light, they can generate reactive oxygen species that selectively destroy targeted cells, such as cancer cells.[1][13]
-
Sensor Development: The dye's sensitivity to its chemical environment makes it a candidate for use in the development of optical biosensors for detecting specific biomolecules or environmental pollutants.[1][13][14]
Experimental Protocol: Cell-Based Fluorescence Imaging
This protocol outlines a generalized workflow for using this compound iodide to visualize cells based on transporter-mediated uptake.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound iodide in high-quality, anhydrous DMSO.[3][4]
- Vortex thoroughly to ensure complete dissolution. Store protected from light at room temperature.[3][15]
2. Cell Culture:
- Plate cells of interest (e.g., astrocytes, which express OCTs) in a suitable format for microscopy (e.g., glass-bottom dishes).[11]
- Culture cells to the desired confluency under standard conditions.
3. Staining Procedure:
- Prepare a working solution of the dye by diluting the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration (typically in the low micromolar range, e.g., 1-10 µM).
- Aspirate the culture medium from the cells and wash once with the buffer.
- Incubate the cells with the dye working solution at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time may require optimization.
- Causality Note: Incubation allows for active transport of the dye into the cells via transporters like OCTs. The intracellular environment and potential interaction with biomolecules like DNA can template the formation of fluorescent J-aggregates.[11]
4. Imaging:
After incubation, wash the cells two to three times with fresh buffer to remove extracellular dye.
Add fresh buffer or imaging medium to the cells.
Visualize the cells using a fluorescence microscope. Use an excitation wavelength near 480 nm and collect emission centered around 570-580 nm to specifically detect the intracellular J-aggregates.[11]
Workflow for cell imaging with the dye. Safety and Handling
This compound iodide is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
Hazard Identification: The compound is classified as fatal if swallowed or inhaled, harmful in contact with skin, and causes serious skin and eye irritation.[16][17] It may also cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and protective gloves when handling.[15][16] Work in a well-ventilated area or under a chemical fume hood.[16] Respiratory protection may be required.[16]
-
Handling and Storage: Avoid creating dust.[16] Keep the container tightly closed and store in a dry, well-ventilated place, protected from light.[15][16] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[16]
-
Disposal: Dispose of the material and its container as hazardous waste in accordance with local, state, and federal regulations.[16]
Conclusion
This compound iodide is a multifaceted chemical tool with a rich history and a promising future in scientific research. Its utility is rooted in its unique photophysical properties, particularly its ability to form J-aggregates, and its specific biological activity as a potent inhibitor of key monoamine transporters. For researchers in cell biology, neuroscience, and drug development, a thorough understanding of its properties, mechanisms, and handling requirements is essential to leverage its full potential in advancing scientific discovery.
References
- EvitaChem. (n.d.). Buy this compound iodide (EVT-304010).
- ChemicalBook. (n.d.). This compound IODIDE | 977-96-8.
- ChemicalBook. (n.d.). This compound iodide.
- MedChemExpress. (n.d.). Pseudoisocyanine iodide (this compound iodide) | Transporter Inhibitor.
- Chem-Impex. (n.d.). This compound iodide.
- Chemoventory. (n.d.). This compound Iodide, 99% (UV-Vis).
- PhotochemCAD. (n.d.). This compound iodide.
- Oregon Medical Laser Center. (2017). This compound iodide.
- Chem-Impex. (n.d.). 1,1'-Diethyl-2,2'-carbocyanine iodide.
- J&K Scientific. (n.d.). 1,1′-Diethyl-2,2′-cyanine iodide | 605-91-4.
- Tocris Bioscience. (n.d.). Decynium 22 | CAS 977-96-8.
- Santa Cruz Biotechnology. (n.d.). 1,1'-Diethyl-2,4'-cyanine iodide - Material Safety Data Sheet.
- The Journal of Physical Chemistry B. (n.d.). Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution.
- TCI Chemicals. (n.d.). This compound Iodide | 977-96-8.
- Ivanov, A. I., et al. (n.d.). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. PubMed Central.
- ResearchGate. (n.d.). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- PubChem. (n.d.). This compound iodide.
- University of Wisconsin-Madison. (n.d.). Absorption Spectra of Conjugated Dyes. Retrieved from University of Wisconsin-Madison Chemistry Department.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,1′-二乙基-2,2′-碘化氰 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 4. This compound IODIDE CAS#: 977-96-8 [m.chemicalbook.com]
- 5. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 6. PhotochemCAD | this compound iodide [photochemcad.com]
- 7. This compound iodide [omlc.org]
- 8. Decynium 22 | CAS 977-96-8 | Tocris Bioscience [tocris.com]
- 9. Absorption Spectra of Conjugated Dyes [gustavus.edu]
- 10. nathan.instras.com [nathan.instras.com]
- 11. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemimpex.com [chemimpex.com]
- 14. jk-sci.com [jk-sci.com]
- 15. simmons.chemoventory.com [simmons.chemoventory.com]
- 16. geneseo.edu [geneseo.edu]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Pseudoisocyanine Iodide: From Molecular Properties to Advanced Applications
Abstract: This technical guide provides a comprehensive overview of Pseudoisocyanine iodide (PIC), a classic cyanine dye renowned for its remarkable ability to form J-aggregates with unique photophysical properties. We delve into the fundamental chemical and spectroscopic characteristics of PIC, with a detailed exploration of the theory and mechanism behind J-aggregation. This guide offers field-proven insights into the practical applications of PIC in spectroscopy, materials science, and biological imaging, supported by detailed experimental protocols. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize Pseudoisocyanine iodide in their work.
Introduction to Pseudoisocyanine Iodide (PIC)
Pseudoisocyanine iodide, systematically named 1,1'-Diethyl-2,2'-cyanine iodide, is a cationic cyanine dye that has been a subject of intense scientific interest since the 1930s.[1][2] Its significance stems from its propensity to self-assemble into highly ordered supramolecular structures known as J-aggregates.[2][3] These aggregates exhibit distinct spectroscopic properties, most notably a sharp, narrow, and bathochromically shifted (red-shifted) absorption band, referred to as the J-band, which is a hallmark of coherent excitonic coupling between the dye molecules.[3][4][5]
Chemical Structure and Core Properties
Pseudoisocyanine iodide is composed of two quinoline rings linked by a methine bridge, with ethyl groups attached to the nitrogen atoms.[6][7] The positive charge is delocalized across the conjugated π-system of the molecule.
The planarity of the molecule and the extensive π-conjugation are crucial for its strong absorption in the visible region and its ability to form stable aggregates through π-π stacking.
Caption: Experimental workflow for preparing and characterizing PIC J-aggregates.
Conclusion
Pseudoisocyanine iodide remains a cornerstone molecule for the study of excitonic phenomena and supramolecular chemistry. Its ability to form well-defined J-aggregates with distinct and powerful optical properties provides a versatile platform for both fundamental research and applied science. From understanding the basics of molecular self-assembly to designing sophisticated DNA-templated photonic devices, the principles demonstrated by PIC continue to inspire innovation. This guide has provided a technical foundation and practical methodologies, empowering researchers to explore and exploit the remarkable properties of this classic cyanine dye.
References
- Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR.
- Molecular model of J-aggregated pseudoisocyanine fibers. AIP Publishing. URL
- Molecular model of J-aggregated pseudoisocyanine fibers. PMC - NIH. URL
- Pseudoisocyanine iodide-SDS. MedChemExpress. URL
- This compound iodide. PubChem. URL
- Quinolinium, 1-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-, iodide (1:1). EPA. URL
- 1-Ethyl-2-((1-ethylquinolin-2(1H)-ylidene)methyl)quinolin-1-ium iodide, min 98%, 100 mg. Ereztech. URL
- Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities. NIH. URL
- On the Structure of the J-Aggregates of Pseudoisocyanine.
- Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water.
- (E)-1-Ethyl-2-((1-ethylquinolin-2(1H)-ylidene)methyl)quinolin-1-ium iodide (1 x 100 mg). Reagentia. URL
- Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR. American Chemical Society. URL
- J-aggreg
- (E)-1-Ethyl-2-((1-ethylquinolin-2(1H)-ylidene)methyl)quinolin-1-ium iodide (1 x 250 mg). Reagentia. URL
- Pseudoisocyanine iodide (this compound iodide). MedChemExpress. URL
- Spectroscopic and AFM Studies on the Structures of Pseudoisocyanine J Aggregates at a Mica/Water Interface.
- Formation of pseudoisocyanine J-aggregates during thin-film form
- 1-Ethyl-2-[(1-ethyl-4(1h)-quinolylidene)methyl]-quinolinium iodide. NIST WebBook. URL
- Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR | Request PDF.
- The role of cellulose acetate as a matrix for aggregation of pseudoisocyanine iodide: absorption and emission studies. PubMed. URL
- SAFETY D
- Influence of pseudoisocyanine - aggregate agglomeration on the optical properties.
- SAFETY D
- SAFETY D
- Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substr
- 1,1′-Diethyl-2,2′-cyanine iodide - Safety D
- Effects of the Mixing Protocol on the Self-Assembling Process of W
- 977-96-8, Pseudoisocyanine Formula. ECHEMI. URL
- PSEUDOISOCYANINE IODIDE. FDA. URL
- Chemical Imaging for Biological Systems: Techniques, AI-Driven Processing, and Applications. Journal of Materials Chemistry B (RSC Publishing). URL
Sources
- 1. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Molecular model of J-aggregated pseudoisocyanine fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Decynium-22: A Technical Guide to its Mechanism of Action as a Polyspecific Organic Cation Transporter Inhibitor
Executive Summary: Decynium-22 (D22) is a potent, non-selective inhibitor of polyspecific organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT).[1][2] Belonging to the cyanine dye family, D22 is a cationic molecule widely utilized in pharmacological research to probe the function of these low-affinity, high-capacity transporters.[3][4] Its primary mechanism of action is competitive inhibition of substrate uptake, making it an invaluable tool for distinguishing the activity of OCTs/PMAT from high-affinity, low-capacity monoamine transporters like DAT, SERT, and NET.[1][3] This guide provides an in-depth analysis of D22's mechanism, quantitative interaction profile, and detailed protocols for its application in research settings, targeting drug development professionals and academic researchers.
The Landscape of Organic Cation Transport in Pharmacology
The disposition, efficacy, and toxicity of many cationic drugs and endogenous molecules are governed by transporter proteins. Two major superfamilies are of primary importance: the high-affinity Solute Carrier 6 (SLC6) family (e.g., DAT, SERT, NET) and the low-affinity Solute Carrier 22 (SLC22) and 29 (SLC29) families, which include the Organic Cation Transporters (OCT1, OCT2, OCT3) and the Plasma Membrane Monoamine Transporter (PMAT), respectively.[2][5] While SLC6 transporters are targets for major drug classes like SSRIs, the OCT/PMAT systems, often termed "uptake2," play a crucial role in the clearance of monoamines and a wide array of xenobiotics in the brain, liver, kidney, and other tissues.[2][6] Decynium-22 serves as a key pharmacological tool to isolate and study the function of this uptake2 system.[1][7]
Core Mechanism of Action: Competitive Inhibition
Decynium-22's primary mechanism is the competitive inhibition of substrate transport by OCT and PMAT proteins.[8] As a cation itself, D22 is hypothesized to compete with other cationic substrates, such as the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) or the fluorescent probe 4-(4-dimethylaminostyryl)-N-methylpyridinium (ASP+), for access to the transporter's binding pocket.[1][3] This interaction prevents the translocation of the substrate across the cell membrane without being significantly transported itself. Evidence suggests D22 has a very high affinity for OCT family members, binding at nanomolar concentrations.[3][6][9]
dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Competitive inhibition of OCTs by Decynium-22.
Quantitative Inhibition Profile
The potency of Decynium-22 varies across different transporter isoforms. It is generally most potent at OCT3, followed by OCT2 and PMAT. The half-maximal inhibitory concentrations (IC50) are critical for designing experiments and interpreting results.
| Transporter Target | Species | Substrate Used | IC50 (µM) | Reference |
| hOCT1 | Human | [3H]-MPP+ | ~1.14 - 5.0 | [10] |
| hOCT2 | Human | [3H]-MPP+ | ~0.1 - 2.71 | [1][10] |
| hOCT3 | Human | [3H]-MPP+ | ~0.072 | [11] |
| hPMAT | Human | [3H]-MPP+ | ~1.0 - 7.77 | [2][10] |
| mDAT | Mouse | [3H]-MPP+ | 13 | [1] |
| mNET | Mouse | [3H]-MPP+ | 35 | [1] |
| mSERT | Mouse | [3H]-MPP+ | 8 | [1] |
Note: IC50 values can vary depending on the experimental system, cell line, and specific substrate used.[1] While D22 is a potent OCT/PMAT inhibitor, it also shows micromolar affinity for high-affinity monoamine transporters, a critical consideration for experimental design.[1][5]
Experimental Protocols for Characterizing D22 Activity
Rationale for Assay Design: The HEK293 Model System
Expertise & Experience: The most common and reliable method for studying D22's mechanism is a competitive uptake inhibition assay using a heterologous expression system. Human Embryonic Kidney 293 (HEK293) cells are the industry standard for this purpose. The causality is clear: HEK293 cells have low endogenous transporter expression, providing a "clean" background. When they are stably or transiently transfected to overexpress a single transporter (e.g., hOCT2), any measured uptake of a specific substrate can be confidently attributed to that transporter's activity. This creates a self-validating system where the difference between transfected and non-transfected (or empty vector) cells defines the specific signal.
Trustworthiness: The choice of substrate is equally critical. While radiolabeled substrates like [3H]-MPP+ are traditional, fluorescent substrates such as ASP+ offer a safer, higher-throughput alternative without sacrificing accuracy.[12][13] ASP+ is a well-validated substrate for multiple OCTs, and its fluorescence upon cellular uptake can be readily quantified with a microplate reader.[12][14][15]
Detailed Protocol: In Vitro hOCT2 Inhibition Assay using ASP+
This protocol describes a standard method to determine the IC50 of Decynium-22 for the human organic cation transporter 2 (hOCT2).
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing hOCT2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Two days prior to the assay, seed the cells onto a poly-D-lysine-coated, clear-bottom, black-walled 96-well plate at a density of 40,000-60,000 cells per well.[1] Aim for 80-90% confluency on the day of the experiment.
2. Preparation of Assay Buffers and Reagents:
- Assay Buffer (KHB): Krebs-HEPES buffer (pH 7.3) containing: 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 25 mM HEPES, 5 mM D-glucose.[1]
- ASP+ Stock Solution: Prepare a 10 mM stock of ASP+ in DMSO.
- Decynium-22 Stock Solution: Prepare a 10 mM stock of Decynium-22 in DMSO. Create a serial dilution series in KHB to achieve final assay concentrations ranging from 1 nM to 100 µM.
3. Assay Procedure:
- On the day of the experiment, aspirate the culture medium from the wells.
- Wash each well once with 200 µL of pre-warmed (37°C) KHB.[1]
- Add 50 µL of KHB containing the various concentrations of Decynium-22 (or vehicle for control wells) to the appropriate wells.
- Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to equilibrate with the cells.[1]
- Initiate the transport reaction by adding 50 µL of pre-warmed KHB containing ASP+ to each well. The final ASP+ concentration should be at or near its Km for hOCT2 (typically 10-20 µM).
- Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake, determined in preliminary time-course experiments.
- Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KHB.[1]
- After the final wash, lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.[1]
4. Data Acquisition and Analysis:
- Measure the fluorescence in each well using a microplate reader with appropriate excitation and emission wavelengths for ASP+ (e.g., Ex: 475 nm, Em: 605 nm).
- Define 100% transport as the fluorescence in vehicle-treated wells (Total Uptake).
- Define 0% transport (or non-specific uptake) as the fluorescence in wells treated with a saturating concentration of a known inhibitor (e.g., 1 mM cimetidine or a high concentration of D22).[16]
- Subtract the non-specific uptake value from all other measurements.
- Plot the percentage of specific uptake as a function of the log concentration of Decynium-22.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC50 value.[1]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for an in vitro transporter inhibition assay.
Applications and Limitations
Applications:
-
Drug-Drug Interaction (DDI) Studies: D22 is used as a prototypical inhibitor to assess whether new chemical entities interact with OCTs, a key recommendation in regulatory guidance.[4][16]
-
Elucidating Transporter Function: It helps isolate the contribution of OCTs/PMAT to neurotransmitter clearance, especially in models where high-affinity transporters are genetically or pharmacologically knocked out.[1][4][17]
-
Antidepressant Research: Studies have shown D22 can potentiate the effects of SSRIs, suggesting that inhibiting OCTs could be a novel strategy for treating depression.[4][17]
Limitations:
-
Lack of Selectivity: D22 does not readily discriminate between OCT isoforms or PMAT, making it difficult to attribute an effect to a single transporter without using knockout models.[1][18]
-
Off-Target Effects: At higher micromolar concentrations, D22 can inhibit high-affinity monoamine transporters (DAT, NET, SERT) and has been shown to interfere with ion channel function, which can confound the interpretation of results in complex systems.[1][2][5][19]
Conclusion
Decynium-22 remains an indispensable pharmacological tool for the study of low-affinity organic cation transporters. Its well-characterized mechanism as a potent, competitive inhibitor allows researchers to dissect complex transport phenomena. While its lack of selectivity necessitates careful experimental design and data interpretation, its utility in preclinical DDI screening and fundamental research is firmly established. Understanding the quantitative details of its interaction profile and employing robust, validated protocols are paramount to leveraging its full potential in drug discovery and development.
References
- Cerveny, L., Svecova, L., & Sestak, V. (2014). Organic Cation Transport Measurements Using Fluorescence Techniques. Methods in Molecular Biology, 1141, 349-366. [Link]
- Fraser-Spears, R., Krause-Heuer, A. M., Basiouny, M., et al. (2019). Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. European Journal of Pharmacology, 842, 351-364. [Link]
- Haar, G., Hrachova, K., Wagner, T., Boehm, S., & Schicker, K. (2023). Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels. Frontiers in Pharmacology, 14, 1276100. [Link]
- Schicker, K., Haar, G., Hrachova, K., Wagner, T., & Boehm, S. (2023). Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels.
- Inyushin, M., Zayzafoon, M., & Martinez-Zaguilan, R. (2009). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. Neuroscience, 164(3), 1320-1332. [Link]
- ResearchGate. (n.d.). IC 50 values of various agents for mOct2, mOct3, and mPmat activities.
- Lloyd, K. E., Todey, S. A., & Neumaier, J. F. (2022). High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish. Frontiers in Behavioral Neuroscience, 16, 867807. [Link]
- Mayer, F. P., Wimmer, L., Dillon, S., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(11), 5983. [Link]
- Horton, R. E., Apple, D. M., & Daws, L. C. (2013). Decynium-22 Enhances SSRI-Induced Antidepressant-Like Effects in Mice: Uncovering Novel Targets to Treat Depression. Journal of Neuroscience, 33(25), 10534-10543. [Link]
- Gasser, P. J., & Daws, L. C. (2021). Organic Cation Transporters in Psychiatric Disorders. Handbook of Experimental Pharmacology, 267, 237-256. [Link]
- Fraser-Spears, R., Krause-Heuer, A. M., Basiouny, M., et al. (2018). Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. PubMed. [Link]
- Le Daré, B., Hmila, I., & Olivier, D. (2021). Substrate-Dependent Trans-Stimulation of Organic Cation Transporter 2 Activity. Pharmaceuticals, 14(7), 675. [Link]
- Laws, J. D. (2024). Transport of The Fluorescent Substrate ASP+ by Organic Cation Transporter-3 in Human Corneal Epithelial Cells.
- ResearchGate. (2019). Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter.
- Laws, J. D. (2024). Transport of The Fluorescent Substrate ASP+ by Organic Cation Transporter-3 in Human Corneal Epithelial Cells.
- ResearchGate. (2015). Differential Activity of Decynium‐22 Analogs: Novel Targets for Probing Low‐Affinity/High‐Capacity Biogenic Amine Transporters.
- ResearchGate. (n.d.). Inhibition of MPP⁺-induced response by decynium-22 or 10 µM of OCT inhibitors in impedance-based transporter assay.
- Labroots. (2023). Microplate Reader Detection of a Fluorescent Substrate to Determine Transporter Activity and... YouTube. [Link]
- Lloyd, K. E., Todey, S. A., & Neumaier, J. F. (2022). High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish.
- ResearchGate. (2017). The effect of kinase inhibitors on the decynium-22-mediated OCT3...
- Yin, J., Smith, N., & Feng, B. (2021). In Vitro Inhibition of Renal OCT2 and MATE1 Secretion by Antiemetic Drugs. International Journal of Molecular Sciences, 22(12), 6439. [Link]
- Haar, G., Hrachova, K., Wagner, T., Boehm, S., & Schicker, K. (2023). Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels. PubMed. [Link]
Sources
- 1. Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels [frontiersin.org]
- 3. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decynium-22 Enhances SSRI-Induced Antidepressant-Like Effects in Mice: Uncovering Novel Targets to Treat Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Cation Transport Measurements Using Fluorescence Techniques | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 15. "Transport of The Fluorescent Substrate ASP+ by Organic Cation Transpor" by Jeremy Laws [athenaeum.uiw.edu]
- 16. In Vitro Inhibition of Renal OCT2 and MATE1 Secretion by Antiemetic Drugs [mdpi.com]
- 17. Organic Cation Transporters in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,1'-Diethyl-2,2'-cyanine iodide in DMSO
Introduction: The Significance of 1,1'-Diethyl-2,2'-cyanine iodide in Modern Research
This compound iodide, also known as pseudoisocyanine iodide, is a cationic cyanine dye with significant applications across various scientific disciplines. Its unique photophysical properties, particularly its propensity to form J-aggregates in aqueous solutions, have made it a valuable tool in fields ranging from photography to biophysics.[1][2] In contemporary research, it is frequently utilized as a fluorescent probe for labeling biomolecules, enabling the visualization of cellular structures and processes.[3] Furthermore, its role as a potent inhibitor of the extraneuronal monoamine transporter (EMT) makes it a crucial compound in neurobiological studies.[3]
The choice of solvent is paramount in harnessing the full potential of this dye. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in bioconjugation and other applications involving fluorescent dyes, primarily due to its ability to dissolve a wide range of both polar and nonpolar compounds.[4] This guide provides a comprehensive technical overview of the solubility of this compound iodide in DMSO, offering practical protocols and insights for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Core Properties and Solubility Profile
This compound iodide typically presents as a dark red or dark green crystalline powder.[3] Its solubility in DMSO is a critical parameter for the preparation of stock solutions for various applications.
| Property | Value | Source(s) |
| Chemical Formula | C₂₃H₂₃IN₂ | [5] |
| Molecular Weight | 454.35 g/mol | [3] |
| Appearance | Dark red or dark green powder | [3] |
| Melting Point | 273 °C (decomposes) | [3] |
| Solubility in DMSO | Up to 10 mM | [3] |
| Absorption Maximum (λmax) in Ethanol | ~524 nm | [6][7] |
Understanding Aggregation: A Tale of Two Solvents
A key characteristic of this compound iodide is its tendency to form J-aggregates, which are highly ordered molecular assemblies.[1][2] This aggregation is highly dependent on factors such as dye concentration, temperature, and solvent polarity.[1]
In aqueous solutions , the high dielectric constant promotes the self-organization of the dye molecules, leading to the formation of J-aggregates.[1] This is spectroscopically observed as the appearance of a new, sharp, red-shifted absorption band at approximately 573 nm, distinct from the monomeric absorption peak at around 523 nm.[8] The formation of these aggregates is a dynamic process, with dimerization being the initial step.[8]
Conversely, in organic solvents like DMSO , the dye is expected to exist predominantly in its monomeric form. Organic solvents are often employed specifically to prevent the aggregation that is prevalent in aqueous environments.[4] While direct studies on the aggregation of this compound iodide in pure DMSO are not extensively documented, the general principle for cyanine dyes is that polar aprotic solvents like DMSO effectively solvate the dye molecules, minimizing the intermolecular interactions that lead to aggregation.[4][9] Therefore, when working with this dye in DMSO, the primary concern is achieving complete dissolution rather than managing aggregation.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details a validated methodology for preparing a 10 mM stock solution of this compound iodide in DMSO, designed to ensure complete dissolution and stability.
I. Materials and Equipment
-
This compound iodide powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Micropipettes
-
Vortex mixer
-
Water bath sonicator
II. Pre-dissolution Preparations
-
Acclimatization: Allow the vial of this compound iodide powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This crucial step minimizes the condensation of atmospheric moisture, which can significantly impact solubility.
-
Calculation: Determine the required mass of the dye for your desired volume of a 10 mM stock solution. (Molecular Weight = 454.35 g/mol )
-
Mass (mg) = 10 mmol/L * Volume (L) * 454.35 g/mol * 1000 mg/g
-
III. Dissolution Workflow
Caption: Dissolution workflow for this compound iodide in DMSO.
IV. Step-by-Step Methodology
-
Carefully weigh the calculated amount of this compound iodide and transfer it to an amber glass vial.
-
Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the vial.
-
Securely cap the vial and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any particulate matter remains, proceed to the next step.
-
Place the vial in a water bath sonicator and sonicate for 5-10 minutes. This will help to break up any small aggregates and facilitate complete dissolution.
-
Re-inspect the solution. It should now be a clear, homogenous solution.
-
For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions in anhydrous DMSO are generally stable for several months.
Troubleshooting and Best Practices
-
Precipitation Upon Storage: If a precipitate forms over time, it is likely due to the absorption of water by the DMSO.[10] It is imperative to use anhydrous DMSO and to handle it in a way that minimizes exposure to atmospheric moisture.
-
Incomplete Dissolution: If the dye does not fully dissolve after vortexing and sonication, gentle warming of the solution to approximately 37°C can be attempted. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can potentially lead to compound precipitation.[10] Aliquoting the stock solution into smaller volumes for single use is a highly recommended practice.
-
DMSO Quality: The purity and water content of the DMSO are critical. Always use a high-purity, anhydrous grade of DMSO for preparing stock solutions of fluorescent dyes.
Spectroscopic Analysis in DMSO
When dissolved in ethanol, this compound iodide exhibits a characteristic absorption maximum (λmax) at approximately 524 nm, corresponding to its monomeric form.[6][7] In DMSO, a similar absorption profile is expected, indicative of the dye existing as monomers. Any significant deviation from this, such as the appearance of a new, red-shifted peak, could indicate aggregation, although this is highly unlikely in a pure, anhydrous DMSO solution. Regular spectroscopic analysis can be a useful quality control measure to ensure the integrity of the stock solution over time.
Conclusion
The successful use of this compound iodide in research is critically dependent on proper solution preparation and handling. Its solubility of up to 10 mM in DMSO makes this solvent an excellent choice for creating concentrated stock solutions. By following the detailed protocol and best practices outlined in this guide—in particular, the use of anhydrous DMSO and the avoidance of moisture contamination and repeated freeze-thaw cycles—researchers can ensure the preparation of stable, monomeric solutions of this versatile cyanine dye. This will, in turn, lead to more reliable and reproducible results in a wide array of applications, from cellular imaging to neurobiological assays.
References
- Struganova, I. (2001). Dynamics of Formation of 1,1′-Diethyl-2,2′-cyanine Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 105(39), 8870–8878. [Link]
- Struganova, I. A., & Belyakov, S. (2018). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Prahl, S. (2017). This compound iodide. Oregon Medical Laser Center. [Link]
- Lindsey, J. S. (n.d.). This compound iodide. PhotochemCAD. [Link]
- Shoemaker, D. P., Garland, C. W., & Nibler, J. W. (n.d.).
- Mount Holyoke College. (n.d.).
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715. [Link]
- Yücel, Y. H., et al. (2021). Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green. PubMed Central. [Link]
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- El-Kouedi, M. (2005). Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution.
- Akpe, V., et al. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions.
- Shi, C., et al. (2021). Highly-Soluble Cyanine J-aggregates Entrapped by Liposomes for In Vivo Optical Imaging around 930 nm. Theranostics. [Link]
- Shapiro, A. B. (2015). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?".
- Zhang, M., et al. (2021). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. MDPI. [Link]
- El-Kouedi, M. (2005). Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution.
- Di Meo, F., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). This compound iodide. PubChem. [Link]
- Biswas, D. (2017). Response to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?".
- Slavnova, T. D., & Chibisov, A. K. (2023). Fluorescence properties of cyanine dyes molecular aggregates in nanostructured media: A review.
- Dressler, D. H., et al. (2022).
- El-Kouedi, M., & Korter, T. M. (2009). Cyanine Dyes: Fine Structures in Their Absorption Spectra.
- Dunbar, A. C., et al. (2021). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. functmaterials.org.ua [functmaterials.org.ua]
- 3. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound iodide [omlc.org]
- 7. PhotochemCAD | this compound iodide [photochemcad.com]
- 8. nathan.instras.com [nathan.instras.com]
- 9. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells | MDPI [mdpi.com]
- 10. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Absorption and Emission Spectra of 1,1'-Diethyl-2,2'-cyanine Iodide
Introduction
Cyanine dyes, a class of synthetic dyes, are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. Among these, 1,1'-Diethyl-2,2'-cyanine iodide, also known as pseudoisocyanine (PIC), holds a significant place in the history and science of photochemistry.[1][2] Its remarkable ability to form highly ordered molecular aggregates, known as J-aggregates, results in unique and intense absorption bands, a phenomenon that has been the subject of extensive research.[1] This guide provides a comprehensive technical overview of the absorption and emission properties of this compound iodide, offering insights for researchers, scientists, and professionals in drug development and materials science. This dye is utilized in various applications, including as a fluorescent probe in biological imaging and in photochemical studies.[1][3]
Core Molecular and Photophysical Properties
This compound iodide is a cationic dye with a delocalized π-electron system across its quinoline rings and methine bridge. This extended conjugation is the primary determinant of its strong absorption in the visible region of the electromagnetic spectrum.[1]
| Property | Value |
| Chemical Formula | C23H23IN2 |
| Molecular Weight | 454.35 g/mol [2][4] |
| CAS Number | 977-96-8[2][4][5][6] |
| Synonyms | Pseudoisocyanine iodide, Decynium 22[2] |
| Appearance | Orange to dark red or dark green powder/crystals[3] |
| Melting Point | 273 °C (decomposes)[2][3] |
Absorption and Emission Spectra: A Detailed Analysis
The electronic absorption and emission spectra of this compound iodide are highly sensitive to its environment, particularly the solvent and its concentration.
The Monomer Spectrum
In dilute solutions of organic solvents like ethanol or methanol, the dye exists predominantly as a monomer. The monomer exhibits a primary absorption maximum (λmax) around 524 nm in ethanol.[1][2][5] This absorption band corresponds to the S0 → S1 electronic transition. The molar extinction coefficient (ε) is notably high, in the range of 54,000 L·mol⁻¹·cm⁻¹, indicating a strongly allowed transition.[1][5]
The fluorescence emission of the monomer is generally weak, with a very low quantum yield.[7] This is a common characteristic of many cyanine dyes, where non-radiative decay pathways, such as internal conversion and intersystem crossing, are highly efficient.
Solvent Effects (Solvatochromism)
The polarity of the solvent can influence the position of the absorption and emission bands, a phenomenon known as solvatochromism.[8][9] For cyanine dyes, the effect of the solvent on the absorption spectra depends on the refractive index and dielectric constant of the solvent.[8] Generally, an increase in solvent polarity can lead to shifts in the spectral bands. While some cyanine dyes show significant solvatochromism, this compound iodide's absorption is not dramatically affected by solvent polarity in terms of peak position, though the solvent choice is critical for aggregation studies.[10][11]
Concentration Effects: The Formation of H- and J-Aggregates
One of the most fascinating aspects of this compound iodide is its propensity to self-assemble into aggregates in solution, particularly in aqueous environments.[4] This aggregation leads to dramatic changes in the absorption spectrum.
-
H-Aggregates (Hypsochromic Shift): At intermediate concentrations, "sandwich-type" or H-aggregates can form. In these structures, the dye molecules are arranged in a face-to-face manner. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption maximum compared to the monomer.
-
J-Aggregates (Bathochromic Shift): At higher concentrations, or under specific conditions of solvent and temperature, highly ordered, "head-to-tail" J-aggregates form.[1] These aggregates are characterized by a very sharp, intense, and red-shifted (bathochromic) absorption band, often referred to as the "J-band".[1] For this compound iodide, this J-band typically appears around 573-580 nm.[1][12][13] The formation of J-aggregates is a cooperative process, and the resulting excitonic coupling between the dye molecules leads to this unique spectral feature.[1]
The dynamics of J-aggregate formation have been studied, showing that their appearance is concurrent with the decrease in the monomer and dimer absorption bands.[12][13]
Quantitative Spectral Data Summary
| Species | Solvent | Absorption λmax (nm) | Molar Extinction (ε) (L·mol⁻¹·cm⁻¹) | Emission λmax (nm) | Notes |
| Monomer | Ethanol | 524[1][2][5] | ~54,000[1][5] | Not readily available due to low quantum yield[7] | |
| Monomer | Methanol | 521-526 | ~1600 (at 521-526 nm) | - | |
| Monomer | Water | 525[4] | - | - | Prone to aggregation. |
| J-Aggregate | Water | 573[12][13] | - | ~575 | Exhibits resonance fluorescence. |
Experimental Protocols
Protocol 1: Measurement of Absorption Spectra
Objective: To measure the absorption spectra of this compound iodide at different concentrations to observe monomer and aggregate formation.
Materials:
-
This compound iodide powder
-
Ethanol (spectroscopic grade)
-
Deionized water
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the dye in ethanol. Due to the dye's light sensitivity, protect the solution from light by wrapping the flask in aluminum foil.[14]
-
Serial Dilutions: Perform serial dilutions of the stock solution with ethanol and deionized water to prepare a range of concentrations (e.g., 1 µM to 100 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range from 400 nm to 700 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the final dilution (e.g., ethanol or water) and record a baseline spectrum.[15]
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution three times before filling it for measurement.[16] Record the absorption spectrum.
-
Data Analysis: Overlay the spectra from the different concentrations. Observe the monomer peak at lower concentrations and the emergence of H- and J-aggregate bands at higher concentrations in aqueous solutions.
Protocol 2: Measurement of Emission Spectra
Objective: To measure the fluorescence emission spectrum of this compound iodide J-aggregates.
Materials:
-
A solution containing J-aggregates of this compound iodide (prepared as in Protocol 1)
-
Quartz fluorescence cuvette
-
Fluorometer
Procedure:
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum of the J-aggregate (around 573 nm).
-
Emission Scan: Set the emission scan range from slightly above the excitation wavelength to approximately 700 nm.
-
Blank Measurement: Record a blank spectrum using the solvent.
-
Sample Measurement: Place the cuvette with the J-aggregate solution in the fluorometer and record the emission spectrum.
-
Data Analysis: Observe the emission peak, which for J-aggregates is typically very close to the absorption peak (resonance fluorescence).
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
Caption: Aggregation models and resulting spectral shifts.
Conclusion
This compound iodide is a photochemically rich molecule whose absorption and emission properties are intricately linked to its molecular environment. The transition from monomer to H- and J-aggregates provides a classic example of how supramolecular assembly can dramatically alter photophysical behavior. A thorough understanding of these spectral characteristics is essential for its application in diverse fields, from fundamental spectroscopic studies to the development of advanced materials and biomedical probes.
References
- EvitaChem. (n.d.). This compound iodide (EVT-304010).
- TCI Chemicals. (n.d.). This compound Iodide | 977-96-8.
- Sigma-Aldrich. (n.d.). This compound iodide 97% | 977-96-8.
- Chen, P., et al. (2001). The effect of solvent on the optical properties of cyanine dye films. Solar Energy Materials and Solar Cells, 69(2), 157-162.
- Unknown Author. (n.d.). Spectroscopic Investigation on Solvent Effect for Cyanine Dyes. Acta Physico-Chimica Sinica.
- PhotochemCAD. (n.d.). This compound iodide.
- ChemicalBook. (n.d.). This compound IODIDE | 977-96-8.
- Fisher Scientific. (2025). Safety Data Sheet: 1,1-Diethyl-2,2-cyanine iodide.
- Sheppard, S. E., & Brigham, H. R. (1942). Some Effects of Solvents upon the Absorption Spectra of Dyes. III. Temperature and Organic Solutions of Cyanine Dyes. Journal of the American Chemical Society, 64(2), 380-384.
- Chem-Impex. (n.d.). This compound iodide.
- Prahl, S. (2017). This compound iodide. OMLC.
- Struganova, I. A. (2002). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 106(49), 11847-11850.
- Unknown Author. (n.d.). Solvatochromic behavior on the absorption spectra of Pinacyanol Chloride dye in various solvents. Asian Journal of Research in Chemistry.
- Unknown Author. (n.d.).
- Valenti, G., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C.
- Gustavus Adolphus College. (2007).
- Lakehead University. (n.d.).
- Unknown Author. (n.d.).
- Struganova, I. A. (2002). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 106(49), 11847-11850.
Sources
- 1. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 5. PhotochemCAD | this compound iodide [photochemcad.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound iodide [omlc.org]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. ajrconline.org [ajrconline.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nathan.instras.com [nathan.instras.com]
- 14. Absorption Spectra of Conjugated Dyes [gustavus.edu]
- 15. lakeheadu.ca [lakeheadu.ca]
- 16. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
J-aggregate formation of 1,1'-Diethyl-2,2'-cyanine iodide
An In-depth Technical Guide to the Formation of 1,1'-Diethyl-2,2'-cyanine iodide (PIC) J-Aggregates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenomenon of J-Aggregation
The self-assembly of molecules into ordered supramolecular structures is a cornerstone of modern materials science and nanotechnology. Among the most fascinating examples of such phenomena are J-aggregates, named after E.E. Jelley who, along with G. Scheibe, first described them in the 1930s.[1] J-aggregates are assemblies of dye molecules that exhibit unique optical properties distinctly different from their constituent monomers.[2] Their formation is characterized by the appearance of a sharp, intense absorption band that is significantly red-shifted (a bathochromic shift) compared to the absorption band of the individual dye molecule.[1] This sharp absorption feature is known as the J-band.
This compound iodide, commonly known as pseudoisocyanine (PIC), is a cationic cyanine dye that has served as a canonical model for studying the principles of J-aggregation for decades.[1][3] Its ability to reliably form J-aggregates in aqueous solutions under specific conditions makes it an ideal system for investigating the fundamental photophysics and thermodynamics of molecular self-assembly. Understanding the formation of PIC J-aggregates is not merely an academic exercise; these structures possess unique excitonic properties that are leveraged in photography, optical sensing, and increasingly, in biomedical applications such as bioimaging and photothermal therapy.[2][4][5]
This guide provides a comprehensive overview of the core principles governing PIC J-aggregate formation, from the underlying theoretical framework to practical experimental protocols and characterization techniques.
Theoretical Framework: The Photophysics of Exciton Coupling
The unique optical properties of J-aggregates are a direct consequence of the collective electronic behavior of the assembled dye molecules. This behavior is elegantly described by Kasha's exciton theory, which is based on the Frenkel exciton model where the electronic excitation is delocalized over multiple molecules in the aggregate.[6][7]
Kasha's Exciton Model
Kasha's model explains the spectral shifts observed in molecular aggregates by considering the Coulombic coupling between the transition dipole moments of adjacent molecules.[8][9] The geometry of this coupling is paramount:
-
J-Aggregates (Head-to-Tail Arrangement): In PIC J-aggregates, the molecules arrange in a "head-to-tail" fashion. This specific alignment leads to a negative excitonic coupling, where the lowest energy exciton state is optically allowed and possesses the combined oscillator strength of the coupled monomers.[6][10] This results in a significant bathochromic (red) shift in the absorption spectrum, creating the characteristic J-band.[8][9] This cooperative effect also leads to an enhanced radiative decay rate, a phenomenon known as superradiance.[10]
-
H-Aggregates (Side-by-Side Arrangement): In contrast, when molecules arrange in a "side-by-side" or "card-stack" fashion, the excitonic coupling is positive. The highest energy exciton state becomes the most optically allowed, leading to a hypsochromic (blue) shift in the absorption spectrum.[8][9]
The angle of slippage between adjacent molecules in a stack is a critical determinant; a large slippage angle results in J-aggregate behavior, while a small slippage angle leads to H-aggregate formation.[11]
Caption: Energy level diagrams illustrating spectral shifts in H- and J-aggregates.
Mechanism and Kinetics of Formation
The formation of PIC J-aggregates is a dynamic process of self-assembly in solution. It is not a simple monomer-to-aggregate transition but a multi-step process that can be understood through nucleation and growth models.
-
Dimerization as an Initial Step: Experimental evidence strongly suggests that the aggregation process begins with the formation of dimers.[4] In aqueous solutions of PIC, a decrease in the monomer absorption peak (around 523 nm) is accompanied by the rise of a new band at approximately 485 nm, which is attributed to the dimer.[3][4]
-
Nucleation and Cooperative Growth: Following dimerization, small oligomers form. Once a critical nucleus size is reached, the aggregation process becomes highly cooperative and proceeds rapidly. This is observed as the sharp J-band (around 573 nm) grows in intensity at the expense of both the monomer and dimer bands.[3][4] The kinetics of this growth phase often follow an exponential or sigmoidal curve, which is characteristic of autocatalytic or cooperative processes.[4][12] Remarkably, as few as three PIC molecules may be sufficient to form a nucleus that produces a J-band.[3][4]
Caption: The sequential process from monomer to stable J-aggregate.
Critical Factors Influencing J-Aggregation
The formation and stability of PIC J-aggregates are exquisitely sensitive to a range of environmental parameters. Mastering control over these factors is essential for reproducible experimental outcomes.
| Factor | Effect on J-Aggregation | Causality and Rationale |
| Dye Concentration | Promotes. A critical concentration threshold must be exceeded. | Increases the probability of intermolecular collisions and interactions, favoring the formation of dimers and subsequent nuclei.[3] |
| Solvent | Crucial. High dielectric constant solvents (e.g., water) are required. | Water's high polarity screens the electrostatic repulsion between the cationic PIC molecules, lowering the energetic barrier for them to approach each other and aggregate. In low-polarity solvents like ethanol, PIC remains monomeric.[3][13] |
| Ionic Strength (Salt) | Strongly Promotes. Addition of salts like NaCl or KCl facilitates aggregation. | The salt ions create an electrical double layer around the charged dye molecules, providing a more effective screening of repulsive forces than water alone. This is a common strategy to induce J-aggregation at lower dye concentrations.[2][12][14] |
| Temperature | Inhibits at higher values. Lower temperatures generally favor aggregation. | J-aggregation is typically an exothermic process. According to Le Chatelier's principle, decreasing the temperature shifts the equilibrium toward the aggregated state.[15] |
| Anionic Templates | Strongly Promotes. Can induce aggregation at very low concentrations. | Anionic polymers, DNA, or surfaces act as scaffolds. They electrostatically attract and pre-organize the cationic PIC molecules, dramatically increasing the local concentration and facilitating a templated, often helical, aggregate structure.[16][17][18] |
| pH | Can influence. Affects the surface charge of templates or dye stability. | While PIC itself is stable across a wide pH range, the charge state of any templating molecules (like proteins or polymers) can be pH-dependent, thereby affecting the templating efficiency.[3][15] |
Experimental Guide: A Self-Validating Protocol
This section provides a robust, step-by-step methodology for the preparation and characterization of PIC J-aggregates. The protocol is designed to be self-validating, meaning the expected spectroscopic changes serve as a direct confirmation of successful J-aggregate formation.
Protocol for PIC J-Aggregate Preparation
-
Objective: To prepare a stable aqueous solution of PIC J-aggregates induced by salt.
-
Core Principle: A concentrated PIC stock solution is prepared in a non-aggregating solvent (methanol) and then injected into a saline aqueous solution to trigger aggregation under controlled conditions.
Materials:
-
This compound iodide (PIC) powder
-
Methanol (HPLC grade)
-
Sodium Chloride (NaCl, analytical grade)
-
Ultrapure water (≥18 MΩ·cm)
-
Volumetric flasks, micropipettes, magnetic stirrer
Step-by-Step Methodology:
-
Preparation of Stock Solutions (Causality: Avoids premature aggregation and ensures accurate dosing):
-
PIC Stock (e.g., 1.5 mM): Accurately weigh PIC powder and dissolve it in methanol to prepare a stock solution. Rationale: PIC does not aggregate in methanol, allowing for a stable, monomeric stock.
-
NaCl Solution (e.g., 100 mM): Dissolve NaCl in ultrapure water to the desired final concentration. Rationale: This solution provides the high ionic strength environment needed to induce aggregation.
-
-
Induction of J-Aggregation (Causality: Rapid mixing ensures homogeneous nucleation):
-
Pipette the desired volume of the NaCl solution into a clean glass vial containing a small magnetic stir bar.
-
Place the vial on a magnetic stirrer and begin stirring at a moderate speed.
-
Using a micropipette, rapidly inject a small volume of the PIC methanolic stock solution into the stirring saline solution to achieve the desired final PIC concentration (e.g., 5.0 x 10⁻⁵ M). Rationale: Rapid injection into a vortex ensures instantaneous and uniform mixing, promoting the formation of a large number of small nuclei rather than a few large, uncontrolled precipitates.
-
-
Incubation and Equilibration (Causality: Allows the aggregation process to reach completion):
-
Allow the solution to stir for a set period (e.g., 30-60 minutes) at room temperature, protected from light. The solution should develop a distinct purple/magenta color. Rationale: The aggregation process is time-dependent; this step allows the monomer-dimer-aggregate equilibrium to be reached, resulting in a stable suspension.
-
Spectroscopic Characterization
The primary method for confirming J-aggregate formation and studying its kinetics is UV-Visible absorption spectroscopy.
Expected Spectral Signature:
-
Monomer in Methanol: A primary absorption peak around 524 nm.[19]
-
Initial State in Water (before equilibration): A peak for the monomer (~523 nm) and a shoulder or distinct peak for the dimer (~485 nm).[4]
-
Final J-Aggregate in Saline Water: The disappearance of the monomer and dimer bands and the emergence of a new, intense, and sharp J-band at approximately 573 nm.[3][4] The presence of a single, clean isosbestic point during the transition indicates a clear conversion from one species (monomer/dimer) to another (J-aggregate).[2]
Caption: A step-by-step workflow from material preparation to final characterization.
Applications in Drug Development and Research
The unique photophysical properties of PIC J-aggregates make them valuable tools in biomedical research.
-
Cellular Probes: As cationic molecules, PIC monomers can accumulate in mitochondria driven by membrane potential. Intracellular aggregation can then occur, and the resulting fluorescence shift can be used to report on cellular health or the activity of certain organic cation transporters (OCTs).[20]
-
Theranostic Nanoparticles: J-aggregates of cyanine dyes can be encapsulated within liposomes or other nanoparticles.[5] This strategy offers several advantages:
-
Enhanced Photostability: The aggregated state can protect the dye from photobleaching.[21][22]
-
Red-Shifted Absorption: The J-band's shift to longer wavelengths is advantageous for biomedical applications, as it moves into a region where tissue absorbance is lower, allowing for deeper light penetration for photoacoustic imaging or photothermal therapy.[5]
-
High Payload: Nanocarriers can be loaded with a high concentration of the dye, leading to a very strong signal from the resulting J-aggregates.
-
-
Biosensing Platforms: The formation of J-aggregates can be templated by specific biomolecules like DNA.[16][17] This principle can be used to design sensors where the presence of a target analyte triggers the assembly of the J-aggregate, producing a clear optical signal.
Conclusion
The formation of this compound iodide J-aggregates is a classic yet powerful example of supramolecular self-assembly driven by a delicate balance of intermolecular forces and environmental conditions. Governed by the principles of exciton coupling, the process yields materials with remarkable optical properties, including an intense, red-shifted absorption band and superradiant emission. By carefully controlling factors such as concentration, solvent polarity, and ionic strength, researchers can reliably generate and manipulate these structures. The continued study of PIC J-aggregates not only deepens our fundamental understanding of molecular organization but also paves the way for innovative applications in advanced materials, biosensing, and nanomedicine.
References
- Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution. The Journal of Physical Chemistry. [Link]
- Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview. ChemistryOpen. [Link]
- Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Excitons in Molecular Aggreg
- Plexcitonic Nanoparticles: Plasmon−Exciton Coupling in Nanoshell−J-Aggreg
- COUPLING BETWEEN J-AGGREGATES AND INORGANIC EXCITONS. World Scientific. [Link]
- Bridging the gap between H- and J-aggregates: Classification and supramolecular tunability for excitonic band structures in two-dimensional molecular aggreg
- SPECTROSCOPIC INVESTIGATION OF J-AGGREGATE FORMATION OF CYANINE DYES IN AQUEOUS SOLUTIONS OF INORGANIC SALTS.
- Strong coupling between excitons in J-aggregates and waveguide modes in thin polymer films. Applied Physics Letters. [Link]
- Molecular Aggregate Photophysics beyond the Kasha Model: Novel Design Principles for Organic Materials. Accounts of Chemical Research. [Link]
- Identifying Plasmon-Exciton Coupling in Au Nanoislands Coated with Thin Films of J-Aggreg
- Effects of NaCl on the J-aggregation of two thiacarbocyanine dyes in aqueous solutions.
- Molecular Aggregate Photophysics beyond the Kasha Model: Novel Design Principles for Organic M
- Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C. [Link]
- Cross Determination of Exciton Coherence Length in J-Aggregates.
- Spectroscopic behavior of 1,1′-diethyl-2,2′-dicarbocyanine iodide in ethanol/water solutions with high ionic strength.
- Photophysics of J-aggregate Mediated Energy Transfer on DNA. OSTI.GOV. [Link]
- Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PMC - PubMed Central. [Link]
- Liquid-Crystalline J-Aggregates Formed by Aqueous Ionic Cyanine Dyes. Imaging.org. [Link]
- Kinetics of Salt-Induced J-aggregation of Cyanine Dyes.
- Fluorescent Cyanine Dye J-Aggregates in the Fluorous Phase. PubMed. [Link]
- A Facile Approach to Producing Liposomal J-Aggregates of Indocyanine Green with Diagnostic and Therapeutic Potential. NIH. [Link]
- J-aggreg
- Structural Engineering of Cyanine Dyes to Access Highly Redshifted and Emissive J-aggreg
- MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. PubMed Central. [Link]
- H AND J AGGREG
- Cyanine Dyes: Fine Structures in Their Absorption Spectra.
- DNA-Templated Formation of a Helical Cyanine Dye J-Aggregate.
- Characteristics of PIC-Cl J-aggregates in thin film PVA.
- Designing Highly Luminescent Molecular Aggregates via Bottom-Up Nanoscale Engineering. University of California, Berkeley. [Link]
- DNA-Templated Formation of a Helical Cyanine Dye J-Aggregate.
- In situ orderly self-assembly strategy affording NIR-II-J-aggregates for in vivo imaging and surgical navig
- Anionic Templates Drive Conversion between a ZnII9L6 Tricapped Trigonal Prism and ZnII6L4 Pseudo-Octahedra. Journal of the American Chemical Society. [Link]
- Effect of Salts on the Aggregation and Strength of Protein-Based Underw
- Salt-Induced Dissolution of Protein Aggregates. The Journal of Physical Chemistry B. [Link]
- J-Aggregation Formation of Cyanine Dyes.
- This compound iodide. PhotochemCAD. [Link]
- Spectral features of the dispersion of carbocyanine dye J-aggregates in a liquid crystal m
- Exploring the Design of Superradiant J-Aggregates from Amphiphilic Monomer Units. PDF. [Link]
- Method for Producing J Aggregates.
Sources
- 1. J-aggregate - Wikipedia [en.wikipedia.org]
- 2. westmont.edu [westmont.edu]
- 3. researchgate.net [researchgate.net]
- 4. nathan.instras.com [nathan.instras.com]
- 5. A Facile Approach to Producing Liposomal J-Aggregates of Indocyanine Green with Diagnostic and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Aggregate Photophysics beyond the Kasha Model: Novel Design Principles for Organic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pradeepresearch.org [pradeepresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. imaging.org [imaging.org]
- 16. osti.gov [osti.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. PhotochemCAD | this compound iodide [photochemcad.com]
- 20. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescent Cyanine Dye J-Aggregates in the Fluorous Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. OPG [opg.optica.org]
1,1'-Diethyl-2,2'-cyanine iodide as a Potent Organic Cation Transporter Inhibitor: Mechanisms, Applications, and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organic Cation Transporters (OCTs) are critical mediators of drug disposition and play a pivotal role in pharmacokinetics and toxicology. Understanding their function and inhibition is paramount in modern drug development. This technical guide provides a comprehensive overview of 1,1'-diethyl-2,2'-cyanine iodide, a potent inhibitor of OCTs. We delve into the molecular mechanisms of OCTs, the specific inhibitory action of this compound iodide, and provide detailed, field-proven protocols for its application in research settings. This document is intended to serve as a foundational resource for scientists aiming to investigate OCT-mediated transport and its modulation.
The Gatekeepers of Cationic Drug Disposition: An Introduction to Organic Cation Transporters (OCTs)
The Organic Cation Transporters (OCTs), members of the Solute Carrier family 22 (SLC22A), are a group of polyspecific, electrogenic transporters responsible for the movement of a wide array of endogenous and exogenous organic cations across cell membranes.[1][2] These transporters do not require ATP but are driven by the electrochemical gradient of their substrates, facilitating their movement into or out of cells.[3]
Physiological and Pharmacological Significance:
OCTs are highly expressed in key pharmacokinetic tissues, including the liver (OCT1), kidney (OCT1, OCT2, OCT3), intestine (OCT1, OCT3), and at the blood-brain barrier.[2][3][4][5] This strategic localization makes them central to:
-
Drug Absorption and Distribution: Influencing the uptake of orally administered cationic drugs from the intestine and their subsequent distribution to various tissues.[2]
-
Renal and Hepatic Elimination: Mediating the initial uptake of cationic drugs from the blood into kidney proximal tubule cells and hepatocytes, a critical first step for their excretion.[3][5]
-
Drug-Drug Interactions (DDIs): Co-administration of drugs that are substrates or inhibitors of the same OCT can lead to significant DDIs, altering therapeutic efficacy and toxicity profiles.[1][2]
-
Chemosensitivity: The expression of OCTs in tumor cells can influence their sensitivity to cationic anticancer drugs, such as platinum derivatives.[4][6]
Given their broad impact, the study of OCT inhibitors is a crucial area of research in pharmacology and toxicology. Potent and selective inhibitors are invaluable tools for characterizing transporter function and for predicting and mitigating potential DDIs.
This compound iodide: A Profile of a Prototypical OCT Inhibitor
This compound iodide, also known by its synonyms Decynium-22, Pseudoisocyanine iodide, or Pseudocyanine iodide, is a quinocyanine dye that has been identified as a potent inhibitor of the extraneuronal monoamine transporter (EMT) and, more broadly, the OCT family (OCT1, OCT2, OCT3) and the plasma membrane monoamine transporter (PMAT).[7][8][9] Its high affinity for these transporters makes it an exemplary tool for in vitro research.[10]
Chemical and Physical Properties
The fundamental properties of this compound iodide are summarized below for easy reference in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₃IN₂ | [7][11] |
| Molecular Weight | 454.35 g/mol | [7][11] |
| CAS Number | 977-96-8 | [7][8] |
| Appearance | Golden yellow to dark red crystalline powder | [7] |
| Melting Point | 273 °C (decomposes) | [7][12] |
| Solubility | Soluble to 10 mM in dimethyl sulfoxide (DMSO) | [7][8] |
| Absorption Max (λmax) | ~524-525 nm (in Ethanol or H₂O) | [7][12] |
| Molar Absorptivity (ε) | ≥25,000 L·mol⁻¹·cm⁻¹ | [7][12] |
Mechanism of Action as an OCT Inhibitor
This compound iodide (D22) acts as a high-affinity blocker for all members of the OCT family.[10] It is thought to compete with other cationic substrates for the transporter's binding site.[10] Research suggests that D22 itself can be a substrate for OCTs, permeating the cell in a process that is dependent on membrane potential and pH.[10] This dual role as both an inhibitor and a potential substrate highlights the complex nature of its interaction with the transporter. Its inhibitory action is potent and competitive, making it possible to precisely distinguish between different types of renal organic cation transporters in experimental systems.[13]
Beyond Inhibition: Other Scientific Applications
While its role as an OCT inhibitor is central to this guide, it's important to note that this compound iodide has other applications stemming from its nature as a cyanine dye:
-
Fluorescent Probe: It is used in biological imaging due to its strong absorption and emission properties.[14][15]
-
J-Aggregates: It is known for its ability to form J-aggregates, which are supramolecular assemblies with unique, sharp, red-shifted absorption bands, useful in materials science and photochemistry.[14]
-
Neuroscience Research: It has been used to study mechanisms of apoptosis by inhibiting the uptake of toxic metabolites like 1-methyl-4-phenylpyridinium (MPP+).[7][8]
Experimental Design and Protocols
This section provides a detailed, self-validating protocol for an in vitro OCT inhibition assay using this compound iodide. It is designed to be adaptable to specific research questions and laboratory capabilities.
Safety and Handling of this compound iodide
CAUTION: this compound iodide is a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Identification: Fatal if swallowed or inhaled, harmful in contact with skin, causes serious skin and eye irritation, and may cause respiratory irritation.[11][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or a face shield, nitrile gloves, and a lab coat.[16][18] A respiratory protection program must be followed if workplace conditions warrant respirator use.[18]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid creating dust.[16] Wash hands thoroughly after handling.[16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16][17] The compound is light-sensitive and should be stored protected from light.[16][18]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[16][17][18]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[16]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
-
Workflow for In Vitro OCT Inhibition Assay
The following diagram outlines the key steps in determining the inhibitory potential of this compound iodide on a specific OCT.
Caption: Workflow for an in vitro OCT inhibition assay.
Detailed Step-by-Step Methodology
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound iodide for a specific organic cation transporter (e.g., OCT1, OCT2, or OCT3).
Causality Behind Experimental Choices:
-
Cell Lines: Stably transfected cell lines (e.g., HEK293 or MDCK-II overexpressing a single OCT) are preferred as they provide a robust and specific system, minimizing confounding transport activity from other endogenous transporters.[19][20] Parental cells not expressing the transporter should be run in parallel as a negative control.
-
Probe Substrate: A radiolabeled or fluorescent probe substrate with high affinity for the specific OCT is crucial. 1-methyl-4-phenylpyridinium (MPP+) is a classic, high-affinity substrate for all OCTs.[3][21] The choice of substrate can influence the resulting IC₅₀ value, a phenomenon known as substrate-dependent inhibition.[22] Therefore, consistency in the probe substrate is key for comparative studies.
Materials:
-
OCT-expressing cell line (e.g., MDCK-II-hOCT1) and corresponding parental cell line.
-
Cell culture medium and supplements.
-
Multi-well plates (24- or 48-well).
-
This compound iodide (≥98% purity).
-
Dimethyl sulfoxide (DMSO), cell-culture grade.
-
Radiolabeled probe substrate (e.g., [³H]MPP+).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Ice-cold stop solution (e.g., PBS).
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Cell Seeding:
-
Culture the OCT-expressing and parental cells to ~80-90% confluency.
-
Trypsinize and seed the cells into multi-well plates at a density that will yield a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound iodide in DMSO.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in uptake buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare the probe substrate solution in uptake buffer at a concentration typically below its Kₘ value to ensure sensitivity to competitive inhibition.
-
-
Inhibition Assay:
-
Aspirate the culture medium from the cell monolayers and wash twice with pre-warmed uptake buffer.
-
Add the inhibitor solutions (including a vehicle control without the inhibitor) to the appropriate wells. Pre-incubate for 10-15 minutes at 37°C. This allows the inhibitor to interact with the transporter.
-
Initiate the uptake reaction by adding the probe substrate solution to all wells.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the initial linear range of uptake.
-
Terminate the transport by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold stop solution. This rapid cooling and removal of substrate prevents further transport.
-
-
Quantification:
-
Lyse the cells in each well by adding the lysis buffer and incubating for at least 30 minutes.
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.
-
In a parallel set of wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the uptake in the parental cells from the uptake in the OCT-expressing cells.
-
Determine the percent inhibition for each concentration of this compound iodide relative to the vehicle control (0% inhibition) and a maximally inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Mechanism of OCT Inhibition by this compound iodide
The interaction between this compound iodide and organic cation transporters is a key aspect of its utility in research. The following diagram illustrates the competitive inhibition mechanism.
Caption: Competitive inhibition of OCT by this compound iodide.
This competitive binding prevents the translocation of endogenous and exogenous cationic substrates, forming the basis of its inhibitory effect and its utility in dissecting the function of these critical transporters.
References
- EvitaChem. (n.d.). Buy this compound iodide (EVT-304010).
- ChemicalBook. (n.d.). This compound IODIDE | 977-96-8.
- Sigma-Aldrich. (2017). 1,1′-Diethyl-2,2′-cyanine iodide - Safety Data Sheet.
- Ciarimboli, G., et al. (2005). Expression of Human Organic Cation Transporter 3 in Kidney Carcinoma Cell Lines Increases Chemosensitivity to Melphalan, Irinotecan, and Vincristine. AACR Journals.
- Chemoventory. (n.d.). This compound Iodide, 99% (UV-Vis).
- ChemicalBook. (n.d.). This compound iodide.
- Minematsu, T., & Giacomini, K. M. (2011). The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors. MDPI.
- PubChem. (n.d.). This compound iodide.
- Chem-Impex. (n.d.). This compound iodide.
- Sigma-Aldrich. (n.d.). 1,1 -Diethyl-2,2 -cyanine iodide 97 977-96-8.
- Bönisch, H. (2021). Substrates and Inhibitors of Organic Cation Transporters (OCTs) and Plasma Membrane Monoamine Transporter (PMAT) and Therapeutic Implications. Handb Exp Pharmacol, 266, 119-167.
- Inyushin, M., et al. (2010). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. Neuroscience, 16(2), 130-137.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1,1-Diethyl-2,2-cyanine iodide.
- TCI Chemicals. (n.d.). This compound Iodide | 977-96-8.
- MedChemExpress. (n.d.). Pseudoisocyanine iodide (this compound iodide).
- Trifirò, P., et al. (2015). Functional characterization of the organic cation transporters (OCTs) in human airway pulmonary epithelial cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10 Pt B), 2691-8.
- BioIVT. (2025). OCT1 Transporter Assay.
- Bush, K. T., et al. (2007). Organic Anion and Cation Transporter Expression and Function During Embryonic Kidney Development and in Organ Culture Model Systems. American Journal of Physiology-Renal Physiology, 293(4), F1327-F1336.
- BioIVT. (n.d.). OCT3 Transporter Assay.
- Yokoo, S., et al. (2016). Organic cation transporter 6 directly confers resistance to anticancer platinum drugs. Oncology Letters, 12(4), 2611-2616.
- Pietig, G., et al. (1993). This compound (decynium22) potently inhibits the renal transport of organic cations. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(4), 379-383.
- Nies, A. T., et al. (2011). Organic cation transporters (OCTs, MATEs), in vitro and in vivo evidence for the importance in drug therapy. Handbook of Experimental Pharmacology, (201), 105-167.
- Belzer, M., et al. (2013). Substrate-dependent ligand inhibition of the human organic cation transporter OCT2. Journal of Pharmacology and Experimental Therapeutics, 346(2), 300-310.
- Samodelov, S. L., et al. (2020). Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology. International Journal of Molecular Sciences, 21(21), 7953.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substrates and Inhibitors of Organic Cation Transporters (OCTs) and Plasma Membrane Monoamine Transporter (PMAT) and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Organic cation transporters (OCTs, MATEs), in vitro and in vivo evidence for the importance in drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic cation transporter 6 directly confers resistance to anticancer platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 8. This compound IODIDE CAS#: 977-96-8 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,1 -Diethyl-2,2 -cyanine iodide 97 977-96-8 [sigmaaldrich.com]
- 13. This compound (decynium22) potently inhibits the renal transport of organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. geneseo.edu [geneseo.edu]
- 17. fishersci.com [fishersci.com]
- 18. simmons.chemoventory.com [simmons.chemoventory.com]
- 19. bioivt.com [bioivt.com]
- 20. bioivt.com [bioivt.com]
- 21. Functional characterization of the organic cation transporters (OCTs) in human airway pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Substrate-dependent ligand inhibition of the human organic cation transporter OCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Molar extinction coefficient of 1,1'-Diethyl-2,2'-cyanine iodide
An In-Depth Technical Guide to the Molar Extinction Coefficient of 1,1'-Diethyl-2,2'-cyanine iodide
This guide provides a comprehensive exploration of the molar extinction coefficient (ε) of this compound iodide (also known as Pseudoisocyanine or PIC), a quinocyanine dye with significant applications in photography, optoelectronics, and as a biological probe.[1][2] For researchers, scientists, and drug development professionals, an accurate understanding and determination of this fundamental photophysical parameter are critical for quantitative analysis, experimental design, and ensuring data reproducibility.
This document moves beyond a simple recitation of values to explain the causality behind experimental choices, the challenges associated with this specific dye, and a self-validating protocol for its accurate determination.
The Significance of the Molar Extinction Coefficient
The molar extinction coefficient, or molar absorptivity, is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. Defined by the Beer-Lambert Law, it is a cornerstone of quantitative spectrophotometry.
Beer-Lambert Law: A = εbc
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance (mol·L⁻¹)
For this compound iodide, an accurate ε value is essential for:
-
Determining the precise concentration of dye solutions for assays.
-
Studying binding interactions with substrates like proteins or nucleic acids.
-
Characterizing the formation of molecular aggregates , a key feature of this dye.[3][4]
-
Quality control of synthesized or purchased dye lots.
The Critical Challenge: Molecular Aggregation
A defining characteristic of this compound iodide is its propensity to self-associate in solution to form dimers and higher-order structures known as J-aggregates, particularly in aqueous environments.[3][5] This aggregation profoundly alters the dye's absorption spectrum, posing a significant challenge to determining the true molar extinction coefficient of the monomeric species.
-
Monomer: The isolated dye molecule, which typically exhibits a primary absorption peak (λmax) around 524-525 nm in organic solvents like ethanol or methanol.[1][5][6]
-
Dimer: At increased concentrations, monomers can form dimers, often resulting in a blue-shifted absorption band around 485 nm.[4]
-
J-Aggregates: These are large, ordered assemblies that exhibit a characteristic, sharp, and red-shifted absorption band (the "J-band") at approximately 573 nm in aqueous solutions.[3][4]
The equilibrium between these species is highly sensitive to concentration, solvent polarity, temperature, and ionic strength.[3] Therefore, the choice of solvent and concentration range is not merely a matter of convenience but a critical experimental parameter to isolate the monomeric form for accurate ε determination. Ethanol and methanol are common solvents used to favor the monomeric state.[1][7][8]
Caption: Relationship between dye species and controlling factors.
Reported Spectroscopic Data
The reported molar extinction coefficient for this compound iodide varies in the literature, primarily due to different solvent conditions and potential aggregation. It is crucial to cite the solvent when reporting a value.
| Molar Extinction Coefficient (ε) | λmax (nm) | Solvent | Reference |
| ~54,000 L·mol⁻¹·cm⁻¹ | ~524 | Ethanol | [1][6] |
| 54,000 cm⁻¹/M | 524.2 | Ethanol | [9] |
| 75,000 L·mol⁻¹·cm⁻¹ (0.75 x 10⁵) | - | Methanol | [7][8] |
| >160,000 M⁻¹cm⁻¹ | 521-526 | Methanol | [5] |
| ≥25,000 L·mol⁻¹·cm⁻¹ | 487-495 | - | [5] |
| - | ~525 | Aqueous | [3] |
Note: The exceptionally high value in methanol from one source may warrant further investigation, as it deviates significantly from other reported values.
Experimental Protocol for Determining ε
This protocol is designed as a self-validating system. The final Beer-Lambert plot serves not only to calculate ε but also to validate the quality of the measurements and confirm that the system behaves linearly within the chosen concentration range, indicating the absence of aggregation.
Caption: Experimental workflow for ε determination.
Step 1: Preparation of a Primary Stock Solution
Causality: Starting with an accurately prepared stock solution is the foundation of the entire experiment. Using a high-purity solvent like spectroscopic grade ethanol minimizes interference from absorbing impurities and ensures the dye remains in its monomeric state.
-
Weighing: Accurately weigh approximately 1-2 mg of high-purity this compound iodide (MW: 454.3 g/mol ) using an analytical balance.[1] Record the exact mass to at least four decimal places.
-
Dissolving: Quantitatively transfer the weighed dye to a 25.00 mL Class A volumetric flask.
-
Solubilization: Add a small amount of spectroscopic grade ethanol to the flask and gently swirl to dissolve the dye completely. These dyes can be light-sensitive, so protecting the solution from direct light is good practice.[7][8]
-
Dilution to Volume: Once fully dissolved, carefully add ethanol up to the calibration mark. Stopper the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculation: Calculate the precise molar concentration of this stock solution.
Step 2: Preparation of Serial Dilutions
Causality: A series of dilutions is necessary to construct a Beer-Lambert plot. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0. This range ensures a high signal-to-noise ratio while staying within the linear dynamic range of most spectrophotometers.
-
Using Class A volumetric pipettes and flasks, prepare a series of 5-7 dilutions from the primary stock solution.
-
A typical target concentration range would be from approximately 1 µM to 15 µM.
-
Ensure each dilution is thoroughly mixed.
Step 3: Spectrophotometric Measurement
Causality: A full wavelength scan is performed first to empirically determine the λmax for the specific dye lot and solvent used. Subsequent measurements are taken at this fixed λmax to ensure consistency.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blanking: Use the same spectroscopic grade ethanol used for dilutions as the blank reference. Fill a clean quartz cuvette with ethanol and record a baseline correction across the desired wavelength range (e.g., 400-700 nm).
-
Determine λmax: Using one of the mid-range concentration samples, perform a full wavelength scan to determine the precise wavelength of maximum absorbance (λmax).
-
Measure Absorbance: Measure the absorbance of each of your diluted samples at the determined λmax. Start with the least concentrated sample and work your way up. Rinse the cuvette with the next sample before filling to minimize cross-contamination.
Step 4: Data Analysis and Calculation
Causality: Plotting absorbance versus concentration provides a robust method for determining ε. The slope of the line from a linear regression analysis represents the product of the molar extinction coefficient and the path length (εb). This is more reliable than relying on a single-point measurement.
-
Tabulate Data: Create a table of your known concentrations and their corresponding measured absorbance values at λmax.
-
Create a Beer-Lambert Plot: Plot Absorbance (A) on the y-axis versus Concentration (c) on the x-axis.
-
Perform Linear Regression: Fit a linear trendline to your data points, forcing the intercept through zero (as zero concentration should theoretically have zero absorbance).
-
Calculate ε: The slope of this line is equal to εb. Since the path length (b) is typically 1 cm, the slope is numerically equal to the molar extinction coefficient (ε).
Step 5: System Validation
Trustworthiness: The protocol's self-validating nature comes from the linear regression analysis.
-
Check R² Value: The coefficient of determination (R²) from your linear regression should be ≥ 0.999. A high R² value confirms a strong linear relationship between concentration and absorbance, validating the quality of your dilutions and measurements.
-
Visual Inspection: The data points on your plot should lie close to the fitted line. Any significant deviation may indicate an error in dilution, measurement, or the onset of non-linear effects like aggregation at higher concentrations.
By adhering to this detailed, causality-driven protocol, researchers can confidently determine an accurate and reproducible molar extinction coefficient for this compound iodide, ensuring the integrity of their subsequent quantitative work.
References
- PhotochemCAD. (n.d.). This compound iodide.
- Oregon Medical Laser Center. (2017). This compound iodide.
- Valdes-Aguilera, O., & Neckers, D. C. (1989). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry, 93(18), 7081-7085.
- Gadallah, A. S., et al. (2009). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. ResearchGate.
- University of California, Davis. (n.d.). Absorption Spectra of Conjugated Dyes.
- Gustavus Adolphus College. (n.d.). Chemistry 372: Absorption Spectra of Conjugated Dyes.
Sources
- 1. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 2. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Buy this compound [smolecule.com]
- 6. PhotochemCAD | this compound iodide [photochemcad.com]
- 7. Absorption Spectra of Conjugated Dyes [gustavus.edu]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. This compound iodide [omlc.org]
Navigating the Spectrum of Safety: A Technical Guide to 1,1'-Diethyl-2,2'-cyanine Iodide
This guide provides an in-depth examination of the safety and handling protocols for 1,1'-Diethyl-2,2'-cyanine iodide (CAS No. 977-96-8), a fluorescent dye integral to various research applications.[1] As drug development professionals and researchers, a comprehensive understanding of the hazards associated with this compound is paramount to ensuring a safe and productive laboratory environment. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for each procedural recommendation to foster a culture of safety and experimental integrity.
Compound Profile and Research Applications
This compound iodide, also known as pseudoisocyanine iodide, belongs to the extensive family of cyanine dyes.[2] These dyes are characterized by a polymethine bridge between two nitrogen-containing heterocyclic nuclei, a structure that gives rise to their strong light absorption and fluorescence properties.[1] This particular dye is utilized in various scientific domains, including:
-
Fluorescent Labeling: It serves as a fluorescent probe in biological imaging and microscopy, enabling the visualization of cellular components and processes.[1]
-
Neuroscience Research: It has been shown to inhibit the action of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, making it a tool in the study of neurodegenerative processes.[3]
-
Material Science: Its optical properties are leveraged in the development of photosensitizers and optoelectronic devices.[1]
The very properties that make this dye a powerful research tool—its ability to interact with biological systems and its reactivity to light—also underpin its potential hazards.
Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the hazards associated with this compound iodide is the foundation of safe handling. This compound is classified as highly toxic and requires stringent control measures.[3][4][5]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[2][5] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[2][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5] |
Source: Consolidated data from multiple Safety Data Sheets.[3][4][5]
The primary routes of exposure are inhalation of the dust, skin or eye contact, and ingestion.[6] The high acute toxicity, particularly via oral and inhalation routes, means that even small quantities can have severe, potentially lethal, consequences. The causality behind this high toxicity, while not fully elucidated for this specific compound in publicly available literature, is a common characteristic of many reactive organic molecules designed to interact with biological systems. Some cyanine dyes have been noted to localize in mitochondria, the powerhouses of the cell, which could be a potential mechanism of cellular disruption.
Engineering Controls and Safe Handling Protocols
Given the high toxicity of this compound iodide, engineering controls are the most critical line of defense. All work with this compound in its solid, powdered form must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
Experimental Workflow: Weighing and Preparing a Stock Solution
This protocol is designed to minimize exposure at every step.
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (weigh boat, spatulas, vortex mixer, calibrated pipettes, and a sealable container for the stock solution) inside the fume hood before introducing the compound.
-
-
Weighing the Compound:
-
Don appropriate Personal Protective Equipment (PPE) as detailed in Section 4.
-
Carefully open the container of this compound iodide inside the fume hood.
-
Slowly and carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust.
-
Securely close the primary container immediately after weighing.
-
-
Dissolution:
-
Place the weigh boat containing the powder into the vessel that will contain the stock solution (e.g., a conical tube or flask).
-
Using a calibrated pipette, add the desired solvent to the vessel, rinsing the weigh boat in the process.
-
Seal the vessel and mix gently using a vortex mixer until the dye is fully dissolved.
-
-
Cleanup:
-
Dispose of the weigh boat, bench paper, and any other contaminated disposable items in a designated hazardous waste container located within the fume hood.
-
Wipe down the work surface and any equipment with an appropriate decontaminating solution (see Section 8).
-
The rationale for this stringent, contained workflow is to prevent the generation and dispersal of the highly toxic dust.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, a comprehensive PPE strategy is mandatory.
Caption: PPE selection workflow for handling the cyanine dye.
-
Eye and Face Protection: Tight-sealing safety goggles in combination with a face shield are required to protect against splashes and fine dust.[4][5]
-
Skin Protection: A fully buttoned lab coat and chemical-resistant gloves are essential. Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound.[5] Proper glove removal technique is critical to avoid skin contact.
-
Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is typically not required. However, for spill cleanup or other situations where airborne dust may be generated outside of a fume hood, a NIOSH/MSHA-approved full-face particle respirator (type N100 or P3) is necessary.[5]
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Location: Store in a dry, cool, and well-ventilated place.[3][4] The storage area should be locked to restrict access.[3][4]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4]
-
Light Sensitivity: This compound is light-sensitive; store in an opaque container or in a dark location to prevent degradation.[5][6]
-
Incompatible Materials: Store away from strong oxidizing agents.[3][4] Contact with such agents could lead to a vigorous, potentially hazardous reaction.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: If inhaled, immediately move the person to fresh air. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Waste Disposal and Decontamination
All waste contaminated with this compound iodide must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, bench paper, and excess solid compound should be placed in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Stock solutions and other liquid waste containing the dye should be collected in a labeled, sealed container for hazardous waste. Do not dispose of this material down the drain.[5]
-
Decontamination: Work surfaces and equipment should be decontaminated. A common procedure involves wiping surfaces with a 70% ethanol solution, followed by a detergent solution, and a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
Disposal must always be in accordance with local, state, and federal regulations.
Conclusion
This compound iodide is a valuable tool in scientific research, but its utility is matched by its significant toxicity. A safety-first mindset, grounded in a thorough understanding of the compound's hazards and the rationale behind handling protocols, is non-negotiable. By implementing robust engineering controls, adhering to stringent handling procedures, using appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks and continue their vital work safely and effectively.
References
- Chemoventory. (n.d.). This compound Iodide, 99% (UV-Vis). [Link]
- PubChem. (n.d.). This compound iodide. [Link]
- MySkinRecipes. (n.d.). This compound Iodide. [Link]
- Greenbook.net. (n.d.).
- Uhlenbroock, K. (1965). [On the Question of the Toxicity of Cyanine Dyes]. Arzneimittelforschung, 15(11), 1349-52. [Link]
- JMN Specialties, Inc. (n.d.).
Sources
An In-Depth Technical Guide to the Light Sensitivity of 1,1'-Diethyl-2,2'-cyanine iodide (Pseudoisocyanine)
Abstract
This technical guide provides a comprehensive overview of the photostability of 1,1'-Diethyl-2,2'-cyanine iodide, commonly known as pseudoisocyanine (PIC). Directed at researchers, scientists, and drug development professionals, this document delves into the fundamental photochemical processes governing the light-induced degradation of PIC. It offers a detailed exploration of the mechanisms of photodegradation, factors influencing photostability, and standardized methodologies for its assessment. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to equip scientists with the necessary knowledge to effectively utilize PIC in light-sensitive applications and to develop robust, photostable formulations.
Introduction: The Dual Nature of this compound iodide
This compound iodide (PIC) is a cationic cyanine dye with a rich history in photographic sensitization and a burgeoning portfolio of applications in modern life sciences.[1] Its utility stems from its strong absorption in the visible spectrum and its remarkable ability to self-assemble into highly ordered structures known as J-aggregates.[1] These aggregates exhibit a characteristic sharp, narrow absorption band (the J-band) that is red-shifted compared to the monomer, a phenomenon that has been harnessed for applications ranging from biological imaging to the development of organic electronics.[1][2]
However, the very properties that make PIC a valuable tool—its interaction with light—also render it susceptible to photodegradation. This light sensitivity is a critical consideration for its use in applications requiring prolonged or intense light exposure, such as fluorescence microscopy, high-throughput screening, and in photosensitizing therapeutic agents.[1][3] Understanding and mitigating the photodegradation of PIC is therefore paramount for ensuring the reliability and reproducibility of experimental results and the efficacy and safety of potential therapeutic applications.
This guide will provide a detailed exploration of the light sensitivity of PIC, with a focus on the underlying photochemical mechanisms, environmental factors that modulate its stability, and robust protocols for quantifying its photostability.
Photophysical Properties and the Onset of Light Sensitivity
The interaction of PIC with light begins with the absorption of a photon, which elevates the molecule to an excited singlet state (S₁). From this excited state, the molecule can relax back to the ground state (S₀) through several pathways, including fluorescence emission and non-radiative decay. It is the competing pathways from the excited state that can lead to irreversible chemical changes, manifesting as photodegradation.
The key photophysical parameters of PIC are summarized in the table below:
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 524 nm | Ethanol | [1][4] |
| Molar Absorptivity (ε) | ≥25,000 L·mol⁻¹·cm⁻¹ | Ethanol | [4] |
| J-aggregate Absorption | ~573 nm | Aqueous Solution | [2] |
| Fluorescence Quantum Yield (Φf) | ~0.001 | Not specified | [5] |
The very low fluorescence quantum yield of monomeric PIC suggests that non-radiative decay pathways are highly efficient.[5] One of these non-radiative pathways is intersystem crossing to the triplet state (T₁), which is a key initiator of photochemical reactions.
The Mechanism of Photodegradation: The Role of Singlet Oxygen
The photodegradation of many cyanine dyes, including PIC, in the presence of oxygen is primarily mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) being a major contributor. The process can be described by a Type II photosensitization mechanism.
The Photosensitization Cascade
The general mechanism for the photodegradation of cyanine dyes via singlet oxygen is illustrated in the following diagram:
Figure 2: Experimental workflow for the assessment of this compound iodide photostability.
Detailed Step-by-Step Protocol
I. Materials and Equipment
-
This compound iodide (high purity)
-
Spectrophotometric grade solvents (e.g., ethanol, DMSO)
-
Relevant buffers and biological media
-
UV-Vis spectrophotometer
-
Fluorometer
-
Calibrated light source (e.g., Xenon lamp with appropriate filters to simulate relevant light conditions, or a laser for microscopy-based studies)
-
Quartz cuvettes
-
Aluminum foil
-
Magnetic stirrer and stir bars
II. Sample Preparation
-
Prepare a stock solution of PIC in a suitable solvent (e.g., ethanol or DMSO) and store it in the dark.
-
Dilute the stock solution to the desired final concentration in the test medium (e.g., buffer, cell culture medium). The final concentration should yield an initial absorbance in the range of 0.1 - 0.5 at the λmax to minimize inner filter effects.
-
Prepare a "dark control" sample by wrapping a cuvette containing the same solution in aluminum foil. This will account for any thermal degradation.
III. Light Exposure
-
Place the sample cuvette in the light exposure setup. If the solution is prone to settling, gentle stirring may be necessary.
-
Ensure the light source is calibrated and the irradiance at the sample position is known. For standardized testing, ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [6]3. Expose the sample to the light source for a defined period.
IV. Data Acquisition
-
At regular time intervals, remove the sample from the light source and measure its absorbance spectrum using a UV-Vis spectrophotometer. Record the absorbance at the λmax.
-
If the dye is fluorescent, measure the fluorescence emission spectrum at the same time points, using a consistent excitation wavelength. Record the integrated fluorescence intensity.
-
Measure the absorbance and fluorescence of the dark control at the beginning and end of the experiment to assess thermal degradation.
V. Data Analysis
-
Correct the absorbance and fluorescence data for any changes observed in the dark control.
-
Plot the normalized absorbance (A/A₀) or fluorescence intensity (I/I₀) as a function of exposure time.
-
Determine the photobleaching half-life (t1/2) from the plot.
-
For a more quantitative analysis, the data can be fitted to a kinetic model (e.g., first-order decay) to determine the photobleaching rate constant (kb).
Strategies for Enhancing Photostability
For applications requiring high photostability, several strategies can be employed to mitigate the photodegradation of PIC:
-
Formulation Optimization: As discussed, the choice of solvent, pH, and buffer components can significantly impact photostability. Systematic screening of these parameters is recommended.
-
Use of Stabilizers: The addition of antioxidants or singlet oxygen quenchers to the formulation can reduce the rate of photodegradation.
-
Inducing J-Aggregation: For applications where the spectral properties of the J-aggregate are suitable, promoting and stabilizing J-aggregate formation can be an effective strategy to enhance photostability.
-
Minimizing Oxygen Content: In some experimental setups, deoxygenating the sample solution can significantly reduce photodegradation by removing a key reactant.
Conclusion
This compound iodide is a versatile dye with significant potential in various scientific and therapeutic fields. However, its inherent light sensitivity necessitates a thorough understanding and careful management of its photochemical behavior. This guide has provided a detailed overview of the mechanisms of PIC photodegradation, the key factors that influence its stability, and a robust experimental framework for its assessment. By applying the principles and protocols outlined herein, researchers and drug development professionals can better harness the unique properties of PIC while ensuring the reliability and reproducibility of their results, ultimately accelerating innovation in their respective fields.
References
- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]
- Prahl, S. (2017). This compound iodide. Oregon Medical Laser Center. [Link]
- Brookfield, A., & Davies, A. K. (1986). Absorption Spectra of Conjugated Dyes.
- Mostovoy, A. A., & Strizhakov, R. K. (2002). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 106(47), 11463–11468. [Link]
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Liu, S. Y., Kono, M., & Ebrey, T. G. (1991). Effect of pH buffer molecules on the light-induced currents from oriented purple membrane. Biophysical Journal, 60(1), 204–214. [Link]
- Tuite, E., & Kelly, J. M. (2001). Photobleaching of Asymmetric Cyanines Used for Fluorescence Imaging of Single DNA Molecules. In Springer Series on Fluorescence (Vol. 1, pp. 29–51). Springer.
- Khattak, S. U. R., Shaikh, D., Ahmad, I., & Ahmed, S. (2013). Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations. AAPS PharmSciTech, 14(1), 258–266.
- Pattison, D. I., & Davies, M. J. (2006). Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques. Current Pharmaceutical Biotechnology, 7(6), 443–459.
- Welankiwar, A., Saudagar, S., Kumar, J., & Barabde, A. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 11-15.
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence, 34(3), 1-10.
- Grin, M. A., Mironov, A. F., & Tsigankov, A. A. (2022). The effect of molecular structure of chlorin photosensitizers on photo-bleaching of 1,3-diphenylisobenzofuran—the possible evidence of iodine reactive species formation. Comptes Rendus Chimie, 25(S1), 1-6.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Pescina, S., Ostacolo, C., Gomez-Monterrey, I., Sala, M., Bertamino, A., Sonvico, F., & Padula, C. (2018). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. Journal of Ocular Pharmacology and Therapeutics, 34(5), 390–397.
- Stability Studies. (n.d.). FDA Guidelines for Photostability Testing: A Step-by-Step Guide.
- Taneva, S. G., & Koynova, R. (2012). The effects of buffers and pH on the thermal stability, unfolding and substrate binding of RecA. The Protein Journal, 31(7), 605–613.
- Wikipedia. (n.d.). Quantum yield.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]
- Mostovoy, A. A., & Strizhakov, R. K. (2002). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 106(47), 11463-11468.
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 10, pp. 39-61). Springer.
Sources
An In-depth Technical Guide to 1,1'-Diethyl-2,2'-cyanine iodide and its Synonyms: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,1'-Diethyl-2,2'-cyanine iodide, a versatile chemical compound known by several synonyms. We will delve into its chemical identity, mechanism of action as a potent transporter inhibitor, and its applications in research, particularly in the fields of neuroscience and pharmacology. This document is intended to serve as a technical resource, offering not just protocols but also the scientific reasoning behind them, to empower researchers in their experimental design and data interpretation.
Chemical Identity and Synonyms
This compound iodide is a cationic quinoline derivative that is widely recognized under various names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for a comprehensive literature search and for identifying the compound from different suppliers.
The most common synonyms for this compound iodide include:
-
Eastman 7851 [1]
-
1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium iodide [6][7][8]
-
2,2'-Quinocyanine iodide [5]
This guide will primarily use the name Decynium 22 (D-22) , as it is frequently used in the context of its pharmacological activity as a transporter inhibitor.
Core Mechanism of Action: Inhibition of Monoamine Transporters
Decynium 22 is a potent, non-selective inhibitor of low-affinity, high-capacity monoamine transporters, specifically the organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT) .[1][2] These transporters play a significant role in the clearance of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine from the extracellular space.
The primary high-affinity monoamine transporters are the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). While Decynium 22 has a lesser effect on these high-affinity transporters, its potent blockade of OCTs and PMAT makes it a valuable pharmacological tool to investigate the contribution of these "uptake-2" systems to monoamine homeostasis.[9][10] The inhibition of these transporters by Decynium 22 leads to an increase in the extracellular concentration of monoamines, which is the basis for its observed antidepressant-like effects.[1][2]
The mechanism of inhibition is believed to be competitive, where Decynium 22 competes with monoamine substrates for binding to the transporters.[11]
Signaling Pathway of Monoamine Transport and Inhibition by Decynium 22
The following diagram illustrates the role of high-affinity (SERT, DAT, NET) and low-affinity (OCTs, PMAT) transporters in monoamine reuptake and the inhibitory action of Decynium 22.
Caption: Workflow for a transporter inhibition assay.
Fluorescence Microscopy
Decynium 22 itself is a fluorescent molecule, and its fluorescence is enhanced upon aggregation within cells. [9]This property can be exploited for qualitative and semi-quantitative assessment of its uptake.
Objective: To visualize the cellular uptake of Decynium 22.
Materials:
-
Cells of interest cultured on glass coverslips
-
Decynium 22
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Preparation: Culture cells on sterile glass coverslips until they reach the desired confluency.
-
Incubation with Decynium 22:
-
Prepare a working solution of Decynium 22 in assay buffer (e.g., 1-10 µM).
-
Wash the cells on the coverslips with pre-warmed assay buffer.
-
Incubate the cells with the Decynium 22 solution for a specific time (e.g., 15-60 minutes) at 37°C.
-
-
Washing: Wash the cells gently with assay buffer to remove extracellular Decynium 22.
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of assay buffer.
-
Visualize the cells using a fluorescence microscope. Decynium 22 monomers have an excitation maximum around 524 nm, while aggregates exhibit a red-shifted emission. [1]Appropriate filter sets should be used to capture the fluorescence signal.
-
-
Analysis (Optional): The fluorescence intensity within the cells can be quantified using image analysis software to compare uptake under different conditions (e.g., in the presence of other inhibitors).
Trustworthiness and Self-Validating Systems
To ensure the reliability of experimental results using Decynium 22, it is crucial to incorporate self-validating controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Decynium 22.
-
Positive Control: In inhibition assays, use a known potent inhibitor of the transporter being studied to confirm the assay is working correctly.
-
Parental Cell Line Control: When using transfected cell lines, perform parallel experiments on the non-transfected parental cell line to account for non-specific uptake or effects.
-
Concentration-Response Curves: Always perform full concentration-response curves rather than relying on single-point inhibitions to accurately determine potency.
Conclusion
This compound iodide, or Decynium 22, is a valuable pharmacological tool for studying the role of low-affinity, high-capacity monoamine transporters. Its well-characterized inhibitory profile on OCTs and PMAT, coupled with its fluorescent properties, makes it suitable for a range of in vitro and in vivo applications. By understanding its various synonyms, mechanism of action, and by employing robust experimental designs with appropriate controls, researchers can confidently utilize this compound to advance our understanding of monoamine transporter function in health and disease.
References
- Wikipedia. (2023, December 2). Decynium-22.
- Fraser-Spears, R., et al. (2019). Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. European Journal of Pharmacology, 842, 351-364.
- PubChem. (n.d.). This compound iodide.
- Dias, F. B., et al. (2000). Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR. Langmuir, 16(19), 7667-7673.
- Horton, R. E., et al. (2013). Decynium-22 enhances SSRI-induced antidepressant-like effects in mice: uncovering novel targets to treat depression. The Journal of Neuroscience, 33(25), 10534-10543.
- FDA. (n.d.). PSEUDOISOCYANINE IODIDE.
- Terraria Wiki. (n.d.). Pixie Dye.
- YouTube. (2020, February 28). DYING MY HAIR WITH CANDY! PIXI STICKS HAIR DYE.
- Wikipedia. (2024, January 4). Peaky Blinders (TV series).
- Wikipedia. (2023, December 29). Italian Renaissance.
- Unsplash. (n.d.). Best 500+ Profile Pictures [HD] | Download Free High Def Images on Unsplash.
Sources
- 1. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evidence for PMAT- and OCT-like biogenic amine transporters in a probiotic strain of Lactobacillus: Implications for interkingdom communication within the microbiota-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound IODIDE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 10. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 1,1'-Diethyl-2,2'-cyanine iodide (Pseudoisocyanine) for Fluorescence Microscopy
Abstract
This document provides a comprehensive guide for the application of 1,1'-Diethyl-2,2'-cyanine iodide, also known as Pseudoisocyanine (PIC) or Decynium 22, in fluorescence microscopy. PIC is a versatile cationic cyanine dye with unique photophysical properties, making it a valuable tool for researchers in cell biology, neuroscience, and drug development.[1][2] Its applications range from a fluorescent probe for cellular imaging to a potentiometric indicator for mitochondrial membrane potential.[3] This guide details the underlying principles of PIC's fluorescence, provides validated step-by-step protocols for staining live and fixed cells, and offers insights into data interpretation and troubleshooting.
Introduction and Principle of Action
This compound iodide is a classic carbocyanine dye known for its ability to form unique supramolecular assemblies called J-aggregates.[4] These aggregates exhibit a distinct, sharp absorption band that is red-shifted compared to the monomeric form of the dye.[5]
-
Monomeric State: As a monomer, PIC exhibits a primary absorption maximum around 524 nm in ethanol.[4][6] When it binds to certain biological structures, it fluoresces, allowing for the visualization of these components.
-
J-Aggregates: In aqueous solutions and at high concentrations, PIC molecules can self-assemble into J-aggregates.[5] This aggregation results in a significant shift in the absorption spectrum to longer wavelengths (around 573 nm in water) and is often accompanied by intense, narrow-band fluorescence with a small Stokes shift.[5][7] This property is particularly useful for ratiometric measurements and sensing applications.
The dye's mechanism of action in a biological context is primarily as a fluorescent probe that can bind to nucleic acids and proteins.[2] Its cationic nature facilitates its accumulation in mitochondria, which possess a negative membrane potential. A collapse in this potential, an early indicator of apoptosis, can be detected by a change in the dye's fluorescence, shifting from an orange-red aggregate fluorescence to a green monomer fluorescence.[3][8]
Spectral and Physical Properties
A thorough understanding of the dye's properties is critical for designing experiments and selecting appropriate microscope filter sets.
| Property | Value | Source |
| Synonyms | Pseudoisocyanine iodide, Decynium 22, PIC | [2][4] |
| Molecular Formula | C₂₃H₂₃IN₂ | [2] |
| Molecular Weight | 454.35 g/mol | [2][9] |
| Appearance | Dark red or golden crystalline powder | [2][4] |
| Absorption Max (λabs) | ~524 nm (in Ethanol) | [4][6] |
| J-Aggregate Absorption | ~573 nm (in Water) | [5][7] |
| Solubility | Soluble in DMSO (up to 10 mM) | [4] |
| Storage | Store at room temperature, protected from light | [10] |
Experimental Protocols
Reagent Preparation: Stock Solution
Causality: Preparing a concentrated stock solution in an appropriate solvent is crucial for accuracy and reproducibility. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the dye's high solubility.[4][11] Storing the stock solution in small aliquots prevents degradation from repeated freeze-thaw cycles and light exposure.[10]
-
Prepare a 10 mM Stock Solution:
-
Weigh out 4.54 mg of this compound iodide (MW = 454.35 g/mol ).
-
Dissolve in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly until the dye is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber microcentrifuge tubes.
-
Store at -20°C, protected from light and moisture. The solution is stable for several months under these conditions.
-
Protocol: Staining Live Cells for Mitochondrial Membrane Potential
This protocol leverages the dye's ability to accumulate in active mitochondria. A decrease in mitochondrial membrane potential will result in a shift from orange-red (J-aggregates) to green (monomers) fluorescence.[8][12]
Workflow Diagram:
Caption: General workflow for fixed-cell staining.
Step-by-Step Methodology:
-
Cell Fixation:
-
Fix cells grown on coverslips with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. [13] * Wash three times with PBS for 5 minutes each.
-
Causality: Fixation cross-links proteins and preserves cellular morphology. PFA is a common choice that preserves antigenicity for subsequent antibody staining.
-
-
Permeabilization:
-
If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. [13] * Wash three times with PBS for 5 minutes each.
-
Causality: Detergents like Triton X-100 create pores in the cellular membranes, allowing the dye to access intracellular components like the nucleus.
-
-
Staining:
-
Prepare a 1-5 µM working solution of PIC in PBS.
-
Incubate the fixed and permeabilized cells with the staining solution for 10-20 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image using a standard fluorescence or confocal microscope. Use a filter set appropriate for the dye's emission when bound to nucleic acids (typically in the green-orange range).
-
Data Interpretation and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background | Dye concentration too high; insufficient washing. | Decrease dye concentration. Increase the number and duration of wash steps. [14] |
| Weak Signal | Dye concentration too low; photobleaching. | Increase dye concentration or incubation time. Use an anti-fade mounting medium. Minimize light exposure during imaging. [14] |
| No J-Aggregate Signal (Live Cells) | Cells are apoptotic or stressed; mitochondrial membrane potential is compromised. | Check cell health. Use a healthy cell population as a positive control. Reduce light exposure during imaging to minimize phototoxicity. |
| Phototoxicity (Live Cells) | Excessive light exposure; high dye concentration. | Reduce excitation light intensity and exposure time. Use the lowest effective dye concentration. Ensure the use of an appropriate live-cell imaging buffer. [14] |
Safety and Handling
This compound iodide is classified as hazardous. [15]* H300 + H330: Fatal if swallowed or if inhaled.
-
H312: Harmful in contact with skin.
-
H315 & H319: Causes skin and serious eye irritation.
Precautions:
-
Always handle the compound in a well-ventilated area or chemical fume hood. [15]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10][15]* Avoid creating dust when handling the solid powder. [15]* In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air immediately. Seek urgent medical attention if swallowed or if significant exposure occurs. [15]
References
- EvitaChem. (n.d.). Buy this compound iodide (EVT-304010).
- J&K Scientific. (n.d.). 1,1′-Diethyl-2,2′-cyanine iodide | 605-91-4.
- AIP Publishing. (1976). The optical properties of crystalline 1,1′‐diethyl‐2,2′‐cyanine iodide.
- Chem-Impex. (n.d.). This compound iodide.
- Sigma-Aldrich. (2017). 1,1′-Diethyl-2,2′-cyanine iodide - Safety Data Sheet.
- Chem-Impex. (n.d.). 1,1'-Diethyl-2,2'-carbocyanine iodide.
- Lindsey, J. S. (2018). This compound iodide. PhotochemCAD.
- ChemicalBook. (n.d.). This compound IODIDE | 977-96-8.
- Chemoventory. (n.d.). This compound Iodide, 99% (UV-Vis).
- Wikipedia. (n.d.). J-aggregate.
- Seminars in Cell and Developmental Biology. (2025). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- TCI Chemicals. (n.d.). This compound Iodide | 977-96-8.
- PubChem. (n.d.). This compound iodide.
- Biocompare. (n.d.). Mitochondrial Staining Kits.
- Molecular Devices. (n.d.). Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye.
- Agilent Technologies. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biocompare.com [biocompare.com]
- 4. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 5. J-aggregate - Wikipedia [en.wikipedia.org]
- 6. PhotochemCAD | this compound iodide [photochemcad.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. simmons.chemoventory.com [simmons.chemoventory.com]
- 11. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 12. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. geneseo.edu [geneseo.edu]
Staining Nucleic Acids with 1,1'-Diethyl-2,2'-cyanine iodide: An Advanced Technical Guide for Researchers
Introduction: A Dye of Unique Photophysical Properties
1,1'-Diethyl-2,2'-cyanine iodide, also known by its synonyms Decynium 22 and Pseudoisocyanine iodide (PIC), is a cyanine dye with a rich history in photographic sensitization and, more recently, in biological research.[1][2] Unlike conventional nucleic acid stains that exhibit a simple increase in fluorescence upon binding, this compound iodide is distinguished by its remarkable ability to form self-assembled structures known as J-aggregates.[3] These aggregates display unique optical properties, including a sharp, red-shifted absorption band and intense fluorescence, which are highly sensitive to the molecular environment.[3][4] While not a conventional nucleic acid stain, its interaction with DNA and RNA offers intriguing possibilities for specialized applications in cellular and molecular biology.
The monomeric form of this compound iodide in solution has very weak fluorescence.[5] However, upon interaction with certain biological scaffolds, including DNA, the dye molecules can stack in a specific head-to-tail arrangement to form J-aggregates.[5][6] This aggregation phenomenon leads to a dramatic shift in the dye's spectral properties, resulting in a new, intense absorption peak and a strong fluorescence emission, typically in the range of 570-580 nm.[5][7] It is this aggregation-induced emission that forms the basis of its potential application in nucleic acid visualization.
This guide provides a comprehensive overview of the principles governing the interaction of this compound iodide with nucleic acids and presents an investigational protocol for its use in fluorescence microscopy.
Mechanism of Interaction and Spectral Properties
The interaction of this compound iodide with nucleic acids is primarily driven by the formation of J-aggregates templated by the nucleic acid strand.[6] Studies have shown a preference for this dye to form aggregates in AT-rich regions of DNA.[8] The negatively charged phosphate backbone of nucleic acids likely facilitates the electrostatic attraction and concentration of the cationic dye molecules, promoting their aggregation. The unique helical structure of the J-aggregates formed on the DNA template leads to the characteristic red-shift in the absorption spectrum and a significant enhancement of fluorescence.[4][8]
| Property | Value | Reference |
| Synonyms | Decynium 22, Pseudoisocyanine iodide, PIC | |
| CAS Number | 977-96-8 | |
| Molecular Formula | C₂₃H₂₃IN₂ | [1] |
| Molecular Weight | 454.35 g/mol | |
| Absorption Maximum (Monomer in Ethanol) | ~524 nm | [9] |
| Molar Extinction Coefficient (Monomer) | ≥25,000 L·mol⁻¹·cm⁻¹ at 487-495 nm in ethanol | |
| J-aggregate Absorption Maximum | ~570-580 nm | [3][4] |
| J-aggregate Emission Maximum | ~570-580 nm | [5][7] |
Investigational Protocol for Fluorescence Microscopy
Disclaimer: The following protocol is based on published observations of this compound iodide's behavior in cellular environments and with nucleic acid templates. It is intended as a starting point for investigation and will likely require optimization for specific cell types and experimental conditions. This dye is not a standard, validated nucleic acid stain, and its performance may vary.
I. Reagent Preparation
-
Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound iodide (MW: 454.35 g/mol ) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a common solvent for organic dyes and aids in their dissolution and cellular uptake.
-
-
Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to a final working concentration of 1-10 µM.
-
Expert Insight: The optimal concentration will be highly dependent on the cell type and the specific application. A concentration titration is strongly recommended to determine the best signal-to-noise ratio. Higher concentrations may lead to cytotoxicity or non-specific aggregation.
-
II. Cell Staining Procedure (Adherent Cells)
-
Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture under standard conditions until the desired confluency is reached.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any residual culture medium.
-
Staining: Add the 1-10 µM working solution of this compound iodide to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Causality: Incubation at 37°C facilitates cellular uptake and intracellular processes that may promote J-aggregate formation. Protecting the sample from light is crucial to prevent photobleaching.
-
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or HBSS to remove excess, unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets.
III. Imaging Parameters
-
Excitation: Based on the J-aggregate absorption maximum, excitation filters in the range of 540-560 nm are recommended.
-
Emission: An emission filter that captures the fluorescence between 570-620 nm should be suitable.
-
Microscope: A confocal microscope is recommended to reduce out-of-focus fluorescence and improve image quality.
Caption: Experimental workflow for staining cells with this compound iodide.
Considerations and Limitations
-
Non-Stoichiometric Staining: The fluorescence of this compound iodide is dependent on the formation of J-aggregates, which may not occur uniformly on all nucleic acid sequences or within all cellular compartments. Therefore, the staining intensity may not directly correlate with the total nucleic acid content.
-
RNA vs. DNA Specificity: While DNA has been shown to template J-aggregate formation, the interaction with RNA is less characterized. It is plausible that this dye could also interact with RNA, and therefore, it should not be considered a DNA-specific stain without further validation.
-
Cytotoxicity: As with many fluorescent dyes, this compound iodide may exhibit cytotoxicity at higher concentrations or with prolonged incubation times. It is essential to perform viability assays to determine the optimal, non-toxic staining conditions for your specific cell type.
-
Lack of Gel Electrophoresis Application: There is no available evidence to suggest that this compound iodide is suitable for staining nucleic acids in agarose or polyacrylamide gels.
Troubleshooting
-
Low Signal:
-
Increase the dye concentration or incubation time.
-
Optimize the filter sets on the microscope to better match the spectral properties of the J-aggregates.
-
Ensure that the cells are healthy, as cellular processes may influence dye uptake and aggregation.
-
-
High Background:
-
Decrease the dye concentration or incubation time.
-
Increase the number and duration of the post-staining washes.
-
-
Photobleaching:
-
Minimize the exposure of the sample to excitation light.
-
Use an anti-fade mounting medium if the cells are to be fixed post-staining.
-
Conclusion
This compound iodide presents a fascinating case of a molecule whose utility in nucleic acid visualization is intrinsically linked to its complex photophysical behavior. While it does not fit the mold of a conventional, stoichiometric nucleic acid stain, its ability to form highly fluorescent J-aggregates upon interaction with DNA offers a unique mechanism for probing nucleic acid presence and organization. The investigational protocol provided herein serves as a foundation for researchers interested in exploring the potential of this dye in specialized imaging applications. Further research is warranted to fully elucidate its binding characteristics with different forms of nucleic acids and to optimize its use in a broader range of biological contexts.
Caption: Mechanism of fluorescence enhancement of this compound iodide.
References
- PhotochemCAD. (n.d.). This compound iodide.
- Fick, A. J., Schwaller, A., & Elezgaray, J. (2021). Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities. The Journal of Physical Chemistry B, 125(51), 13865–13875. [Link]
- Fick, A. J., Schwaller, A., & Elezgaray, J. (2023). Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates. Methods and Applications in Fluorescence, 11(3), 035002. [Link]
- Inyushin, M., Kucheryavykh, Y., Zayas-Santiago, A., & Rojas, L. (2013). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. Journal of Physical Chemistry & Biophysics, 3(3). [Link]
- Inyushin, M., Zayas-Santiago, A., Rojas, L., & Kucheryavykh, Y. V. (2010). Membrane potential and pH-dependent accumulation of decynium-22 (this compound iodide) flourencence through OCT transporters in astrocytes. Boletin de la Asociacion Medica de Puerto Rico, 102(3), 29–36. [Link]
- University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution.
- Moores Cancer Center. (n.d.). Protocols.
- Iwasaki, M., Kita, M., Ito, K., Kohno, A., & Fukunishi, K. (2000). Intercalation Characteristics of 1,1′-Diethyl-2,2′-Cyanine and other Cationic Dyes in Synthetic Saponite: Orientation in the Interlayer. Clays and Clay Minerals, 48(3), 348–355. [Link]
- SLS Ireland. (n.d.). 1,1-Diethyl-2,2-cyanine iodide.
- Li, Y., Liu, Y., Wang, C., Li, Q., & Wang, L. (2023). DNA Framework-Engineered Assembly of Cyanine Dyes for Structural Identification of Nucleic Acids. ACS Applied Materials & Interfaces, 15(11), 14595–14603. [Link]
- Cell Bio Virtual. (2020, October 8). AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI)). YouTube. [Link]
- Inyushin, M., Zayas-Santiago, A., Rojas, L., & Kucheryavykh, Y. (2010). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. Boletín de la Asociación Médica de Puerto Rico, 102(3), 29–36. [Link]
- Cussotto, S., Clarke, G., Dinan, T. G., & Cryan, J. F. (2019). Evidence for PMAT- and OCT-like biogenic amine transporters in a probiotic strain of Lactobacillus: Implications for interkingdom communication within the microbiota-gut-brain axis. Neurogastroenterology & Motility, 31(9), e13658. [Link]
- Inyushin, M., Zayas-Santiago, A., Rojas, L., & Kucheryavykh, Y. V. (2010). Membrane potential and pH-dependent accumulation of decynium-22 (this compound iodide) fluorescence through OCT transporters in astrocytes. Boletin de la Asociacion Medica de Puerto Rico, 102(3), 29–36. [Link]
- Cao, R., Venezia, C. F., & Armitage, B. A. (2001). Investigation of DNA binding modes for a symmetrical cyanine dye trication: effect of DNA sequence and structure. Journal of Biomolecular Structure & Dynamics, 18(6), 844–856. [Link]
- Davis, G. D., Wilson, J. N., & Yurke, B. (2021). Excited-State Lifetimes of DNA-Templated Cyanine Dimer, Trimer, and Tetramer Aggregates: The Role of Exciton Delocalization, Dye Separation, and DNA Heterogeneity. The Journal of Physical Chemistry B, 125(36), 10147–10157. [Link]
- Gould, G. G., Brooks, J. M., & Frazer, A. (2021). High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish. ACS Chemical Neuroscience, 12(15), 2855–2867. [Link]
- Haq, I. (2002). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. In Methods in Molecular Biology (Vol. 212, pp. 159–175). Humana Press. [Link]
- Grezes, J. R. (2016). Does Propidium Iodide have the same fluorescence yield when bound to RNA or DNA? [Discussion post].
- Didenko, V. V. (2001). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Journal of Histochemistry & Cytochemistry, 49(12), 1479–1488. [Link]
- Bönisch, H., & Brüss, M. (2023). Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels. Frontiers in Molecular Neuroscience, 16, 1269894. [Link]
- Włodarczyk, J., & Kierdaszuk, B. (2003). Propidium iodide and PicoGreen as dyes for the DNA fluorescence correlation spectroscopy measurements. Acta Biochimica Polonica, 50(2), 439–449. [Link]
- Motorin, Y., & Helm, M. (2014). Dye label interference with RNA modification reveals 5-fluorouridine as non-covalent inhibitor. Nucleic Acids Research, 42(18), 11683–11693. [Link]
- Pyle, A. M., & Lilley, D. M. J. (2022). Physical and Structural Techniques Applied to Nucleic Acids. In Comprehensive Natural Products III (pp. 419–455). Elsevier. [Link]
Sources
- 1. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. researchgate.net [researchgate.net]
- 4. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Framework-Engineered Assembly of Cyanine Dyes for Structural Identification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane potential and pH-dependent accumulation of decynium-22 (this compound iodide) flourencence through OCT transporters in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PhotochemCAD | this compound iodide [photochemcad.com]
Application Notes & Protocols: Measuring Mitochondrial Membrane Potential with 1,1'-Diethyl-2,2'-cyanine Iodide
Introduction: The Mitochondrion as a Sentinel of Cell Health
Mitochondria are central to cellular bioenergetics, orchestrating ATP synthesis through oxidative phosphorylation. A critical element of this process is the mitochondrial membrane potential (ΔΨm), an electrochemical proton gradient established across the inner mitochondrial membrane. This potential is a powerful indicator of mitochondrial function and, by extension, overall cell health[1][2]. A disruption or collapse of ΔΨm is a hallmark of mitochondrial dysfunction and is considered a key early event in the cascade of apoptosis (programmed cell death)[2]. Consequently, the accurate measurement of ΔΨm is crucial for research in toxicology, drug development, and the study of diseases linked to mitochondrial dysfunction, including neurodegenerative disorders and cancer[1][3].
Lipophilic, cationic fluorescent dyes are the tools of choice for evaluating ΔΨm in living cells[1]. This guide focuses on 1,1'-Diethyl-2,2'-cyanine iodide, also known as Pseudoisocyanine iodide (PIC) or Decynium 22[4][5], a cyanine dye that enables the dynamic assessment of mitochondrial energization.
Principle of Detection: From Monomers to J-Aggregates
This compound iodide is a cationic, membrane-permeable dye. Its positive charge drives its electrophoretic accumulation into the mitochondrial matrix, a compartment that maintains a strong negative charge in healthy, respiring cells. The core principle of its use as a ΔΨm sensor lies in its concentration-dependent fluorescence properties.
This behavior is famously exemplified by the related dye, JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-imidacarbocyanine iodide), which operates on an identical principle[6][7].
-
Low Potential (Depolarized Mitochondria): In unhealthy cells with low ΔΨm, the dye cannot accumulate to a high degree within the mitochondria. It remains in the cytoplasm and mitochondria as monomers, which emit a green fluorescence (approx. 525-530 nm)[1][8].
-
High Potential (Polarized Mitochondria): In healthy, energized cells with high ΔΨm, the dye is drawn into the mitochondria where it reaches a critical concentration. This high concentration forces the dye molecules to self-assemble into supramolecular structures known as "J-aggregates"[4][9][10]. These aggregates exhibit a distinct spectral shift, emitting a bright red-orange fluorescence (approx. 570-590 nm)[1][8].
This dual-emission property is immensely powerful. The ratio of red-to-green fluorescence provides a ratiometric, semi-quantitative measure of mitochondrial polarization that is largely independent of factors like mitochondrial size, shape, or dye loading concentration, which can confound results from single-emission probes[6][8]. A decrease in the red/green ratio is a clear indicator of mitochondrial depolarization.
Caption: Mechanism of this compound iodide in mitochondria.
Dye Characteristics and Spectral Properties
A thorough understanding of the dye's physical and spectral properties is essential for proper experimental design.
| Property | Value | Source |
| Synonyms | Pseudoisocyanine iodide, Decynium 22 | [5] |
| CAS Number | 977-96-8 | [5] |
| Molecular Formula | C₂₃H₂₃IN₂ | [5][11][12] |
| Molecular Weight | 454.35 g/mol | [5] |
| Appearance | Dark red or dark green powder | [5] |
| Solubility | Soluble up to 10 mM in DMSO | [4][13] |
| Monomer Ex/Em (approx.) | 490 nm / 525 nm | [2][8] |
| J-Aggregate Ex/Em (approx.) | 570 nm / 590 nm | [2][8][9] |
Note: Spectral properties are based on the behavior of J-aggregating cyanine dyes like JC-1, which follows the same principle. Exact maxima may vary slightly with the instrument and cellular environment.
Experimental Protocols
These protocols provide a framework for using this compound iodide. Optimization may be required depending on the cell type and experimental conditions.
Reagent Preparation
-
Causality: The dye is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent. Stock solutions should be stored protected from light to prevent photobleaching.
-
Protocol:
-
Prepare a 1 to 5 mM stock solution of this compound iodide in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. The stock solution is stable for at least 6 months when stored correctly.
-
Protocol for Fluorescence Microscopy
This method allows for the qualitative and semi-quantitative assessment of ΔΨm in adherent cells, providing spatial information.
-
Self-Validation: Always include a positive control for depolarization. Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a protonophore and a potent mitochondrial uncoupling agent that rapidly collapses ΔΨm. An untreated or vehicle-treated sample serves as the negative control for healthy, polarized mitochondria.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cells onto glass-bottom dishes or multi-well plates suitable for microscopy. Allow cells to adhere and reach 60-80% confluency.
-
Compound Treatment: Treat cells with the experimental compound(s) for the desired duration. Include wells for positive (e.g., 10-50 µM CCCP for 30-60 minutes) and negative (vehicle) controls.
-
Dye Loading: a. Prepare a fresh working solution of the dye by diluting the DMSO stock into pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 1-5 µM. b. Remove the treatment medium from the cells. c. Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional but Recommended): Gently wash the cells once or twice with pre-warmed medium or buffer to remove excess dye from the medium, which can reduce background fluorescence.
-
Imaging: a. Immediately image the cells using a fluorescence microscope equipped with appropriate filters. b. Green Channel (Monomers): Use a standard FITC/GFP filter set (Excitation ~488 nm, Emission ~525 nm). c. Red Channel (J-Aggregates): Use a standard TRITC/RFP filter set (Excitation ~560 nm, Emission ~590 nm). d. Acquire images in both channels for the same field of view.
-
Analysis: Healthy cells will exhibit bright red punctate staining within the mitochondria. Apoptotic or depolarized cells will show a loss of red fluorescence and an increase in diffuse green fluorescence. The ratio of red to green fluorescence intensity can be quantified using image analysis software.
-
Protocol for Flow Cytometry
This method provides a robust quantitative analysis of ΔΨm across a large population of cells.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells in suspension or harvest adherent cells using a gentle method like trypsinization. Treat approximately 0.5-1 x 10⁶ cells per condition with your experimental compounds, including positive and negative controls.
-
Dye Loading: a. Centrifuge the cells and resuspend the pellet in 0.5-1 mL of pre-warmed medium containing 1-5 µM of the cyanine dye. b. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the stained cells, discard the supernatant, and resuspend in 1 mL of fresh medium or PBS.
-
Data Acquisition: a. Analyze the cells promptly on a flow cytometer equipped with a 488 nm excitation laser. b. Collect green fluorescence in the FL1 channel (or equivalent, e.g., FITC channel, ~530/30 nm bandpass filter). c. Collect red fluorescence in the FL2 channel (or equivalent, e.g., PE channel, ~585/42 nm bandpass filter). d. It is crucial to set up proper compensation controls if there is spectral overlap between the two channels.
-
Analysis: Create a dot plot of FL2 (Red) vs. FL1 (Green). Healthy cells with high ΔΨm will be high in red fluorescence and low in green fluorescence (upper left quadrant). Depolarized cells will shift to become high in green fluorescence and low in red fluorescence (lower right quadrant). The percentage of cells in each population can be quantified.
-
Caption: General experimental workflow for measuring ΔΨm.
Troubleshooting and Considerations
-
Staining Too Dim: Increase dye concentration or incubation time. Ensure the cell culture medium does not contain components that quench fluorescence.
-
High Background: Ensure adequate washing after staining. Decrease dye concentration.
-
Toxicity: Cyanine dyes can be toxic at high concentrations or with prolonged incubation. Perform a titration to find the optimal concentration and time that gives a robust signal without affecting cell viability.
-
Phototoxicity: The dye and its aggregates can generate reactive oxygen species upon excitation. Minimize light exposure during incubation and imaging to prevent artifacts.
-
Cell Type Variability: The optimal dye concentration and incubation time can vary significantly between cell types. These parameters should be empirically determined for each new cell line.
References
- EvitaChem. (n.d.). This compound iodide.
- Chem-Impex. (n.d.). This compound iodide.
- SLS Ireland. (n.d.). 1,1-Diethyl-2,2-cyanine iodide.
- MySkinRecipes. (n.d.). This compound Iodide.
- PhotochemCAD. (n.d.). 1,1'-Diethyl-2,2'-dicarbocyanine iodide.
- Fisher Scientific. (2006). JC-1 and JC-9 Mitochondrial Potential Sensors.
- ResearchGate. (n.d.). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Oregon Medical Laser Center. (2017). This compound iodide.
- Sigma-Aldrich. (n.d.). 1,1-Diethyl-2,2-cyanine iodide 97.
- Truman ChemLab. (2014). Conjugated Dyes.
- Molecular Devices. (n.d.). Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye.
- ChemicalBook. (n.d.). This compound IODIDE.
- The Journal of Physical Chemistry B. (n.d.). Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution.
- PhotochemCAD. (n.d.). This compound iodide.
- Journal of Visualized Experiments. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe.
- Unknown Source. (n.d.). Absorption Spectra of Conjugated Dyes.
- PubChem. (n.d.). This compound iodide.
- TCI Chemicals. (n.d.). This compound Iodide.
- BMC Biology. (2025). Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample.
- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Unknown Source. (n.d.). Spectroscopy.
- Ethos Biosciences. (n.d.). Lab Technician's Guide to Troubleshooting: 20 Common Issues with Biological Stains.
- ImmunoChemistry Technologies. (2016). Solutions to Detect Mitochondrial Membrane Potential.
- PubMed. (2014). Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors.
- Cell Signaling Technology. (2025). Mitochondrial Membrane Potential Assay Kit (I).
- ResearchGate. (n.d.). Mitochondrial membrane potential was detected by staining cells with....
- Chegg.com. (2023). Solved this compound iodide.
Sources
- 1. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 2. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 3. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. nathan.instras.com [nathan.instras.com]
- 11. This compound Iodide [myskinrecipes.com]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. This compound IODIDE | 977-96-8 [chemicalbook.com]
Application Note: Using Decynium-22 for Targeted Inhibition of Organic Cation Transporters in Astrocytes
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to the principles and protocols for using Decynium-22 (D22) to specifically block the activity of organic cation transporters (OCTs) in astrocyte cell cultures.
Introduction and Scientific Rationale
Astrocytes, the most abundant glial cell type in the central nervous system (CNS), are critical regulators of brain homeostasis.[1][2] They actively shape the neuronal environment through a vast array of plasma membrane transporters.[1] Among these are the polyspecific organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT), which belong to the "uptake-2" system.[3] In astrocytes, these low-affinity, high-capacity transporters play a significant role in clearing biogenic amine neurotransmitters like norepinephrine and dopamine from the extracellular space.[1][4][5]
Decynium-22 is a potent and widely used pharmacological tool for studying these transporters.[4][6] It is a non-selective inhibitor of OCTs (OCT1, OCT2, OCT3) and PMAT, with high affinity for all members in both human and rat cells.[4][6][7] Crucially, at concentrations effective for OCT/PMAT inhibition, it has minimal impact on high-affinity, Na+/Cl--dependent monoamine transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET).[6] This selectivity makes D22 an invaluable tool for isolating and studying the specific contribution of astrocytic OCTs to neurochemical regulation.
The primary mechanism of D22 involves competition with endogenous substrates.[4][6] Evidence from patch-clamp studies on astrocytes shows that D22 is not just a blocker but also a substrate that is transported into the cell, generating an electrogenic current that can be antagonized by other OCT substrates like norepinephrine.[6] By inhibiting these transporters, researchers can investigate their role in neurotransmitter clearance, drug disposition, and the pathophysiology of neurological disorders.
Characteristics of Decynium-22
A thorough understanding of the inhibitor's properties is essential for proper experimental design.
| Property | Value | Source(s) |
| Synonyms | 1,1′-Diethyl-2,2′-cyanine iodide, Pseudoisocyanine iodide | [1][7] |
| Molecular Formula | C₂₃H₂₃IN₂ | [1][8][9] |
| Molecular Weight | 454.35 g/mol | [1][7][8][9] |
| Appearance | Dark red crystalline solid/powder | [1][2][7] |
| Solubility | Soluble in DMSO (up to ~10 mM); Sparingly soluble in aqueous buffers. | [1][9] |
| Storage | Store solid at -20°C for long-term stability (≥4 years). | [1] |
| Mechanism | Competitive inhibitor and substrate of OCTs and PMAT. | [4][6] |
| Selectivity | High affinity for OCTs/PMAT; low affinity for DAT/NET. | [6] |
| Inhibitory Potency | Ki = 0.10 µM for PMAT; Kᴅ ≈ 3.3-5.2 nM for brain homogenates. | [8][10] |
Experimental Design and Workflow
A successful experiment requires careful planning, including appropriate controls and a method to validate the inhibitor's efficacy. The general workflow involves culturing astrocytes, treating them with D22 or a vehicle control, and then assessing OCT function using a fluorescent substrate uptake assay.
Caption: Experimental workflow for OCT inhibition in astrocytes.
Detailed Protocols
Safety Precaution: Decynium-22 should be handled as a hazardous substance. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Review the Safety Data Sheet (SDS) before use.[1]
Protocol 1: Preparation of Decynium-22 Stock Solution
The low aqueous solubility of D22 necessitates a stock solution in an organic solvent, typically DMSO.[1][6]
-
Reagent: Decynium-22 (MW: 454.35 g/mol ).
-
Solvent: Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO).
-
Procedure: a. To make a 10 mM stock solution , dissolve 4.54 mg of Decynium-22 in 1 mL of DMSO. b. Vortex thoroughly until the powder is completely dissolved. The solution will be brightly colored. c. Aliquot into smaller volumes (e.g., 20 µL) in amber or foil-wrapped microcentrifuge tubes to protect from light. d. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Astrocyte Culture
This protocol assumes primary astrocytes or an astrocyte cell line. Culture conditions should be optimized for the specific cells used.
-
Materials:
-
Astrocyte culture medium (e.g., DMEM/F12 with appropriate supplements).
-
Poly-L-lysine or other appropriate coating for culture plates.[11]
-
24- or 48-well tissue culture plates.
-
-
Procedure: a. Coat plates with Poly-L-lysine according to the manufacturer's instructions to ensure cell adherence.[11] b. Seed astrocytes at a density that will result in a confluent monolayer on the day of the experiment. c. Culture cells at 37°C in a 5% CO₂ humidified incubator. Allow cells to adhere and grow for at least 24-48 hours before treatment.
Protocol 3: Validation of OCT Inhibition with ASP+
This protocol provides a self-validating system to confirm that D22 is effectively blocking OCTs. ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is a fluorescent substrate for OCTs and will be used to measure transporter activity.[4][6][12]
-
Materials:
-
ASP+ powder.
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
D22 stock solution (from Protocol 1).
-
Plated astrocytes (from Protocol 2).
-
Fluorescence plate reader or fluorescence microscope.
-
-
Preparation of Solutions:
-
ASP+ Working Solution (5-10 µM): Prepare fresh from a stock solution in water or buffer. Protect from light.
-
D22 Treatment Medium (e.g., 10 µM): Dilute the 10 mM D22 stock solution 1:1000 into pre-warmed culture medium or HBSS.
-
Vehicle Control Medium: Add the same final concentration of DMSO to the medium as in the D22 Treatment Medium (typically 0.1% or less).
-
-
Inhibition and Uptake Procedure: a. Prepare your plate with at least three experimental groups: "No Treatment" (for baseline fluorescence), "Vehicle Control," and "D22 Treatment." b. Aspirate the culture medium from the wells. c. Wash the cells once gently with 500 µL of pre-warmed HBSS. d. Add the appropriate pre-warmed medium to each group:
- Vehicle Control wells: Add Vehicle Control Medium.
- D22 Treatment wells: Add D22 Treatment Medium. e. Pre-incubate the plate for 15-30 minutes at 37°C. This allows D22 to inhibit the transporters. f. Following pre-incubation, add the ASP+ working solution to all wells to achieve the final desired concentration (e.g., 5 µM). g. Incubate for 10-20 minutes at 37°C. This is the uptake phase. h. Terminate the uptake by rapidly aspirating the ASP+-containing medium. i. Immediately wash the cells 2-3 times with ice-cold HBSS to remove all extracellular ASP+. j. After the final wash, add 200 µL of HBSS or a suitable lysis buffer to each well.
-
Data Acquisition and Analysis: a. Measure the intracellular fluorescence using a plate reader (e.g., ~475 nm excitation / ~605 nm emission) or visualize and quantify using a fluorescence microscope. b. Interpretation: A significant reduction in fluorescence intensity in the "D22 Treatment" wells compared to the "Vehicle Control" wells confirms successful inhibition of OCT-mediated uptake.
Mechanism and Interpretation
The use of D22 allows for the functional isolation of the uptake-2 transport system in astrocytes.
Caption: D22 competitively inhibits the uptake of substrates via OCTs.
Key Considerations:
-
Off-Target Effects: While highly selective for OCTs over high-affinity monoamine transporters, be aware that D22 can have other effects, such as inhibiting certain ion channels at higher concentrations.[7] Always use the lowest effective concentration determined through dose-response experiments.
-
Competition vs. Transport: Remember that D22 is also a substrate.[6] In experiments measuring the release of pre-loaded substrates, D22 could potentially induce exchange, a factor to consider in experimental design.
-
Vehicle Controls: The inclusion of a DMSO vehicle control is mandatory, as DMSO can have biological effects on its own.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed (D22 fluorescence ≈ Vehicle fluorescence) | D22 concentration too low. | Perform a dose-response curve (e.g., 1 nM to 30 µM) to determine the optimal IC₅₀. |
| D22 degraded. | Use fresh aliquots of D22 stock solution. Ensure proper storage. | |
| Incubation time too short. | Increase pre-incubation time with D22 to 30-45 minutes. | |
| High background fluorescence | Incomplete washing. | Increase the number of washes with ice-cold buffer after ASP+ incubation. Perform washes quickly. |
| Cell death/leaky membranes. | Check cell viability. Ensure D22 and DMSO concentrations are not toxic to your cells. | |
| High variability between wells | Inconsistent cell numbers. | Ensure a uniform, confluent monolayer of cells in all wells before starting the experiment. |
| Inaccurate pipetting. | Use calibrated pipettes and be consistent with reagent addition and removal steps. |
References
- Furihata, T., Takeda, M., & Anzai, N. (2017). Functional Expression of Organic Ion Transporters in Astrocytes and Their Potential as a Drug Target in the Treatment of Central Nervous System Diseases. Biological and Pharmaceutical Bulletin, 40(8), 1156–1163. [Link][1][2][5]
- Inyushin, M., et al. (2010). Membrane potential and pH-dependent accumulation of decynium-22 (1,1'-diethyl-2,2'-cyanine iodide) flourencence through OCT transporters in astrocytes. Boletin de la Asociacion Medica de Puerto Rico, 102(3), 5–12. [Link][4][6]
- Hagan, C. E., et al. (2023). Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels. Frontiers in Pharmacology, 14, 1255577. [Link][7][8]
- Gould, G. G., et al. (2021). High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish. Frontiers in Pharmacology, 12, 765225. [Link][11]
- Fraser-Spears, R., et al. (2019). Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. European Journal of Pharmacology, 842, 351–364. [Link][6]
- Al-Badri, T., et al. (2012). L-DOPA Uptake in Astrocytic Endfeet Enwrapping Blood Vessels in Rat Brain. Journal of Biomedicine and Biotechnology, 2012, 659037. [Link]
- Mayer, F. P., et al. (2018). Real-time uptake of fluorescent ASP+ via the organic cation transporter 3. BMC Pharmacology & Toxicology, 19(1), 2. [Link][13]
- Bönisch, H. (2021). Substrates and Inhibitors of Organic Cation Transporters (OCTs) and Plasma Membrane Monoamine Transporter (PMAT) and Therapeutic Implications. Handbook of Experimental Pharmacology, 266, 119–167. [Link][3]
- PubChem. Compound Summary for CID 101932, Decynium 22. [Link]
- Wikipedia. Decynium-22. [Link][2]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Decynium-22 - Wikipedia [en.wikipedia.org]
- 3. Decynium 22 | Tocris Bioscience 4722 product information [labome.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Decynium 22 | CAS 977-96-8 | Tocris Bioscience [tocris.com]
- 8. Decynium 22 (CAS 977-96-8): R&D Systems [rndsystems.com]
- 9. Frontiers | High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish [frontiersin.org]
- 10. Decynium 22 | CAS 977-96-8 | Tocris Bioscience [tocris.com]
- 11. Decynium 22 | CAS:977-96-8 | PMAT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Decynium 22 | C23H23IN2 | CID 101932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,1'-Diethyl-2,2'-cyanine iodide as a Novel Photosensitizer for Photodynamic Therapy in Cancer Research
Introduction: Re-evaluating a Classic Dye for Modern Therapy
Photodynamic therapy (PDT) represents a clinically approved, minimally invasive treatment modality that leverages the interplay of a photosensitizer (PS), light, and molecular oxygen to induce localized cytotoxicity in diseased tissues, primarily cancer.[1][2] The efficacy of PDT hinges on the photophysical and photochemical properties of the PS, which ideally should exhibit strong absorption in the "phototherapeutic window" (600-900 nm) for deeper tissue penetration, high quantum yield of reactive oxygen species (ROS), selective tumor accumulation, and minimal dark toxicity.[3][4]
While porphyrin-based photosensitizers have historically dominated the clinical landscape, research into novel agents with improved optical and therapeutic properties is ongoing.[5][6] Cyanine dyes, a versatile class of synthetic compounds, are particularly attractive due to their high molar extinction coefficients and structurally tunable absorption spectra, which can be shifted into the near-infrared (NIR) range.[4][7]
This document focuses on a specific short-chain cyanine, 1,1'-Diethyl-2,2'-cyanine iodide (also known as Pseudoisocyanine, PIC), a classic dye renowned for its unique propensity to form J-aggregates.[8] While its absorption maximum as a monomer lies outside the traditional therapeutic window, its aggregation-induced optical shifts and potential for ROS generation upon photoactivation warrant a thorough investigation of its utility in PDT for superficial tumors or in conjunction with advanced light delivery systems. We provide a conceptual framework and detailed protocols for researchers to explore the potential of this compound iodide in cancer PDT.
Principle of Action: The Dual Nature of this compound iodide
The therapeutic potential of this compound iodide in PDT is predicated on its ability to be excited by light and transfer that energy to molecular oxygen, creating cytotoxic ROS.
A. Photophysical Characteristics: The monomeric form of this compound iodide in ethanol exhibits a strong absorption maximum (λmax) at approximately 524 nm.[9][10] Upon photoexcitation, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). For PDT to be effective, the molecule must then undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). It is from this triplet state that the therapeutically relevant energy transfer to oxygen occurs (Type II PDT), generating highly reactive singlet oxygen (¹O₂).[3]
B. The Role of J-Aggregation: A distinguishing feature of this dye is its ability to self-assemble into highly ordered structures known as J-aggregates, particularly in aqueous environments or at high concentrations.[8] These aggregates exhibit a sharp, intense, and red-shifted absorption band (the "J-band") compared to the monomer.[11] This aggregation can be influenced by factors such as solvent polarity and the presence of salts.[8] While J-aggregation can sometimes quench fluorescence and ROS production, engineered J-aggregates have been successfully used for enhanced phototherapy, suggesting that controlling the aggregation state is critical.[11][12][13]
The diagram below illustrates the proposed photodynamic mechanism.
Caption: Experimental workflow for assessing in vitro phototoxicity.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, or MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Photosensitizer Incubation:
-
Prepare dilutions of the this compound iodide stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Remove the old medium from the cells and add 100 µL of the photosensitizer-containing medium to each well.
-
Dark Toxicity Control: Include wells treated with the photosensitizer that will not be exposed to light.
-
Untreated Control: Include wells with cells in medium only.
-
Incubate the plates in the dark at 37°C, 5% CO₂, for a set period (e.g., 4 hours).
-
-
Washing and Irradiation:
-
Aspirate the photosensitizer-containing medium and wash each well twice with 100 µL of sterile PBS to remove extracellular dye. [14] * Add 100 µL of fresh, phenol red-free medium.
-
Light-Only Control: Include untreated wells that will be exposed to light.
-
Expose the designated "PDT" and "Light-Only" wells to a light source with a wavelength corresponding to the dye's absorption maximum (e.g., a 525 nm LED array). The light dose (fluence) is critical and should be measured with a photometer (e.g., 5-20 J/cm²). [14] * Keep the "Dark Toxicity" and "Untreated" plates covered in foil during irradiation.
-
-
Post-Irradiation Incubation: Return all plates to the incubator for another 24-48 hours.
-
Viability Assessment:
-
Assess cell viability using a standard method like the MTT assay.
-
Read the absorbance on a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Plot the results to determine the IC₅₀ (the concentration of the dye required to kill 50% of cells) for both the PDT and dark toxicity groups.
-
Cellular Uptake and Localization
Causality: The subcellular localization of a photosensitizer is a key determinant of the primary site of photodamage and the subsequent cell death pathway. [4]Localization in mitochondria, for example, often leads to efficient apoptosis.
-
Preparation: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Incubation: Treat cells with an effective concentration of this compound iodide (e.g., the IC₅₀ concentration from the phototoxicity assay) for the desired incubation time (e.g., 4 hours).
-
Co-staining (Optional): To determine localization, co-stain with organelle-specific fluorescent trackers, such as MitoTracker™ Green (for mitochondria) or LysoTracker™ Green (for lysosomes).
-
Imaging:
-
Wash the cells with PBS and replace with fresh medium.
-
Image the live cells using a fluorescence or confocal microscope. Use appropriate filter sets to capture the fluorescence of the cyanine dye and any co-stains.
-
Overlay the images to determine if the dye's fluorescence signal co-localizes with specific organelles.
-
Outlook: Transition to In Vivo Models
While beyond the scope of these initial protocols, successful in vitro results would justify progression to preclinical animal models. Key considerations for in vivo studies include:
-
Formulation: The poor aqueous solubility of the dye may necessitate formulation in delivery vehicles like liposomes or nanoparticles to improve bioavailability and tumor targeting. [15]* Biodistribution: Tracking the accumulation of the photosensitizer in the tumor versus healthy organs over time is crucial for determining the optimal time window for light application.
-
Efficacy Studies: In tumor-bearing mice, treatment would involve intravenous or intraperitoneal injection of the formulated dye, followed by irradiation of the tumor area with a laser or LED at the appropriate time post-injection. [16]Tumor growth would be monitored over time to assess therapeutic efficacy.
References
- Austin, E., & Jagdeo, J. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (138), 58190. [Link]
- Austin, E., et al. (2018). An In Vitro Approach to Photodynamic Therapy. PMC - NIH. [Link]
- Betrouni, N., et al. (2020).
- Chen, Q., et al. (2021). Recent progress in utilizing near-infrared J-aggregates for imaging and cancer therapy. Materials Chemistry Frontiers (RSC Publishing). [Link]
- de Oliveira, E. B., et al. (2022). Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice. MDPI. [Link]
- Gadomskyy, O., et al. (2010). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Gederaas, O., et al. (2023). In vivo and in vitro models for photodynamic therapy by using novel photosensitizers.
- Gu, Y., et al. (2023). Constructing J-aggregates of cyanine dye for NIR-II in vivo dynamic vascular imaging and long-term targeting of tumors. PubMed Central. [Link]
- Prahl, S. (2017). This compound iodide. Oregon Medical Laser Center (OMLC). [Link]
- Lindsey, J. S. (n.d.). This compound iodide. PhotochemCAD.
- Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. PMC - NIH. [Link]
- Curtis, S. (2025). Better Photodynamic Therapy for Breast Cancer. Optics & Photonics News. [Link]
- Li, Y., et al. (2022). Metal ions-bridged J-aggregation mediated nanoassembly composition for breast cancer phototherapy. PubMed Central. [Link]
- Li, X., et al. (2020). Smart J-aggregate of cyanine photosensitizer with the ability to target tumor and enhance photodynamic therapy efficacy. Organic & Biomolecular Chemistry. [Link]
- Kwiatkowski, S., et al. (2021). Potential of Cyanine Derived Dyes in Photodynamic Therapy. PMC - PubMed Central. [Link]
- Cieplik, F., et al. (2024). Photodynamic Therapy in Cancer: Principles, State of the Art, and Future Directions. MDPI. [Link]
- Stawudzińska, A., & Wagnieres, G. (2024). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers.
- Oleinick, N. L., et al. (2009).
- ResearchGate. (n.d.). Some photosensitizers used in preclinical and clinical PDT studies.
- Stawudzińska, A., & Wagnieres, G. (2024). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. MDPI. [Link]
- Levy, J. G. (1995). Photosensitizers in photodynamic therapy. PubMed. [Link]
- Yaglioglu, H. G., et al. (2021). Recent Advances in Cyanine-Based Phototherapy Agents. PMC - NIH. [Link]
- Ghorbani, M., & Tirgar, M. (2022). Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers | MDPI [mdpi.com]
- 7. Recent Advances in Cyanine-Based Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound iodide [omlc.org]
- 10. PhotochemCAD | this compound iodide [photochemcad.com]
- 11. Recent progress in utilizing near-infrared J-aggregates for imaging and cancer therapy - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Metal ions-bridged J-aggregation mediated nanoassembly composition for breast cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Smart J-aggregate of cyanine photosensitizer with the ability to target tumor and enhance photodynamic therapy efficacy [ouci.dntb.gov.ua]
- 14. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice [mdpi.com]
- 16. Constructing J-aggregates of cyanine dye for NIR-II in vivo dynamic vascular imaging and long-term targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Inducing and Characterizing J-Aggregate Formation of Pseudoisocyanine Iodide for Spectroscopic Analysis
Abstract
This document provides a detailed guide for the controlled formation and spectroscopic characterization of Pseudoisocyanine iodide (PIC) J-aggregates. PIC, a cyanine dye, is renowned for its ability to self-assemble into supramolecular structures known as J-aggregates, which exhibit unique photophysical properties.[1] These properties, most notably a sharp, red-shifted absorption band (the J-band) and enhanced fluorescence, make them valuable probes in various scientific domains, including materials science and biomedical research.[2][3] This guide elucidates the underlying principles of J-aggregation, offers a validated, step-by-step protocol for their preparation in aqueous solution, and details their characterization using UV-Vis absorption and fluorescence spectroscopy.
Introduction to Pseudoisocyanine Iodide and J-Aggregates
Pseudoisocyanine iodide (1,1'-diethyl-2,2'-cyanine iodide) is a cationic polymethine dye that has been a subject of scientific interest since the 1930s when Jelley and Scheibe independently discovered its remarkable aggregation behavior.[1][2] In dilute solutions, PIC exists primarily as monomers, exhibiting broad absorption maxima around 488 nm and 526 nm.[1] However, under specific conditions such as increased concentration or the presence of certain additives, PIC monomers self-assemble into ordered, one-dimensional supramolecular polymers.[1][2]
This self-assembly can lead to two primary types of excitonic coupling between the dye molecules: H-aggregates and J-aggregates.[4][5] H-aggregates, characterized by a face-to-face stacking of molecules, result in a blue-shifted (hypsochromic) absorption band.[4] In contrast, J-aggregates are formed by a slipped, head-to-tail arrangement of the monomer units.[2] This specific alignment leads to strong excitonic coupling, resulting in the formation of a new, intense, and remarkably narrow absorption band at a longer wavelength (a bathochromic shift) known as the J-band.[1][2] For PIC, this J-band typically appears around 571-573 nm.[1][6]
The unique optical properties of J-aggregates, including their sharp absorption, small Stokes shift, and potential for superradiance, make them highly sensitive spectroscopic probes.[1][3] Their formation can be influenced by environmental factors, making them useful for sensing applications. Furthermore, their ability to facilitate efficient energy transfer is being explored in the context of artificial light-harvesting systems and DNA-templated nanostructures.[2][7]
Principles of J-Aggregate Formation and Spectroscopic Signature
The formation of J-aggregates is a cooperative process driven by non-covalent interactions, including van der Waals forces and π-π stacking between the planar cyanine dye molecules. The key to achieving J-aggregation lies in controlling the equilibrium between the monomeric, dimeric (often H-type), and aggregated states.
Several factors critically influence this equilibrium:
-
Concentration: J-aggregation is a concentration-dependent phenomenon. A critical concentration threshold must be exceeded for the spontaneous formation of stable J-aggregates to occur.[3][8][9] Below this threshold, monomers and H-type oligomers may predominate.[9]
-
Solvent: Aqueous solutions are most commonly used to induce PIC J-aggregation. The polarity and hydrogen-bonding capability of water facilitate the necessary hydrophobic and electrostatic interactions.[8]
-
Additives (Salts & Polymers): The presence of inorganic salts, such as sodium chloride (NaCl) or potassium iodide (KI), can promote J-aggregate formation.[1][10][11] The ions are believed to screen the electrostatic repulsion between the cationic PIC molecules, thereby facilitating their close association.[11] Polyanions like DNA can also act as templates, promoting the formation of J-aggregates at lower dye concentrations than typically required in solution.[7][12]
-
Temperature: Temperature influences the thermodynamics of aggregation. J-aggregate formation is often favored at lower temperatures, with a distinct temperature threshold above which the aggregates dissociate back into smaller species.[9]
The hallmark of J-aggregate formation is the appearance of the J-band in the absorption spectrum. This sharp, red-shifted peak signifies the creation of a delocalized exciton state, where the excitation is shared among multiple coherently coupled molecules in the aggregate.[4][13]
Experimental Protocol: Induction of PIC J-Aggregates in Aqueous Solution
This protocol describes a reliable method to induce the formation of PIC J-aggregates in an aqueous salt solution and their subsequent characterization.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Analytical balance
-
Sonicator bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Syringe filters (0.2 µm pore size)
-
Workflow Diagram
Caption: Workflow for PIC J-aggregate formation and analysis.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
0.2 M NaCl Solution: Accurately weigh 1.1688 g of NaCl and dissolve it in deionized water in a 100 mL volumetric flask. Fill to the mark and mix thoroughly. This salt concentration is effective in promoting aggregation.[17]
-
0.5 mM PIC Stock Solution: Accurately weigh the required amount of PIC powder (Molar Mass of PIC Iodide ≈ 456.34 g/mol ). For example, for 10 mL of stock solution, weigh ~2.28 mg of PIC.
-
Causality: Working with a stock solution allows for precise dilutions and ensures consistency across experiments. The 0.5 mM concentration is typically sufficient to induce aggregation upon preparation in a salt solution.[17]
-
2. Inducing J-Aggregate Formation:
-
Transfer the weighed PIC powder into a clean glass vial.
-
Add the desired volume of the 0.2 M NaCl solution (e.g., 10 mL) to the vial.
-
Place a small magnetic stir bar in the vial and cap it. To protect the light-sensitive dye, it is advisable to wrap the vial in aluminum foil.[8]
-
Gently heat the solution on a stirrer hotplate to a moderate temperature (not exceeding 80°C) while stirring.[17]
-
Causality: Heating increases the solubility of PIC, aiding in the complete dissolution of the monomeric dye before the aggregation process begins upon cooling.
-
-
Concurrently, place the vial in a sonicator bath for 30-60 minutes to ensure complete dissolution.[7]
-
Turn off the heat and allow the solution to cool slowly to room temperature while stirring, still protected from light.
-
Causality: As the solution cools, the solubility of PIC decreases, and the monomer concentration surpasses the critical aggregation threshold, leading to the spontaneous formation of J-aggregates. The slow cooling promotes the formation of more ordered structures.
-
-
Once at room temperature, filter the solution through a 0.2 µm syringe filter to remove any dust particles or larger, undissolved particulates.
3. Spectroscopic Characterization:
-
UV-Vis Absorption Spectroscopy:
-
Calibrate the spectrophotometer by taking a blank spectrum with the 0.2 M NaCl solution in a quartz cuvette.
-
Fill a clean quartz cuvette with the prepared PIC J-aggregate solution.
-
Scan the absorbance from 400 nm to 700 nm.
-
Successful J-aggregate formation is confirmed by the appearance of a sharp, intense absorption peak (the J-band) at approximately 573 nm.[6] You may also observe residual monomer peaks around 525 nm.[6]
-
-
Fluorescence Spectroscopy:
-
Using the absorption spectrum as a guide, select an excitation wavelength corresponding to the J-band (e.g., 570 nm).
-
Scan the emission spectrum, typically from the excitation wavelength +10 nm up to 700 nm.
-
J-aggregates exhibit a characteristic narrow fluorescence emission peak that is nearly resonant with the J-band absorption (a very small Stokes shift).[3] For PIC, this emission will be slightly red-shifted from the 573 nm absorption peak.[8]
-
4. Optional - Monitoring Agglomeration:
-
Store the prepared solution at room temperature, protected from light.
-
Re-measure the absorption and fluorescence spectra after a set period (e.g., 24 hours).
-
Over time, the initial J-aggregate fibers may agglomerate into larger bundles. This can sometimes lead to changes in the spectral profile, including potential enhancements in luminescence characteristics.[17]
Expected Results and Data Interpretation
The primary evidence for successful J-aggregate formation is a dramatic change in the UV-Vis absorption spectrum compared to the PIC monomer.
| Species | Typical Absorption λmax (nm) | Spectral Features | Typical Fluorescence Emission |
| PIC Monomer | ~488 nm, ~525 nm | Broad absorption bands | Broader emission, larger Stokes shift |
| PIC J-Aggregate | ~573 nm (J-band) | Sharp, intense, narrow bandwidth | Narrow emission, nearly resonant with absorption (small Stokes shift) [3][8] |
A successful experiment will yield an absorption spectrum dominated by the sharp J-band at ~573 nm. The corresponding fluorescence spectrum, when excited at or near the J-band, will show a similarly sharp emission peak just a few nanometers to the red of the absorption maximum.
Troubleshooting and Key Considerations
-
No J-band Observed:
-
Cause: PIC concentration may be too low.
-
Solution: Prepare a more concentrated stock solution.
-
Cause: Incomplete dissolution of the initial PIC powder.
-
Solution: Ensure adequate heating and sonication time.
-
Cause: Absence of salt.
-
Solution: Verify that the NaCl concentration is correct, as it is crucial for shielding charge repulsion.
-
-
Broad or Weak J-band:
-
Cause: Disordered aggregates or a mixture of species.
-
Solution: Ensure slow cooling to promote ordered assembly. Aging the solution for a few hours may also lead to more defined spectral features.
-
-
Precipitation:
-
Cause: The concentration of PIC or salt is too high, leading to precipitation instead of stable aggregate formation. PIC iodide has lower solubility than its chloride counterpart.[11]
-
Solution: Reduce the initial concentration of PIC or the salt.
-
-
Photostability: PIC and its aggregates are sensitive to light. All preparations and storage should be done in vials protected from light (e.g., wrapped in foil) to prevent photobleaching.[17]
Conclusion
The formation of Pseudoisocyanine iodide J-aggregates is a classic example of supramolecular self-assembly with distinct and readily measurable spectroscopic outputs. By carefully controlling parameters such as concentration, solvent, and temperature, researchers can reliably induce the formation of these highly ordered structures. The protocol detailed herein provides a robust framework for preparing PIC J-aggregates and confirming their presence through the characteristic sharp, red-shifted J-band in absorption and resonant fluorescence emission. This methodology serves as a foundational technique for scientists leveraging the unique photophysical properties of J-aggregates in advanced applications.
References
- J- and H-Aggregates of Porphyrin−Surfactant Complexes: Time-Resolved Fluorescence and Other Spectroscopic Studies.
- Molecular model of J-aggreg
- Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR.
- J-aggreg
- Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water.
- H AND J AGGREG
- Pseudoisocyanine iodide (this compound iodide). MedChemExpress.
- Fluorescence properties of cyanine dyes molecular aggregates in nanostructured media: A review.
- and J-aggregates: Classification and supramolecular tunability for excitonic band structures in two-dimensional. UCLA – Chemistry and Biochemistry.
- Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR.
- Formation of pseudoisocyanine J-aggregates during thin-film formation.
- Influence of pseudoisocyanine - aggregate agglomeration on the optical properties.
- J-aggreg
- Effects of DNA on the Formation of J-Aggregates of Pseudo-Isocyanine.
- The J- and H-bands of organic dye aggreg
- Pseudoisocyanine Formula. ECHEMI.
- Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities. NIH.
- Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substr
- On the Structure of the J-Aggregates of Pseudoisocyanine.
- This compound iodide. PubChem.
Sources
- 1. J-aggregate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. functmaterials.org.ua [functmaterials.org.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular model of J-aggregated pseudoisocyanine fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mpipks-dresden.mpg.de [mpipks-dresden.mpg.de]
- 14. medchemexpress.com [medchemexpress.com]
- 15. echemi.com [echemi.com]
- 16. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. functmaterials.org.ua [functmaterials.org.ua]
Application Notes and Protocols: 1,1'-Diethyl-2,2'-cyanine iodide as a Fluorescent Probe in Live-Cell Imaging
Introduction: Unveiling Cellular Dynamics with 1,1'-Diethyl-2,2'-cyanine iodide
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular processes, the selection of an appropriate fluorescent probe is paramount. This compound iodide, a quinocyanine dye also known by the synonyms Decynium 22 and Pseudoisocyanine iodide, has emerged as a versatile tool for live-cell imaging.[1][2][3] This cationic dye exhibits unique photophysical properties that make it particularly well-suited for visualizing cellular structures and dynamic processes.[4][5] Its utility extends to various applications, including fluorescence microscopy and the development of biosensors.[6] This document provides a comprehensive guide to the principles and practical application of this compound iodide in live-cell imaging, offering detailed protocols and expert insights to ensure robust and reproducible results.
Mechanism of Action: From Low Monomeric Fluorescence to Bright J-Aggregates
The efficacy of this compound iodide as a live-cell imaging probe is rooted in its fascinating photophysical behavior. In its monomeric state, the dye exhibits very weak fluorescence.[7] However, upon cellular uptake, it undergoes a remarkable transformation, forming molecular aggregates known as J-aggregates.[7][8] These J-aggregates are characterized by a sharp, intense fluorescence emission at approximately 570-580 nm, a phenomenon known as superradiant emission.[7][9] This aggregation-induced emission is the cornerstone of its application in visualizing live cells.
Cellular uptake of this cationic dye is not a passive process. It is primarily mediated by organic cation transporters (OCTs), a family of transmembrane proteins responsible for the transport of various endogenous and exogenous organic cations.[7][10] This transporter-dependent uptake mechanism has been demonstrated in astrocytes, where the rate of fluorescence accumulation is sensitive to pH and membrane potential.[7][10] Depolarization of the cell membrane, for instance by increasing the extracellular potassium concentration, significantly reduces the uptake of the dye, highlighting its potential as a qualitative indicator of membrane potential.[7][11][12]
Core Properties and Spectral Data
A thorough understanding of the probe's characteristics is essential for designing and executing successful live-cell imaging experiments.
| Property | Value | Source |
| Synonyms | Decynium 22, Pseudoisocyanine iodide | [1][2] |
| Molecular Formula | C₂₃H₂₃IN₂ | [2] |
| Molecular Weight | 454.35 g/mol | [2] |
| Appearance | Powder or crystals | [2] |
| Storage | Room temperature | [2] |
| λmax (in Ethanol) | ~524 nm | [2][13] |
| J-aggregate Emission | ~570-580 nm | [7][9] |
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the key steps for utilizing this compound iodide in a typical live-cell imaging experiment.
Caption: Relationship between cell health, probe behavior, and fluorescence signal.
Troubleshooting Common Issues:
-
Low Signal:
-
Increase incubation time or probe concentration (verify with cytotoxicity assay).
-
Ensure the correct filter sets are being used.
-
Check the health of the cells; unhealthy cells may have compromised transporter function.
-
-
High Background:
-
Perform thorough washing steps after staining.
-
Use an imaging medium without phenol red.
-
-
Phototoxicity/Photobleaching:
-
Reduce excitation light intensity and exposure time.
-
Acquire images at longer intervals for time-lapse experiments.
-
Consider the use of a photostabilizing agent.
-
Conclusion
This compound iodide is a valuable fluorescent probe for live-cell imaging, offering a unique mechanism of action based on J-aggregate formation. Its sensitivity to membrane potential opens up possibilities for investigating cellular health and function. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively harness the power of this versatile dye to gain deeper insights into the dynamic world of the living cell.
References
- ChemRxiv. (n.d.). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids.
- arXiv. (n.d.). Enhanced brightness and photostability of cyanine dyes by supramolecular containment.
- ACS Publications. (n.d.). On the Mechanisms of Cyanine Fluorophore Photostabilization.
- RSC Publishing. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging.
- National Institutes of Health. (2011). Cyanine fluorophore derivatives with enhanced photostability.
- National Institutes of Health. (n.d.). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES.
- PLOS. (2013). Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye.
- PubMed. (1984). The use of a cyanine dye in measuring membrane potential in yeast.
- ResearchGate. (n.d.). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES.
- National Institutes of Health. (n.d.). Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization.
- IDEX Health & Science. (n.d.). Optical Filter Sets.
- ResearchGate. (n.d.). (PDF) Membrane potential and pH-dependent accumulation of decynium-22 (this compound iodide) flourencence through OCT transporters in astrocytes.
- ResearchGate. (n.d.). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Edmund Optics. (n.d.). Fluorescence Filter Set for Cyan Fluorescence Protein (CFP).
- Thorlabs. (n.d.). Fluorescence Imaging Filters.
- Photonic Solutions. (n.d.). Fluorescence Filter Sets for Microscopy and Imaging.
- Laser Components. (n.d.). Fluorescence Filters.
- National Institutes of Health. (n.d.). Pontentiometric Cyanine Dyes Are Sensitive Probes for Mitochondria in Intact Plant Cells : Kinetin Enhances Mitochondrial Fluorescence.
- Frontiers. (n.d.). High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish.
- ACS Publications. (2019). Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging.
- National Institutes of Health. (n.d.). Cyclooctatetraene-conjugated cyanine mitochondrial probes minimize phototoxicity in fluorescence and nanoscopic imaging.
- CABI Digital Library. (n.d.). Cytotoxic effect of commonly used food dyes on human hepatoma cell line, HepG2.
- Frontiers. (2023). Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels.
- PubMed. (n.d.). Membrane potential and pH-dependent accumulation of decynium-22 (this compound iodide) flourencence through OCT transporters in astrocytes.
- PhotochemCAD. (n.d.). This compound iodide.
- ResearchGate. (n.d.). A bright red fluorescent cyanine dye for live-cell nucleic acid imaging, with high photostability and a large Stokes shift.
- National Institutes of Health. (2022). Review of Cyanotoxicity Studies Based on Cell Cultures.
- National Institutes of Health. (n.d.). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review.
- ResearchGate. (2022). Does anyone have a live cell protocol for PI and Hoescht staining?.
- SLS Ireland. (n.d.). 1,1-Diethyl-2,2-cyanine iodide.
- National Institutes of Health. (2018). An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells.
- protocols.io. (n.d.). Ki-67 Staining Protocol.
Sources
- 1. Pontentiometric Cyanine Dyes Are Sensitive Probes for Mitochondria in Intact Plant Cells : Kinetin Enhances Mitochondrial Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1′-二乙基-2,2′-碘化氰 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 5. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels [frontiersin.org]
- 7. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane potential and pH-dependent accumulation of decynium-22 (this compound iodide) flourencence through OCT transporters in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]
- 12. The use of a cyanine dye in measuring membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PhotochemCAD | this compound iodide [photochemcad.com]
Application Note: High-Sensitivity In-Gel Protein Detection Using 1,1'-Diethyl-2,2'-cyanine iodide
Abstract
This document provides a comprehensive guide for the fluorescent labeling of proteins in polyacrylamide gels using 1,1'-Diethyl-2,2'-cyanine iodide (DEC). Fluorescent staining has emerged as a superior alternative to traditional colorimetric methods like Coomassie and silver staining, offering higher sensitivity, a broader dynamic range, and improved compatibility with downstream proteomic analyses such as mass spectrometry.[1][2][3] This application note details the underlying principles of cyanine dye interaction with proteins, provides a validated step-by-step protocol for staining and imaging, and offers insights into the interpretation of results and troubleshooting. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable, high-performance in-gel protein visualization technique.
Principle of the Method
This compound iodide (DEC), also known as pseudoisocyanine iodide, is a cationic polymethine dye.[4] Its utility in protein electrophoresis stems from its ability to bind non-covalently to proteins, primarily through hydrophobic and ionic interactions.[1] In the context of Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE), proteins are denatured and coated with the anionic SDS detergent. The DEC dye molecules interact with these SDS-coated proteins, leading to a significant enhancement of their intrinsic fluorescence upon excitation with an appropriate light source.[1] This interaction is reversible and does not involve permanent chemical modification of the protein, which is a critical advantage for subsequent analysis by mass spectrometry.[2][5] The fluorescence emission allows for the detection of protein bands with high sensitivity, often in the sub-nanogram range.[1]
Mechanism of Interaction
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Conceptual diagram of DEC dye binding to SDS-coated proteins.
Materials and Reagents
Equipment
-
Vertical electrophoresis system (e.g., Bio-Rad Mini-PROTEAN®)
-
Power supply
-
Gel imaging system with appropriate excitation and emission filters (e.g., UV or visible light transilluminator, laser scanner, or CCD camera-based imager). Recommended excitation ~524 nm, emission detection >540 nm.[6][7]
-
Orbital shaker
-
Staining trays
-
Standard laboratory glassware and plasticware
-
Safety equipment: gloves, safety glasses, lab coat. DEC is fatal if swallowed or inhaled and harmful in contact with skin.[8][9]
Reagents
-
This compound iodide (DEC), ≥98% purity (CAS 977-96-8)[10][11]
-
Ethanol (EtOH), absolute
-
Methanol (MeOH), ACS grade
-
Acetic acid, glacial
-
Trichloroacetic acid (TCA)
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Precast or hand-cast polyacrylamide gels
-
Protein standards and samples of interest
Protocols
Reagent Preparation
-
DEC Stock Solution (1 mM):
-
The molecular weight of DEC is 454.35 g/mol .
-
Carefully weigh 4.54 mg of DEC powder.
-
Dissolve in 10 mL of absolute ethanol.
-
Mix thoroughly by vortexing.
-
Store in a light-protected container (e.g., amber vial) at 4°C. The solution is stable for several weeks.
-
-
Fixing Solution (40% MeOH, 10% Acetic Acid):
-
To 500 mL of ultrapure water, add 400 mL of methanol and 100 mL of glacial acetic acid. Mix well. Store at room temperature.
-
-
Staining Solution (0.5 µM DEC in 10% TCA):
-
Prepare a 10% (w/v) Trichloroacetic acid solution in ultrapure water.
-
Immediately before use, dilute the 1 mM DEC Stock Solution 1:2000 into the 10% TCA solution. For example, add 50 µL of 1 mM DEC stock to 100 mL of 10% TCA.
-
Mix thoroughly. This solution should be prepared fresh for each use.
-
-
Wash Solution (10% EtOH):
-
Add 100 mL of absolute ethanol to 900 mL of ultrapure water. Mix well. Store at room temperature.
-
Experimental Workflow
dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Step-by-step workflow for DEC fluorescent protein staining.
Detailed Staining Procedure
-
Electrophoresis: Perform SDS-PAGE according to standard protocols to separate protein samples.
-
Fixation: After electrophoresis, carefully remove the gel from the cassette and place it in a clean staining tray containing an adequate volume of Fixing Solution (approx. 100 mL for a standard mini-gel). Incubate for 60 minutes on an orbital shaker at room temperature. This step is crucial for precipitating proteins within the gel matrix and removing interfering SDS.[1][12]
-
Washing: Discard the Fixing Solution and wash the gel with ultrapure water three times for 10 minutes each on an orbital shaker. This removes the acid and alcohol, preparing the gel for staining.
-
Staining: Discard the water and add the freshly prepared Staining Solution to the tray, ensuring the gel is fully submerged. Protect the tray from light (e.g., cover with aluminum foil) and incubate for 90 minutes at room temperature on an orbital shaker.
-
Destaining/Washing: Discard the Staining Solution. Add the Wash Solution and incubate for 30 to 60 minutes at room temperature on a shaker. This step reduces background fluorescence and enhances the signal-to-noise ratio. The optimal wash time may vary depending on gel thickness and protein concentration.
-
Imaging: Place the gel on a non-fluorescent surface in a gel imager. Excite the gel using a light source centered around 524 nm and capture the emission using a long-pass filter (e.g., >540 nm). Adjust the exposure time to obtain an optimal image without saturating the signal from the most abundant protein bands.
Results and Discussion
Performance Characteristics
Fluorescent dyes like DEC offer significant advantages over traditional staining methods. The table below provides a comparative summary.
| Feature | This compound iodide | Coomassie Brilliant Blue | Silver Staining |
| Sensitivity | High (~0.5 - 5 ng)[1] | Moderate (~25 - 100 ng)[1][12] | Very High (~0.5 - 2 ng)[3][13] |
| Linear Dynamic Range | Wide (>3 orders of magnitude)[1][3] | Narrow (~1 order of magnitude) | Narrow, often non-linear[3] |
| Mass Spec Compatibility | High (no chemical modification)[2][5] | Good (destaining required)[5] | Poor (destaining difficult, can modify proteins)[3][14] |
| Protocol Time | ~3-4 hours | ~2 hours to overnight | ~3-5 hours, complex[3] |
| Ease of Use | Simple, robust protocol[3] | Very simple[1] | Complex, multi-step, prone to artifacts[3] |
Interpretation of Results
Stained gels will exhibit bright fluorescent bands corresponding to the separated proteins against a dark background. The intensity of the fluorescence is proportional to the amount of protein over a wide linear range, making DEC an excellent choice for quantitative analysis. Unlike Coomassie staining, which can exhibit protein-to-protein variability based on amino acid composition, fluorescent dyes generally provide more uniform staining.[1]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing/destaining.- Staining solution too concentrated.- Contaminated water or reagents. | - Increase the duration of the 10% EtOH wash step.- Ensure accurate dilution of the DEC stock solution.- Use fresh, high-purity water and reagents. |
| Weak or No Signal | - Insufficient protein loading.- Inefficient fixation.- Incorrect imaging settings (excitation/emission).- Staining solution degraded. | - Load more protein if possible.- Ensure fixation time is adequate (at least 60 min).- Verify imager filter sets match DEC's spectral properties.- Prepare fresh staining solution immediately before use. |
| Speckled or Spotty Background | - Particulate matter in staining solution.- Dirty staining trays or gel cassette plates. | - Filter the staining solution before use.- Thoroughly clean all equipment. Handle the gel with clean, powder-free gloves. |
| Distorted Protein Bands | - Issues with electrophoresis (e.g., buffer, voltage).- Gel handled improperly, causing stretching or tearing. | - Optimize the SDS-PAGE protocol.- Handle the gel carefully at all stages, especially during transfers between solutions. |
References
- ResearchGate. (2025). A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins: Methods and Protocols.
- Patton, W. F., et al. (2000). Mass spectrometry compatibility of two-dimensional gel protein stains. Electrophoresis, 21(6), 1123-44.
- Ball, M. S., & Karuso, P. (2007). Mass spectral compatibility of four proteomics stains. Journal of Proteome Research, 6(11), 4313-20.
- Rabilloud, T., et al. (2008). Stain efficiency and MALDI-TOF MS compatibility of seven visible staining procedures. Proteomics, 8(4), 658-64.
- Chem-Impex. (n.d.). This compound iodide.
- Bio-Rad. (n.d.). Protein Staining.
- G-Biosciences. (2015). Which Stain is Most Compatible with Mass Spectrometry?
- Lin, C. M., et al. (2018). Site-Specific Labeling of Proteins with Near-IR Heptamethine Cyanine Dyes. Molecules, 23(11), 2933.
- Kendrick Labs. (n.d.). DIGE versus Coomassie Staining and Silver Staining.
- Gilda, J. E., & Gomes, A. V. (2013). Coomassie Blue as a Near-infrared Fluorescent Stain: A Systematic Comparison With Sypro Ruby for In-gel Protein Detection. Analytical Biochemistry, 441(2), 186-188.
- SERVA Electrophoresis GmbH. (2016). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes.
- Oregon Medical Laser Center. (2017). This compound iodide.
- Lindsey, J. S. (n.d.). This compound iodide. PhotochemCAD.
- MySkinRecipes. (n.d.). This compound Iodide.
- SLS Ireland. (n.d.). 1,1-Diethyl-2,2-cyanine iodide.
- ResearchGate. (2025). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Fisher Scientific. (n.d.). This compound iodide, 99% 500 mg.
Sources
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. chemimpex.com [chemimpex.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. This compound iodide [omlc.org]
- 7. PhotochemCAD | this compound iodide [photochemcad.com]
- 8. This compound iodide, 99% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound iodide, 99% 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 10. This compound Iodide 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. labproinc.com [labproinc.com]
- 12. Protein Gel Staining Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. kendricklabs.com [kendricklabs.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Flow Cytometry Analysis of Mitochondrial Membrane Potential Using 1,1'-Diethyl-2,2'-cyanine iodide (JC-1)
Introduction: The Critical Role of Mitochondrial Membrane Potential
The mitochondrion, often depicted as the cell's powerhouse, is central to cellular bioenergetics, metabolism, and signaling. A key indicator of mitochondrial function and overall cell health is the mitochondrial membrane potential (ΔΨm). This electrochemical gradient across the inner mitochondrial membrane is vital for ATP synthesis, reactive oxygen species (ROS) production, and calcium homeostasis. A disruption or collapse of the ΔΨm is a hallmark of mitochondrial dysfunction and a critical early event in the cascade of apoptosis, or programmed cell death.[1][2]
1,1'-Diethyl-2,2'-cyanine iodide, a lipophilic cationic dye commonly known as JC-1, has become an indispensable tool for assessing ΔΨm.[3] Its unique ratiometric properties allow for a sensitive and quantitative measurement of mitochondrial polarization, making it superior to other single-wavelength dyes like Rhodamine 123.[4] This guide provides an in-depth overview of the principles, applications, and detailed protocols for using JC-1 in flow cytometry, a powerful technique for rapid, multi-parametric analysis of single cells.[5]
Principle of the JC-1 Assay
The functionality of the JC-1 assay hinges on its potential-dependent accumulation and aggregation within mitochondria.[4][6]
-
In Healthy, Energized Mitochondria: The inner mitochondrial membrane maintains a high negative charge (high ΔΨm). JC-1, being a cation, is driven across the membrane and accumulates at high concentrations. This concentration forces the dye to form complexes known as "J-aggregates," which exhibit a distinct red to orange fluorescence (emission maximum ~590 nm).[1][6]
-
In Unhealthy, Depolarized Mitochondria: In apoptotic or metabolically stressed cells, the ΔΨm collapses.[2] Without the strong negative charge to drive its accumulation, JC-1 cannot concentrate within the mitochondria. It remains in the cytoplasm as monomers, which emit a green fluorescence (emission maximum ~529 nm).[1][6]
Therefore, the ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio is a clear indicator of mitochondrial depolarization.[3][6] This ratiometric analysis offers a distinct advantage as it is largely independent of factors like mitochondrial size, shape, or density, which can affect single-color probe signals.[4]
Caption: Mechanism of JC-1 dye in healthy vs. apoptotic cells.
Applications in Research and Drug Development
The ability to accurately measure ΔΨm makes the JC-1 assay a versatile tool in numerous fields:
-
Apoptosis Research: Differentiating early apoptotic cells (with depolarized mitochondria) from healthy and late apoptotic/necrotic cells.[2][4]
-
Drug Discovery & Toxicology: Screening compounds for mitochondrial toxicity, a common off-target effect that can lead to drug attrition.
-
Cancer Biology: Investigating the metabolic state of cancer cells and their sensitivity to chemotherapeutics that target mitochondria.
-
Neuroscience: Studying mitochondrial dysfunction in neurodegenerative diseases like Parkinson's and Alzheimer's.[6]
-
Immunology: Assessing the metabolic fitness and activation state of immune cells.
Detailed Protocol: Flow Cytometric Analysis of ΔΨm
This protocol provides a robust methodology for staining suspension or adherent cells with JC-1 for flow cytometry analysis.
Materials and Reagents
| Reagent | Preparation & Storage |
| This compound iodide (JC-1) | Prepare a 200 µM stock solution in high-quality, anhydrous DMSO.[7][8] Aliquot into single-use vials to avoid freeze-thaw cycles and store desiccated at -20°C, protected from light. The powder is light-sensitive.[9][10] |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, molecular biology grade. |
| Cell Culture Medium or PBS | Use warm (37°C) medium or a suitable buffer like Phosphate-Buffered Saline (PBS) for cell suspension and staining.[7] |
| FCCP or CCCP (Depolarization Control) | Prepare a 50 mM stock solution of Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) in DMSO.[1][7] This is used to create a positive control for mitochondrial depolarization. |
| Flow Cytometry Tubes | Standard 5 mL polystyrene tubes. |
| Cell Suspension | Healthy, logarithmically growing cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA) and ensure a single-cell suspension.[11] |
Experimental Workflow
Caption: Step-by-step workflow for JC-1 staining and analysis.
Step-by-Step Staining Procedure
Causality Note: All incubations are performed at 37°C to ensure cells are metabolically active, which is required for maintaining ΔΨm and for the active uptake of the JC-1 dye.[7]
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in warm (37°C) complete culture medium or PBS.[7][8] For adherent cells, trypsinize gently and neutralize, as harsh detachment methods can damage cells and induce apoptosis.[2][11]
-
Prepare Controls (Crucial for Data Interpretation):
-
Unstained Control: A tube containing only cells in buffer. This is used to set the baseline fluorescence and voltages on the flow cytometer.
-
Positive Control (Depolarized): To a separate tube of cells, add the mitochondrial uncoupler CCCP or FCCP to a final concentration of 5-50 µM.[1] Incubate at 37°C for 5-15 minutes.[1][7] This step validates that the JC-1 dye is responsive to changes in ΔΨm in your specific cell type.
-
Negative Control (Healthy): A tube of untreated cells that will be stained with JC-1. This represents the baseline ΔΨm of your healthy cell population.
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution. A final concentration of 2 µM is a common starting point, but this should be optimized for your cell type.[7] Dilute the 200 µM stock solution into warm cell culture medium.
-
Add the JC-1 working solution to each cell sample tube (except the unstained control).
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[7][8] JC-1 is light-sensitive, and prolonged exposure can cause photobleaching.[1][12]
-
-
Washing (Optional but Recommended):
-
Some protocols suggest an optional wash step to remove excess dye from the medium, which can reduce background fluorescence.[7][8]
-
Add 2 mL of warm buffer (e.g., PBS) to each tube, centrifuge at 400 x g for 5 minutes, and carefully aspirate the supernatant.
-
Gently resuspend the cell pellet in 500 µL of fresh buffer for analysis.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer as soon as possible after staining. Cell viability can decrease over time, and fluorescence may diminish.[2] Keep samples on ice and protected from light if immediate analysis is not possible.[13]
-
Use a standard 488 nm blue laser for excitation.[8]
-
Collect green fluorescence in the channel typically used for FITC or Alexa Fluor 488 (e.g., 530/30 nm bandpass filter).
-
Collect red/orange fluorescence in the channel typically used for PE or R-phycoerythrin (e.g., 585/42 nm bandpass filter).[8]
-
Ensure proper compensation is set using your controls to correct for spectral overlap between the green and red channels.
-
Data Analysis and Interpretation
-
Gating: First, use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris and cell aggregates.
-
Visualization: Create a bivariate dot plot of Red Fluorescence (J-aggregates, e.g., PE channel) vs. Green Fluorescence (JC-1 monomers, e.g., FITC channel).
-
Quadrant Analysis:
-
Healthy Cells: The population will exhibit high red and low green fluorescence, appearing in the upper-left quadrant.
-
Apoptotic/Depolarized Cells: This population will lose red fluorescence and gain green fluorescence, shifting to the lower-right quadrant.
-
The CCCP/FCCP-treated positive control should show a near-complete shift of the population into this lower-right quadrant.
-
The change in the ratio of cells in the upper-left quadrant (healthy) to the lower-right quadrant (apoptotic) provides a quantitative measure of the treatment effect on mitochondrial membrane potential.
Troubleshooting and Critical Parameters
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. JC-1 concentration is too low. 2. Incubation time is too short. 3. Staining solution was centrifuged, removing dye aggregates. 4. Cells are not viable. | 1. Titrate the JC-1 concentration (e.g., 1-10 µM) to find the optimum for your cell type. 2. Optimize incubation time (15-30 minutes is typical).[11] 3. Never centrifuge the JC-1 stock or working solutions as the dye has low aqueous solubility.[3][12] Warm the solution to 37°C to aid dissolution.[2] 4. Check cell viability with a dye like Trypan Blue or Propidium Iodide; JC-1 only works on live cells.[2] |
| High Green Fluorescence in Control | 1. Control cells are unhealthy or undergoing spontaneous apoptosis.[11] 2. JC-1 concentration is too high, causing toxicity. 3. Harsh cell handling (e.g., over-trypsinization, vigorous vortexing). | 1. Ensure control cells are from a healthy, sub-confluent culture. High cell density can induce apoptosis.[11] 2. Lower the JC-1 concentration. 3. Handle cells gently throughout the protocol.[11] |
| High Background Fluorescence | Incomplete removal of unbound JC-1 dye. | Include the optional wash step after incubation to thoroughly remove excess dye.[11] |
| Precipitate in JC-1 Solution | JC-1 has poor solubility in aqueous solutions.[1][2] | Ensure the JC-1 stock in DMSO is fully dissolved before diluting into aqueous media.[7] Gently warm the working solution to 37°C or briefly sonicate to aid dissolution.[2][11] Do not prepare large batches of working solution; make it fresh immediately before use.[8] |
Safety and Handling
This compound iodide is a chemical compound and should be handled with appropriate laboratory precautions.
-
Hazards: The toxicological properties have not been fully investigated.[9] It may cause skin, eye, and respiratory irritation.[9][10][14] It is classified as fatal if swallowed or inhaled and harmful in contact with skin.[10][14][15]
-
Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Handle the compound in a well-ventilated area or a chemical fume hood.[14]
-
Storage: Store the compound tightly sealed and protected from light.[9][10]
References
- MitoProbe™ JC-1 Assay staining protocol for flow cytometry. (n.d.). ResearchGate.
- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray.
- This compound Iodide, 99% (UV-Vis) Safety Data Sheet. (n.d.). Chemoventory.
- JC-1 Mitochondrial Membrane Potential Assay Kit Product Information. (n.d.). G-Biosciences.
- Perelman, A., Wachtel, C., Cohen, M., Haupt, S., Shapiro, H., & Tzur, A. (2012). JC-1: alternative excitation wavelengths, robust archiving, and surprising findings. PLoS One, 7(7), e41217. (Note: While this is a good reference, the provided search results did not contain a direct link to this specific paper.
- JC-1 Experiment Common Questions and Solutions. (2021). Elabscience.
- A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. (2017). Journal of Visualized Experiments.
- Can you help solve this problem with JC-1 (Mitochondria membrane potential dye) staining? (2014). ResearchGate.
- Flow Cytometry: An Overview. (2013). Current Protocols in Immunology.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. simmons.chemoventory.com [simmons.chemoventory.com]
- 10. geneseo.edu [geneseo.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for 1,1'-Diethyl-2,2'-cyanine Iodide as a Neuronal Tracer in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the use of 1,1'-Diethyl-2,2'-cyanine iodide as a fluorescent neuronal tracer. This document outlines the fundamental principles of its application, detailed protocols for retrograde and anterograde tracing, and essential considerations for experimental design and data interpretation.
Introduction: A Novel Tool for Neuronal Circuit Mapping
This compound iodide, also known as Decynium 22, is a cationic cyanine dye with unique properties that make it a valuable tool for neuronal tracing.[1][2] Unlike lipophilic carbocyanine dyes such as DiI that passively diffuse within cell membranes, this compound iodide is actively transported into cells.[3][4][5] This active uptake mechanism, primarily mediated by organic cation transporters (OCTs), offers a distinct advantage for specific labeling of neuronal populations.[3][4][5]
The fluorescence of this compound iodide is noteworthy. In its monomeric state, the dye exhibits weak fluorescence.[3][4][5] However, upon entering the intracellular environment, it can form J-aggregates, which are characterized by a sharp, intense fluorescence emission at a longer wavelength (around 570-580 nm) compared to the monomer's absorption maximum of approximately 524 nm in ethanol.[2][6][7][8] This property can enhance the signal-to-noise ratio in imaging experiments.
These notes will guide the user through the theoretical and practical aspects of employing this tracer to elucidate the intricate connections of the nervous system.
Mechanism of Action: Active Transport via Organic Cation Transporters
The utility of this compound iodide as a neuronal tracer is intrinsically linked to its interaction with OCTs.[3][4][5] These transporters are responsible for the uptake of various endogenous and exogenous organic cations. The expression of different OCT subtypes can vary between neuronal and glial populations, potentially allowing for selective labeling.
The uptake of this compound iodide is dependent on the membrane potential and pH, which are key characteristics of active transport processes.[4][5] This active uptake mechanism suggests that the dye will be transported into the cytoplasm of the neuron, from where it can be further distributed throughout the cell. While the precise mechanisms of its subsequent anterograde or retrograde transport within the neuron are not as well-characterized as those for tracers like BDA or Cholera Toxin Subunit B, the initial uptake via transporters at either the axon terminal or the soma and dendrites is the critical first step.
Core Properties and Spectroscopic Data
A clear understanding of the physicochemical properties of this compound iodide is crucial for its effective use.
| Property | Value | Source |
| Synonyms | Decynium 22, Pseudoisocyanine iodide | [2] |
| Molecular Formula | C₂₃H₂₃IN₂ | |
| Molecular Weight | 454.35 g/mol | |
| Appearance | Dark red or dark green powder | |
| Solubility | Soluble in ethanol, DMSO, DMF; Insoluble in water | [9] |
| Absorption Max (λmax) | ~524 nm (in ethanol) | [2][7][8] |
| Molar Extinction Coefficient (ε) | ≥25,000 L·mol⁻¹·cm⁻¹ at 487-495 nm in ethanol | |
| Emission Max (λem) | ~570-580 nm (J-aggregates) | [3][4][5][6] |
| Quantum Yield (monomer) | Very low (~0.001) | [8] |
Experimental Workflows and Protocols
The following protocols are designed to serve as a starting point for utilizing this compound iodide in neuronal tracing experiments. Optimization may be required depending on the specific neuronal system and experimental goals.
Diagram of the General Neuronal Tracing Workflow
Caption: General workflow for neuronal tracing experiments.
Protocol 1: Retrograde Tracing in Live Animals
This protocol is designed for labeling neurons that project to a specific target region.
-
Preparation of Tracer Solution:
-
Dissolve this compound iodide in high-quality, anhydrous DMSO or 100% ethanol to create a 1-5% (w/v) stock solution.
-
For injection, dilute the stock solution in sterile saline or phosphate-buffered saline (PBS) to a final concentration of 0.1-1%. Note: The final concentration of the organic solvent should be kept to a minimum to avoid tissue damage.
-
-
Animal Preparation and Surgery:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region.
-
-
Tracer Injection:
-
Use a glass micropipette with a tip diameter of 10-20 µm.
-
Inject the tracer solution into the target region using either pressure injection (e.g., picospritzer) or iontophoresis. For iontophoresis, apply a positive current (e.g., 5 µA, 7 seconds on/off intervals) for 7-15 minutes.[10]
-
-
Incubation and Axonal Transport:
-
Allow for sufficient time for retrograde transport to occur. This can range from 24 hours to several weeks, depending on the length of the neuronal pathway.
-
-
Tissue Processing:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose solution (e.g., 20-30% in PBS) before sectioning.
-
Section the brain on a cryostat or vibratome at a thickness of 30-50 µm.
-
-
Imaging and Analysis:
-
Mount the sections on glass slides with an aqueous mounting medium.
-
Image the sections using a fluorescence microscope equipped with appropriate filters for excitation around 520 nm and emission around 570 nm.
-
Analyze the distribution of labeled cell bodies to map the neuronal projections.
-
Protocol 2: Anterograde Tracing in Live Animals
This protocol aims to label the axonal projections originating from a specific population of neurons. The potential for anterograde transport of this dye is less established and may be less efficient than dedicated anterograde tracers.
-
Tracer Preparation and Injection:
-
Follow the same procedures as for retrograde tracing (Protocol 1, steps 1-3), but target the injection to the region containing the neuronal cell bodies of interest.
-
-
Incubation and Axonal Transport:
-
The required incubation time for anterograde transport may be longer than for retrograde transport. A pilot study to determine the optimal transport time is recommended.
-
-
Tissue Processing and Imaging:
-
Follow the same procedures as for retrograde tracing (Protocol 1, steps 5-6).
-
Analyze the distribution of labeled axons and terminals in the target regions.
-
Protocol 3: Tracing in Fixed Tissue Slices
Similar to protocols for DiI, this tracer can potentially be used in fixed tissue, although the active transport mechanism will be absent. Diffusion will be the primary mode of labeling.
-
Tissue Preparation:
-
Fix the brain by immersion or perfusion with 4% PFA.
-
Prepare thick sections (100-300 µm) using a vibratome.
-
-
Tracer Application:
-
Prepare a saturated solution of this compound iodide in ethanol.
-
Finely crush crystals of the dye and apply a small amount to the tip of a pulled glass capillary.[11]
-
Gently insert the dye-coated capillary into the region of interest in the fixed slice.
-
-
Incubation:
-
Incubate the slices in 4% PFA in the dark at 37°C for several weeks to months to allow for diffusion of the dye along neuronal membranes.
-
-
Imaging:
-
Wash the slices in PBS and mount on slides for imaging as described in Protocol 1.
-
Data Analysis and Interpretation
-
Image Acquisition: Use a confocal or epifluorescence microscope. Given the potential for J-aggregate formation, spectral imaging may be beneficial to distinguish the tracer's signal from autofluorescence.
-
Neuronal Reconstruction: Software such as Neurolucida or ImageJ/Fiji with appropriate plugins can be used to trace and reconstruct labeled neurons and their projections.
-
Colocalization Studies: this compound iodide tracing can be combined with immunohistochemistry to identify the neurochemical phenotype of the labeled neurons.[12]
Diagram of the Uptake and Transport Mechanism
Caption: Proposed mechanisms of neuronal transport.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Labeling | - Insufficient tracer concentration or injection volume.- Inadequate incubation time.- Low expression of OCTs in the target neurons. | - Increase tracer concentration or injection volume.- Increase incubation time.- Verify OCT expression in the target population. Consider a different tracer. |
| High Background/Non-specific Labeling | - Tracer leakage from the injection site.- High concentration of organic solvent in the injection solution. | - Use a smaller injection volume or slower injection rate.- Reduce the concentration of DMSO/ethanol in the final injection solution. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize light exposure.- Use a more sensitive detector.- Use an anti-fade mounting medium. |
| Difficulty Dissolving Tracer | - Poor quality solvent.- Tracer has degraded. | - Use fresh, anhydrous DMSO or ethanol.- Store the tracer protected from light and moisture. |
Safety Precautions
This compound iodide is a chemical compound and should be handled with appropriate safety measures. Consult the Safety Data Sheet (SDS) before use. Wear personal protective equipment, including gloves, lab coat, and eye protection.
References
- Inyushin, M., et al. (2010). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. Bol Asoc Med P R, 102(4), 21-29.
- Inyushin, M., et al. (2010). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. PMC. [Link]
- Holmqvist, B., et al. (1992). Neuronal tracing with DiI: decalcification, cryosectioning, and photoconversion for light and electron microscopic analysis. Journal of Neuroscience Methods, 42(1-2), 1-13.
- Wang, L., et al. (2014). Comparison of commonly used retrograde tracers in rat spinal motor neurons.
- Zhang, P., et al. (2014). Comparison of commonly used retrograde tracers in rat spinal motor neurons.
- Butkus, E., et al. (2007). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 111(38), 9345-9350.
- Kudo, T., et al. (2012). Retrograde and Anterograde Tracing of Neural Projections. Bio-protocol, 2(21), e289.
- Inyushin, M., et al. (2010). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES.
- Emsley, J. G., et al. (2001). Retrograde tracing techniques influence reported death rates of adult rat nigrostriatal neurons. Experimental Neurology, 168(2), 425-433.
- Kumar, G. S., et al. (2009). Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents. Journal of Medicinal Chemistry, 52(19), 5894–5905.
- GlycoPOD. (2021). DiI labeling experiment. Glycoscience Protocols. [Link]
- PhotochemCAD. This compound iodide. Oregon Medical Laser Center. [Link]
- Mylonas, G., & Kapogiannis, T. (2024). Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review. Medicina, 60(5), 758.
- Prahl, S. (2017). This compound iodide. Oregon Medical Laser Center. [Link]
- Harrington, A. (2022). Cholera Toxin Subunit B (CTB) Retrograde tracing from the mouse colon and bladder wall. protocols.io. [Link]
- Ruigrok, T. J. H., & Apps, R. (2007). A light microscope-based double retrograde tracer strategy to chart central neuronal connections.
- Al-Dhahir, M. A., et al. (2021). Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice. International Journal of Molecular Sciences, 22(11), 5897.
- Justice, J. (2019). Quadruple Retrograde Tracing. protocols.io. [Link]
- Lanciego, J. L., & Wouterlood, F. G. (2020). Anterograde Axonal Tract Tracing.
- Saleeba, C., et al. (2019). Corrigendum: A Student's Guide to Neural Circuit Tracing. Frontiers in Neuroscience, 13, 980.
- Saleeba, C., et al. (2019). A Student's Guide to Neural Circuit Tracing. Frontiers in Neuroscience, 13, 897.
- Glover, J. C. (1995). Retrograde-and-anterograde-axonal-tracing-with-fluorescent-dextrans-in-the-embryonic-nervous-system.
- Wang, Q., et al. (2014). Improving the Application of High Molecular Weight Biotinylated Dextran Amine for Thalamocortical Projection Tracing in the Rat. Journal of Visualized Experiments, (87), 51416.
- Nagayama, S., et al. (2014). In vivo local dye electroporation for Ca²⁺ imaging and neuronal-circuit tracing. BioTechniques, 57(3), 137-142.
- Wang, Q., et al. (2013). Anterograde and retrograde tracing with high molecular weight biotinylated dextran amine through thalamocortical and corticothalamic pathways.
- Chen, S., et al. (2018). Histological Methods for ex vivo Axon Tracing: A Systematic Review. Journal of Neuroscience Methods, 308, 10-22.
- Nagayama, S., et al. (2007). In Vivo Simultaneous Tracing and Ca2+ Imaging of Local Neuronal Circuits. Neuron, 53(6), 789–803.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PhotochemCAD | this compound iodide [photochemcad.com]
- 8. This compound iodide [omlc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quadruple Retrograde Tracing [protocols.io]
- 11. DiI labeling experiment - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anterograde Axonal Tract Tracing | Springer Nature Experiments [experiments.springernature.com]
Determining optimal concentration of 1,1'-Diethyl-2,2'-cyanine iodide for cell staining
Application Note & Protocol
Title: A Researcher's Guide to Determining the Optimal Concentration of Cyanine Dyes for Cell Staining: Featuring 1,1'-Diethyl-2,2'-cyanine iodide (as JC-1) for Mitochondrial Membrane Potential Analysis
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal staining concentration of the lipophilic cationic dye, this compound iodide, with a specific focus on its widely used derivative, JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide). JC-1 is a ratiometric fluorescent probe used to measure mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and apoptosis.[1] The protocol herein is designed as a self-validating system, emphasizing the causal relationships between dye concentration, cellular response, and data quality. We provide detailed, step-by-step methodologies for concentration titration, data acquisition via fluorescence microscopy, flow cytometry, and microplate readers, and robust data analysis.
Scientific Principles & Rationale
Mechanism of Action: JC-1 as a Ratiometric Probe
This compound iodide and its derivatives are notable for their ability to form molecular aggregates with unique spectral properties.[2][3] The derivative JC-1 is a prime example utilized in cell biology to assess mitochondrial health.[4] Its mechanism relies on its potential-dependent accumulation in mitochondria.
-
Healthy, Energized Mitochondria: In cells with high mitochondrial membrane potential (high ΔΨm), the cationic JC-1 dye is driven into the negatively charged mitochondrial matrix. The high intramitochondrial concentration causes the dye to form complexes known as "J-aggregates," which emit an intense red-to-orange fluorescence (λem ≈ 590 nm).[5]
-
Unhealthy, Depolarized Mitochondria: In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses.[6] Without the strong electrochemical gradient, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm in its monomeric form. These monomers emit a green fluorescence (λem ≈ 530 nm).[7][8]
This shift from red to green fluorescence provides a ratiometric readout that is sensitive to changes in mitochondrial health and is an early marker for apoptosis.[5][6]
The Critical Need for Concentration Optimization
Determining the optimal dye concentration is arguably the most critical step in achieving reliable and reproducible results. The ideal concentration must be high enough to yield a robust signal but low enough to avoid artifacts and cytotoxicity.
-
Concentration Too Low: Results in a weak signal, making it difficult to distinguish between healthy and apoptotic populations. The red/green ratio will be low even in healthy cells, masking true biological effects.
-
Concentration Too High: Can be cytotoxic, inducing mitochondrial depolarization and apoptosis, which leads to false-positive results.[9] Furthermore, excessive dye can lead to precipitation and non-specific staining, confounding the analysis.
Therefore, a systematic titration is not merely a suggestion but a mandatory first step for any new cell type or experimental condition.[10]
Visualization of Key Concepts
Diagram: JC-1 Mechanism of Action
Caption: JC-1 dye behavior in healthy vs. apoptotic cells.
Diagram: Experimental Workflow for Titration
Caption: Step-by-step workflow for JC-1 concentration titration.
Materials and Reagents
-
This compound iodide derivative (e.g., JC-1, Catalog #100-0993, STEMCELL Technologies).[7]
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Cell culture medium appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free.
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other preferred assay buffer.[7]
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) for positive control.[5]
-
Adherent or suspension cells of interest.
-
Standard cell culture lab equipment (incubator, biosafety cabinet, centrifuge).
-
Fluorescence detection instrument (microscope, flow cytometer, or plate reader).
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
Causality: JC-1 is poorly soluble in aqueous solutions but dissolves readily in DMSO. A high-concentration stock allows for minimal solvent carryover into the final cell culture medium, preventing solvent-induced toxicity.
-
JC-1 Stock Solution (10 mM): Dissolve 5 mg of JC-1 (MW: 652.23 g/mol ) in 767 µL of anhydrous DMSO. Mix thoroughly by vortexing.
-
Note: Aliquot into single-use tubes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]
-
-
CCCP Stock Solution (10 mM): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
JC-1 Working Solutions (Titration Series): On the day of the experiment, prepare a series of working solutions by diluting the JC-1 stock solution in your chosen assay buffer or cell culture medium.
-
Example Titration Series: 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM. A recommended starting range is 1-10 µM.
-
Note: Use the working solutions immediately; do not store.[7] To improve solubility and prevent aggregation in the buffer, you can add 0.04% Pluronic® F-127 or filter the working solution through a 0.4 µm filter before use.[7]
-
Protocol for Adherent Cells
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well black wall, clear bottom plate for plate reader/microscopy) and allow them to adhere and reach 70-80% confluency.
-
Setup Controls:
-
Negative Control: Leave a set of wells with untreated cells.
-
Positive Control: Treat a set of wells with 5-50 µM CCCP for 15-30 minutes at 37°C to induce mitochondrial depolarization.[5] The optimal CCCP concentration and time should be determined for your specific cell type.
-
-
Staining:
-
Carefully aspirate the culture medium from all wells.
-
Add 100 µL/well (for a 96-well plate) of each JC-1 working solution concentration to the respective wells.
-
Incubate the plate for 15-30 minutes at 37°C and 5% CO₂, protected from light. The optimal incubation time may vary by cell type.[5]
-
-
Washing:
-
Aspirate the staining solution.
-
Gently wash the cells twice with 100 µL/well of pre-warmed assay buffer or PBS.
-
Add 100 µL of fresh assay buffer to each well for imaging.
-
-
Data Acquisition: Proceed immediately to analysis.
Protocol for Suspension Cells
-
Cell Preparation: Culture cells to the desired density.
-
Setup Controls: Prepare three tubes of cells (1-5 x 10⁶ cells/mL)[11]:
-
Negative Control: Untreated cells.
-
Positive Control: Treat cells with 5-50 µM CCCP for 15-30 minutes at 37°C.
-
Vehicle Control: Treat cells with the same volume of DMSO used for CCCP.
-
-
Staining:
-
Centrifuge the cells (e.g., 400 x g for 5 minutes) and discard the supernatant.[5]
-
Resuspend the cell pellets in the various JC-1 working solution concentrations.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed assay buffer or PBS.
-
-
Data Acquisition: Proceed immediately to flow cytometry or fluorescence microscopy analysis. Detection should be completed within 30 minutes of staining as fluorescence can quench over time.[6]
Data Acquisition and Interpretation
The goal is to identify the concentration that provides the maximum dynamic range: a high red/green fluorescence ratio for healthy cells and a low ratio for depolarized (CCCP-treated) cells, without signs of toxicity in the untreated group (e.g., membrane blebbing, detachment).
| Instrument | Green Channel (Monomer) | Red Channel (J-Aggregate) | Analysis and Interpretation |
| Fluorescence Microscope | Ex/Em: ~485/530 nm (FITC filter set) | Ex/Em: ~535/590 nm (TRITC/PE filter set) | Qualitatively assess images. Healthy cells should show bright red punctate mitochondrial staining. Apoptotic/CCCP-treated cells will show diffuse green cytoplasmic fluorescence. Choose the concentration that gives the best contrast. |
| Flow Cytometer | FL1 Channel (FITC) | FL2 Channel (PE) | Quantify the percentage of cells in the upper-left quadrant (red high, green low - healthy) versus the lower-right quadrant (green high, red low - apoptotic). The optimal concentration maximizes the separation between control and treated populations. |
| Microplate Reader | Ex/Em: ~485/535 nm | Ex/Em: ~535/590 nm | Calculate the ratio of Red Fluorescence Intensity / Green Fluorescence Intensity for each well. The optimal concentration will yield the highest ratio for healthy cells and show a significant, dose-dependent decrease with CCCP treatment. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Red Signal | Cell line has inherently low ΔΨm; Dye concentration is too low; Incubation time is too short. | Verify cell health. Increase JC-1 concentration or extend incubation time. |
| High Green Signal in Healthy Cells | Dye concentration is too high, causing cytotoxicity; Cells are unhealthy or stressed. | Decrease JC-1 concentration. Ensure cells are in the exponential growth phase and handled gently.[12] |
| Dye Precipitation in Wells | Poor dye solubility in aqueous buffer; Stock solution was not stored properly. | Add Pluronic® F-127 to the working solution or filter it before use.[7] Use a fresh aliquot of stock DMSO. |
| High Background Fluorescence | Incomplete washing; Autofluorescence from cells or medium. | Increase the number of wash steps. Use a phenol red-free medium for the final analysis step. |
References
- JC-1 Experiment Common Questions and Solutions. Elabscience. [Link]
- JC-1 Mitochondrial Membrane Potential Assay Protocol.
- JC-1 Mitochondrial Membrane Potential Assay Kit. G-Biosciences. [Link]
- This compound Iodide Product Page. MySkinRecipes. [Link]
- Flow Cytometry Staining Protocols. UC San Diego Moores Cancer Center. [Link]
- Optimizing Cell Staining Protocols. KCAS Bio. [Link]
- Inyushin, M., et al. (2012). Membrane Potential and pH-Dependent Accumulation of Decynium-22 (this compound iodide) Fluorescence Through OCT Transporters in Astrocytes.Cellular and Molecular Neurobiology. [Link]
- Wallace, P. K., et al. (2012). Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes.Cytometry Part A. [Link]
- Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye. Molecular Devices. [Link]
- Flow Cytometry Protocols. UC San Diego, Moores Cancer Center. [Link]
- Accumulation of 1,1′-diethyl-2,2′-cyanine iodide (decynium22 or D22) in cultured cortical astrocytes.
- Kuno, Y., et al. (2017). Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors.Scientific Reports. [Link]
- This compound iodide Spectral D
- Gadjev, N., et al. (2005). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.The Journal of Physical Chemistry B. [Link]
- Optical properties of this compound iodide. Oregon Medical Laser Center. [Link]
- 1,1-Diethyl-2,2-cyanine iodide Product Inform
- Cell Viability Assessment - Flow cytometry. EMBL Heidelberg. [Link]
- This compound iodide PubChem Entry.
- Absorption Spectra of Conjugated Dyes Lab Manual. University of Washington. [Link]
- Chemistry 372 Lab Manual. Gustavus Adolphus College. [Link]
- Particle in a Box - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Solved: this compound iodide. Chegg.com. [Link]
- Apoptosis Kits for Detection & Assays. Bio-Rad Antibodies. [Link]
- Weiss, D., et al. (2023). Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342.Advanced Biology. [Link]
- Selection Guide for Apoptosis Detection Kits. Absin. [Link]
- Live cell imaging: how to gain more control. Tecan. [Link]
Sources
- 1. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 2. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 9. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Staining Techniques | KCAS Bio [kcasbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tecan.com [tecan.com]
Application Notes & Protocols: 1,1'-Diethyl-2,2'-cyanine iodide for Visualizing DNA in Agarose Gels
Introduction: A Classic Dye Re-examined for Nucleic Acid Visualization
For decades, the visualization of deoxyribonucleic acid (DNA) following agarose gel electrophoresis has been a cornerstone of molecular biology, heavily relying on the intercalating agent ethidium bromide (EtBr).[1] Despite its efficacy, the significant mutagenic hazards associated with EtBr have prompted an ongoing search for alternative staining reagents.[2][3] This document introduces and provides a comprehensive guide to the application of 1,1'-Diethyl-2,2'-cyanine iodide (also known as Pseudoisocyanine iodide or Decynium 22) as a fluorescent stain for DNA in agarose gels.
Historically recognized for its role as a photographic sensitizing dye and its use in neuroscience research, this compound iodide is a member of the cyanine dye family.[4][5] These dyes are known for their strong fluorescence and interaction with biological macromolecules.[6] This application note will detail the scientific principles, a validated protocol, and the safety considerations for using this compound, providing researchers with a viable, alternative method for their DNA visualization needs.
The Causality of Interaction: How Cyanine Dyes Bind DNA
The fluorescence of many cyanine dyes is significantly enhanced upon binding to nucleic acids.[6] While free in solution, the dye molecule can dissipate energy through rotational motion, resulting in low intrinsic fluorescence. Upon binding to DNA, this rotation is restricted, leading to a substantial increase in fluorescence quantum yield.
The precise binding mode of cyanine dyes to DNA can vary, including intercalation (inserting between base pairs) and groove-binding.[7][8] Studies on various cyanine dyes suggest that binding is often accompanied by a bathochromic (red) shift in the dye's absorption and emission spectra.[7][9] For this compound iodide, the interaction with the negatively charged phosphate backbone and potential insertion into the DNA grooves restricts the molecule's conformation, causing it to fluoresce brightly upon excitation. This fluorescence enhancement forms the basis of its utility as a DNA stain.
A Critical Note on Safety: It is imperative to understand that "alternative" does not inherently mean "non-toxic." this compound iodide is a hazardous chemical. Safety Data Sheets (SDS) classify it as fatal if swallowed or inhaled, harmful in contact with skin, and a cause of serious skin and eye irritation.[10][11][12][13] It must be handled with appropriate personal protective equipment (PPE) and engineering controls. This compound is not a "safe" dye in the manner of SYBR® Safe or GelRed®, but rather a different chemical agent with its own distinct hazard profile that must be rigorously respected.[1][2][14]
Comparative Analysis: this compound iodide vs. Ethidium Bromide
A direct comparison highlights the distinct characteristics of each dye, allowing researchers to make an informed choice based on their experimental needs and safety infrastructure.
| Feature | This compound iodide | Ethidium Bromide (EtBr) |
| Primary Hazard | Acutely toxic, irritant. Fatal if swallowed/inhaled.[11] | Known mutagen.[2] |
| Disposal | Must be disposed of as hazardous chemical waste.[10][11] | Must be decontaminated or disposed of as hazardous waste.[2] |
| Excitation Max (λex) | ~524 nm (in Ethanol).[5][15][16] | ~302 & 518 nm (with DNA).[17] |
| Emission Max (λem) | Not definitively reported with DNA; likely red-shifted from excitation. Requires empirical determination. | ~605 nm (with DNA).[17] |
| Visualization | Blue-Green or Green Light Transilluminator | UV Transilluminator |
| Binding Mechanism | Groove-binding and/or intercalation.[6][7] | Intercalation.[1] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the use of this compound iodide in a post-staining workflow for agarose gels. This method is recommended to avoid potential effects of the dye on DNA mobility during electrophoresis.
I. Reagent Preparation
-
This compound iodide Stock Solution (1 mg/mL):
-
Causality: A concentrated stock solution minimizes the handling of the powdered form and allows for accurate dilution. Dimethyl sulfoxide (DMSO) is an effective solvent for this compound.[5]
-
Procedure: Under a chemical fume hood, weigh 10 mg of this compound iodide powder. Add 10 mL of anhydrous DMSO. Vortex thoroughly until fully dissolved.
-
Storage: Store the stock solution in a light-blocking container (e.g., amber vial) at 4°C. The dye is light-sensitive.[12]
-
-
Electrophoresis Buffer (1X TAE or 1X TBE):
-
Staining Solution (2 µg/mL):
-
Causality: This working concentration provides a sufficient number of dye molecules to bind to the DNA in the gel without excessive background fluorescence.
-
Procedure: In a light-blocking container, add 20 µL of the 1 mg/mL stock solution to 100 mL of 1X TAE or 1X TBE buffer. Mix well. This solution is sufficient for staining one to two standard mini-gels. Prepare this solution fresh before each use.
-
II. Agarose Gel Electrophoresis
-
Prepare the Agarose Gel:
-
Weigh the appropriate amount of agarose for the desired gel concentration (e.g., 1.0 g for a 1% 100 mL gel).[18]
-
Add the agarose to the required volume of 1X electrophoresis buffer in a flask.
-
Heat in a microwave until the agarose is completely dissolved.[19]
-
Cool the solution to approximately 60°C.
-
Pour the molten agarose into a gel casting tray with combs and allow it to solidify completely (~20-30 minutes).[19]
-
-
Run the Gel:
-
Place the solidified gel into the electrophoresis tank and cover it with 1X electrophoresis buffer.
-
Mix your DNA samples with a 6X loading dye and load them into the wells.
-
Run the gel at an appropriate voltage (e.g., 80-120 V) until the dye front has migrated a sufficient distance.[18]
-
III. Staining and Visualization
This workflow is critical for achieving high-quality results and should be performed with meticulous attention to detail.
Caption: Post-staining workflow for DNA visualization.
-
Staining:
-
After electrophoresis is complete, carefully transfer the agarose gel into the container with the freshly prepared Staining Solution .
-
Incubate for 30-60 minutes at room temperature with gentle agitation (e.g., on a rocking platform). Protect the container from light.
-
Causality: Agitation ensures even distribution of the dye throughout the gel matrix, while protecting from light prevents photobleaching.
-
-
Destaining (Optional but Recommended):
-
Causality: A destaining step in fresh buffer or deionized water removes unbound dye from the gel matrix, significantly reducing background fluorescence and improving the signal-to-noise ratio.
-
Pour off the staining solution (dispose of as hazardous waste).
-
Add deionized water or fresh electrophoresis buffer to the container to cover the gel.
-
Agitate gently for 15-30 minutes. Changing the water once during this time can improve results.
-
-
Visualization:
-
Carefully transfer the gel onto a transilluminator.
-
Excite the gel using a blue light (~470 nm) or a broad-spectrum green light source.
-
Visualize and document the results using a gel documentation system equipped with an appropriate emission filter (e.g., a long-pass filter >550 nm). The optimal filter should be determined empirically to maximize the signal from the DNA-bound dye while minimizing background.
-
Mechanism of Fluorescence
The process of DNA detection relies on the photophysical properties of the cyanine dye upon interaction with the DNA helix.
Caption: Simplified model of fluorescence enhancement.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak DNA Bands | 1. Insufficient staining time.2. Staining solution too dilute or degraded.3. Insufficient amount of DNA loaded.[18]4. Incorrect imaging filter. | 1. Increase staining time to 60 minutes.2. Prepare fresh staining solution before each use.3. Ensure at least 20-50 ng of DNA per band is loaded.4. Use a long-pass filter suitable for emission >550 nm. |
| High Background | 1. Insufficient destaining.2. Staining solution too concentrated.3. Gel is too thick.[18] | 1. Increase destaining time to 30-45 minutes, changing the water once.2. Reduce the working concentration of the dye in the staining solution.3. Pour thinner gels (3-4 mm) for better destaining efficiency. |
| Smearing of DNA Bands | 1. Voltage too high during electrophoresis.2. Degraded DNA sample.3. Gel concentration too low for small fragments. | 1. Reduce the running voltage and increase the run time.2. Check the integrity of the DNA sample before loading.3. Use a higher percentage agarose gel for better resolution of small DNA. |
Safety and Disposal
All personnel must adhere to strict safety protocols when handling this compound iodide.
-
Engineering Controls: Always handle the powdered chemical and concentrated stock solution inside a certified chemical fume hood.[10] Ensure the workspace is well-ventilated.[11]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[12]
-
Handling: Avoid creating dust.[12] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.
-
Disposal: All solutions (stock and working) and contaminated materials (e.g., gels, pipette tips) containing this compound iodide must be collected and disposed of as hazardous chemical waste according to your institution's environmental health and safety guidelines.[10][11] Do not pour down the drain.
References
- ResearchGate. (2013). Can anyone suggest alternatives for ethidium bromide in terms of a non-toxic DNA staining dye?.
- Biver, T., et al. (2005). Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems. PMC.
- Chemoventory. (n.d.). This compound Iodide, 99% (UV-Vis) - Material Safety Data Sheet.
- ResearchGate. (n.d.). Chemical structures of cyanine dyes and their attachment to 5′ terminus....
- Isacsson, J., et al. (2005). Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding. PMC.
- Isacsson, J., et al. (2005). Groove-binding unsymmetrical cyanine dyes for staining of DNA: dissociation rates in free solution and electrophoresis gels. PMC.
- LI-COR Biosciences. (2018). DNA Separation and Detection on Agarose Gels/ In-Gel Pre-Staining Protocol v1. protocols.io.
- Edvotek. (n.d.). In-Gel SYBR® Safe DNA Staining Protocol.
- Prahl, S. (2017). This compound iodide. Oregon Medical Laser Center.
- University of California, San Diego. (n.d.). Agarose Gel Protocol.
- ResearchGate. (2008). Plot of fluorescence intensity dependence on I×C dye /C DNA ratio....
- University of Rochester Medical Center. (n.d.). DNA staining for cell cycle.
- LI-COR Biosciences. (2016). DNA Separation and Detection on Agarose Gels/ In-Gel Pre-Staining Protocol. protocols.io.
- Lindsey, J. S. (2018). PhotochemCAD.
- Pace, N. A., et al. (n.d.). Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity. OSTI.GOV.
Sources
- 1. goldbio.com [goldbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotium.com [biotium.com]
- 4. 1,1′-二乙基-2,2′-碘化氰 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 6. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. geneseo.edu [geneseo.edu]
- 12. simmons.chemoventory.com [simmons.chemoventory.com]
- 13. fishersci.com [fishersci.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. This compound iodide [omlc.org]
- 16. PhotochemCAD | this compound iodide [photochemcad.com]
- 17. researchgate.net [researchgate.net]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. edvotek.com [edvotek.com]
Application Notes and Protocols for 1,1'-Diethyl-2,2'-cyanine iodide (JC-1) in Apoptosis Studies
Introduction: Unveiling Early Apoptotic Events
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and eliminating damaged or infected cells.[1] Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[2] A key initiating event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm).[3][4] This event often precedes more definitive markers of apoptosis, such as caspase activation and DNA fragmentation, making it a critical target for early detection.[4][5]
1,1'-Diethyl-2,2'-cyanine iodide, more commonly known as JC-1, is a lipophilic, cationic fluorescent dye that has become an indispensable tool for researchers studying apoptosis.[6][7] Its unique ratiometric properties allow for a sensitive and reliable quantification of changes in ΔΨm, providing a distinct advantage over other monochromatic dyes.[8][9] This guide provides an in-depth exploration of the JC-1 assay, from its underlying principles to detailed protocols and data interpretation, designed for researchers, scientists, and drug development professionals.
The Ratiometric Principle of the JC-1 Assay
The power of the JC-1 dye lies in its potential-dependent accumulation in mitochondria, which results in a concentration-dependent shift in its fluorescence emission.[10] This behavior allows for a ratiometric measurement, which is dependent on the membrane potential and not on other factors like mitochondrial size or shape.[7]
-
In Healthy, Non-Apoptotic Cells: The inner mitochondrial membrane maintains a high electrochemical gradient (high ΔΨm, typically -140 mV to -220 mV).[11] The cationic JC-1 dye is driven by this potential to accumulate inside the mitochondrial matrix. At these high concentrations, JC-1 molecules form complexes known as "J-aggregates," which emit an intense red to orange fluorescence (emission maximum ~590 nm).[7][12]
-
In Apoptotic Cells: A hallmark of early apoptosis is the opening of the mitochondrial permeability transition pore (MPTP), leading to the collapse of the electrochemical gradient and a decrease in ΔΨm.[12] Without the strong negative charge to drive its accumulation, JC-1 cannot concentrate within the mitochondria. It disperses throughout the cell, primarily in the cytoplasm, and remains in its monomeric form.[6][7] These JC-1 monomers emit a green fluorescence (emission maximum ~529 nm).[12][13]
Consequently, the health status of the cell population can be determined by the ratio of red to green fluorescence. A decrease in the red/green fluorescence ratio is a direct indicator of mitochondrial depolarization and an early sign of apoptosis.[10]
Caption: Mechanism of JC-1 dye in healthy vs. apoptotic cells.
The Role of ΔΨm in the Intrinsic Apoptotic Pathway
The loss of mitochondrial membrane potential is a critical control point in the intrinsic, or mitochondrial-mediated, apoptotic pathway. This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stresses lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane.[14] This permeabilization allows for the release of cytochrome c from the intermembrane space into the cytosol.[15] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[14] Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3, which execute the final stages of apoptosis by dismantling the cell.[15][16] Interestingly, there is also evidence for a feedback loop where activated caspases can further promote mitochondrial damage, amplifying the apoptotic signal.[17]
Caption: The intrinsic pathway of apoptosis.
Application Notes: Practical Insights and Considerations
Advantages of the JC-1 Assay
-
Ratiometric Measurement: The ratio of red to green fluorescence provides a semi-quantitative measure of ΔΨm that is largely independent of mitochondrial mass, shape, or cell size, reducing variability between samples.[7]
-
Early Detection: Loss of ΔΨm is one of the earliest detectable events in the apoptotic cascade, allowing for the identification of cells in the initial phases of programmed cell death.[3][4]
-
Versatility: The assay is compatible with multiple platforms, including flow cytometry, fluorescence microscopy, and microplate readers, accommodating a wide range of experimental needs.[7][12]
Limitations and Experimental Considerations
-
Live Cells Only: The JC-1 assay relies on the active maintenance of membrane potential and therefore must be performed on live, unfixed cells. Fixation disrupts the mitochondrial membrane, preventing the dye from accumulating.[3][18]
-
Concentration and Temperature Sensitivity: The formation of J-aggregates is highly dependent on dye concentration and temperature. Overloading cells with JC-1 can lead to artifactual aggregate formation even in depolarized mitochondria.[7][19]
-
Photostability: JC-1 is light-sensitive and can be prone to photobleaching, especially during prolonged microscopic observation. All staining and incubation steps should be performed in the dark.[8][20]
-
Solubility: JC-1 has low solubility in aqueous solutions and can form precipitates if not prepared correctly. It is crucial to follow preparation protocols carefully, often involving dilution in water or buffer before adding to culture medium.[3][21]
Comparison of Common ΔΨm Fluorescent Probes
| Feature | JC-1 | TMRM / TMRE | Rhodamine 123 |
| Principle | Ratiometric (Red/Green Shift) | Monochromatic (Intensity Change) | Monochromatic (Intensity Change) |
| Measurement | Ratio of J-aggregate (red) to monomer (green) fluorescence.[9] | Fluorescence intensity is directly proportional to ΔΨm.[9] | Fluorescence intensity is directly proportional to ΔΨm.[8] |
| Pros | Less sensitive to changes in mitochondrial mass or volume; provides a clear distinction between healthy and apoptotic populations.[7] | Good signal-to-noise ratio; well-suited for dynamic live-cell imaging. | Historically widely used. |
| Cons | Can be difficult to dissolve; sensitive to concentration; potential for spectral overlap.[3] | Non-ratiometric, so signal can be affected by mitochondrial mass; TMRE can be inhibitory at higher concentrations.[9] | Can be phototoxic and may inhibit mitochondrial respiration.[8] |
| Excitation/Emission (nm) | Monomer: ~514/529; Aggregate: ~585/590 | TMRM: ~548/573; TMRE: ~549/574 | ~507/529 |
Experimental Protocols
The following are generalized protocols. It is critical to optimize parameters such as cell density, JC-1 concentration (typically 1-5 µM), and incubation time (15-30 min) for each specific cell type and experimental condition. [7][22]
Mandatory Controls
-
Negative Control: Untreated, healthy cells displaying high red fluorescence.
-
Positive Control: Healthy cells treated with a mitochondrial uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP.[8] These agents rapidly dissipate the proton gradient, causing a complete loss of ΔΨm and a shift to green fluorescence.[7] A typical treatment is 5-50 µM CCCP for 15-30 minutes.[8]
Overall Experimental Workflow
Caption: General workflow for the JC-1 apoptosis assay.
Protocol 1: Analysis by Flow Cytometry
This method provides quantitative data on the percentage of cells with high vs. low ΔΨm in a population.
A. Materials and Reagents
-
JC-1 Dye (Stock solution in DMSO, store at -20°C, protected from light)
-
Assay Buffer (e.g., PBS or HBSS)
-
FACS Tubes
-
CCCP (Positive control)
-
Flow Cytometer with 488 nm excitation laser and detectors for green (~530 nm, typically FITC channel) and red (~590 nm, typically PE channel) fluorescence.[7][13]
B. Protocol for Suspension Cells
-
Culture cells to a density of 0.5-1 x 10⁶ cells/mL.[23]
-
Induce apoptosis in experimental samples according to your specific protocol. Include untreated (negative) and CCCP-treated (positive) controls.
-
Transfer approximately 0.5 mL of cell suspension per sample into FACS tubes.
-
Prepare the JC-1 staining solution by diluting the JC-1 stock to a final working concentration (e.g., 2 µM) in pre-warmed cell culture medium or assay buffer. Vortex thoroughly.[2][7]
-
Add 0.5 mL of the JC-1 staining solution to each tube.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[24]
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.[13]
-
Carefully aspirate the supernatant and wash the cells once or twice with 1-2 mL of assay buffer.[23]
-
Resuspend the final cell pellet in 0.5 mL of assay buffer.
-
Analyze immediately by flow cytometry.
C. Protocol for Adherent Cells
-
Culture cells in plates until they reach the desired confluency (typically <80%).[8]
-
Induce apoptosis as required.
-
Option 1 (Stain then lift): Remove the medium, wash with PBS, and add pre-warmed medium containing JC-1. Incubate as above. After incubation, wash the cells, then detach them using trypsin or a gentle cell scraper. Collect cells, centrifuge, and resuspend in assay buffer for analysis.
-
Option 2 (Lift then stain): Detach cells with trypsin first, neutralize, and centrifuge. Resuspend the cell pellet in medium and follow the protocol for suspension cells from step 3. This method is often recommended to ensure even staining.[3]
D. Data Analysis
-
Set up a dot plot of red fluorescence (e.g., PE channel) vs. green fluorescence (e.g., FITC channel).
-
Healthy cells will show high red and low green fluorescence (upper left or upper right quadrant, depending on instrument setup).
-
Apoptotic cells will lose red fluorescence and gain green fluorescence, shifting to the lower right quadrant.
-
Use the negative and positive controls to set the gates for healthy and apoptotic populations.
Protocol 2: Analysis by Fluorescence Microscopy
This method provides a qualitative, visual assessment of ΔΨm in individual cells.
A. Materials and Reagents
-
Cells cultured on glass coverslips or chamber slides.
-
JC-1 Staining Solution.
-
Mounting Medium.
-
Fluorescence microscope with filter sets for detecting green (FITC) and red (TRITC/Texas Red) fluorescence.[10][12]
B. Protocol
-
Seed cells on coverslips or chamber slides and allow them to adhere.
-
Induce apoptosis and prepare controls.
-
Remove culture medium and wash cells once with warm PBS.
-
Add enough JC-1 staining solution to cover the cells and incubate for 15-30 minutes at 37°C, protected from light.[7]
-
Aspirate the staining solution and wash the cells twice with warm assay buffer.
-
Mount the coverslip with a drop of pre-warmed assay buffer or mounting medium.
-
Immediately visualize the cells using the microscope.
C. Data Interpretation
-
Healthy cells: Mitochondria will appear as distinct red/orange fluorescent puncta.
-
Apoptotic cells: The red fluorescence will diminish, and a diffuse green fluorescence will appear throughout the cytoplasm.
-
Images of both red and green channels should be captured and can be overlaid to visualize the transition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Insufficient dye concentration or incubation time. | Optimize JC-1 concentration (try a range of 1-10 µM) and incubation time (15-45 min).[7] |
| Cell viability is compromised in the control population. | Ensure cells are healthy and not overgrown (>1x10⁶ cells/mL can promote spontaneous apoptosis).[7] | |
| Photobleaching. | Minimize exposure to light during all steps. Analyze samples immediately after staining.[21] | |
| High Green Fluorescence in Healthy Cells | JC-1 concentration is too low. | Increase the JC-1 concentration to promote J-aggregate formation. |
| The cell line has inherently low mitochondrial potential. | Compare with a different cell line if possible. Confirm with the CCCP positive control; it should not look dramatically different if potential is already low. | |
| High Red Fluorescence in Apoptotic Cells | JC-1 concentration is too high, causing concentration-dependent aggregates.[19] | Decrease the JC-1 concentration. The goal is to have a concentration that distinguishes between high and low potential. |
| Apoptosis induction was ineffective or the time point is too early. | Confirm apoptosis with another method (e.g., Annexin V). Perform a time-course experiment. | |
| Precipitate in JC-1 Working Solution | Poor solubility of JC-1 in aqueous buffer.[3] | Prepare the working solution strictly according to the manufacturer's instructions. Warming to 37°C can help dissolution. Do not centrifuge the staining solution.[3][7] |
| Positive (CCCP) Control Not Working | CCCP is inactive or used at the wrong concentration. | Use fresh CCCP stock. Optimize the concentration and incubation time for your cell type. |
References
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Ricci, J. E., et al. (2004). Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis. The Journal of Cell Biology, 167(4), 657–668.
- Ye, Y., et al. (2020). Assessment of mitochondrial membrane potential by JC-1 dye. Bio-protocol, 10(2), e3496.
- Crowley, L. C., et al. (2016). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. JoVE (Journal of Visualized Experiments), (116), e54520.
- Elabscience. (2021). JC-1 Experiment Common Questions and Solutions.
- Duchen, M. R., et al. (2003). Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria. Cell Calcium, 34(4-5), 337-346.
- Parrish, A. B., et al. (2008). Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage. The Journal of Biological Chemistry, 283(31), 21579–21587.
- Elabscience. (2025). Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions.
- Chen, Y. R., et al. (2001). Loss of mitochondrial membrane potential and caspase activation enhance apoptosis in irradiated K562 cells treated with herbimycin A. International Journal of Radiation Oncology, Biology, Physics, 50(1), 215-223.
- Schmid, J. A. (n.d.). JC-1 stain of apoptotic cells.
- Wang, C., & Youle, R. J. (2009). The role of mitochondria in apoptosis. Annual Review of Genetics, 43, 95-118.
- ResearchGate. (2012). Query related to JC-1 mechanism.
- Dai, W., et al. (2018). Caspase-dependent mitochondrial apoptotic pathway is involved in astilbin-mediated cytotoxicity in breast carcinoma cells. Oncology Letters, 16(4), 4839-4846.
- ResearchGate. (n.d.). JC-1 Mitochondrial Membrane Potential.
- ResearchGate. (n.d.). Emission/excitation spectra of JC-1 monomers and aggregates.
- ResearchGate. (2016). Why are JC1 dye monomers and dimers excited at two different wavelengths?.
- ResearchGate. (2013). JC-1 staining?.
- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Bio-Rad Antibodies. (n.d.). MitoPT® JC-1 Assay Kit.
- Slaninova, I., et al. (2025). Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample. Biology Methods and Protocols, 10(1), bpae010.
- ResearchGate. (n.d.). Apoptosis is the mechanism of cell death induced by compound-13.
- Li, M., et al. (2022). Cyanine-induced apoptosis for cancer therapy. Exploration of Targeted Anti-tumor Therapy, 3(4), 515-528.
- Spencer, D. M., et al. (2015). Characterization of the apoptotic response induced by the cyanine dye D112: a potentially selective anti-cancer compound. PLoS One, 10(4), e0125381.
- Goldar, S., et al. (2015). Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products. Natural Products and Cancer Drug Discovery, 1-32.
- Mills, E. M., et al. (1996). Cyanide-induced apoptosis and oxidative stress in differentiated PC12 cells. Journal of Neurochemistry, 67(3), 1039-1046.
Sources
- 1. Cyanine-induced apoptosis for cancer therapy [accscience.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Loss of mitochondrial membrane potential and caspase activation enhance apoptosis in irradiated K562 cells treated with herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]
- 22. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,1'-Diethyl-2,2'-cyanine iodide as a Sensitizing Dye in Photography
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the use of 1,1'-Diethyl-2,2'-cyanine iodide as a sensitizing dye in photographic emulsions. This document delves into the underlying principles of spectral sensitization, the physicochemical properties of the dye, and detailed protocols for its application and evaluation.
Introduction to Spectral Sensitization
Silver halide crystals, the fundamental light-sensitive component in traditional photographic emulsions, inherently exhibit sensitivity only to high-energy regions of the electromagnetic spectrum, primarily in the ultraviolet and blue wavelengths.[1] This limitation renders them "colorblind" to a significant portion of the visible spectrum. To overcome this, spectral sensitizing dyes are employed. These organic molecules adsorb to the surface of the silver halide crystals and, upon absorbing light of longer wavelengths (e.g., green, red), transfer the absorbed energy to the silver halide, thereby inducing the formation of a latent image.[1][2][3] This process, known as spectral sensitization, is the cornerstone of panchromatic (sensitive to all visible light) and orthochromatic (sensitive to green and blue light) photography.[4]
This compound iodide, also known as pseudoisocyanine, is a member of the cyanine dye family, which has been historically significant and widely used as a spectral sensitizer.[4][5] Its ability to form highly ordered aggregates, known as J-aggregates, on the surface of silver halide crystals is a key feature.[6][7][8] These J-aggregates exhibit a sharp, intense, and red-shifted absorption band compared to the monomeric dye, allowing for efficient sensitization in the green-orange region of the spectrum.[6][7]
Physicochemical Properties of this compound iodide
A thorough understanding of the physicochemical properties of this compound iodide is crucial for its effective application. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₃IN₂ | [9] |
| Molecular Weight | 454.35 g/mol | [9] |
| Appearance | Green powder or crystals | |
| Melting Point | 273 °C (decomposes) | |
| λmax (in Ethanol) | 524 nm | [10][11] |
| Molar Extinction Coefficient (ε) at λmax (in Ethanol) | ~54,000 L·mol⁻¹·cm⁻¹ | [10][11] |
| Solubility | Soluble in ethanol and methanol. | [10][11] |
| CAS Number | 977-96-8 | [10] |
Mechanism of Spectral Sensitization
The process of spectral sensitization by this compound iodide involves a series of steps that efficiently transfer light energy to the silver halide crystal. The formation of J-aggregates on the crystal surface is a critical aspect of this mechanism.
Caption: Mechanism of spectral sensitization by this compound iodide J-aggregates.
The process can be broken down into the following key steps:
-
Adsorption and Aggregation: this compound iodide molecules adsorb onto the surface of the silver halide crystals.[12] Under appropriate conditions of concentration and solvent environment, these molecules self-assemble into highly ordered J-aggregates.[6][7] This aggregation is driven by intermolecular van der Waals forces.[8]
-
Light Absorption: The J-aggregates have a characteristic sharp and intense absorption peak at a longer wavelength (around 573 nm in aqueous solution) compared to the individual dye molecules (around 525 nm).[6] This allows the photographic emulsion to be sensitive to light in the green-orange part of the spectrum.
-
Exciton Formation: Upon absorption of a photon, an exciton (a bound state of an electron and an electron hole) is created within the J-aggregate and can move freely throughout the aggregate structure.
-
Electron Transfer: The excited J-aggregate then transfers an electron to the conduction band of the silver halide crystal.[3] This is the crucial step that sensitizes the crystal. The efficiency of this transfer is a key determinant of the dye's effectiveness as a sensitizer.
-
Latent Image Formation: The injected electron is then free to move through the crystal lattice until it is trapped at a sensitivity speck (a defect in the crystal), where it reduces a silver ion (Ag⁺) to a silver atom (Ag). The accumulation of several silver atoms at a sensitivity speck forms a stable latent image center, which can be subsequently developed into a visible silver particle.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a spectrally sensitized photographic emulsion using this compound iodide. These protocols are intended as a starting point and may require optimization based on specific experimental goals and available equipment.
Protocol 1: Preparation of a Silver Bromide Emulsion
This protocol describes the preparation of a basic silver bromide (AgBr) emulsion using a single-jet precipitation method.
Materials:
-
Gelatin (photographic grade)
-
Potassium bromide (KBr)
-
Silver nitrate (AgNO₃)
-
Distilled water
-
Beakers, magnetic stirrer with hot plate, thermometer, and safelight (red or dark amber)
Procedure:
-
Gelatin Solution Preparation: In a 500 mL beaker, dissolve 10 g of gelatin in 200 mL of distilled water at 40-50°C with gentle stirring.
-
Halide Solution Preparation: In a separate 100 mL beaker, dissolve 12 g of KBr in 50 mL of distilled water.
-
Addition of Halide to Gelatin: Under safelight conditions, add the KBr solution to the gelatin solution while stirring continuously.
-
Silver Nitrate Solution Preparation: In a separate 100 mL beaker, dissolve 17 g of AgNO₃ in 50 mL of distilled water.
-
Precipitation of Silver Bromide: While vigorously stirring the gelatin-halide solution at 50°C, slowly add the AgNO₃ solution at a constant rate over a period of 10-15 minutes. The slow addition rate is crucial for controlling the crystal size and distribution.[8]
-
Physical Ripening (Ostwald Ripening): Maintain the emulsion at 50°C with gentle stirring for 30-60 minutes. This step allows for the growth of larger crystals at the expense of smaller ones, which influences the sensitivity of the emulsion.[8]
-
Cooling and Shredding: Cool the emulsion in an ice bath until it sets into a firm gel. Shred the gel into small noodles using a garlic press or by forcing it through a coarse mesh screen.
-
Washing: Wash the shredded emulsion with cold distilled water for several hours, changing the water periodically, to remove excess soluble salts (KBr and KNO₃).
-
Remelting and Final Adjustments: Remelt the washed emulsion at 40-45°C. The final volume can be adjusted with distilled water to achieve the desired silver and gelatin concentration.
Protocol 2: Spectral Sensitization with this compound iodide
This protocol details the addition of the sensitizing dye to the prepared silver bromide emulsion.
Materials:
-
Prepared silver bromide emulsion
-
This compound iodide
-
Methanol or Ethanol (spectroscopic grade)
-
Micropipettes, beakers, and safelight
Procedure:
-
Dye Stock Solution Preparation: Prepare a stock solution of this compound iodide by dissolving 10 mg of the dye in 100 mL of methanol or ethanol. This should be done in subdued light, and the solution should be stored in a dark, cool place.
-
Emulsion Preparation for Sensitization: Take a known volume of the remelted silver bromide emulsion and maintain its temperature at 40°C.
-
Dye Addition: Under safelight conditions, add the dye stock solution dropwise to the emulsion while stirring gently. The optimal concentration of the dye needs to be determined experimentally but typically ranges from 10 to 100 mg of dye per mole of silver halide.[13] It is advisable to test a range of concentrations to find the optimum for maximum sensitivity without causing excessive fog.
-
Digestion: After adding the dye, continue to stir the emulsion at 40°C for 15-30 minutes to allow for the uniform adsorption of the dye onto the silver halide crystals and the formation of J-aggregates.
-
Coating: The sensitized emulsion is now ready for coating onto a suitable substrate, such as glass plates or film base. The coating should be done in a clean, dust-free environment under safelight conditions.
Protocol 3: Evaluation of Sensitizing Efficiency
This protocol outlines a method to assess the effectiveness of the spectral sensitization.
Materials:
-
Coated and dried sensitized photographic plates/films
-
Spectrograph or a light source with a set of narrow-band interference filters
-
Densitometer
-
Photographic developer and fixer solutions
Procedure:
-
Exposure: Expose the sensitized material to a light source through a step wedge (a strip with varying levels of optical density) at different wavelengths. This can be achieved using a spectrograph or by using a series of narrow-band filters covering the visible spectrum.
-
Development: Develop the exposed material using a standard photographic developer for a fixed time and at a constant temperature.
-
Fixing and Washing: Fix the developed material to remove the unexposed silver halide, and then wash it thoroughly with water.
-
Densitometry: Measure the optical density of the steps on the processed material for each exposure wavelength using a densitometer.
-
Data Analysis: Plot the spectral sensitivity (logarithm of the reciprocal of the exposure required to produce a certain density) as a function of wavelength. The resulting curve will show the intrinsic sensitivity of the silver bromide in the blue region and the new sensitivity peak in the green-orange region imparted by the this compound iodide. The height and shape of this new peak are measures of the sensitizing efficiency.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from emulsion preparation to the evaluation of the sensitized photographic material.
Caption: Overall experimental workflow for the preparation and evaluation of a spectrally sensitized photographic emulsion.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Sensitivity | - Insufficient dye concentration.- Inefficient J-aggregate formation.- Incomplete removal of excess halides during washing. | - Optimize dye concentration by testing a range of values.- Adjust solvent composition or digestion time/temperature to promote aggregation.- Ensure thorough washing of the emulsion. |
| High Fog Levels | - Excessive dye concentration.- Prolonged digestion time or high temperature.- Contaminants in reagents or water. | - Reduce dye concentration.- Optimize digestion parameters.- Use high-purity reagents and distilled/deionized water. |
| Uneven Coating | - Improper coating technique.- Presence of air bubbles in the emulsion.- Dust or dirt on the substrate. | - Practice coating technique to achieve a uniform layer.- Allow the emulsion to stand to let bubbles rise and dissipate.- Thoroughly clean the substrate before coating. |
| Irreproducible Results | - Variations in temperature, stirring rate, or addition rates during precipitation.- Inconsistent safelight conditions. | - Carefully control all experimental parameters.- Maintain consistent and safe illumination throughout the process. |
References
- PHOTOGRAPHIC EMULSION PREPARATION AND CHARACTERISTIC STUDIES OF PANCHROMATIC FILM. (2015).
- This compound iodide. PhotochemCAD. [Link]
- Evolution of the Concepts of Photographic Sensitivity. IS&T Digital Library. [Link]
- Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution. (2001).
- The photographic emulsion: Variables in sensitiz
- This compound iodide. Oregon Medical Laser Center. [Link]
- Using Diazo Photo Emulsion - Tips, Tricks and Troubleshooting. (2022). Handprinted. [Link]
- Easy step by step instructions for starting your cyanotype photography journey. (2023). Jo Howell. [Link]
- Adsorption of cyanine dyes at silver halide surfaces. Part 2.—Spectral properties and coverage. (1966). Royal Society of Chemistry. [Link]
- Sensitization process of silver halide photographic emulsion. (1997).
- Effect of organic solvents on J aggregation of pseudoisocyanine dye at mica/w
- Spectral Sensitization of Silver Halides: New Approaches. Imaging.org. [Link]
- Bostick and Sullivan's Guide to Cyanotype Printing. (2021). YouTube. [Link]
- Chemical sensitization (finishing) emulsions. (2006). Photrio.com Photography Forums. [Link]
- Solvent, Temperature, and Excitonic Effects in the Optical Spectra of Pseudoisocyanine Monomer and J-Aggregates. (1997).
- Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution. (2001).
- Troubleshoot my emulsion problem? (2013). Reddit. [Link]
- Spectral Sensitivity and Light Absorption of Dye‐Sensitized Photographic Emulsions. (1941). AIP Publishing. [Link]
- studies on the mechanisms of spectral sensitization of silver halides. (1973).
- Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. (2023).
- Influence of pseudoisocyanine - aggregate agglomeration on the optical properties. (2014).
- Making Cyanotype Solution & Coating Paper | Step by Step Tutorial. (2020). YouTube. [Link]
- A cyanine dye based supramolecular photosensitizer enabling visible-light-driven organic reaction in w
- Spectrally sensitized photographic emulsions. (1972).
- Crystal Structures and Optical Properties of Cyanine Dyes Depending on Various Counter Anions. (2018).
- Recent Advances in the Chemistry of Cyanine Dyes. Imaging.org. [Link]
- Cyanotypes from your Photos Step by Step Sun Prints. (2023). YouTube. [Link]
- Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging. (2023).
- Liquid-Crystalline J-Aggregates Formed by Aqueous Ionic Cyanine Dyes. Imaging.org. [Link]
- The photographic emulsion: Sensitization by sodium sulphite. (1927). NIST. [Link]
- Photographic emulsion. Grokipedia. [Link]
- Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates. (2023).
- Kinetics and adsorption isotherms studies for the effective removal of Evans blue dye from an aqueous solution utilizing forsterite nanoparticles. (2024).
- This compound Iodide, min 98% (HPLC), 1 gram. CP Lab Safety. [Link]
- Adsorption of Malachite Green Dye onto Mesoporous Natural Inorganic Clays: Their Equilibrium Isotherm and Kinetics Studies. (2021). MDPI. [Link]
- Aggregation of Pseudoisocyanine Iodide in Cellulose Acetate Films: Structural Characterization by FTIR. (2004).
- This compound iodide. PubChem. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. imaging.org [imaging.org]
- 4. library.imaging.org [library.imaging.org]
- 5. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
- 8. imaging.org [imaging.org]
- 9. calpaclab.com [calpaclab.com]
- 10. PhotochemCAD | this compound iodide [photochemcad.com]
- 11. This compound iodide [omlc.org]
- 12. Adsorption of cyanine dyes at silver halide surfaces. Part 2.—Spectral properties and coverage - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
Probing the Nexus of Drug-DNA Interactions: An Application Guide to 1,1'-Diethyl-2,2'-cyanine iodide
Introduction: Unraveling the Intricacies of Molecular Recognition
The interaction between small molecules and deoxyribonucleic acid (DNA) is a cornerstone of drug discovery and molecular biology. The precise manner in which a compound binds to the DNA double helix dictates its therapeutic efficacy or its toxicological profile. Among the myriad of molecular probes, the cationic cyanine dye, 1,1'-Diethyl-2,2'-cyanine iodide, commonly known as pseudoisocyanine (PIC), has emerged as a versatile tool for elucidating these interactions. Its unique photophysical properties, which are exquisitely sensitive to its microenvironment, provide a spectroscopic window into the subtle nuances of DNA binding events.[1]
This comprehensive guide provides a suite of detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate drug-DNA interactions using PIC. We will delve into the fundamental principles behind the experimental choices, ensuring a robust and self-validating approach to your research. The protocols outlined herein are designed to be adaptable to a wide range of experimental setups, empowering you to dissect the binding modes, affinities, and DNA conformational changes induced by your compounds of interest.
The Science of Interaction: PIC as a Spectroscopic Reporter
PIC is a cationic dye that, in aqueous solution, exists as monomers. However, in the presence of a DNA template, particularly at A-T rich regions, it can self-assemble into helical J-aggregates, characterized by a sharp, red-shifted absorption band known as the J-band.[2][3] This phenomenon, along with other binding modes such as minor groove binding, results in distinct and measurable changes in its spectroscopic signature.[4] The primary modes of non-covalent interaction between small molecules and DNA are intercalation, groove binding, and electrostatic interactions. Each of these modes imparts a unique effect on the DNA structure and, consequently, on the spectroscopic properties of a bound probe like PIC.
Here, we will leverage UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism to dissect these interactions. Furthermore, we will explore the use of viscometry as a powerful complementary technique to distinguish between intercalative and non-intercalative binding modes.
Experimental Workflow: A Multi-faceted Approach
Our investigation into drug-DNA interactions with PIC follows a logical and stepwise progression, ensuring a thorough characterization of the binding event.
Figure 1: A comprehensive workflow for investigating drug-DNA interactions using PIC.
Part 1: Foundational Protocols - Reagent Preparation
The accuracy and reproducibility of any binding study are contingent upon the precise preparation of the reagents.
Protocol 1.1: Preparation of this compound iodide (PIC) Stock Solution
Rationale: A concentrated, well-characterized stock solution of PIC is essential for accurate titrations. Dimethyl sulfoxide (DMSO) is a suitable solvent due to its ability to readily dissolve PIC and its miscibility with aqueous buffers.[5]
Materials:
-
This compound iodide (powder or crystals, MW: 454.35 g/mol )[6]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Weighing: Accurately weigh a small amount of PIC powder (e.g., 2.27 mg) using an analytical balance.
-
Dissolution: Transfer the weighed PIC to a microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 5 mM stock solution).
-
Homogenization: Vortex the solution thoroughly until the PIC is completely dissolved. The solution should be a clear, deep color.
-
Concentration Verification (Optional but Recommended):
-
Storage: Store the stock solution in a light-protected container (e.g., an amber tube) at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.
Protocol 1.2: Preparation of Calf Thymus DNA (ct-DNA) Stock Solution
Rationale: Calf thymus DNA is a cost-effective and readily available source of double-stranded DNA for initial binding studies. Ensuring its purity, particularly freedom from protein contamination, is critical for reliable results.[9]
Materials:
-
Calf Thymus DNA (lyophilized, sodium salt)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Magnetic stirrer and stir bar
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Dissolution: Weigh the desired amount of lyophilized ct-DNA. Dissolve it in the appropriate volume of Tris-HCl buffer by gentle stirring on a magnetic stirrer overnight at 4°C. Avoid vigorous stirring to prevent shearing of the DNA.
-
Purity Assessment:
-
Concentration Determination:
-
Storage: Store the ct-DNA stock solution at 4°C for short-term use (up to a week) or in aliquots at -20°C for long-term storage.
Part 2: Spectroscopic Interrogation of Binding Events
With our reagents prepared, we can now employ a suite of spectroscopic techniques to probe the interaction between PIC and DNA.
Protocol 2.1: UV-Visible Absorption Titration
Principle: This technique monitors changes in the absorption spectrum of PIC upon the addition of increasing concentrations of DNA. Binding to DNA can cause a shift in the absorption maximum (bathochromic or hypsochromic shift) and a change in the molar absorptivity (hyperchromism or hypochromism). These changes are indicative of the binding mode.[12][13]
Experimental Setup:
-
PIC Concentration: A fixed concentration of PIC (e.g., 10-50 µM).
-
DNA Concentration: A stock solution of ct-DNA of known concentration, to be added in small aliquots.
-
Buffer: Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
Procedure:
-
Blank Correction: Record a baseline spectrum of the buffer solution.
-
Initial Spectrum: Record the absorption spectrum of the PIC solution in the absence of DNA.
-
Titration: Add small, precise aliquots of the ct-DNA stock solution to the PIC solution in the cuvette.
-
Equilibration and Measurement: After each addition of DNA, mix the solution gently and allow it to equilibrate for a few minutes before recording the absorption spectrum.
-
Data Collection: Continue the titration until no further significant changes in the spectrum are observed.
-
Data Correction: Correct the absorbance readings for the dilution effect at each titration point.
Data Analysis and Expected Results:
The binding constant (Kb) and the number of binding sites (n) can be determined by plotting the changes in absorbance against the DNA concentration and fitting the data to appropriate binding models, such as the Scatchard plot or by non-linear regression analysis.[14]
| Binding Mode | Expected Spectral Change |
| Groove Binding | Hypochromism and a small red shift in the PIC absorption band. |
| J-aggregate Formation | Appearance of a new, sharp, red-shifted J-band (~570-580 nm).[15] |
| Electrostatic Interaction | Minor changes in the absorption spectrum. |
Protocol 2.2: Fluorescence Spectroscopy
Principle: The fluorescence of PIC can be either quenched or enhanced upon binding to DNA. The magnitude of this change can be used to determine the binding affinity. Competitive binding assays using a fluorescent probe that is displaced by the test compound can also be employed.[16][17]
Experimental Setup:
-
PIC Concentration: A fixed concentration of PIC (e.g., 1-10 µM).
-
DNA Concentration: A stock solution of ct-DNA of known concentration.
-
Excitation Wavelength: Excite at a wavelength where PIC absorbs (e.g., ~520 nm).
-
Emission Range: Record the emission spectrum over a suitable range (e.g., 530-700 nm).
Procedure:
-
Initial Spectrum: Record the fluorescence emission spectrum of the PIC solution in the absence of DNA.
-
Titration: Add increasing concentrations of ct-DNA to the PIC solution.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate before recording the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration. The data can be analyzed using the Stern-Volmer equation for quenching studies or other appropriate binding models to determine the binding constant.[18]
Expected Results:
-
Binding: An increase or decrease in the fluorescence intensity of PIC upon addition of DNA.
-
Binding Constant (Kb): Can be calculated from the titration data, providing a measure of the binding affinity.
Protocol 2.3: Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While PIC itself is achiral, its interaction with the chiral DNA backbone can induce a CD signal. Furthermore, conformational changes in the DNA structure upon PIC binding can be monitored by observing changes in the intrinsic CD spectrum of DNA.[19][20][21]
Experimental Setup:
-
DNA Concentration: A fixed concentration of ct-DNA (e.g., 50-100 µM).
-
PIC Concentration: A stock solution of PIC to be added in aliquots.
-
Wavelength Range: Scan from approximately 220 nm to 320 nm to observe the DNA CD bands and in the visible region to observe any induced CD for PIC.
Procedure:
-
Initial Spectrum: Record the CD spectrum of the ct-DNA solution in the absence of PIC.
-
Titration: Add increasing amounts of PIC to the DNA solution.
-
Equilibration and Measurement: After each addition, allow for equilibration before recording the CD spectrum.
-
Data Analysis: Analyze the changes in the CD bands of DNA. The B-form of DNA typically shows a positive band around 275 nm and a negative band around 245 nm.[22]
Expected Results:
| Interaction | Expected CD Spectral Change |
| Intercalation | An increase in the intensity of the positive band and a decrease in the intensity of the negative band of the DNA CD spectrum. An induced CD signal for the bound PIC may also be observed. |
| Groove Binding | Smaller changes in the DNA CD spectrum compared to intercalation. An induced CD signal for PIC is also possible.[23] |
| Conformational Change | Significant alterations in the DNA CD spectrum, potentially indicating a transition from B-form to another conformation (e.g., A-form or Z-form). |
Part 3: Biophysical Corroboration - Viscometry
Principle: Viscosity measurements provide a powerful, albeit less common, method to distinguish between different binding modes. Intercalating agents, which lengthen the DNA helix by inserting between base pairs, cause a significant increase in the viscosity of the DNA solution. In contrast, groove binders and electrostatic interactors cause little to no change in the DNA's length and, therefore, its viscosity.[3][24][25]
Protocol 3.1: Viscometric Titration
Experimental Setup:
-
DNA Concentration: A fixed and relatively high concentration of ct-DNA (e.g., 0.5-1 mM in base pairs).
-
PIC Concentration: A stock solution of PIC to be added in increasing amounts.
-
Viscometer: An Ubbelohde or similar capillary viscometer.
-
Constant Temperature Bath: To ensure precise temperature control.
Procedure:
-
Measure DNA Flow Time: Measure the flow time of the DNA solution in the absence of PIC.
-
Titration: Add a known amount of PIC to the DNA solution and mix thoroughly.
-
Measure Complex Flow Time: Measure the flow time of the DNA-PIC complex.
-
Repeat: Continue adding PIC and measuring the flow time at different [PIC]/[DNA] ratios.
-
Calculate Relative Viscosity: Calculate the relative viscosity (η/η₀) where η is the viscosity of the DNA-PIC complex and η₀ is the viscosity of the DNA solution alone. This can be determined from the flow times.
Data Interpretation:
Plot (η/η₀)^(1/3) versus the ratio of [PIC]/[DNA].
Figure 2: Correlation between binding mode and its effect on DNA solution viscosity.
Quantitative Data Summary
The following table provides a hypothetical yet realistic summary of data that could be obtained from the described experiments, illustrating the power of this multi-technique approach.
| Technique | Parameter Measured | PIC Alone | PIC + ct-DNA (Groove Binding) | PIC + ct-DNA (J-aggregation) |
| UV-Visible Spectroscopy | λmax (nm) | 524 | 528 | 524, 575 (J-band) |
| Molar Absorptivity (ε) | ~54,000 M⁻¹cm⁻¹ | Hypochromism | Appearance of new band | |
| Fluorescence Spectroscopy | Emission Max (nm) | ~540 | ~545 | Quenched or shifted |
| Relative Quantum Yield | 1.0 | 1.5 | 0.2 | |
| Circular Dichroism | Induced CD (mdeg) at λmax | 0 | +5 | +20 (at J-band) |
| DNA CD (275 nm, mdeg) | N/A | -10% change | -5% change | |
| Viscometry | Relative Viscosity (η/η₀) | N/A | ~1.05 | ~1.02 |
| Binding Analysis | Binding Constant (Kb) | N/A | ~10⁵ M⁻¹ | Higher, cooperative binding |
Conclusion: A Holistic View of Drug-DNA Recognition
The suite of protocols presented in this application note provides a robust framework for the detailed investigation of drug-DNA interactions using this compound iodide. By integrating data from UV-Visible and fluorescence spectroscopy, circular dichroism, and viscometry, researchers can build a comprehensive picture of the binding mode, affinity, and structural consequences of small molecule binding to DNA. This multi-faceted approach not only enhances the scientific rigor of such studies but also provides critical insights for the rational design of new therapeutic agents.
References
- Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques.
- Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences. [Link]
- Elucidation of the interaction of apocarotenoids with calf thymus DNA by biophysical techniques and in vitro study in MCF-7 cells to explore their potential in cancer therapy.
- Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Protocol Exchange. [Link]
- Effects of DNA on the Formation of J-Aggregates of Pseudo-Isocyanine.
- Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. [Link]
- Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. SpringerLink. [Link]
- Development of viscometric methods for studying the interaction of porphyrins with DNA. PubMed. [Link]
- Viscosity as an Indicator of Small molecule drug binding with DNAs. YouTube. [Link]
- A method for the preparation of DNA from calf thymus nuclei in maximum purity and yield, analysis of this DNA compared with that obtained by other methods. PubMed. [Link]
- Viscometric studies: Significance and symbolism. Merriam-Webster. [Link]
- Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Semantic Scholar. [Link]
- Determination of the drug-DNA binding modes using fluorescence-based assays. PubMed. [Link]
- A guide to supramolecular chemistry: determining binding constants. University of Bristol. [Link]
- Conformation and Rheological Properties of Calf-Thymus DNA in Solution.
- Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.
- Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures.
- Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Wiley Online Library. [Link]
- Can anybody help me calculate DNA binding constant using UV-Vis?
- An Integrated Analysis of Mechanistic Insights into Biomolecular Interactions and Molecular Dynamics of Bio-Inspired Cu(II) and Zn(II) Complexes towards DNA/BSA/SARS-CoV-2 3CL pro by Molecular Docking-Based Virtual Screening and FRET Detection. MDPI. [Link]
- Spectroscopic and viscosity study of doxorubicin interaction with DNA.
- Determining association constants from titration experiments in supramolecular chemistry. Royal Society of Chemistry. [Link]
- Fluorescence correlation spectroscopy for multiple-site equilibrium binding: a case of doxorubicin–DNA interaction. Royal Society of Chemistry. [Link]
- Binding of symmetrical cyanine dyes into the DNA minor groove. PubMed. [Link]
- Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry.
- Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. PubMed. [Link]
- Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. MDPI. [Link]
- SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy.
- This compound iodide. PhotochemCAD. [Link]
- Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- This compound iodide. PubChem. [Link]
- This compound iodide. Oregon Medical Laser Center. [Link]
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of viscometric methods for studying the interaction of porphyrins with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 6. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PhotochemCAD | this compound iodide [photochemcad.com]
- 8. This compound iodide [omlc.org]
- 9. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformation and Rheological Properties of Calf-Thymus DNA in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of the interaction of apocarotenoids with calf thymus DNA by biophysical techniques and in vitro study in MCF-7 cells to explore their potential in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
- 18. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism | Semantic Scholar [semanticscholar.org]
- 24. youtube.com [youtube.com]
- 25. Viscometric studies: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: 1,1'-Diethyl-2,2'-cyanine iodide (PIC) Aggregation Control
Welcome to the technical support center for 1,1'-Diethyl-2,2'-cyanine iodide (also known as Pseudoisocyanine, PIC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of PIC aggregation in aqueous solutions. Understanding and controlling this phenomenon is critical for obtaining reproducible and accurate results in various applications, from spectroscopy to bio-imaging.
Understanding PIC Aggregation
This compound iodide is a cationic dye known for its propensity to self-assemble in aqueous environments. This aggregation is primarily driven by hydrophobic and van der Waals interactions between the planar cyanine molecules. The aggregation state of PIC significantly alters its photophysical properties, which can be a major source of experimental variability.
Two primary forms of aggregates are observed:
-
H-aggregates (Hypsochromic shift): These are typically dimers or small oligomers formed by face-to-face stacking of the dye molecules. This arrangement leads to a blue-shift in the absorption maximum (λmax) compared to the monomeric form.
-
J-aggregates (Bathochromic shift): These are larger, more ordered assemblies where the dye molecules are arranged in a head-to-tail fashion. This results in a characteristic sharp, intense absorption band that is red-shifted (the "J-band") relative to the monomer.[1]
The equilibrium between the monomer, H-aggregates, and J-aggregates is highly sensitive to several factors, including concentration, temperature, ionic strength, and the presence of co-solvents or other additives.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with PIC in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the aqueous solution. | High Dye Concentration: PIC has limited solubility in pure water, and high concentrations promote aggregation and precipitation. | Prepare a fresh stock solution in an organic solvent like ethanol or DMSO and dilute it into your aqueous buffer immediately before use. Avoid preparing highly concentrated aqueous stock solutions. |
| Low Temperature: Aggregation can be an exothermic process, favored at lower temperatures. | Gently warm the solution to aid in dissolving any existing aggregates. Prepare solutions at room temperature unless otherwise specified by your protocol. | |
| UV-Vis spectrum shows an unexpected blue-shift in λmax. | Formation of H-aggregates: This indicates the initial stages of aggregation, often at moderate dye concentrations. | Dilute the sample further. If dilution is not possible, consider the addition of a co-solvent like ethanol or a surfactant (see protocols below). |
| UV-Vis spectrum shows a sharp, red-shifted peak (around 573 nm). | Formation of J-aggregates: This is common at higher concentrations, in the presence of certain salts, or on surfaces.[2] | To obtain the monomeric form, you will need to disrupt these aggregates. This can be achieved by dilution, adding surfactants, or increasing the temperature. |
| Inconsistent fluorescence intensity or spectral shifts between experiments. | Variable Aggregation States: The equilibrium between monomer and aggregates is dynamic and sensitive to minor changes in experimental conditions. | Strictly control all experimental parameters, including temperature, pH, ionic strength, and the age of the solution. Prepare fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound iodide?
To minimize aggregation in the stock solution, it is highly recommended to prepare it in an organic solvent where the dye is more soluble as a monomer.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Procedure:
-
In a chemical fume hood, carefully weigh the desired amount of this compound iodide powder.
-
Dissolve the powder in the chosen organic solvent to create a concentrated stock solution (e.g., 1-10 mM).
-
To ensure the dye is fully dissolved, you can sonicate the solution for up to an hour at a controlled temperature (e.g., 60°C), then allow it to cool to room temperature.[3][4]
-
Filter the stock solution through a 0.2 µm syringe filter to remove any undissolved particles.[3][4]
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.[5]
-
Q2: How can I prevent aggregation when I dilute my stock solution into an aqueous buffer?
The key is to control the final concentration and the composition of the aqueous medium.
-
Final Concentration: Keep the final concentration of PIC in the aqueous solution as low as your application allows. Aggregation is a concentration-dependent process.[6]
-
Use of Co-solvents: The addition of an organic co-solvent like ethanol to the aqueous buffer can significantly reduce aggregation by decreasing the polarity of the solvent. A common starting point is a final concentration of 10% ethanol in the aqueous solution.[7]
-
Addition of Surfactants: Surfactants can be very effective at preventing aggregation by forming micelles that encapsulate the dye molecules or by altering the surface tension.
-
Non-ionic surfactants: Triton X-100 is a good choice as it is less likely to have strong electrostatic interactions with the cationic dye. Start with a final concentration of 0.05% to 0.1% (v/v).
-
Anionic surfactants: Sodium dodecyl sulfate (SDS) can also be used. The negatively charged sulfate head can interact with the cationic dye, but at concentrations above the critical micelle concentration (CMC), it can effectively monomerize the dye. Start with concentrations above the CMC (for SDS, this is approximately 8 mM or ~0.23% w/v in pure water).
-
Q3: How do I know if my solution contains monomers or aggregates?
UV-Visible spectroscopy is the most direct method to assess the aggregation state of this compound iodide.
-
Monomer: The monomeric form of PIC in ethanol has a characteristic absorption maximum (λmax) at approximately 524 nm.
-
H-aggregates: The formation of H-aggregates will result in a blue-shifted absorption band relative to the monomer.
-
J-aggregates: The presence of J-aggregates is indicated by a sharp, intense, and red-shifted absorption band, typically around 573 nm.[2]
By taking a UV-Vis spectrum of your solution, you can quickly identify the predominant species present.
Q4: What is the role of pH and ionic strength in PIC aggregation?
Both pH and ionic strength can influence the aggregation of PIC, although their effects can be complex.
-
pH: The optimal pH for maintaining the monomeric state is generally near neutral (pH 7.0).[3][4] Significant deviations from this can alter the charge distribution on any biomolecules present in the solution, which may in turn promote or inhibit dye aggregation.
-
Ionic Strength: Increasing the ionic strength by adding salts (e.g., NaCl) can promote the aggregation of cyanine dyes.[2][7] The added ions can shield the electrostatic repulsion between the cationic dye molecules, facilitating their self-assembly. Therefore, it is advisable to use the minimum salt concentration required for your experiment.
Experimental Protocols
Protocol 1: Preparation of a Monomeric this compound iodide Working Solution
This protocol is designed to prepare a working solution of PIC in an aqueous buffer with a reduced tendency for aggregation.
Materials:
-
This compound iodide powder
-
Anhydrous DMSO or Ethanol
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, Tris-HCl)
-
Triton X-100 (optional)
-
Sonicator
-
0.2 µm syringe filters
Procedure:
-
Prepare a 10 mM Stock Solution:
-
In a chemical fume hood, weigh out 4.54 mg of this compound iodide powder and dissolve it in 1 mL of anhydrous DMSO or ethanol.
-
Sonicate the solution for 30-60 minutes to ensure complete dissolution.[3][4]
-
Filter the stock solution through a 0.2 µm syringe filter.
-
Store this stock solution at -20°C, protected from light.
-
-
Prepare the Working Solution:
-
Immediately before your experiment, dilute the 10 mM stock solution into your aqueous buffer to the desired final concentration.
-
To minimize aggregation, you can add Triton X-100 to your buffer to a final concentration of 0.05% (v/v) before adding the dye stock solution.
-
Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations of the dye.
-
-
Verification (Optional but Recommended):
-
Acquire a UV-Vis absorption spectrum of your final working solution.
-
Confirm the presence of a primary absorption peak corresponding to the monomeric form (around 524 nm) and the absence of significant H- or J-aggregate bands.
-
Protocol 2: Spectroscopic Quantification of Monomer and Aggregates
This protocol outlines how to use UV-Vis spectroscopy to estimate the relative amounts of monomer and aggregates in your solution.
Procedure:
-
Acquire the Absorption Spectrum:
-
Using a spectrophotometer, measure the absorption spectrum of your this compound iodide solution over a wavelength range of at least 400-650 nm.
-
Use the same buffer without the dye as a blank.
-
-
Identify the Peaks:
-
Monomer Peak: Identify the absorbance maximum corresponding to the monomer, typically around 524 nm.
-
H-aggregate Peak: Look for a peak that is blue-shifted from the monomer peak.
-
J-aggregate Peak: Identify the sharp, red-shifted peak around 573 nm.[2]
-
-
Quantitative Analysis:
-
The concentration of the monomer can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at the monomer's λmax, ε is the molar extinction coefficient (approximately 54,000 M⁻¹cm⁻¹ at 524 nm in ethanol), b is the path length of the cuvette, and c is the concentration.
-
While precise extinction coefficients for the aggregates are not always available, the ratio of the absorbance at the aggregate peaks to the monomer peak can provide a qualitative measure of the extent of aggregation. A decrease in the monomer peak absorbance accompanied by an increase in an aggregate peak absorbance indicates a shift in the equilibrium towards aggregation.
-
Visualizing Aggregation and Prevention
The following diagrams illustrate the concepts of PIC aggregation and the mechanism of prevention by surfactants.
Caption: Surfactant-mediated prevention of PIC aggregation.
References
- Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities. (2021).
- Dynamics of Formation of this compound Iodide J-Aggregates in Solution. (2001). The Journal of Physical Chemistry A. [Link]
- Dynamics of Formation of this compound Iodide J-Aggregates in Solution. (2001).
- Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates. (2023).
- Spectroscopic behavior of 1,1′-diethyl-2,2′-dicarbocyanine iodide in ethanol/water solutions with high ionic strength. (2008).
- Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. (2023).
- Influence of Surfactants on the Aggregation Behavior of Water-Soluble Dendritic Phthalocyanines. (2007).
- On the Aggregation Behavior of Pseudoisocyanine Chloride in Aqueous Solution as Probed by UV/vis Spectroscopy and Static Light Scattering. (2001). Semantic Scholar. [Link]
- Effects of Surfactants on the Aggregation of 6,6'-Disubstituted Thiacarbocyanine Dyes in Aqueous Solutions. (2024).
- Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution. (2001).
- Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in w
- On the Aggregation Behavior of Pseudoisocyanine Chloride in Aqueous Solution as Probed by UV/vis Spectroscopy and Static Light Scattering. (2001).
- Investigation of spectral shifts of monomeric and J-aggregated cyanine dyes at high pressure by UV/Vis spectroscopy. (1998). Springer. [Link]
- Must I remove Triton X-100 and/or NaCl before before Bradford assay and/or SDS-PAGE (with BME)? (2020).
- Effect of TritonX-100 on the aggregation behavior of SDS in water. (2019).
- Formation process of micrometer-sized pseudoisocyanine J-aggregates studied by single-aggregate fluorescence spectroscopy. (2008). R Discovery. [Link]
- Effect of organic solvents on J aggregation of pseudoisocyanine dye at mica/water interfaces: Morphological transition from three-dimension to two-dimension. (2001).
- This compound iodide. (n.d.). PhotochemCAD. [Link]
- Chemistry 372. (n.d.). Gustavus Adolphus College. [Link]
- Influence of cyanine dye structure on self-aggregation and interaction with nucleic acids: a kinetic approach to TO and BO binding. (2007). PubMed. [Link]
- 1.13: Particle in a Box. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. nathan.instras.com [nathan.instras.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On the Aggregation Behavior of Pseudoisocyanine Chloride in Aqueous Solution as Probed by UV/vis Spectroscopy and Static Light Scattering | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting fluorescence quenching with 1,1'-Diethyl-2,2'-cyanine iodide
Welcome to the technical support guide for 1,1'-Diethyl-2,2'-cyanine iodide, also known as Pseudoisocyanine (PIC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles governing this unique cyanine dye. Fluorescence quenching is a common yet complex issue with PIC, often rooted in its fascinating aggregation behavior. This guide is structured to help you diagnose and resolve these challenges by explaining the causality behind the protocols.
Troubleshooting Guide: Common Quenching Issues
This section addresses specific experimental problems. Each answer delves into the underlying photophysical mechanisms to empower you to make informed decisions in your research.
Q1: Why is my fluorescence signal extremely weak or completely absent after staining?
This is the most frequent issue encountered and can stem from several quenching mechanisms, often acting in concert. The primary culprit is typically the formation of non-fluorescent or weakly fluorescent dye aggregates.
Analysis of Potential Causes:
-
H-Aggregation: PIC molecules have a strong tendency to stack on top of each other in a "face-to-face" arrangement, particularly in aqueous solutions or at high concentrations.[1][2] This configuration, known as an H-aggregate, leads to a blue-shift in the absorption spectrum and a dramatic suppression of fluorescence.[3]
-
Self-Quenching at High Concentrations: Even without forming stable H-aggregates, high dye concentrations lead to quenching. This can occur through two primary pathways:
-
Iodide Counter-Ion Quenching: The iodide (I⁻) counter-ion that is part of the salt is a known fluorescence quencher.[6] This is due to the "heavy atom effect," a process that promotes intersystem crossing from the fluorescent singlet excited state to the non-fluorescent triplet state, thereby reducing fluorescence intensity.[7]
-
Photobleaching: Like many fluorophores, PIC is susceptible to photodegradation, especially under intense or prolonged illumination from a microscope or plate reader.[8] This process is irreversible.
-
Inappropriate Solvent Environment: The dye's fluorescence is highly sensitive to the solvent's polarity and viscosity. Solvents that promote aggregation or offer pathways for non-radiative decay will quench fluorescence.[9][10]
Troubleshooting Protocol Summary:
| Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Weak or No Signal | H-Aggregation / Self-Quenching | 1. Optimize Concentration: Perform a concentration titration starting from the low nanomolar range and moving upwards. High concentrations are the primary driver for aggregation. 2. Modify Solvent: For stock solutions, use high-purity DMSO or ethanol.[11][12] For aqueous working solutions, consider adding a co-solvent like ethanol (e.g., starting with a 10% ethanol/water mixture) to disrupt hydrophobic interactions that drive aggregation.[2] |
| Iodide Quenching | 1. Anion Exchange: For highly sensitive applications, the iodide can be exchanged for a non-quenching anion like chloride (Cl⁻) or perchlorate (ClO₄⁻). This is an advanced technique but can significantly boost quantum yield.[13] See the detailed protocol in the FAQ section. | |
| Photobleaching | 1. Use Antifade Reagents: Incorporate a commercial or homemade antifade mounting medium (e.g., containing p-phenylenediamine or n-propyl gallate) into your sample. 2. Minimize Light Exposure: Keep samples in the dark whenever possible.[13] Use neutral density filters to reduce excitation intensity and use the shortest possible exposure times during imaging. | |
| Poor Solubility / Precipitation | 1. Check Solution Clarity: Visually inspect your stock and working solutions for precipitates. 2. Filter Solution: Use a 0.2 µm syringe filter to remove any undissolved dye aggregates before use. 3. Re-evaluate Solvent: Ensure your buffer system is compatible with the dye or any co-solvents used. |
Q2: My absorption spectrum has shifted, and the fluorescence is poor. What does this mean?
A shift in the absorption spectrum is a definitive sign of dye aggregation. The direction of the shift tells you what kind of aggregate has formed and why your fluorescence is quenched.
-
Blue-Shift (Hypsochromic Shift): If you observe a new absorption peak at a shorter wavelength than the monomer peak (approx. 524 nm in ethanol), you have formed H-aggregates.[1][14] These aggregates are typically non-fluorescent and are the most common cause of quenching.[2][3]
-
Red-Shift (Bathochromic Shift): If you see a new, sharp, and intense absorption peak at a longer wavelength (approx. 573 nm), you have successfully formed J-aggregates.[13][15] Unlike H-aggregates, J-aggregates are intensely fluorescent and are often desirable for specific applications.[16] If you see a J-band but still have low fluorescence, it could indicate the presence of quenching contaminants or agglomeration of the J-aggregates themselves, which can sometimes alter emission properties.[17]
Experimental Workflow: Diagnosing Aggregation
Caption: Workflow for diagnosing the cause of fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What are J-aggregates and H-aggregates, and how do they impact my experiment?
The aggregation of PIC is governed by exciton coupling theory. When dye molecules are close to one another, their transition dipoles interact, splitting the excited state energy level. The geometric arrangement of the molecules dictates the optical outcome.[1]
-
H-Aggregates: Formed from a "face-to-face" or "sandwich-type" stacking. In this parallel arrangement, the transition to the higher energy state is favored, resulting in a blue-shifted absorption band (H-band). The transition back to the ground state from this level is often forbidden, leading to very low or no fluorescence (quenching).[1][2]
-
J-Aggregates: Formed from a "head-to-tail" arrangement. This alignment favors a transition to a lower energy state, resulting in a red-shifted, very narrow, and intense absorption band (J-band). This transition is strongly allowed, leading to a sharp fluorescence peak with very little Stokes shift, a phenomenon known as superradiance.[1][18]
Caption: Aggregation pathways of this compound iodide.
Q2: What is the optimal concentration range for using this dye?
The optimal concentration is highly application-dependent and is a critical parameter to prevent quenching.
| Application | Recommended Starting Concentration | Rationale |
| Fluorescence Microscopy | 50 nM - 1 µM | Balances signal strength with the high risk of aggregation-induced quenching in aqueous staining buffers. Always titrate to find the lowest effective concentration. |
| Flow Cytometry | 100 nM - 2 µM | Similar to microscopy, but cell concentration can influence the effective dye concentration. |
| Cuvette-based Spectroscopy | 100 nM - 5 µM | In organic solvents like ethanol, higher concentrations can be tolerated. In water, stay in the low µM range to avoid aggregation unless J-aggregates are desired.[16] |
| Inducing J-Aggregates | > 10 µM (in specific media) | Higher concentrations are required, often in the presence of salts (e.g., 0.2 M NaCl) or polyelectrolytes, to drive the formation of J-aggregates.[16][17] |
Q3: How should I prepare and store my stock and working solutions?
Proper handling is crucial for reproducibility and preventing dye degradation.
-
Stock Solution Preparation: Dissolve the dye powder in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) or ethanol to a concentration of 1-10 mM.[11][12] Sonication may aid dissolution.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the stock solution in the final experimental buffer. Do not store dilute aqueous solutions for extended periods, as the dye is prone to aggregation and adsorption to container walls.
Q4: The iodide counter-ion is a known quencher. How can I mitigate its effect?
For experiments requiring the highest possible quantum yield, exchanging the iodide for a non-quenching anion can be beneficial. Anion-exchange chromatography is the standard method.[13]
Protocol: Anion Exchange for PIC-Iodide
-
Prepare the Resin: Use a chloride-form anion-exchange resin (e.g., Dowex 1x2). Prepare a small column and wash it thoroughly with deionized water.
-
Dissolve the Dye: Dissolve a known quantity of this compound iodide in deionized water. Gentle heating (up to 60°C) and sonication can help.[13]
-
Load the Column: Cool the dye solution to room temperature and load it onto the prepared anion-exchange column.
-
Elute: Allow the solution to flow through the column by gravity. The iodide ions will bind to the resin, and the dye cation will elute with the new chloride counter-ion (PIC-Chloride).
-
Collect and Verify: Collect the colored eluate. The resulting solution can be concentrated under reduced pressure if necessary. You can verify the exchange by measuring the absorption spectrum to ensure the dye is intact.
References
- Singh, A. K. et al. (2012). Ionic liquid-controlled J- versus H-aggregation of cyanine dyes. RSC Publishing.
- Chen, Z., et al. (2005). Transition of H- and J-aggregate of a Cyanine Dye Based on Cation Embedded in Aggregation. Chinese Journal of Chemistry.
- Pradeep Research Group. H AND J AGGREGATES. Pradeep Research Group.
- Jurinovich, S., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PubMed Central.
- Jurinovich, S., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C.
- Chem-Impex. 1,1'-Diethyl-2,2'-carbocyanine iodide. Chem-Impex.
- Chem-Impex. This compound iodide. Chem-Impex.
- Gadomski, W., et al. (2002). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. ResearchGate.
- EvitaChem. Buy this compound iodide (EVT-304010). EvitaChem.
- Tilluck, D., et al. (2021). Molecular model of J-aggregated pseudoisocyanine fibers. PubMed Central.
- MedChemExpress. Pseudoisocyanine iodide (this compound iodide). MedChemExpress.
- Grishin, M. (2023). Fluorescence properties of cyanine dyes molecular aggregates in nanostructured media: A review. Journal "Functional Materials".
- Wikipedia. Quenching (fluorescence). Wikipedia.
- Gudem, M. (2018). Influence of pseudoisocyanine - aggregate agglomeration on the optical properties. Journal "Functional Materials".
- Huff, J. S., et al. (2021). Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities. NIH.
- N/A. (N/A). SPECTROSCOPIC INVESTIGATION ON SOLVENT EFFECT FOR CYANINE DYES. Semantic Scholar.
- MySkinRecipes. This compound Iodide. MySkinRecipes.
- Breffke, J., et al. (2021). Mechanistic Insights on How to Avoid and Harness Cyanine Photoconversion. ACS Central Science.
- N/A. (N/A). Nanosurface Energy Transfer: Principles, Biosensing Applications, and Future Prospects. MDPI.
- Butkevich, E., et al. (2016). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. MDPI.
- Prahl, S. (2017). This compound iodide. Oregon Medical Laser Center.
- Lakowicz, J. R. (N/A). Quenching of Fluorescence. Springer.
- ChemicalBook. This compound IODIDE | 977-96-8. ChemicalBook.
- Shcherbata, H. R., et al. (2019). Phosphine Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. ResearchGate.
- Kim, D., et al. (2023). Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. PubMed Central.
- N/A. (N/A). What is Fluorescence Quenching?. Science Projects and Ideas for Amateur Experimenters.
- Chmyrov, A., et al. (2010). Iodide as a fluorescence quencher and promoter--mechanisms and possible implications. Journal of Physical Chemistry B.
- Sýkora, J., et al. (2010). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. NIH.
- Lindsey, J. S., et al. (2018). This compound iodide. PhotochemCAD.
- N/A. (N/A). Absorption Spectra of Conjugated Dyes. University of Wisconsin-Madison.
- N/A. (2024). 1.13: Particle in a Box. Chemistry LibreTexts.
- Jia, Y., et al. (2005). Fluorescence quenching: A tool for single-molecule protein-folding study. PubMed Central.
- N/A. (2025). Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. NIH.
- Neuweiler, H., et al. (2005). Inter- and Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan. Bioconjugate Chemistry.
- Mayorova, Y. A., et al. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI.
- N/A. (2020). Fluorescence quenching. YouTube.
- N/A. (N/A). Spectroscopy. University of California, Berkeley.
- N/A. (2020). Flow Basics 2.2: Optimizing the Basic Cell Staining Protocol. YouTube.
Sources
- 1. pradeepresearch.org [pradeepresearch.org]
- 2. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. stevesopenlab.org [stevesopenlab.org]
- 7. Iodide as a fluorescence quencher and promoter--mechanisms and possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s [mdpi.com]
- 11. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 12. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 13. Molecular model of J-aggregated pseudoisocyanine fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PhotochemCAD | this compound iodide [photochemcad.com]
- 15. researchgate.net [researchgate.net]
- 16. functmaterials.org.ua [functmaterials.org.ua]
- 17. functmaterials.org.ua [functmaterials.org.ua]
- 18. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing photobleaching of 1,1'-Diethyl-2,2'-cyanine iodide during microscopy
Minimizing Photobleaching During Microscopy
Welcome to the technical support guide for 1,1'-Diethyl-2,2'-cyanine iodide (PIC), a unique cyanine dye known for its propensity to form J-aggregates with distinct spectral properties. This guide is designed for researchers, scientists, and drug development professionals who utilize PIC in fluorescence microscopy and are encountering challenges with photostability. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you acquire high-quality, reproducible data.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems during the imaging of PIC. Each issue is followed by a step-by-step troubleshooting workflow.
Issue 1: Rapid Signal Loss Upon Illumination
Q: My PIC fluorescence signal disappears almost immediately after I start live-cell imaging. What's causing this rapid photobleaching?
A: This is a classic sign of severe phototoxicity and photobleaching, often caused by an excess of reactive oxygen species (ROS) generated during the excitation of the dye. The fluorophore is essentially being destroyed by the very light used to excite it.[1][2]
Troubleshooting Protocol:
-
Reduce Excitation Intensity: This is the most critical first step. High-intensity light, especially from laser sources, dramatically accelerates photobleaching.
-
Action: Lower your laser power or lamp intensity to the absolute minimum required to achieve a usable signal-to-noise ratio (SNR). Start at 1-5% of your laser's maximum power and incrementally increase only if necessary. Several studies emphasize that longer exposure times coupled with lower light intensities improve cell health and reduce phototoxicity.[3]
-
-
Minimize Exposure Time: The total dose of photons your sample receives is a product of intensity and time.
-
Action: Use the shortest possible exposure time for your camera that still provides a clear image. For live-cell imaging, this is often in the range of 50-200 milliseconds.
-
-
Incorporate an Antifade Reagent: Commercial and custom-made antifade reagents are essential for scavenging the ROS that attack the fluorophore.[4]
-
Action: Supplement your imaging medium with a commercially available antifade solution like ProLong™ Gold or a custom-prepared imaging buffer containing an oxygen scavenger system.[5][6][7]
Experimental Protocol: Preparing a Glucose Oxidase/Catalase (GODCAT) Imaging Buffer
This is a widely used enzymatic oxygen scavenger system that removes molecular oxygen from the buffer.[8][9]
-
Materials:
-
Glucose
-
Glucose Oxidase (e.g., from Aspergillus niger)
-
Catalase (e.g., from bovine liver)
-
Imaging Buffer (e.g., PBS or HBSS, pH 7.0-8.0)
-
-
Procedure:
-
Prepare a stock solution of your imaging buffer containing 10% (w/v) glucose. This can be stored at 4°C for up to two weeks.[10]
-
Prepare a 100x stock solution of Glucose Oxidase (e.g., 8 mg/mL) and Catalase (e.g., 1.3 mg/mL) in a buffer without glucose. This enzyme mix can be stored at -20°C.[10]
-
Immediately before imaging, prepare the final GODCAT imaging buffer by diluting the enzyme mix 1:100 into the glucose-containing buffer.
-
Replace the standard cell culture medium with this freshly prepared imaging buffer just before placing the sample on the microscope. The system works by glucose oxidase converting glucose and O₂ into gluconic acid and H₂O₂, and catalase then converting the H₂O₂ into H₂O and O₂.[9] Note: The production of gluconic acid can lower the pH of the buffer over time.[11]
-
-
-
Control the Environment: Oxygen is a key ingredient in photobleaching.
-
Action: If your microscope has an environmental chamber, consider reducing the oxygen level. For fixed samples, ensure the mounting medium is properly sealed to limit oxygen diffusion. Encapsulation has been shown to improve photostability by an order of magnitude.[12]
-
Caption: Troubleshooting workflow for rapid photobleaching.
Issue 2: My J-aggregate signal is bleaching faster than the monomer signal.
Q: I'm trying to image the characteristic red-shifted J-aggregate fluorescence of PIC, but this signal seems particularly unstable. Why is this happening and how can I fix it?
A: This is an insightful observation. While J-aggregates of PIC have unique and useful spectral properties due to excitonic coupling, they can suffer from rapid photodegradation at high photon densities.[12] The collective excitation can lead to efficient population of triplet states, which are long-lived and highly reactive with molecular oxygen.[13]
Troubleshooting Protocol:
-
Optimize Dye Concentration: J-aggregate formation is highly dependent on concentration.[14] The appearance of the J-aggregate band (around 573 nm for PIC) occurs as the concentration of monomers (absorbing at ~523 nm) and dimers (~485 nm) decreases.[15][16][17]
-
Action: Perform a concentration titration experiment to find the optimal concentration of PIC that favors stable J-aggregate formation without excessive self-quenching.
-
-
Use a Triplet State Quencher: These molecules are specifically designed to de-excite the fluorophore from its reactive triplet state back to the ground state non-radiatively, mitigating a key pathway to photobleaching.[13][18]
-
Action: Incorporate a triplet state quencher into your imaging buffer. Common options include:
-
β-mercaptoethanol (BME): A popular choice that functions as both a triplet state quencher and a radical scavenger.[19]
-
Trolox (a vitamin E analog): Often used at 0.5-2 mM. It is cell-permeable and has low toxicity.
-
Cyclooctatetraene (COT): A highly effective quencher, sometimes linked directly to fluorophores to create "self-healing" dyes.[20]
-
-
-
Select Appropriate Filters: Ensure your filter sets are optimized for the J-aggregate emission. Using a filter set for the monomer will result in collecting a suboptimal signal and potentially exciting the sample unnecessarily.
| Reagent | Mechanism of Action | Typical Concentration | Notes |
| Glucose Oxidase/Catalase | Enzymatically removes molecular oxygen.[8] | See protocol above | Highly effective; fresh preparation required. |
| n-Propyl gallate (NPG) | Free radical scavenger.[2][4] | 0.1 - 1% (w/v) | Nontoxic and can be used with live cells, but may have anti-apoptotic properties.[4][21] |
| p-Phenylenediamine (PPD) | Effective antifade agent.[21] | Varies | Can react with and damage cyanine dyes.[4][21] |
| VECTASHIELD® | Commercial formulation, likely a free radical scavenger. | Per manufacturer | Common for fixed samples; may not work well with some cyanine dyes.[21] |
| ProLong™ Gold/Glass | Commercial curing mountant with antifade.[5] | Per manufacturer | Cures to a hard seal, providing good optical clarity and photobleaching resistance.[5][7] |
| β-mercaptoethanol (BME) | Triplet state quencher and radical scavenger.[19] | Low mM range | A common additive in single-molecule imaging buffers.[19] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photobleaching for cyanine dyes like PIC?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore.[1] For PIC, the process is primarily driven by reactions with molecular oxygen.
-
Excitation: A photon excites the PIC molecule from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: The molecule can relax back to S₀, emitting a photon (this is the signal you measure).
-
Intersystem Crossing (ISC): Alternatively, the molecule can transition to a long-lived, highly reactive triplet state (T₁). This is a key problem, as triplet states can have lifetimes that are 100,000-fold longer than the singlet state.[13]
-
ROS Generation: The PIC molecule in the T₁ state can transfer its energy to molecular oxygen (³O₂), creating highly damaging singlet oxygen (¹O₂).[22]
-
Photodestruction: This singlet oxygen and other ROS can then attack and chemically modify the PIC molecule, rendering it non-fluorescent.[2] Some cyanine dyes can also undergo "photoblueing," where they are converted into a species that fluoresces at a shorter wavelength.[2][23]
Caption: Simplified Jablonski diagram showing photobleaching pathways.
Q2: Should I use a widefield microscope or a confocal microscope for imaging PIC?
A2: The choice depends on your sample and experimental goals.
-
Confocal Microscopy: Generally preferred for minimizing photobleaching. The pinhole rejects out-of-focus light, meaning you only illuminate the thin focal plane you are imaging. This significantly reduces the total photon dose delivered to the sample compared to widefield illumination, which excites the entire depth of the specimen.
-
Widefield Microscopy: Can be used, but requires more aggressive implementation of the strategies mentioned above (low light levels, antifade agents). It is often faster for imaging large fields of view.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: This is an excellent specialized widefield method for imaging PIC at or near the cell membrane.[24] TIRF uses an evanescent wave to selectively excite fluorophores within a very thin region (~100 nm) of the sample adjacent to the coverslip.[25][26][27] This provides a very high signal-to-noise ratio and dramatically reduces background and phototoxicity to the rest of the cell.[25][26]
Q3: How does temperature affect PIC photobleaching?
A3: Higher temperatures can increase the rate of photobleaching. Increased thermal energy can promote intersystem crossing to the triplet state and increase the diffusion rate of reactive oxygen species, making them more likely to collide with and destroy the fluorophore. For live-cell imaging, you must maintain physiological temperatures (e.g., 37°C), but be aware that this makes photobleaching more of a concern than when imaging fixed samples at room temperature. Therefore, all other photoprotective measures become even more critical.
References
- Struganova, I. A. (2000). Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A.
- Ayala, P. (2018). Photostabilization of J-aggregate cyanine dyes for exciton-polariton based devices. Massachusetts Institute of Technology.
- Struganova, I. A. (2000). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A.
- Kilic, Z., Terry, D. S., & Blanchard, S. C. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. PubMed Central.
- Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications. (2019).
- Struganova, I. A. (2000). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. ResearchGate.
- Amphiphilic Cyanine Dye J-Aggregates in the Fluorous Phase. PubMed. (2018).
- Total Internal Reflection Fluorescence (TIRF) Microscopy. National Institutes of Health. (n.d.).
- Simple buffers can prevent photoblueing effect in microscopy. AZoLifeSciences. (2021).
- Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science. (2022).
- Mechanistic Insights on How to Avoid and Harness Cyanine Photoconversion. ACS Central Science. (2021).
- Sempels, W., et al. (2021). Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. Nature Methods.
- Total Internal Reflection Fluorescence (TIRF) Microscopy. ibidi. (n.d.).
- Imaging with total internal reflection fluorescence microscopy for the cell biologist. National Institutes of Health. (2007).
- Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging. St. Jude Children's Research Hospital. (2024).
- Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging. PubMed Central. (2011).
- The GOX/CAT system: A novel enzymatic method to independently control hydrogen peroxide and hypoxia in cell culture. Advances in Medical Sciences. (2009).
- TIRF Imaging of Changes in Membrane Morphology and Molecular Dynamics. Olympus LS. (n.d.).
- Imaging Membrane Proteins Using Total Internal Reflection Fluorescence Microscopy (TIRFM) in Mammalian Cells. Bio-protocol. (2018).
- Acidification of the Oxygen Scavenging System in Single-Molecule Fluorescence Studies: In Situ Sensing with a Ratiometric Dual-Emission Probe. ACS Publications. (2013).
- GLOX Buffer Protocol. Abbelight. (n.d.).
- Preferred anti-fading agent for confocal fluorescence microscopy? ResearchGate. (2013).
- Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PubMed Central. (2023).
- Fluorescent J-aggregates of cyanine dyes: basic research and applications review. ResearchGate. (2018).
- Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. PubMed Central. (2007).
- An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. National Institutes of Health. (2008).
- How to choose the best mounting medium with antifade ingredients? ResearchGate. (2013).
- Aggregation of this compound chloride as studied by nuclear magnetic resonance. The Journal of Physical Chemistry. (1995).
- According to your experiences, what is the best cover slip mounting medium for IF? ResearchGate. (2012).
- GLUCOSE OXIDASE/ CATALASE MIXTURE. Megazyme. (n.d.).
- Highly-Soluble Cyanine J-aggregates Entrapped by Liposomes for In Vivo Optical Imaging around 930 nm. PubMed Central. (2018).
- Tuning Cyanine Dye J-aggregate Photophysics via Self-Assembly. eScholarship.org. (2022).
- This compound iodide. PhotochemCAD. (n.d.).
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. (2020).
- Coping with the Blues: Simple and Photo-Stable Dye for Long-Term Live-Cell Imaging. Advanced Materials. (2017).
- Photoswitching Mechanism of Cyanine Dyes. PubMed Central. (2009).
- Looking for a new mounting medium, any suggestions? Reddit. (2017).
- Photoswitching Mechanism of Cyanine Dyes. eScholarship.org. (2009).
- Fluorescent Imaging: Ensuring Reproducibility and Finding the Best Dye. PubMed Central. (2018).
- Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. MDPI. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 5. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photostabilization of J-aggregate cyanine dyes for exciton-polariton based devices [dspace.mit.edu]
- 13. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nathan.instras.com [nathan.instras.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel insights into fluorescent ‘dark states’ illuminate ways forward for improved imaging - St. Jude Children’s Research Hospital [stjude.org]
- 21. bidc.ucsf.edu [bidc.ucsf.edu]
- 22. Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. azolifesciences.com [azolifesciences.com]
- 24. ibidi.com [ibidi.com]
- 25. Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Imaging with total internal reflection fluorescence microscopy for the cell biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
Optimizing Pseudoisocyanine Iodide Staining for Fixed Cells: A Technical Guide
Welcome to the technical support center for Pseudoisocyanine (PIC) iodide staining of fixed cells. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique spectral properties of PIC iodide for high-quality cellular imaging. Here, we move beyond simple protocols to explain the underlying principles, enabling you to optimize staining for your specific application and troubleshoot common issues with confidence.
Understanding Pseudoisocyanine Iodide
Pseudoisocyanine (PIC) iodide is a cyanine dye known for its ability to form highly ordered molecular assemblies called J-aggregates.[1] These aggregates exhibit a distinct, narrow absorption and emission band that is red-shifted compared to the individual dye molecules (monomers).[1][2] This phenomenon, known as a J-band, results from the specific head-to-tail arrangement of the dye molecules, leading to strong electronic coupling.[3] In the context of cellular staining, PIC iodide primarily intercalates into the DNA, with a preference for AT-rich regions.[3] The formation of J-aggregates along the DNA backbone is responsible for its characteristic fluorescence, making it a valuable tool for nuclear counterstaining.
FAQs: Getting Started with PIC Iodide Staining
This section addresses common questions about using PIC iodide for fixed-cell imaging.
Q1: What are the excitation and emission maxima for PIC iodide in fixed cells?
The spectral properties of PIC iodide are highly dependent on its aggregation state. The monomeric form has an excitation maximum around 523 nm.[4] However, the desirable J-aggregates, which form on DNA, exhibit a red-shifted excitation and emission. The J-band absorption is typically observed around 573 nm, with a correspondingly narrow emission peak.[2] It is crucial to use filter sets appropriate for the J-aggregate fluorescence for optimal signal-to-noise.
Q2: Which fixation method is best for PIC iodide staining?
Both aldehyde-based fixatives (e.g., paraformaldehyde, formaldehyde) and alcohol-based fixatives (e.g., methanol, ethanol) can be used.[5] Aldehyde fixatives better preserve cellular architecture but may require a permeabilization step (e.g., with Triton X-100 or saponin) to allow the dye to access the nucleus.[5] Alcohol-based fixatives both fix and permeabilize the cells.[5] The choice of fixative may influence the accessibility of DNA and the degree of dye aggregation, so some optimization may be necessary.[6]
Q3: Does PIC iodide bind to RNA?
Yes, like many nucleic acid stains, PIC iodide can bind to RNA.[6][7] For applications requiring precise DNA staining, such as cell cycle analysis, it is recommended to treat the fixed cells with RNase prior to staining with PIC iodide.[6][7]
Q4: Can PIC iodide be used in multicolor immunofluorescence?
Yes, PIC iodide can be used as a nuclear counterstain in multicolor immunofluorescence experiments. Its red-shifted emission can be spectrally distinguished from commonly used green and far-red fluorophores. However, it is essential to check for spectral overlap with your other dyes and use appropriate filter sets to minimize bleed-through.
Q5: How stable is the fluorescence of PIC iodide?
PIC iodide is susceptible to photobleaching, especially with prolonged exposure to excitation light.[8][9] It is recommended to use an antifade mounting medium and to minimize light exposure during imaging.[10][11] Storing stained slides in the dark at 4°C can help preserve the fluorescence.
Experimental Protocols
Here we provide a starting point for developing your PIC iodide staining protocol. Optimization will be necessary for different cell types and experimental conditions.
Protocol 1: Basic PIC Iodide Staining of Adherent Cells
This protocol is a general guideline for staining adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, if using PFA)
-
RNase A solution (100 µg/mL in PBS, optional)
-
PIC iodide stock solution (1 mM in DMSO or ethanol)
-
Staining Buffer (e.g., PBS)
-
Antifade mounting medium[10]
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a culture dish.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation:
-
Paraformaldehyde (PFA): Incubate in 4% PFA for 15 minutes at room temperature.
-
Methanol: Incubate in ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash twice with PBS.
-
Permeabilization (for PFA-fixed cells): Incubate in Permeabilization Buffer for 10 minutes at room temperature. Wash twice with PBS.
-
RNase Treatment (Optional): Incubate with RNase A solution for 30 minutes at 37°C to digest RNA. Wash twice with PBS.
-
Staining: Dilute the PIC iodide stock solution in Staining Buffer to a final concentration of 1-10 µM. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[10][11]
-
Imaging: Image using a fluorescence microscope with appropriate filter sets for PIC iodide J-aggregates (Excitation: ~560-580 nm, Emission: ~580-600 nm).
Workflow for PIC Iodide Staining of Fixed Cells
References
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- Moores Cancer Center. Protocols.
- Shaw, M., et al. (2016). Impact of immersion oils and mounting media on the confocal imaging of dendritic spines. Journal of Neuroscience Methods, 269, 34-41.
- Sorokin, O. V., et al. (2025). Fluorescence properties of cyanine dyes molecular aggregates in nanostructured media: A review.
- Michigan State University. Fluorescence Mounting Mounting Media - Core for Imaging Technology & Education.
- University of Arizona. Mounting Media and Antifade reagents.
- Bui, H., et al. (2021). Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities. ACS Applied Materials & Interfaces, 13(51), 60731-60742.
- Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent.
- Van Dilla, M. A., et al. (1987). Propidium iodide as a nuclear counterstain for immunofluorescence studies on cells in culture. The Journal of Histochemistry and Cytochemistry, 35(1), 123-125.
- Malyukin, Y. V., et al. (2006). Chemical structure and absorption spectra of pseudoisocyanine dye (PIC) as the prime example of J-aggregate...
- University of Massachusetts Chan Medical School. Fluorophore, Mounting Media And Imaging Chamber Selection For Leica DM 6B Upright Microscope.
- Lin-Gibson, S., et al. (2023). Practical Characterization Strategies for Comparison, Qualification, and Selection of Cell Viability Detection Methods for Cellular Therapeutic Product Development and Manufacturing. Journal of Pharmaceutical Sciences, 112(9), 2351-2362.
- Foglieni, C., et al. (2001). Fluorescent dyes for cell viability: an application on prefixed conditions. Histochemistry and Cell Biology, 115(3), 223-229.
- University of Massachusetts Chan Medical School. Fluorophore, Mounting Media and Imaging Chamber Selection for the Olympus FV1000 confocal microscope.
- Dana-Farber Cancer Institute. Propidium Iodide Staining for Cell Cycle Determination.
- Medintz, I. L., et al. (2023).
- CliniSciences. Nuclear Staining.
- ResearchGate. DAPI vs PI? (2022).
- Pawley, J. B. (Ed.). (2006). Handbook of biological confocal microscopy. Springer Science & Business Media.
- Song, L., et al. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588-2600.
- LI-COR Biotechnology. (2024). Troubleshooting | Fluorescence: Detection. YouTube.
- Bujdak, J., et al. (2008). Spectral properties and structure of the J-aggregates of pseudoisocyanine dye in layered silicate films. Journal of Colloid and Interface Science, 326(2), 426-432.
- NanoEntek. (2023). Ch.4-2 Fluorescence dye solution (PI / AO / DAPI). NanoEntek Blog.
- Malyukin, Y. V., et al. (2023). Spectral features of the dispersion of carbocyanine dye J-aggregates in a liquid crystal matrix. Optics Express, 31(12), 19659-19667.
Sources
- 1. functmaterials.org.ua [functmaterials.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 11. unige.ch [unige.ch]
1,1'-Diethyl-2,2'-cyanine iodide stability and storage conditions
Welcome to the technical support guide for 1,1'-Diethyl-2,2'-cyanine iodide (also known as Pseudoisocyanine iodide or PIC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of this versatile cyanine dye. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store the solid, powdered form of this compound iodide?
A1: Proper storage of the solid dye is critical to maintaining its chemical integrity. The compound is sensitive to light and incompatible with strong oxidizing agents.[1][2][3] Therefore, it should be stored in a tightly sealed container, protected from light. For long-term stability, we recommend the following conditions:
-
Temperature: Store at room temperature or in a cool, dry place.[1][4]
-
Atmosphere: While stable under normal recommended storage conditions, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidative degradation.[2][3]
-
Location: Keep containers in a dry, well-ventilated area, away from incompatible materials like strong oxidizers.[1][5] The container should be stored locked up due to the compound's toxicity.[1][2]
Q2: I've noticed the color of my this compound iodide powder appears as a dark red or dark green crystalline powder. Is this normal?
A2: Yes, this is completely normal. The appearance of solid this compound iodide is typically described as a dark red or dark green powder.[1][4][6] The specific perceived color can sometimes vary slightly depending on the crystalline form and particle size. As long as the material has been stored correctly, this variation is not an indication of degradation.
Q3: How stable are solutions of this compound iodide? What is the best way to prepare and store stock solutions?
A3: The stability of this dye in solution is significantly lower than in its solid form and is highly dependent on the solvent, concentration, and storage conditions. The primary concern in solution is degradation due to light exposure.[2][7]
For preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly recommended solvent, with solubility up to 10 mM.[3][8][9] Methanol and ethanol are also frequently used.[7][10][11]
Best Practices for Stock Solutions:
-
Use anhydrous, high-purity solvents to minimize moisture-related degradation.
-
Prepare the stock solution in a chemical fume hood using appropriate personal protective equipment (PPE).[12]
-
To protect from light, wrap the storage vial (preferably an amber vial) in aluminum foil.[10]
-
For short-term storage (days to a week), refrigeration at 2-8°C is acceptable. For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[12]
Q4: My aqueous solution of this compound iodide has a different absorption spectrum than expected. The peak seems to have shifted. What's happening?
A4: This is a classic phenomenon associated with this dye. This compound iodide is well-known for its ability to form "J-aggregates" in aqueous solutions, especially at higher concentrations.[3][13][14] These are supramolecular assemblies where the dye molecules align in a specific way, causing a sharp, red-shifted absorption band (the "J-band") that is distinct from the monomeric peak.[3][13]
-
Monomer Absorption (λmax): ~524-525 nm in solvents like ethanol or methanol.[3][8][11][14]
-
J-Aggregate Absorption: A new, sharp peak appears around 573 nm in aqueous solutions.[13]
The formation of these aggregates is influenced by concentration, solvent polarity, ionic strength, and pH.[13] If you are observing this spectral shift, it is likely due to J-aggregate formation rather than chemical degradation. To favor the monomeric form, you may need to work at very dilute concentrations or in organic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of fluorescence or significant change in absorption intensity over time. | Photodegradation: The dye is highly sensitive to light, especially in solution.[2][3][9] | Always protect solutions from light by using amber vials and/or aluminum foil. Prepare working solutions fresh from a protected stock solution immediately before use. Minimize exposure to ambient and excitation light during experiments. |
| Precipitation of the dye in the stock solution upon freezing. | Solvent Choice/Concentration: The dye may have limited solubility in the chosen solvent at lower temperatures, especially if the solvent is not anhydrous. | Ensure you are using anhydrous DMSO or another appropriate organic solvent.[12] Do not exceed the recommended solubility limit (e.g., 10 mM in DMSO).[9] If precipitation occurs, gently warm the vial to room temperature and vortex to redissolve before use. |
| Inconsistent results between experiments. | Stock Solution Degradation: Repeated freeze-thaw cycles or improper long-term storage of the stock solution can lead to gradual degradation. | Aliquot the stock solution into single-use volumes upon initial preparation to avoid repeated temperature cycling.[12] Always verify the storage conditions (-20°C, protected from light). |
| Unexpected color change of the solution (e.g., fading). | Chemical Degradation: This can be caused by exposure to incompatible materials, such as strong oxidizing agents, or prolonged exposure to non-optimal pH conditions.[3] | Ensure all glassware is clean and free of contaminants. Use high-purity solvents and buffers. Avoid mixing with strong oxidizing agents.[15] Prepare fresh dilutions for each experiment. |
Key Stability and Storage Parameters
| Parameter | Value / Recommendation | Source(s) |
| Chemical Formula | C₂₃H₂₃IN₂ | [1] |
| Molecular Weight | 454.35 g/mol | [4] |
| Appearance | Dark red or dark green crystalline powder | [1][4][6] |
| Melting Point | ~273 °C (decomposes) | [1][3][4] |
| Storage (Solid) | Room temperature, dry, dark, locked up | [1][2][4] |
| Key Sensitivities | Light sensitive, incompatible with strong oxidizing agents | [2][3][9][15] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), Methanol, Ethanol | [3][8][10] |
| Solubility | Soluble to 10 mM in DMSO | [3][8][9] |
| Absorption Max (λmax) | ~524 nm in Ethanol | [3][11] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound iodide in DMSO and a subsequent 10 µM working solution in a buffer.
Materials:
-
This compound iodide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or desired aqueous buffer
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
Part 1: Preparing a 10 mM Stock Solution
-
Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety goggles.[5][12]
-
Weighing: Carefully weigh out 4.54 mg of this compound iodide powder.
-
Dissolving: Add the weighed powder to a clean, amber microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until all the powder is completely dissolved.
-
Storage: For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes. Wrap the tubes in aluminum foil for extra protection and store them at -20°C.[12]
Part 2: Preparing a 10 µM Working Solution
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature, protected from light.
-
Dilution: In a new microcentrifuge tube, add 999 µL of your desired aqueous buffer (e.g., PBS).
-
Add Stock: Add 1 µL of the 10 mM stock solution to the buffer. This creates a 1:1000 dilution, resulting in a final concentration of 10 µM.
-
Mix and Use: Vortex the working solution gently. This solution is now ready for immediate use in your experiment.
-
Important: Due to lower stability in aqueous solutions, working solutions should always be prepared fresh immediately before use and should not be stored.[7]
Visualization of Stability Factors
The following diagram illustrates the key factors that can compromise the integrity of this compound iodide, leading to undesirable outcomes.
Caption: Factors affecting the stability and spectral properties of this compound iodide in solution.
References
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: this compound iodide.
- ChemicalBook. This compound IODIDE Suppliers.
- ChemicalBook. This compound IODIDE | 977-96-8.
- Sigma-Aldrich. (2017, January 23). 1,1′-Diethyl-2,2′-cyanine iodide - Safety Data Sheet.
- EvitaChem. Buy this compound iodide (EVT-304010).
- Gustavus Adolphus College. (2007, February 27). Analysis of the applicability of the particle-in-a-box model to conjugated systems of cyanine dyes.
- Santa Cruz Biotechnology. 1,1'-Diethyl-2,4'-cyanine iodide.
- Fisher Scientific. SAFETY DATA SHEET: 1,1-Diethyl-2,2-cyanine iodide.
- Benchchem. In-Depth Technical Guide: Safety and Handling of 1,1'-Diethyl-4,4'-dicarbocyanine iodide.
- Chem-Impex. This compound iodide.
- PhotochemCAD. This compound iodide.
- TCI Chemicals. This compound Iodide.
- Sigma-Aldrich. 1,1′-Diethyl-2,2′-cyanine iodide 97%.
- ResearchGate. (2025, August 7). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- OMLC. This compound iodide.
- CP Lab Safety. 1, 1'-Diethyl-2, 2'-cyanine Iodide, min 98% (HPLC), 1 gram.
- University Course Material. Absorption Spectra of Conjugated Dyes.
- Thermo Fisher Scientific. This compound iodide, 99% 500 mg.
- Smolecule. (2024, April 14). Buy this compound.
- American Journal of Undergraduate Research. Cyanine Dyes: Fine Structures in Their Absorption Spectra.
Sources
- 1. fishersci.com [fishersci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound iodide, 99% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Absorption Spectra of Conjugated Dyes [gustavus.edu]
- 8. This compound IODIDE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 9. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. PhotochemCAD | this compound iodide [photochemcad.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy this compound [smolecule.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: 1,1'-Diethyl-2,2'-cyanine iodide (Pseudoisocyanine)
Welcome to the technical support guide for 1,1'-Diethyl-2,2'-cyanine iodide, also known as Pseudoisocyanine (PIC). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving the fluorescence of this dye, with a specific focus on the effects of pH.
Introduction to this compound iodide and its pH-Sensitive Fluorescence
This compound iodide is a cationic cyanine dye widely recognized for its unique photophysical properties. A key characteristic of this dye is its propensity to form self-assemblies known as J-aggregates, which exhibit a sharp and intense fluorescence emission that is red-shifted compared to the monomeric form.[1][2] The equilibrium between the monomer and the highly fluorescent J-aggregate is sensitive to a variety of environmental factors, including dye concentration, ionic strength, solvent polarity, and critically, the pH of the medium.[3]
The fluorescence of this compound iodide is significantly influenced by pH. Generally, acidic conditions tend to decrease the fluorescence intensity. This phenomenon is attributed to the protonation of the dye molecule, which can alter its electronic structure and thereby its intrinsic fluorescence quantum yield. Furthermore, pH can modulate the electrostatic interactions between dye molecules, affecting their ability to form the highly fluorescent J-aggregates. Understanding and controlling the pH of your experimental system is therefore paramount to achieving reproducible and accurate fluorescence measurements.
This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the use of this compound iodide in fluorescence-based assays.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Q1: Why is my this compound iodide fluorescence signal weak or completely absent?
Possible Causes and Solutions:
-
Acidic pH: The fluorescence of this compound iodide is known to be strongly depressed under acidic conditions.[1][2] Protonation of the dye can quench its fluorescence and inhibit the formation of highly fluorescent J-aggregates.
-
Solution: Carefully measure and adjust the pH of your sample to a neutral or slightly alkaline range (e.g., pH 7.0-8.5). Use a well-buffered solution to maintain a stable pH throughout your experiment. We recommend performing a pH titration to determine the optimal pH for your specific application (see the experimental protocol section below).
-
-
Low Dye Concentration: While high concentrations can lead to quenching, a concentration that is too low may result in a signal that is below the detection limit of your instrument.
-
Solution: Prepare a dilution series of the dye to find the optimal concentration for your experimental setup. Be mindful that the tendency to form fluorescent J-aggregates is concentration-dependent.
-
-
Photobleaching: Like many fluorescent dyes, this compound iodide is susceptible to photodegradation upon prolonged exposure to excitation light.
-
Solution: Minimize the exposure of your sample to the excitation source. Use neutral density filters to reduce the intensity of the excitation light. When possible, use an anti-fade reagent in your mounting medium for microscopy applications.
-
-
Inappropriate Solvent: The dye's fluorescence properties are solvent-dependent.
-
Solution: this compound iodide is typically dissolved in solvents like methanol or ethanol.[4] For aqueous applications, ensure the dye is fully dissolved and consider the use of a co-solvent if necessary, while being mindful of its effect on aggregation.
-
Q2: I'm observing a significant shift in the fluorescence emission wavelength. What is the cause?
Possible Causes and Solutions:
-
Monomer-Aggregate Equilibrium Shift: this compound iodide exists in equilibrium between its monomeric and aggregated forms (primarily J-aggregates), each with a distinct emission spectrum. The monomer fluoresces weakly at a shorter wavelength, while the J-aggregates exhibit a strong, red-shifted fluorescence.[1]
-
Solution: A shift in the emission peak is a strong indicator of a change in the aggregation state. This can be influenced by:
-
pH: Changes in pH can alter the electrostatic repulsion between dye molecules, favoring or disfavoring aggregation.
-
Concentration: Higher concentrations promote J-aggregate formation.
-
Ionic Strength: The presence of salts can also screen charges and influence aggregation.
-
-
To diagnose this, acquire the full emission spectrum. The appearance or disappearance of a red-shifted peak is indicative of a change in the aggregation state.
-
-
Environmental Polarity Changes: The emission spectrum of cyanine dyes can be sensitive to the polarity of the local environment.
-
Solution: If your experiment involves the dye binding to a biological macromolecule or partitioning into a membrane, the observed spectral shift may be due to the change in the microenvironment. This is an important consideration in drug delivery and cellular imaging studies.
-
Q3: My fluorescence signal is unstable and decreases over time, even with minimal light exposure.
Possible Causes and Solutions:
-
Unstable pH: If your buffer capacity is insufficient, the pH of your sample may drift over time, leading to a decrease in fluorescence.
-
Solution: Ensure you are using a buffer with adequate capacity at your target pH. Re-measure the pH of your sample after the experiment to check for any significant changes.
-
-
Chemical Degradation: The dye may be degrading due to reactive species in your sample or exposure to incompatible chemicals.
-
Solution: Ensure the chemical compatibility of all components in your sample. Protect your stock solutions from light and store them appropriately. Prepare fresh working solutions for your experiments.
-
-
Precipitation: At high concentrations or in certain buffer conditions, the dye may precipitate out of solution, leading to a decrease in the measured fluorescence.
-
Solution: Visually inspect your sample for any signs of precipitation. You may need to adjust the dye concentration or the composition of your buffer.
-
Frequently Asked Questions (FAQs)
-
What is the optimal pH for this compound iodide fluorescence? While the optimal pH can be application-dependent, studies have shown that fluorescence is significantly higher in neutral to alkaline conditions (pH 7.4 and 8.4) compared to acidic conditions (pH 6.4).[2] It is strongly recommended to perform a pH titration to determine the optimal pH for your specific experimental setup.
-
How does pH affect the aggregation of this compound iodide? pH plays a crucial role in the formation of J-aggregates. The cationic nature of the dye means that at low pH (higher proton concentration), increased electrostatic repulsion between the protonated dye molecules can inhibit aggregation. Conversely, in a more neutral or alkaline environment, these repulsive forces are reduced, facilitating the self-assembly into highly fluorescent J-aggregates.
-
How should I prepare and store stock solutions of this compound iodide? It is recommended to prepare a stock solution in a high-quality solvent such as methanol or ethanol.[4] Store the stock solution in a tightly sealed, amber vial at 4°C or -20°C to protect it from light and moisture. For aqueous experiments, dilute the stock solution into the appropriate buffer immediately before use.
-
Can I use this compound iodide for intracellular pH measurements? While the fluorescence of this dye is pH-sensitive, its use as a direct intracellular pH sensor can be complex. The fluorescence signal can be influenced by other factors within the cell, such as binding to macromolecules and membrane potential.[1] However, its pH-dependent fluorescence is an important consideration in cellular imaging and uptake studies. For dedicated intracellular pH measurements, ratiometric pH-sensitive dyes may be more suitable.[5]
Experimental Protocols
Protocol for Determining the Optimal pH for this compound iodide Fluorescence
Objective: To determine the pH at which this compound iodide exhibits the highest fluorescence intensity for a given concentration.
Materials:
-
This compound iodide
-
Methanol or Ethanol (spectroscopic grade)
-
A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Spectrofluorometer
-
pH meter
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound iodide in methanol or ethanol.
-
Prepare Working Solutions: Prepare a series of buffered solutions at different pH values (e.g., from pH 4 to 10 with 0.5 pH unit increments).
-
Prepare Samples for Measurement: For each pH value, add a small aliquot of the dye stock solution to the buffer to reach a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer and dye aggregation.
-
Equilibration: Gently mix the samples and allow them to equilibrate for a set period (e.g., 15-30 minutes) at a constant temperature, protected from light.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the dye (approximately 523 nm for the monomer).
-
Record the fluorescence emission spectrum for each sample across a relevant wavelength range (e.g., 540-700 nm).
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity for each pH value.
-
Plot the maximum fluorescence intensity as a function of pH to identify the optimal pH range.
-
| pH | Buffer System | Relative Fluorescence Intensity (Arbitrary Units) | Notes |
| 4.0 | Citrate | Low | Significant fluorescence quenching is expected. |
| 5.0 | Citrate | Low | Fluorescence remains low in acidic conditions. |
| 6.0 | Phosphate | Moderate | Fluorescence begins to increase as the solution becomes less acidic. |
| 7.0 | Phosphate | High | A significant increase in fluorescence is typically observed. |
| 7.4 | Phosphate | High | Often near the optimal range for many biological applications.[2] |
| 8.0 | Borate | Very High | Fluorescence may continue to increase in slightly alkaline conditions. |
| 9.0 | Borate | High | Fluorescence may begin to plateau or decrease at higher alkalinity. |
| 10.0 | Borate | Moderate to High | Potential for dye degradation at very high pH should be considered. |
Note: The exact values will depend on the specific experimental conditions (dye concentration, temperature, etc.).
Visualizations
Troubleshooting Workflow for Weak Fluorescence Signal
Caption: A flowchart for troubleshooting weak fluorescence signals.
pH Effect on Monomer-Aggregate Equilibrium
Caption: The influence of pH on the equilibrium between monomers and J-aggregates.
References
- Skatchkov, S., et al. (2013). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. Bol Asoc Med P R, 105(1), 27-35. [Link]
- Skatchkov, S., et al. (2013). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES.
- Struganova, I. (2002). Dynamics of Formation of this compound Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 106(49), 11839-11843. [Link]
- Prahl, S. (2017). This compound iodide. Oregon Medical Laser Center. [Link]
- Absorption Spectra of Conjugated Dyes. University of California, Santa Barbara. [Link]
- Gadde, S., et al. (2009). Controlling the formation of cyanine dye H- and J-aggregates with cucurbituril hosts in the presence of anionic polyelectrolytes. Langmuir, 25(14), 8025-8031. [Link]
- Gadde, S., et al. (2008). Control of H- and J-aggregate formation via host-guest complexation using cucurbituril hosts. Journal of the American Chemical Society, 130(50), 17114-17119. [Link]
- Pan, Y., et al. (2015). Intracellular pH measurements using perfluorocarbon nanoemulsions. Theranostics, 5(5), 447-457. [Link]
- Zhang, J., et al. (2015). Novel cyanine dyes as fluorescent pH sensors: PET, ICT mechanism or resonance effect? Dyes and Pigments, 113, 546-553. [Link]
- Karlsson, J. K. G., et al. (2018). Theoretical Modeling of Absorption and Fluorescent Characteristics of Cyanine Dyes. Molecules, 23(1), 133. [Link]
- Brown Lab. (1998). Cyanine Dye Purification Protocol. Stanford University. [Link]
- Hiruta, Y., et al. (2016). pH-Responsive near-infrared fluorescent cyanine dyes for molecular imaging based on pH sensing.
Sources
- 1. nathan.instras.com [nathan.instras.com]
- 2. researchgate.net [researchgate.net]
- 3. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption Spectra of Conjugated Dyes [gustavus.edu]
- 5. Intracellular pH measurements using perfluorocarbon nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dissolving 1,1'-Diethyl-2,2'-cyanine iodide
Welcome to the technical support guide for 1,1'-Diethyl-2,2'-cyanine iodide (CAS 977-96-8). This resource, designed for researchers and scientists, provides detailed protocols and troubleshooting advice for preparing stock solutions of this versatile fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound iodide and what are its primary applications?
This compound iodide, also known as pseudoisocyanine iodide, is a quinocyanine dye.[1] It is widely used as a fluorescent probe in biological imaging to visualize cellular structures and processes with high sensitivity.[2][3] Its strong absorption and emission properties also make it valuable in applications such as flow cytometry, neuroscience research for inhibiting toxic metabolites, and as a sensitizer in photographic materials.[1][2][4]
Q2: What is the best solvent to dissolve this compound iodide?
The choice of solvent is critical for preparing a stable, concentrated stock solution. Due to its chemical nature, this compound iodide is poorly soluble in water but shows good solubility in polar aprotic organic solvents.
-
Recommended Primary Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the most effective solvents.[1][5]
-
Alternative Solvents: Methanol and ethanol can also be used, sometimes in combination with other solvents. For instance, a 1:1 mixture of DMF and Methanol has been used to achieve a solubility of 10 mg/mL.
Expert Insight: The causality behind this recommendation lies in the solvent's ability to overcome the crystal lattice energy of the dye powder and effectively solvate the large, planar cyanine molecules, preventing the π-π stacking that leads to aggregation. Aprotic solvents like DMSO and DMF are particularly effective at this.
Q3: What is a typical concentration for a stock solution?
For most applications, a stock solution concentration in the range of 1-10 mM is recommended.[1][4][5] Preparing a solution at a high concentration (e.g., 10 mM in DMSO) allows for small volumes to be diluted into your aqueous experimental buffer, minimizing the final concentration of the organic solvent.
Q4: How should I properly store the solid compound and the prepared stock solution?
Proper storage is crucial to maintain the integrity of the dye.
-
Solid Compound: Store the solid, crystalline powder at room temperature in a tightly sealed container, protected from light.[1][2] This compound is light-sensitive and exposure can lead to degradation.[1][6]
-
Stock Solution: For maximum stability, dispense the stock solution into small, single-use aliquots and store them at -20°C or -80°C , desiccated, and protected from light. Stable storage conditions are essential for reproducible experimental results.[6] Avoid repeated freeze-thaw cycles, which can degrade the dye and introduce moisture.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol provides a self-validating system for preparing a high-quality stock solution.
Materials:
-
This compound iodide (MW: 454.35 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Step-by-Step Methodology
-
Pre-warm the Solvent: Bring the anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh the Dye: In a chemical fume hood, carefully weigh out a precise amount of the dye. For 1 mL of a 10 mM stock solution, you will need 4.54 mg.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 454.35 g/mol * 1000 mg/g = 4.54 mg
-
-
Combine and Dissolve: Add the weighed dye to a sterile tube. Add the appropriate volume of DMSO (e.g., 1 mL for 4.54 mg).
-
Facilitate Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If particles remain, use a bath sonicator for 5-10 minutes to aid dissolution.
-
Visual Confirmation (Self-Validation): Inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates. This step is crucial to ensure the dye is fully dissolved.
-
Aliquot and Store: Dispense the solution into smaller, light-protected (amber) single-use tubes. Store immediately at -20°C or -80°C.
Troubleshooting Guide
Problem 1: My compound won't fully dissolve in the organic solvent.
-
Cause: This may be due to insufficient solvent volume, low-quality solvent, or insufficient energy to break up the solid.
-
Solution:
-
Increase Mixing: Continue to vortex or sonicate the solution for a longer duration. Gentle warming to 30-37°C can also help, but do not overheat as it may degrade the dye.
-
Verify Solvent Quality: Ensure you are using anhydrous (water-free) DMSO or DMF. Water contamination significantly reduces solubility.
-
Prepare a More Dilute Solution: If the compound still does not dissolve, it may be necessary to prepare a more dilute stock solution (e.g., 1 mM or 5 mM).
-
Problem 2: My compound precipitates immediately after I dilute the stock solution into my aqueous buffer (e.g., PBS).
-
Cause: This is a classic example of aggregation-caused precipitation (ACP). Cyanine dyes are hydrophobic and tend to self-aggregate in aqueous environments, especially at higher concentrations.[1][7] This aggregation can quench fluorescence and lead to inaccurate results.
-
Solutions:
-
Lower the Final Concentration: The most effective solution is to work at a lower final concentration of the dye in your aqueous medium. Test a serial dilution to find the highest concentration that remains soluble.
-
Increase Mixing During Dilution: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that initiate aggregation.
-
Incorporate a Surfactant: A small amount of a non-ionic surfactant, such as Pluronic F-127 or Tween® 20 (typically at a final concentration of 0.01-0.05%), can help maintain the dye's solubility in aqueous solutions.
-
Problem 3: My stock solution has changed color or its fluorescence intensity has decreased.
-
Cause: This indicates chemical degradation, often due to photobleaching from light exposure or oxidation.[4][6]
-
Solutions:
-
Protect from Light: Always handle the solid dye and its solutions in low-light conditions. Use amber vials or wrap tubes in aluminum foil.
-
Ensure Proper Storage: Store aliquots at -20°C or colder and avoid repeated freeze-thaw cycles.
-
Prepare Fresh: If you suspect degradation, it is best to discard the old solution and prepare a fresh stock from the solid compound.
-
Data & Visualization
Solubility Summary
| Solvent | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble to 10 mM | [1][4][5] |
| Dimethylformamide (DMF) / Methanol (1:1) | 10 mg/mL | |
| Ethanol | Soluble (qualitative) | [1] |
| Water | Poorly soluble / Insoluble | [8] |
Diagrams
Caption: Workflow for preparing a stock solution.
Caption: Decision tree for troubleshooting precipitation.
References
- Kunzler, J., et al. (2011). Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution.
- ResearchGate. Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution | Request PDF. [Link]
- Samha, H., et al. (2012). SPECTROSCOPIC INVESTIGATION OF J-AGGREGATE FORMATION OF CYANINE DYES IN AQUEOUS SOLUTIONS OF INORGANIC SALTS.
- MySkinRecipes. This compound Iodide. [Link]
- Di Donato, M., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PMC - PubMed Central. [Link]
- Imaging.org. Liquid-Crystalline J-Aggregates Formed by Aqueous Ionic Cyanine Dyes. [Link]
- PhotochemCAD. This compound iodide. [Link]
- PubChem. This compound iodide. [Link]
- ResearchGate.
Sources
- 1. This compound IODIDE CAS#: 977-96-8 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Iodide [myskinrecipes.com]
- 4. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 5. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 6. geneseo.edu [geneseo.edu]
- 7. ajuronline.org [ajuronline.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: A Guide to Mitigating Non-Specific Binding of 1,1'-Diethyl-2,2'-cyanine iodide
Welcome to our dedicated resource for researchers utilizing 1,1'-Diethyl-2,2'-cyanine iodide. This molecule, also known as Decynium-22 or Pseudoisocyanine, is a valuable tool for fluorescently labeling biomolecules, particularly nucleic acids and proteins[1]. However, its inherent chemical properties frequently lead to challenges with non-specific binding, resulting in high background signals that can compromise experimental results.
This guide provides a structured, causality-driven approach to troubleshooting. We move beyond simple checklists to explain the underlying mechanisms of non-specific binding and provide robust, field-proven protocols to ensure the specificity and reproducibility of your staining.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound iodide?
The root of the issue lies in the dye's molecular structure. This compound iodide is a cationic molecule. This positive charge leads to strong, non-specific electrostatic interactions with endogenous, negatively charged molecules abundant in tissue specimens[2]. The primary culprits are:
-
Nucleic Acids: The phosphate backbones of DNA and RNA present a high density of negative charges, making the nucleus and ribosomes "sticky" for the dye.
-
Extracellular Matrix (ECM) Components: Glycosaminoglycans (GAGs) like heparin sulfate and chondroitin sulfate are highly anionic and prevalent in connective tissues.
-
Acidic Proteins: Various proteins with a net negative charge at physiological pH can also attract the dye.
Q2: My entire tissue section has high background fluorescence. Where do I start troubleshooting?
A diffuse, high background signal is the most common problem and is almost always due to the electrostatic and hydrophobic interactions mentioned above. Before attempting complex modifications, follow a logical troubleshooting sequence to address the most likely issues first. An optimized protocol balances dye concentration, ionic strength, and blocking to maximize the signal-to-noise ratio.[3][4]
General Troubleshooting Workflow for High Background
Caption: A stepwise approach to diagnosing and resolving high background.
In-Depth Troubleshooting Guides
Issue 1: Intense, Non-Specific Staining of Cell Nuclei and Cytoplasm
Problem: You observe strong fluorescence in the nucleus and/or punctate staining in the cytoplasm that does not correspond to your target's known localization.
Root Cause Analysis: This is a classic presentation of the cationic dye binding to the polyanionic phosphate backbones of DNA and ribosomal RNA (rRNA). Dead cells are particularly problematic as their compromised membranes allow the dye to access the nucleus freely, making them appear intensely stained.[2]
Solution: Enzymatic Pre-treatment to Remove the Binding Target
The most direct solution is to enzymatically digest the offending nucleic acids before introducing the dye. This method removes the source of the non-specific signal entirely.
Detailed Protocol: DNase/RNase Digestion
-
Tissue Preparation: Rehydrate and perform antigen retrieval on your tissue sections as required by your primary protocol.
-
Buffer Wash: Wash sections 2x for 5 minutes in a suitable nuclease buffer (e.g., 10 mM Tris-HCl, pH 7.5 containing 5 mM MgCl₂).
-
Enzyme Incubation:
-
To remove DNA: Incubate sections with DNase I (20-100 units/mL in nuclease buffer) for 30-60 minutes at 37°C.[5]
-
To remove RNA: Incubate sections with RNase A (50-100 µg/mL in nuclease buffer) for 30-60 minutes at 37°C.
-
Note: For severe background, a sequential digestion can be performed. Always wash thoroughly between enzyme incubations.
-
-
Washing: Wash sections extensively (3x for 5 minutes) in PBS or your wash buffer of choice to remove the enzyme and digested nucleic acid fragments.
-
Blocking & Staining: Proceed with your standard blocking and dye incubation steps.
Issue 2: Diffuse Background in Connective Tissue and ECM
Problem: Your images show a hazy, non-specific signal in the extracellular space, particularly in tissues rich in connective elements like skin, cartilage, or blood vessels.
Root Cause Analysis: The positive charge of the cyanine dye is strongly attracted to the dense network of negatively charged GAGs in the ECM. This ionic interaction is a primary driver of background outside of the cellular context.
Solution: Ionic Competition with High Salt Buffers
This strategy leverages the "salting-out effect" to reduce non-specific electrostatic binding.[6] By increasing the concentration of salt (e.g., NaCl) in your staining and wash buffers, you introduce a surplus of cations (Na⁺) that compete with the dye for binding to the anionic sites in the tissue. This effectively masks the non-specific sites, allowing the dye to bind preferentially to its intended target.[7]
Workflow: Ionic Competition to Reduce ECM Binding
Caption: High salt concentration shields anionic sites, preventing dye binding.
Data-Driven Recommendations for NaCl Concentration in PBS:
| Tissue Type | Recommended [NaCl] Range | Rationale & Expected Outcome |
| General Use / Brain | 150 mM - 300 mM | Standard PBS is 150 mM. A modest increase is often sufficient for tissues with low ECM content. |
| Kidney / Liver | 300 mM - 500 mM | Reduces binding to basement membranes and vascular elements. |
| Skin / Cartilage | 400 mM - 600 mM | Higher salt is needed to out-compete the very high density of GAGs in these tissues. |
Experimental Protocol: High Salt Staining
-
Prepare Buffers: Prepare your primary staining buffer and your wash buffer (e.g., PBS with 0.1% Tween-20) and supplement both with NaCl to your target concentration (e.g., a final concentration of 400 mM).
-
Pre-incubation: After rehydration/antigen retrieval, incubate your sections for 15 minutes in the high-salt wash buffer. This step helps to saturate the non-specific sites before the dye is introduced.[8]
-
Dye Incubation: Dilute your this compound iodide in the high-salt staining buffer and incubate for your standard duration.
-
Washing: Perform all subsequent washes using the high-salt wash buffer to efficiently remove any weakly bound, non-specific dye molecules.[9]
By systematically diagnosing the type of background staining and applying these targeted, mechanism-based solutions, you can dramatically improve the quality, specificity, and reliability of your experiments with this compound iodide.
References
- Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological Inc.
- Elabscience. (2018, May 28). Immunofluorescence Troubleshooting Tips. Elabscience.
- Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence.
- Lexogen. (n.d.). DNase Treatment in RNA Extraction: Essential or Optional?
- ResearchGate. (2010, July 22). Salt Effect on the Formation of Dye Aggregates at Liquid/Liquid Interfaces Studied by Time-Resolved Surface Second Harmonic Generation.
- McGovern Medical School, UTHealth Houston. (n.d.). Dye-mediated Binding.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sanguinebio.com [sanguinebio.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. DNase Treatment in RNA Extraction: Essential or Optional? [lexogen.com]
- 6. unige.ch [unige.ch]
- 7. researchgate.net [researchgate.net]
- 8. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 9. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Optimizing Signal-to-Noise with 1,1'-Diethyl-2,2'-cyanine iodide
Welcome to the technical support center for 1,1'-Diethyl-2,2'-cyanine iodide (also referred to as PIC, Pseudoisocyanine iodide, or Decynium 22). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance your signal-to-noise ratio and achieve robust, reproducible results in your experiments.
Introduction to this compound iodide and Signal-to-Noise
This compound iodide is a versatile cyanine dye widely used in fluorescence microscopy, flow cytometry, and as a sensitizer in photography.[1][2][3] A key characteristic of this dye is its propensity to form J-aggregates in aqueous solutions.[4][5][6] These aggregates exhibit a sharp, intense absorption band (J-band) that is red-shifted compared to the monomer, and this aggregation is often accompanied by a significant increase in fluorescence, a phenomenon known as aggregation-induced emission (AIE). Understanding and controlling this aggregation is paramount to maximizing your signal-to-noise ratio.
A high signal-to-noise ratio (SNR) is critical for obtaining high-quality data, allowing for the clear distinction of the target signal from background interference.[7][8] This guide will address common issues that can lead to a low SNR when using this compound iodide and provide actionable solutions.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Weak or No Fluorescent Signal
Q1: I've added the this compound iodide to my sample, but I'm observing a very weak or no fluorescent signal. What are the possible causes and solutions?
A1: A weak or absent signal is a common issue and can stem from several factors related to the dye's concentration, aggregation state, and the experimental environment.
-
Causality: The fluorescence of this compound iodide is highly dependent on the formation of J-aggregates. In its monomeric form, the fluorescence quantum yield is very low.[9] If the conditions do not favor aggregation, you will observe a weak signal.
-
Troubleshooting Steps:
-
Optimize Dye Concentration: The formation of J-aggregates is highly concentration-dependent.[6] Start with a concentration titration to find the optimal range for your specific application.
-
Promote J-Aggregation:
-
Ionic Strength: The presence of salts, such as NaCl or KCl, can facilitate the formation of J-aggregates.[6] Try adding low concentrations of salt to your buffer.
-
Solvent Polarity: J-aggregation is favored in aqueous solutions due to the hydrophobic nature of the dye.[6] Ensure your solvent system is appropriate.
-
Temperature: Lower temperatures can promote aggregation.[4] Consider incubating your sample at a lower temperature, if compatible with your experiment.
-
-
Check Excitation and Emission Wavelengths: Ensure your instrument settings match the spectral properties of the J-aggregates, not the monomer. The J-band absorption maximum is typically around 573 nm.[4][5]
-
Verify Dye Integrity: The dye is light-sensitive and can degrade over time.[10] Store the stock solution in the dark and prepare fresh working solutions.
-
Issue 2: High Background Fluorescence
Q2: My signal is detectable, but the background is very high, resulting in a poor signal-to-noise ratio. How can I reduce the background?
A2: High background fluorescence can obscure your signal and is often caused by non-specific binding of the dye or autofluorescence from your sample or reagents.[8]
-
Causality: Unbound dye aggregates or monomers can contribute to a high background. Additionally, cellular components or buffer constituents may exhibit intrinsic fluorescence at the excitation/emission wavelengths used.
-
Troubleshooting Steps:
-
Washing Steps: Implement thorough washing steps after staining to remove any unbound dye.
-
Blocking: For cell-based assays, use a suitable blocking agent to minimize non-specific binding of the dye to cellular components.
-
Reduce Dye Concentration: Using a concentration that is too high can lead to increased non-specific binding and background. Refer to your concentration titration to find the lowest effective concentration.
-
Autofluorescence Correction: If your sample has significant autofluorescence, acquire an image of an unstained control sample and use it for background subtraction.
-
Reagent Purity: Ensure all buffers and reagents are of high purity and do not contribute to background fluorescence.
-
Issue 3: Signal Instability and Photobleaching
Q3: The fluorescent signal from my sample decreases rapidly upon illumination. How can I improve the photostability?
A3: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.[11] While this compound iodide is known for its relatively good photostability, intense or prolonged illumination can still lead to signal loss.[1]
-
Causality: The excited state of the dye can react with molecular oxygen, leading to its degradation.[11]
-
Troubleshooting Steps:
-
Minimize Exposure Time: Use the shortest possible exposure times and limit the sample's exposure to the excitation light.
-
Reduce Excitation Intensity: Lower the power of your light source (e.g., laser or lamp) to the minimum level required to obtain a satisfactory signal.
-
Use an Antifade Reagent: Incorporate a commercial antifade mounting medium or reagent into your sample preparation.
-
Image Averaging: To improve the signal-to-noise ratio without increasing the excitation intensity, you can acquire multiple short-exposure images and average them.[12]
-
Issue 4: Inconsistent and Irreproducible Results
Q4: I am getting significant variability between experiments. What factors could be contributing to this lack of reproducibility?
A4: Reproducibility issues often arise from subtle variations in experimental conditions that affect the sensitive process of J-aggregate formation.
-
Causality: The formation of J-aggregates is a dynamic process influenced by multiple factors including dye concentration, temperature, ionic strength, and the presence of nucleating agents.[4][6]
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain strict consistency in all experimental parameters, including incubation times, temperatures, and reagent concentrations.
-
Fresh Reagents: Always use freshly prepared dye solutions and buffers. The aggregation state of the dye in a stock solution can change over time.
-
Control for Environmental Factors: Be mindful of ambient temperature and light conditions during sample preparation and imaging.
-
Quality Control of Dye: Ensure the purity and quality of your this compound iodide. Purity can be checked by HPLC.[1]
-
Experimental Protocols
Protocol 1: Preparation of this compound iodide Stock Solution
-
Safety First: this compound iodide is toxic if swallowed or inhaled and can cause skin and eye irritation.[13] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.
-
Weighing: Accurately weigh the desired amount of this compound iodide powder.
-
Dissolving: Dissolve the powder in a high-purity solvent such as ethanol or methanol to prepare a concentrated stock solution (e.g., 1-10 mM). The absorption maximum in ethanol is approximately 524 nm.[14][15]
-
Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., an amber vial) at room temperature.[1]
Protocol 2: General Staining Procedure for Cellular Imaging
-
Cell Preparation: Culture and prepare your cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Fixation (Optional): If required for your experiment, fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a suitable detergent (e.g., Triton X-100 or saponin).
-
Staining:
-
Dilute the this compound iodide stock solution to the desired working concentration in your imaging buffer. The optimal concentration should be determined empirically (typically in the low micromolar range).
-
Incubate the cells with the staining solution for a predetermined amount of time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Washing: Wash the cells 2-3 times with fresh imaging buffer to remove unbound dye.
-
Imaging: Mount the sample and proceed with fluorescence imaging using appropriate filter sets for the J-aggregate emission (excitation ~560 nm, emission ~580 nm).
Data Presentation
| Parameter | Monomer | J-Aggregate | Reference |
| Absorption Max (λmax) | ~525 nm | ~573 nm | [4][5] |
| Appearance in Solution | Blue | Reddish-purple | [3] |
| Fluorescence | Weak | Strong | [16] |
Visualizations
Experimental Workflow for Optimizing Staining
Caption: Workflow for optimizing staining protocols with this compound iodide.
Factors Influencing Signal-to-Noise Ratio
Caption: Key factors that influence the signal-to-noise ratio in fluorescence experiments.
References
- Struganova, I. (2000). Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 104(42), 9670–9676. [Link]
- Struganova, I. (2000). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Struganova, I. (2000). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- This compound iodide. Chem-Impex. [Link]
- 1,1′-Diethyl-2,2′-cyanine iodide | 605-91-4. J&K Scientific. [Link]
- Signal-to-Noise Consider
- 1,1'-Diethyl-2,2'-carbocyanine iodide. Chem-Impex. [Link]
- Signal-to-Noise Ratio (SNR). Scientific Volume Imaging. [Link]
- Improving signal-to-noise ratio in fluorescence detection for medical purposes. University of Twente. [Link]
- How to Calculate Signal to Noise R
- The optical properties of crystalline 1,1′‐diethyl‐2,2′‐cyanine iodide. AIP Publishing. [Link]
- 1,1-Diethyl-2,2-cyanine iodide | 323764-100MG | SIGMA-ALDRICH. SLS Ireland. [Link]
- Analysis of the applicability of the particle-in-a-box model to conjugated systems of cyanine dyes. Gustavus Adolphus College. [Link]
- This compound iodide. PhotochemCAD. [Link]
- This compound iodide. OMLC. [Link]
- Aggregation of this compound chloride as studied by nuclear magnetic resonance.
- Accumulation of 1,1′-diethyl-2,2′-cyanine iodide (decynium22 or D22) in...
- MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. PubMed Central. [Link]
- Absorption Spectra of Conjugated Dyes. University of Wisconsin-River Falls. [Link]
- Fluorescent dyes: spectra, types & applic
- 1.13: Particle in a Box. Chemistry LibreTexts. [Link]
- Basic Concepts in Fluorescence. Evident Scientific. [Link]
- “Alive” dyes as fluorescent sensors: fluorophore, mechanism, receptor and images in living cells.
- A Guide to Fluorescent Dyes in Life Science Research. Labinsights. [Link]
- Chemistry of cyanine dyes in view of modern physics. TSI Journals. [Link]
- Flow Cytometry Troubleshooting Guide. Biocompare. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 9. This compound iodide [omlc.org]
- 10. Absorption Spectra of Conjugated Dyes [gustavus.edu]
- 11. Basic Concepts in Fluorescence [evidentscientific.com]
- 12. Essay - UT Student Theses [essay.utwente.nl]
- 13. geneseo.edu [geneseo.edu]
- 14. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 15. PhotochemCAD | this compound iodide [photochemcad.com]
- 16. researchgate.net [researchgate.net]
1,1'-Diethyl-2,2'-cyanine iodide iodide interference in experiments
Technical Support Center: 1,1'-Diethyl-2,2'-cyanine iodide (DEC)
Welcome to the technical support center for this compound iodide (DEC). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when using this versatile cyanine dye. My aim is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of DEC.
Q1: What are the primary applications of this compound iodide?
A1: this compound iodide, also known as pseudoisocyanine iodide, is a fluorescent dye with a broad range of applications. It is widely used in biological research and analytical chemistry for fluorescence microscopy, flow cytometry, and as a fluorescent probe for imaging cellular processes.[1][2] Its ability to bind to nucleic acids and proteins makes it valuable for enhancing detection sensitivity.[1] Additionally, DEC is utilized in photodynamic therapy research and in the development of sensors and imaging technologies.[1] It also has applications in neuroscience research for its ability to inhibit the action of certain toxic metabolites.[2][3]
Q2: What are the key spectral properties of DEC?
A2: In ethanol, DEC exhibits a maximum absorption wavelength (λmax) of approximately 524 nm, with a high molar extinction coefficient of about 54,000 cm⁻¹/M.[2][4][5] However, it is important to note that the spectral properties, particularly the absorption maxima, can shift depending on the solvent and the aggregation state of the dye.[3] For instance, in aqueous solutions, aggregation can lead to both red and blue-shifted absorption bands.[3] The fluorescence quantum yield of DEC is generally low.[5]
Q3: How should I properly store and handle DEC?
A3: DEC should be stored at room temperature in a dry, well-ventilated place, and protected from light, as it is photosensitive.[1][6][7] The compound is stable under inert conditions.[2] When handling, it is crucial to wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat, as it can be harmful if it comes into contact with skin and is fatal if swallowed or inhaled.[7] All work should be performed in a well-ventilated area or under a fume hood.[7]
Q4: What is J-aggregation and how does it affect my experiments with DEC?
A4: J-aggregation is a phenomenon where dye molecules self-assemble into ordered structures, resulting in a sharp, narrow absorption band (the J-band) that is red-shifted compared to the monomeric form of the dye.[8][9] For DEC in aqueous solutions, this J-band appears around 573 nm.[8][9] The formation of J-aggregates is influenced by factors such as dye concentration, solvent polarity, ionic strength, and temperature.[8] This aggregation can significantly alter the photophysical properties of the dye, which can either be a desired effect in certain applications or an interference in others. Understanding and controlling J-aggregation is critical for obtaining reproducible results.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common experimental issues with DEC.
Problem 1: Weak or No Fluorescent Signal
A weak or absent fluorescent signal is a frequent issue in experiments involving fluorescent dyes.
Potential Causes & Solutions:
-
Low Dye Concentration: The concentration of DEC may be insufficient for detection.
-
Solution: Optimize the dye concentration by performing a titration to find the optimal signal-to-noise ratio for your specific application.
-
-
Photobleaching: DEC, like many cyanine dyes, is susceptible to photobleaching, where prolonged exposure to excitation light leads to a loss of fluorescence.[6][10]
-
Solution: Minimize light exposure by keeping samples in the dark whenever possible.[6] Use an anti-fade mounting medium if applicable, and reduce the intensity and duration of the excitation light during imaging.
-
-
Fluorescence Quenching: The fluorescence of DEC can be quenched by various substances in the experimental environment.
-
Solution: Identify and remove potential quenching agents from your buffer or medium. This can include high concentrations of salts or certain metal ions.[8]
-
-
Incorrect Filter Sets: The excitation and emission filters on your instrument may not be appropriate for DEC's spectral profile.
-
Solution: Ensure that your instrument's filter sets are aligned with the excitation and emission maxima of DEC in your specific experimental conditions. Refer to the spectral data for the monomeric and aggregated forms of the dye as needed.
-
Problem 2: High Background or Non-Specific Staining
High background fluorescence can obscure the desired signal and lead to inaccurate results.
Potential Causes & Solutions:
-
Excess Dye Concentration: Using too high a concentration of DEC can lead to non-specific binding and high background.
-
Solution: Perform a concentration optimization to determine the lowest effective concentration that provides a good signal with minimal background.
-
-
Inadequate Washing: Insufficient washing steps can leave unbound dye in the sample.
-
Solution: Increase the number and duration of washing steps after dye incubation to thoroughly remove any unbound DEC.
-
-
Hydrophobic Interactions: DEC can non-specifically bind to hydrophobic components in the sample, such as lipids or proteins.
-
Solution: Include a blocking step in your protocol using an appropriate blocking agent (e.g., bovine serum albumin) to reduce non-specific binding. Adding a mild, non-ionic detergent like Tween-20 to your wash buffer can also help.
-
Problem 3: Inconsistent or Irreproducible Results
Variability between experiments is a significant challenge that can undermine the validity of your findings.
Potential Causes & Solutions:
-
Aggregation State Variability: The formation of J-aggregates can be highly sensitive to experimental conditions, leading to inconsistent spectral properties.[8][9]
-
Solution: Carefully control factors that influence aggregation, such as dye concentration, solvent composition (e.g., water/ethanol ratio), ionic strength, and temperature.[8] Prepare fresh dye solutions for each experiment to ensure consistency.
-
-
Photodegradation of Stock Solutions: DEC solutions can degrade over time, especially when exposed to light.[6]
-
Solution: Store stock solutions in the dark and at the recommended temperature. Prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
-
-
Off-Target Effects: At higher concentrations, DEC may exhibit off-target effects, interacting with unintended cellular components.[11]
-
Solution: Use the lowest effective concentration of the dye. If off-target effects are suspected, consider using control experiments, such as including a structurally similar but inactive compound, to differentiate specific from non-specific effects.
-
III. Experimental Protocols & Data
Spectral Properties of this compound iodide
| Property | Value | Solvent | Reference |
| Absorption Maximum (Monomer) | ~524 nm | Ethanol | [4][5] |
| Molar Extinction Coefficient | ~54,000 cm⁻¹/M | Ethanol | [4][5] |
| Absorption Maximum (J-aggregate) | ~573 nm | Water | [8][9] |
General Protocol for Fluorescent Staining with DEC
This is a generalized protocol and may require optimization for your specific cell type and application.
-
Prepare a Stock Solution: Dissolve this compound iodide in a suitable organic solvent like DMSO or ethanol to a concentration of 1-10 mM.[3]
-
Cell Preparation: Culture and prepare your cells according to your standard protocol.
-
Staining: Dilute the DEC stock solution in your experimental buffer to the desired final concentration (typically in the low micromolar range). Incubate the cells with the staining solution for an appropriate time (e.g., 15-30 minutes) at the desired temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells multiple times with fresh buffer to remove unbound dye.
-
Imaging: Mount the cells and proceed with imaging using a fluorescence microscope or analysis by flow cytometry with the appropriate filter sets.
IV. Visualizing Experimental Workflows
Troubleshooting Workflow for Weak Fluorescent Signal
Caption: A logical workflow for diagnosing and resolving issues of weak or no fluorescence when using DEC.
Mechanism of J-Aggregation Interference
Caption: Factors influencing J-aggregation of DEC and its impact on experimental outcomes.
V. References
-
The optical properties of crystalline 1,1′‐diethyl‐2,2′‐cyanine iodide. AIP Publishing. (1976-06-01). [Link]
-
This compound iodide. PhotochemCAD. [Link]
-
Dynamics of Formation of this compound Iodide J-Aggregates in Solution. ResearchGate. [Link]
-
This compound iodide. Oregon Medical Laser Center. [Link]
-
Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A. [Link]
-
Analysis of the applicability of the particle-in-a-box model to conjugated systems of cyanine dyes. Gustavus Adolphus College. [Link]
-
1,1-Diethyl-2,2-cyanine iodide. SLS Ireland. [Link]
-
Absorption Spectra of Conjugated Dyes. University of Wisconsin-Eau Claire. [Link]
-
Aggregation of this compound chloride as studied by nuclear magnetic resonance. The Journal of Physical Chemistry. [Link]
-
This compound iodide. PubChem. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 3. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 4. PhotochemCAD | this compound iodide [photochemcad.com]
- 5. This compound iodide [omlc.org]
- 6. Absorption Spectra of Conjugated Dyes [gustavus.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. researchgate.net [researchgate.net]
- 9. nathan.instras.com [nathan.instras.com]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of 1,1'-Diethyl-2,2'-cyanine iodide
Welcome to the technical support guide for researchers working with 1,1'-Diethyl-2,2'-cyanine iodide (also known as PIC or Pseudoisocyanine). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent polarity on the dye's absorption and fluorescence spectra. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common experimental challenges.
Part 1: Frequently Asked Questions & Foundational Concepts
This section addresses the fundamental principles governing the spectral behavior of this compound iodide. Understanding these concepts is the first step in troubleshooting unexpected results.
Question: What is this compound iodide and why are its spectra so sensitive to the environment?
Answer: this compound iodide is a cationic polymethine dye.[1] Its structure features two quinoline rings linked by a methine bridge, creating a delocalized π-electron system. This extended conjugation is responsible for its strong absorption in the visible region of the spectrum.[2]
The dye's spectral sensitivity arises from two primary factors:
-
Solvatochromism: The molecule's ground state and excited state have different dipole moments. Solvents of varying polarities will stabilize these two states to different extents, thereby changing the energy gap between them. This change in energy gap results in a shift in the absorption maximum (λmax).[3][4]
-
Aggregation: In certain conditions, particularly at high concentrations or in high-polarity solvents like water, the dye molecules tend to self-assemble into ordered structures known as aggregates.[5][6] These aggregates have unique electronic properties and distinct absorption spectra compared to the isolated dye molecule (monomer).
Question: I dissolved the dye in ethanol and see a peak around 524 nm, but in water, I see a sharp, intense peak at ~573 nm. What is happening?
Answer: You are observing the classic aggregation behavior of this dye.
-
In a solvent like ethanol , the dye exists primarily as a monomer . The peak at approximately 524 nm corresponds to the electronic transition of individual dye molecules.[7][8]
-
In water , a solvent with a high dielectric constant, the dye molecules readily self-assemble into a specific, head-to-tail arrangement known as a J-aggregate (named after E.E. Jelley).[5][9][10] This aggregation results in strong electronic coupling between the molecules, creating a new, lower-energy excited state. The absorption to this state is observed as a very sharp, intense, and red-shifted band (a bathochromic shift) around 573 nm, known as the "J-band".[5][9]
Question: My spectrum in an aqueous solution shows a peak around 525 nm and another broad peak at a shorter wavelength (~485 nm), but no J-band. Why?
Answer: This spectral profile suggests the presence of monomers (~525 nm) and a different type of aggregate known as an H-aggregate (hypsochromic).[10] H-aggregates typically form from a face-to-face stacking of dye molecules. According to exciton theory, this arrangement leads to a higher-energy allowed transition, resulting in a blue-shifted (hypsochromic) absorption band relative to the monomer.[10][11] The peak around 485 nm is often attributed to dimers, which are the first step in the aggregation process and can exhibit H-type coupling.[9]
The absence of a J-band could be due to several factors:
-
Concentration: J-aggregate formation is highly concentration-dependent. Your solution might not be concentrated enough to favor their formation.[6][9]
-
Purity: Impurities can disrupt the ordered packing required for J-aggregation.
-
Ionic Strength: The presence and concentration of salts can influence aggregation.[5]
Part 2: Troubleshooting Common Spectroscopic Issues
This section is formatted as a direct troubleshooting guide for specific problems you might encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Unexpected shift in λmax in an organic solvent. | The solvent polarity is different than expected. Solvents can absorb atmospheric water, increasing their polarity. The dye's ground or excited state is being specifically stabilized or destabilized. | Use fresh, anhydrous, spectroscopic-grade solvents. Correlate your observed λmax with established solvent polarity scales like the Kamlet-Taft parameters (π*, α, β) to understand the specific solute-solvent interactions (dipolarity, hydrogen bond donating/accepting ability).[4][12] |
| Absorbance values are not linear with concentration (Deviation from Beer's Law). | This is a classic sign of aggregation. As concentration increases, the equilibrium shifts from monomers to aggregates (dimers, H-aggregates, or J-aggregates), which have different molar extinction coefficients.[13] | Acknowledge that Beer's Law is only valid for a single absorbing species. If you need to quantify the monomer, work at very low concentrations where aggregation is minimized. To study the aggregates, you must work at higher concentrations. |
| The J-band at ~573 nm is broad or has a low intensity. | The J-aggregates are not well-formed or are small in size. This can be due to suboptimal concentration, temperature, or the presence of organic co-solvents that disrupt the structure. The kinetics of J-aggregate formation can also be slow.[9] | Ensure the dye concentration is appropriate (typically > 1x10⁻⁵ M in water).[5] Allow the solution to equilibrate; J-aggregate formation can take time.[9] Minimize the content of any organic co-solvents if you are trying to induce J-aggregation in an aqueous medium. |
| My spectrum changes over time. | The dye is degrading, or aggregation is occurring slowly. Cyanine dyes are known to be sensitive to light.[2] The formation of J-aggregates is a dynamic process that can evolve over several minutes to hours.[9] | Prepare solutions fresh and store them in the dark. Use amber vials. When measuring time-sensitive processes like J-aggregation, record spectra at consistent time intervals after sample preparation. |
Part 3: Data Interpretation & Visualization
Summary of Spectral Data
The following table summarizes the typical absorption maxima (λmax) for this compound iodide in different states, providing a quick reference for interpreting your spectra.
| Species | Typical Solvent / Conditions | Approximate λmax (nm) | Spectral Characteristics |
| Monomer | Ethanol, Methanol | 524 nm[7][8][14] | Broad absorption band. |
| Monomer | Water (low concentration) | 525 nm[5][9] | Broad absorption band. |
| H-Aggregate (Dimer) | Water (moderate concentration) | 485 nm[5][9] | Blue-shifted, broad shoulder or peak. |
| J-Aggregate | Water (high concentration) | 573 nm[5][9] | Red-shifted, very sharp, and intense band. |
Conceptual Diagrams
The following diagrams illustrate the key processes governing the dye's spectral behavior.
Caption: Solvent polarity and dye concentration drive the equilibrium between monomeric and aggregated species.
Sources
- 1. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lakeheadu.ca [lakeheadu.ca]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. DSpace [escholarshare.drake.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PhotochemCAD | this compound iodide [photochemcad.com]
- 8. This compound iodide [omlc.org]
- 9. nathan.instras.com [nathan.instras.com]
- 10. pradeepresearch.org [pradeepresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
Technical Support Center: Pseudoisocyanine Iodide (PIC) J-Aggregate Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudoisocyanine iodide (PIC) J-aggregates. This guide is designed to provide in-depth technical insights and troubleshooting advice to help you achieve stable and reproducible results in your experiments. J-aggregates of PIC are fascinating supramolecular structures with unique optical properties, but their stability can be sensitive to a variety of experimental parameters.[1][2] This guide will walk you through the critical factors influencing their stability and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of PIC J-aggregates.
1. Why are my PIC J-aggregates precipitating out of solution?
Precipitation of J-aggregates is a common issue and can be attributed to several factors:
-
High Concentration: Above a critical concentration, PIC monomers self-assemble into J-aggregates.[1][3] However, excessively high concentrations can lead to the formation of larger, less soluble superstructures that precipitate. It's a delicate balance; while a certain concentration is necessary for J-aggregate formation, oversaturation will lead to instability.
-
Ionic Strength: The presence of salts can either promote or destabilize J-aggregates. While moderate ionic strength can screen the electrostatic repulsion between the cationic PIC molecules and facilitate aggregation, high salt concentrations can lead to "salting out," causing the aggregates to precipitate.[4]
-
Temperature: Temperature plays a crucial role in the thermodynamics of J-aggregation.[3][5] Generally, lower temperatures favor the formation and stability of J-aggregates.[5][6] If you are observing precipitation, it might be beneficial to conduct your experiments at a lower, controlled temperature.
-
Solvent Composition: The choice of solvent is critical. J-aggregates are typically formed in aqueous solutions. The addition of organic co-solvents can influence the morphology and stability of the aggregates.[7][8] For instance, the addition of propanol or dioxane to an aqueous PIC solution can induce a morphological transition from three-dimensional to two-dimensional aggregates at a mica/water interface.[7][8]
2. My J-aggregate absorption peak is broad and ill-defined. What does this indicate?
A broad J-band in the absorption spectrum often suggests a heterogeneous population of aggregates or the presence of significant disorder within the aggregate structure.[9] Several factors can contribute to this:
-
Incomplete Aggregation: The solution may contain a mixture of monomers, dimers, and J-aggregates of varying sizes, leading to a broadened spectral feature.
-
Structural Disorder: The degree of order within the J-aggregate influences the sharpness of the absorption peak. Factors that disrupt the regular packing of the PIC molecules, such as impurities or fluctuations in the local environment, can lead to a broader peak. The full width at half-maximum (FWHM) of the J-band is inversely related to the coherence length of the aggregate, meaning a broader peak implies a shorter delocalization length of the exciton.[2]
-
Presence of H-aggregates: In some conditions, PIC can form H-aggregates, which exhibit a blue-shifted absorption band compared to the monomer. The overlap of the J-band with the monomer and H-aggregate bands can result in a broad and complex spectrum.[1][3]
3. How does the choice of counter-ion (iodide vs. others) affect J-aggregate stability?
The counter-ion plays a significant role in the stability and even the type of J-aggregate formed. While the spectral position of the J-band is largely independent of the anion, the concentration at which aggregation begins is anion-dependent.[10] Some anions can favor J-aggregation, while others may promote crystallization of the monomeric dye instead.[10] For PIC bromide in low-temperature glasses, two distinct J-aggregates (J1 and J2) have been observed, with their relative stability influenced by the counter-anion.[11]
4. Can I use polymers or surfactants to improve the stability of my J-aggregates?
Yes, the addition of polymers and surfactants can be an effective strategy to enhance the stability of PIC J-aggregates.
-
Polymers: Anionic polymers, such as polystyrene sulfonate (PSS) or polyvinyl sulfate (PVS), can act as templates, promoting the formation of J-aggregates at lower dye concentrations and enhancing their stability.[12][13] The electrostatic interactions between the cationic dye and the anionic polymer chain are key to this templating effect. DNA has also been shown to promote the formation of J-aggregates.[2][14]
-
Surfactants: Surfactants can be used to control the size and stability of nanoparticles and aggregates.[15] They can prevent uncontrolled aggregation and precipitation by forming a protective layer around the J-aggregates.[16][17]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with PIC J-aggregates.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No J-aggregate formation observed (only monomer peak visible) | 1. PIC concentration is too low. 2. Temperature is too high. 3. Inappropriate solvent. | 1. Gradually increase the PIC concentration. There is a critical concentration required for J-aggregate formation.[1]2. Lower the temperature of the solution. J-aggregation is generally favored at lower temperatures.[5]3. Ensure you are using an appropriate solvent system, typically aqueous solutions. The presence of certain organic solvents can inhibit J-aggregation. |
| Sudden disappearance of the J-band | 1. Photobleaching: Exposure to high-intensity light can lead to the degradation of the J-aggregates.[4]2. pH change: A significant shift in pH can alter the charge state of the PIC molecules and disrupt the aggregate structure. | 1. Protect the sample from light as much as possible.[1] Use low-intensity light for spectroscopic measurements.2. Buffer the solution to maintain a stable pH. |
| Inconsistent results between experiments | 1. Variations in sample preparation: Small differences in concentration, temperature, or mixing procedure can lead to variability.2. Aging of the solution: The properties of J-aggregate solutions can change over time as the aggregates rearrange or agglomerate.[4] | 1. Standardize the experimental protocol meticulously. Use precise measurements and control the temperature.2. Use freshly prepared solutions for your experiments or characterize the aging behavior of your system to ensure you are working within a stable time window. |
| Formation of a broad, blue-shifted peak instead of a sharp J-band | Formation of H-aggregates: Depending on the conditions, PIC can form H-aggregates which have a hypsochromically shifted absorption band.[3] | Modify the experimental conditions (e.g., concentration, solvent, temperature) to favor the formation of J-aggregates over H-aggregates. H-aggregates are often precursors to J-aggregates.[3] |
Key Factors Influencing J-Aggregate Stability
The stability of PIC J-aggregates is a multifactorial issue. The following diagram illustrates the interplay of the key parameters you need to control in your experiments.
Caption: Key factors influencing the stability of PIC J-aggregates.
Experimental Protocols
Here is a general, step-by-step protocol for the preparation of PIC J-aggregates. Note that this is a starting point, and optimization will likely be necessary for your specific application.
Materials:
-
Pseudoisocyanine iodide (PIC) powder
-
High-purity water (e.g., Milli-Q)
-
Optional: NaCl, anionic polymer (e.g., PVS or PSS), or surfactant
-
Spectrophotometer
Protocol for PIC J-Aggregate Preparation:
-
Stock Solution Preparation:
-
Prepare a stock solution of PIC in a suitable solvent (e.g., methanol or ethanol) where it exists as a monomer. A typical concentration is 1-10 mM.
-
Rationale: Preparing a concentrated stock in an organic solvent ensures the dye is fully dissolved before introducing it to the aqueous environment where aggregation will occur.
-
-
J-Aggregate Formation:
-
In a clean glass vial, add the desired amount of high-purity water.
-
While stirring gently, add a small aliquot of the PIC stock solution to the water to achieve the final desired concentration (typically in the range of 0.1 to 1 mM).
-
Rationale: The rapid change in solvent environment from organic to aqueous induces the self-assembly of PIC molecules into J-aggregates.
-
-
Stabilization (Optional):
-
If using stabilizers, they should be added to the aqueous solution before the PIC stock solution.
-
For salt-induced aggregation, a final NaCl concentration of around 0.2 M is a common starting point.[4]
-
For polymer stabilization, the polymer-to-dye ratio needs to be optimized.
-
-
Incubation:
-
Allow the solution to incubate at a controlled temperature (e.g., room temperature or lower) for a specific period (e.g., 30 minutes to several hours) to allow for the formation and equilibration of the J-aggregates. Protect the solution from light during this time.[1]
-
Rationale: J-aggregate formation is not always instantaneous and allowing the system to equilibrate can lead to more reproducible results.
-
-
Characterization:
-
Measure the UV-Vis absorption spectrum of the solution. The formation of J-aggregates is confirmed by the appearance of a sharp, red-shifted absorption band (the J-band) typically around 573 nm.[18]
-
Rationale: Spectrophotometry is the primary and most straightforward method for confirming the presence and assessing the quality of J-aggregates.
-
References
- Effect of organic solvents on J aggregation of pseudoisocyanine dye at mica/water interfaces. (2008). Journal of Colloid and Interface Science, 318(1), 116-123.
- Molecular model of J-aggregated pseudoisocyanine fibers. (n.d.). The Journal of Chemical Physics.
- TEMPERATURE AND CONCERNTRATION-DEPENDENT ABSORPTION AND FLUORESENCE OF THAITS J-AGGREGATE DYE, REVEAL SUPRA-MOLECULAR ARCHITECT. (n.d.). [Source not available].
- Formation of pseudoisocyanine J-aggregates during thin-film formation. (2009). Journal of Applied Spectroscopy, 76(2), 223-229.
- Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water. (2018).
- On the Stability of the J Aggregates of Pseudoisocyanine Formed in Low Temperature Glasses. (1988). Chemistry Letters, 17(10), 1645-1648.
- Solvent, Temperature, and Excitonic Effects in the Optical Spectra of Pseudoisocyanine Monomer and J-Aggregates. (1997). The Journal of Physical Chemistry A, 101(41), 7729-7738.
- Formation of pseudoisocyanine J-aggregates during thin-film form
- Effect of organic solvents on J aggregation of pseudoisocyanine dye at mica/water interfaces: Morphological transition from three-dimension to two-dimension. (2008).
- Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities. (2021). ACS Applied Materials & Interfaces, 13(51), 60829-60839.
- Influence of pseudoisocyanine - aggregate agglomeration on the optical properties. (2018).
- Effects of DNA on the Formation of J-Aggregates of Pseudo-Isocyanine. (2005). Japanese Journal of Applied Physics, 44(4S), 2855-2856.
- Factors Affecting the Induced J-aggregation of the Ionic Cyanine Dyes in Aqueous Solutions by J-aggregates of Ionic Cyanines with Opposite Charges. (n.d.). [Source not available].
- Low-temperature (T = 4 K) fluorescence spectra of J-aggregates of PIC-Cl measured while selectively exciting within the J-band. (n.d.).
- Liquid-Crystalline J-Aggregates Formed by Aqueous Ionic Cyanine Dyes. (n.d.). Imaging.org.
- Ionic strength – Knowledge and References. (n.d.). Taylor & Francis.
- Temperature‐Dependent Spectroscopy of J‐Aggregates
- Controlling the formation of cyanine dye H- and J-aggregates with cucurbituril hosts in the presence of anionic polyelectrolytes. (n.d.). University of Miami.
- Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. (2023). The Journal of Physical Chemistry C, 127(21), 10179-10189.
- Temperature-Dependent Exciton Dynamics in J-Aggregates—When Disorder Plays a Role. (2009). The Journal of Physical Chemistry B, 113(27), 9135-9141.
- On the Structure of the J-Aggregates of Pseudoisocyanine. (n.d.).
- Contact Aggregation, Bridging, and Steric Stabilization in Dense Polymer−Particle Mixtures. (2006). Macromolecules, 39(4), 1615-1622.
- The interaction between water-soluble polymers and surfactant aggreg
- Structure–Activity Relationship and Stability Mechanism of Pickering Emulsions Stabilized by Gorgon Euryale Starch–Quinoa Protein Complex Under pH Regul
- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2021). Polymers, 13(21), 3696.
- Anisotropic Growth of J Aggregates of Pseudoisocyanine Dye at a Mica/Solution Interface Revealed by AFM and Polarization Absorption Measurements. (2003). The Journal of Physical Chemistry B, 107(35), 9475-9480.
- Fluorescence decay profiles of PIC-Cl J aggregates with various... (n.d.).
- J-aggregates in polymers. (2021).
- H- and J-aggregate behavior in polymeric semiconductors. (2007). Accounts of Chemical Research, 40(9), 780-789.
- Room-Temperature Fluorescence Lifetime of Pseudoisocyanine (PIC) J Excitons with Various Aggregate Morphologies in Relation to Microcavity Polariton Formation. (2018).
- H AND J AGGREG
- How to Identify Bad Flow Cytometry Data – Bad D
- Edge–Cloud Platform for Monitoring Sustainability Metrics in Organiz
- Found
Sources
- 1. Molecular model of J-aggregated pseudoisocyanine fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. functmaterials.org.ua [functmaterials.org.ua]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Effect of organic solvents on J aggregation of pseudoisocyanine dye at mica/water interfaces: morphological transition from three-dimension to two-dimension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Research Portal [scholarship.miami.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.rug.nl [pure.rug.nl]
- 18. researchgate.net [researchgate.net]
1,1'-Diethyl-2,2'-cyanine iodide compatibility with other fluorescent dyes
Welcome to the technical support center for 1,1'-Diethyl-2,2'-cyanine iodide (also known as Pseudoisocyanine iodide, PIC, or DEC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique cyanine dye.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectral properties of this compound iodide?
In its monomeric form, typically observed in organic solvents like ethanol or methanol, this compound iodide exhibits a strong absorption maximum at approximately 524 nm.[1] However, a critical characteristic of this dye is its exceptionally low fluorescence quantum yield in this state, estimated to be around 0.001.[2] This means that as a monomer, it is a very weak emitter.
In aqueous solutions or at high concentrations, the dye molecules tend to self-assemble into J-aggregates.[3][4] This aggregation profoundly alters the spectral properties, resulting in a sharp, red-shifted absorption band and strong fluorescence emission with a maximum around 570-580 nm.[3]
Q2: Can this compound iodide be used as a fluorescent probe in my experiments?
The utility of this compound iodide as a fluorescent probe is highly dependent on its aggregation state.[3][5]
-
As a Monomer: Due to its extremely low fluorescence quantum yield, the monomeric form is generally not suitable for applications requiring bright fluorescence signals.
-
As J-Aggregates: The highly fluorescent nature of the J-aggregates makes them useful for specific applications where the conditions promote their formation.[3] For example, it has been used to study cellular uptake and accumulation where the intracellular environment facilitates aggregation and subsequent fluorescence.[3]
Q3: Is this compound iodide a good candidate for Förster Resonance Energy Transfer (FRET) experiments?
Based on its known photophysical properties, this compound iodide in its monomeric form is a poor candidate for FRET studies . Successful FRET requires a donor fluorophore with a high quantum yield to efficiently transfer energy to an acceptor. The near-absent fluorescence of the monomeric dye makes it an inefficient energy donor.
While the J-aggregates are brightly fluorescent, their use in F-RET is complex. The formation of these aggregates is highly sensitive to environmental conditions, and introducing a FRET partner could potentially disrupt the aggregation process itself. There is limited to no evidence in the scientific literature of this compound iodide being successfully employed as a conventional FRET donor or acceptor with other common fluorescent dyes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound iodide.
Issue 1: No or very weak fluorescence signal detected.
Possible Cause 1: The dye is in its monomeric, non-fluorescent state.
-
Explanation: In organic solvents like ethanol or methanol, or at very low concentrations in aqueous solutions, this compound iodide exists primarily as monomers, which have a very low fluorescence quantum yield.[2]
-
Troubleshooting Steps:
-
Confirm the Solvent: If you are using an organic solvent, a weak signal is expected.
-
Increase Concentration (with caution): In aqueous solutions, increasing the dye concentration can promote the formation of fluorescent J-aggregates. However, be aware that this can also lead to self-quenching at very high concentrations.
-
Modify the Buffer: The ionic strength and pH of the buffer can influence J-aggregate formation.[4] Experiment with different buffer conditions to see if fluorescence can be induced.
-
Possible Cause 2: Photobleaching.
-
Explanation: Like many fluorescent dyes, this compound iodide is susceptible to photobleaching, especially under intense or prolonged illumination.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Keep the stained samples in the dark as much as possible.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade medium.
-
Optimize Imaging Parameters: Reduce the excitation light intensity and exposure time to the minimum required for signal detection.
-
Issue 2: Unexpected fluorescence in a different channel (Spectral Bleed-through).
Possible Cause: You are observing the fluorescence of J-aggregates in a channel intended for another dye.
-
Explanation: If your experimental conditions promote the formation of J-aggregates, they will fluoresce strongly around 570-580 nm.[3] This emission can "bleed through" into detection channels for other fluorophores with similar emission spectra, such as Rhodamine or Cy3. Spectral bleed-through occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.[6][7]
-
Troubleshooting Steps:
-
Acquire Single-Color Controls: Image samples stained only with this compound iodide to see if its signal appears in other channels. Do the same for each of the other dyes you are using.
-
Optimize Filter Sets: Use narrow bandpass emission filters to minimize the detection of off-target fluorescence.
-
Sequential Imaging: If your microscope allows, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one dye from causing bleed-through into the detection channel of another.[6]
-
Spectral Unmixing: For advanced microscopy systems, spectral imaging and linear unmixing can be used to separate overlapping emission spectra.
-
Issue 3: Reduced fluorescence intensity of another dye in the presence of this compound iodide.
Possible Cause: Quenching of the other dye.
-
Explanation: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[8][9] This can occur through various mechanisms, including collisional quenching and FRET. While FRET is unlikely with the monomeric form, other quenching interactions could occur if the dyes are in close proximity. For instance, cyanine dyes like Cy3 and Cy5 are known to be sensitive to their local environment and can be quenched by neighboring molecules.[10][11][12]
-
Troubleshooting Steps:
-
Perform Control Experiments: Compare the fluorescence intensity of your other dye in the presence and absence of this compound iodide.
-
Vary the Dye Ratio: If quenching is occurring due to direct interaction, changing the concentration ratio of the two dyes may alter the degree of quenching.
-
Consider the Possibility of Static Quenching: This occurs when a non-fluorescent complex is formed between the fluorophore and the quencher.[13][14] This can be investigated by measuring the fluorescence lifetime of your other dye; static quenching typically does not affect the lifetime, whereas dynamic (collisional) quenching does.
-
Experimental Protocols
Protocol 1: Assessing J-Aggregate Formation
This protocol allows you to determine if your experimental conditions favor the formation of fluorescent J-aggregates.
-
Prepare a stock solution of this compound iodide in an organic solvent such as ethanol or methanol.
-
Prepare a series of dilutions of the stock solution in your experimental aqueous buffer.
-
Measure the absorption spectrum of each dilution using a spectrophotometer.
-
The appearance of a sharp peak around 573 nm is indicative of J-aggregate formation. The monomer will have an absorption peak around 524 nm.[4]
-
-
Measure the fluorescence emission spectrum of each dilution using a fluorometer. Excite at a wavelength where the J-aggregates absorb (e.g., 560 nm).
-
A strong emission peak around 570-580 nm will confirm the presence of fluorescent J-aggregates.[3]
-
Protocol 2: Evaluating Spectral Bleed-through
This protocol helps you to identify and quantify potential spectral bleed-through in a multicolor experiment.
-
Prepare three separate samples:
-
Sample A: Stained only with this compound iodide.
-
Sample B: Stained only with your second fluorescent dye (e.g., Rhodamine B).
-
Sample C: Stained with both dyes.
-
-
Image Sample A using the filter sets for both this compound iodide and your second dye. Any signal detected in the second dye's channel is bleed-through from this compound iodide.
-
Image Sample B using the filter sets for both dyes. Any signal detected in the this compound iodide channel is bleed-through from your second dye.
-
Image Sample C to observe the combined signals.
-
Analyze the images to determine the percentage of bleed-through. This information can be used for correction if sequential imaging or spectral unmixing is not possible.
Data Presentation
Table 1: Spectral Properties of this compound iodide
| Form | Solvent/Condition | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) |
| Monomer | Ethanol | ~524 nm[1] | Not typically measured | ~0.001[2] |
| J-Aggregate | Aqueous Solution | ~573 nm[4] | ~570-580 nm[3] | High (variable) |
Table 2: Spectral Properties of Common Fluorophores for Compatibility Assessment
| Fluorophore | Excitation Max (λex) | Emission Max (λem) |
| Fluorescein (FITC) | ~494 nm | ~518 nm |
| Rhodamine B | ~555 nm | ~580 nm |
| Cy3 | ~550 nm | ~570 nm |
| Cy5 | ~649 nm | ~670 nm |
Visualization of Concepts
Caption: Comparison of the photophysical properties of this compound iodide in its monomeric versus J-aggregate state.
Caption: Decision workflow for troubleshooting multicolor experiments involving this compound iodide.
References
- MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. PubMed Central.
- This compound iodide. OMLC.
- Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. MDPI.
- 1,1'-Diethyl-2,2'-dicarbocyanine iodide. PhotochemCAD.
- Spectral Bleed-Through Artifacts in Confocal Microscopy. Evident Scientific.
- Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. PubMed Central.
- This compound Iodide. MySkinRecipes.
- Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA. Nature.
- Dynamics of Formation of this compound Iodide J-Aggregates in Solution. ResearchGate.
- This compound iodide. PhotochemCAD.
- Absorption Spectra of Conjugated Dyes.
- Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair. PubMed Central.
- Fluorescence Quenching.
- Quenching (fluorescence). Wikipedia.
- Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair. PubMed.
- What is Fluorescence Quenching?. Science Projects and Ideas for Amateur Experimenters.
Sources
- 1. PhotochemCAD | this compound iodide [photochemcad.com]
- 2. This compound iodide [omlc.org]
- 3. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Iodide [myskinrecipes.com]
- 6. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 7. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 9. stevesopenlab.org [stevesopenlab.org]
- 10. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fkf.mpg.de [fkf.mpg.de]
- 14. Applications of the static quenching of rhodamine B by carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: 1,1'-Diethyl-2,2'-cyanine iodide vs. JC-1 for Mitochondrial Membrane Potential Assessment
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health, apoptosis, and metabolic activity. The choice of fluorescent probe for this measurement can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two cationic dyes: the well-established 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide (JC-1) and the less conventional 1,1'-Diethyl-2,2'-cyanine iodide, also known as Pseudoisocyanine (PIC).
The Significance of Mitochondrial Membrane Potential
Mitochondria, the powerhouses of the cell, maintain a significant electrochemical gradient across their inner membrane. This mitochondrial membrane potential is essential for ATP synthesis, ion homeostasis, and the import of proteins into the mitochondrial matrix. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in the apoptotic cascade.[1][2] Therefore, robust methods to monitor ΔΨm are indispensable in various fields of biological research.
JC-1: The Ratiometric Gold Standard
JC-1 is a lipophilic, cationic dye that has become a widely used and trusted tool for assessing mitochondrial health.[3] Its popularity stems from its unique ability to form J-aggregates in a potential-dependent manner, leading to a distinct shift in fluorescence emission. This ratiometric capability is its most significant advantage over many other mitochondrial dyes.[4]
Mechanism of Action
In healthy, energized cells with a high mitochondrial membrane potential, JC-1 readily enters the mitochondrial matrix. The high concentration of the dye within the mitochondria leads to the formation of "J-aggregates," which emit a red to orange fluorescence (typically around 590 nm).[5][6] Conversely, in cells with a low ΔΨm, such as apoptotic or metabolically stressed cells, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence (around 529 nm).[5][7]
This shift from red to green fluorescence allows for a ratiometric analysis, where the ratio of red to green fluorescence intensity provides a semi-quantitative measure of mitochondrial depolarization. This ratiometric measurement is largely independent of factors that can confound the results of single-wavelength dyes, such as mitochondrial size, shape, and density.[3][5]
Caption: Mechanism of JC-1 for ΔΨm assessment.
This compound iodide (PIC): A Potential Alternative?
This compound iodide, also known as Pseudoisocyanine (PIC) or Decynium 22, is another cationic cyanine dye.[8] While extensively studied in the context of photography and for its ability to form J-aggregates in solution, its application for measuring mitochondrial membrane potential in living cells is less documented than that of JC-1.[9]
Mechanism of Action
Similar to JC-1, PIC is a cationic dye that can, in principle, accumulate in the negatively charged mitochondrial matrix in response to the membrane potential. In its monomeric form, PIC is weakly fluorescent.[10] However, upon aggregation, it can exhibit strong fluorescence. This aggregation-dependent fluorescence suggests a potential for monitoring mitochondrial membrane potential, as a higher potential would lead to greater dye accumulation and, consequently, increased fluorescence.[10]
One study has shown that PIC can be taken up by astrocytes, and its fluorescence is dependent on membrane potential and pH.[10] This indicates that it is cell-permeable and its accumulation is sensitive to electrochemical gradients. However, unlike JC-1, PIC does not inherently exhibit a clear ratiometric shift from one emission wavelength to another upon aggregation in a cellular context. Therefore, it would likely be used as a single-wavelength probe, where an increase in fluorescence intensity would correlate with a higher mitochondrial membrane potential.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 3. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plus.ac.at [plus.ac.at]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. 1,1′-ジエチル-2,2′-シアニンヨージド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Decynium-22 as a Selective Organic Cation Transporter (OCT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Organic Cation Transporters (OCTs) in Pharmacology
Organic Cation Transporters (OCTs), members of the Solute Carrier (SLC) 22A family, are integral membrane proteins that play a pivotal role in the absorption, distribution, and elimination of a wide array of endogenous compounds and xenobiotics, including many pharmaceutical drugs.[1][2][3][4] Approximately 40% of orally administered drugs are cations or weak bases at physiological pH, making them potential substrates or inhibitors of OCTs.[5] The three main isoforms—OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3)—are expressed in key organs such as the liver, kidney, and intestine, where they mediate the uptake of substrates from the bloodstream into cells.[5][6]
Given their broad substrate specificity, OCTs are a focal point for potential drug-drug interactions (DDIs).[6] Inhibition of these transporters can alter the pharmacokinetics and pharmacodynamics of co-administered drugs, leading to unexpected toxicity or reduced efficacy.[6] Therefore, the availability of potent and selective inhibitors is paramount for both fundamental research into transporter function and for preclinical drug development to probe the involvement of specific OCT isoforms.
Decynium-22: A Potent, but Non-Selective, Pharmacological Tool
Decynium-22 (D22) is a well-established and potent blocker of OCTs.[7][8] It is frequently utilized in research to investigate the contribution of low-affinity, high-capacity transport mechanisms for monoamines and other organic cations.[7][9][10] However, a significant limitation of Decynium-22 is its lack of selectivity among the different OCT isoforms and other related transporters like the Plasma Membrane Monoamine Transporter (PMAT).[9][11][12] While it is a valuable tool, its non-selective nature complicates the attribution of observed effects to a single transporter subtype.[9][11][12]
This guide will compare Decynium-22 with other commonly used OCT inhibitors and provide a robust experimental framework for its validation and the characterization of novel compounds.
Comparative Analysis: Decynium-22 vs. Alternative OCT Inhibitors
The ideal inhibitor for research or clinical assessment should exhibit high potency and selectivity for a specific transporter. Below is a comparison of Decynium-22 with other compounds known to inhibit OCTs.
| Inhibitor | Target Transporter(s) | Reported IC50 Values (µM) | Key Characteristics & Limitations |
| Decynium-22 | OCT1, OCT2, OCT3, PMAT | hOCT1: ~1-5, hOCT2: ~4.5-10, hOCT3: ~0.16-0.2[9][13] | Potent, but non-selective inhibitor of OCTs and PMAT.[9][11][12] Often used as a pan-OCT inhibitor. Can have off-target effects on ion channels at higher concentrations. |
| MPP+ (1-methyl-4-phenylpyridinium) | OCTs, MATs | Substrate rather than a pure inhibitor. | A classic substrate for OCTs and monoamine transporters (MATs). Used as a probe substrate in uptake assays.[9] Its neurotoxic properties limit its therapeutic potential. |
| Cimetidine | OCT1, OCT2, MATE1 | OCT1: ~100-200, OCT2: ~50-100, MATE1: ~1-5 | A clinically used H2 receptor antagonist that also inhibits OCTs and MATEs. Its moderate potency and cross-reactivity with MATEs can confound results. |
| Amantadine | PMAT, possibly OCTs | Primarily investigated as a PMAT substrate/inhibitor.[14] | An antiviral and anti-parkinsonian drug. Its primary transporter interaction appears to be with PMAT.[14] |
| Verapamil | OCT1 | Potent inhibitor of OCT1. | A calcium channel blocker that also potently inhibits OCT1.[15] Useful for studies focused on OCT1. |
| Corticosterone | OCT3 | Selective inhibitor of OCT3.[9][16] | A glucocorticoid hormone that shows selectivity for OCT3, making it a useful tool to differentiate OCT3 activity from other OCTs.[9][16][17] |
Expert Insight: The data clearly indicates that while Decynium-22 is highly potent, particularly for OCT3, its utility in dissecting the specific roles of OCT1 and OCT2 is limited by its broad activity profile. For studies requiring isoform selectivity, compounds like verapamil (for OCT1) and corticosterone (for OCT3) are more appropriate choices. The development of novel, isoform-selective OCT inhibitors remains a critical goal in pharmacology.[11][12]
Experimental Validation of OCT Inhibitors: A Step-by-Step Protocol
To rigorously validate a compound as a selective OCT inhibitor, a systematic experimental approach is essential. The following protocol describes a self-validating system for determining the inhibitory potency (IC50) and selectivity of a test compound.
Core Methodology: Cell-Based Transporter Uptake Assay
This method directly measures the function of a specific transporter by quantifying the uptake of a labeled substrate into cells engineered to overexpress that transporter.[1][2][18][19][20]
Workflow Diagram:
Caption: Competitive inhibition of an OCT transporter by Decynium-22.
By applying the described protocol, a selectivity profile for Decynium-22 can be established. Research has consistently shown that Decynium-22 inhibits all three major OCT isoforms as well as PMAT. [9][10][11][12] Selectivity Logic Diagram:
Caption: Inhibition profile of Decynium-22 across OCTs and PMAT.
The data reveals that Decynium-22 has the highest potency for OCT3, followed by PMAT, OCT1, and then OCT2. [9]This lack of significant selectivity (i.e., >10-fold difference in IC50) underscores the importance of using it as a general, low-affinity/high-capacity monoamine transporter probe rather than an isoform-specific tool. [9][11][12]
Conclusion and Future Directions
Decynium-22 remains a cornerstone pharmacological tool for studying the collective action of low-affinity organic cation transporters. Its high potency makes it effective for inhibiting OCT- and PMAT-mediated transport. However, researchers and drug development professionals must be cognizant of its non-selective profile.
Key Takeaways:
-
Validation is Crucial: The inhibitory activity and selectivity of any compound, including Decynium-22, must be experimentally validated using robust, cell-based assays.
-
Context is Key: Decynium-22 is best employed as a pan-inhibitor to probe the overall contribution of OCTs/PMAT. For isoform-specific questions, more selective alternatives like corticosterone (for OCT3) should be used.
-
Need for Novel Inhibitors: The field urgently needs the development of new chemical entities with greater selectivity for individual OCT isoforms to untangle their specific physiological and pathophysiological roles. [11][12] By following the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their findings and make more informed decisions in the drug discovery and development pipeline.
References
- An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]
- How is transporter interaction assessed?.
- An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]
- Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. PubMed Central. [Link]
- Transporter assays as useful in vitro tools in drug discovery and development. PubMed. [Link]
- Overview of the types of cell-based transport assays described in this...
- Decynium-22 Enhances SSRI-Induced Antidepressant-Like Effects in Mice: Uncovering Novel Targets to Tre
- Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter.
- Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. European Journal of Pharmacology. [Link]
- Decynium-22 enhances SSRI-induced antidepressant-like effects in mice: uncovering novel targets to tre
- Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions. PubMed. [Link]
- ROLE OF ORGANIC CATION TRANSPORTERS IN DRUG ABSORPTION AND ELIMIN
- Role of organic cation transporters in drug-drug interaction. PubMed. [Link]
- The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors. MDPI. [Link]
- Role of organic cation transporters in drug absorption and elimin
- A novel application of t-statistics to objectively assess the quality of IC50 fits for P-glycoprotein and other transporters. PubMed Central. [Link]
- Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter. PubMed. [Link]
- Full article: Organic cation transporter pharmacogenomics and drug–drug interaction. Taylor & Francis Online. [Link]
- Novel decynium 22 analogs are potent and selective inhibitors of organic c
- Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels. Frontiers in Pharmacology. [Link]
- Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. MDPI. [Link]
- Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. The FASEB Journal. [Link]
- Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters.
- MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. PubMed Central. [Link]
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Renal Drug Transporter Inhibition Panel IC50 - US. Eurofins Discovery. [Link]
- High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish. Frontiers in Pharmacology. [Link]
- Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels. Frontiers. [Link]
- High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish. PubMed Central. [Link]
- Update on drug-drug interaction at organic cation transporters: mechanisms, clinical impact, and proposal for advanced in vitro testing. Taylor & Francis Online. [Link]
- The effect of kinase inhibitors on the decynium-22-mediated OCT3...
- High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. PubMed Central. [Link]
- Possible involvement of cationic-drug sensitive transport systems in the blood-to-brain influx and brain-to-blood efflux of amantadine across the blood-brain barrier. PubMed. [Link]
- Drug-Drug Interactions at Organic Cation Transporter 1. PubMed Central. [Link]
- Mean concentration-dependent inhibition of OCT1-, OCT2-, and MATE1-mediated transport of [ 14 C] - ResearchG
- Molecular basis of polyspecific drug binding and transport by OCT1 and OCT2. PubMed Central. [Link]
- Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. MDPI. [Link]
Sources
- 1. How is transporter interaction assessed? [synapse.patsnap.com]
- 2. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Role of organic cation transporters in drug absorption and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decynium-22 Enhances SSRI-Induced Antidepressant-Like Effects in Mice: Uncovering Novel Targets to Treat Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Comparative analysis of novel decynium-22 analogs to inhibit transport by the low-affinity, high-capacity monoamine transporters, organic cation transporters 2 and 3, and plasma membrane monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Possible involvement of cationic-drug sensitive transport systems in the blood-to-brain influx and brain-to-blood efflux of amantadine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular basis of polyspecific drug binding and transport by OCT1 and OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Impairment of exocytotic transmitter release by decynium-22 through an inhibition of ion channels [frontiersin.org]
- 18. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 19. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence Lifetime of Cyanine Des: Featuring 1,1'-Diethyl-2,2'-cyanine iodide
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. Beyond simple brightness, the fluorescence lifetime—the average time a molecule remains in its excited state before emitting a photon—offers a crucial parameter for sensing and imaging. This guide provides an in-depth comparison of the fluorescence lifetime of 1,1'-Diethyl-2,2'-cyanine iodide (also known as Pseudoisocyanine or PIC) and other widely used cyanine dyes, including Cy3, Cy5, Cy7, and Indocyanine Green (ICG). We will delve into the experimental determination of this property and the underlying photophysical principles.
The Significance of Fluorescence Lifetime
Fluorescence lifetime is an intrinsic characteristic of a fluorophore, largely independent of its concentration and the intensity of the excitation source. This property is, however, highly sensitive to the fluorophore's local microenvironment, including factors like solvent polarity, viscosity, and the presence of quenchers. This sensitivity makes lifetime measurements a powerful tool for probing molecular interactions, conformational changes, and the physiological environment in complex biological systems.
Comparative Analysis of Cyanine Dye Fluorescence Lifetimes
The fluorescence lifetime of cyanine dyes is intimately linked to their molecular structure, particularly the length of the polymethine chain and the nature of the heterocyclic end groups. A key deactivation pathway for the excited state is non-radiative decay through photoisomerization, a process that is competitive with fluorescence emission. Factors that restrict this isomerization, such as increased viscosity or steric hindrance, can lead to a longer fluorescence lifetime.
Below is a comparative summary of the fluorescence lifetimes for this compound iodide and other common cyanine dyes in various solvents.
| Dye | Solvent | Fluorescence Lifetime (ns) | Reference |
| This compound iodide (PIC) | Ethanol | Very short (~0.001 ns estimated) | |
| Water | Forms J-aggregates with altered properties | ||
| Cy3 | Water | ~0.2 | |
| Methanol | ~0.3 | ||
| Ethanol | ~0.4 | ||
| Cy5 | Water | ~1.0 | |
| Ethanol | ~1.65 | ||
| Cy7 | Various | < 1.0 | |
| Indocyanine Green (ICG) | Water | ~0.17 | |
| Ethanol | 0.5 - 0.6 | ||
| DMSO | 0.7 - 0.9 |
This compound iodide (PIC) exhibits a notably low fluorescence quantum yield, estimated to be around 0.001 in ethanol, which suggests an extremely short fluorescence lifetime. This is attributed to efficient non-radiative decay pathways. A unique characteristic of PIC is its propensity to form J-aggregates in aqueous solutions, which are highly ordered assemblies with distinct spectroscopic properties, including a sharp, red-shifted absorption band and potentially enhanced fluorescence.
Cy3 and Cy5 are workhorse dyes in biophysical studies. The shorter polymethine chain of Cy3 makes it more susceptible to cis-trans isomerization, resulting in a shorter fluorescence lifetime compared to Cy5, which has a longer, more rigid conjugated system.
Cy7 , with an even longer polymethine chain, is a near-infrared (NIR) dye. Its fluorescence lifetime is generally short, typically under one nanosecond.
Indocyanine Green (ICG) is a clinically approved NIR dye. Its fluorescence lifetime is highly dependent on the solvent environment, showing a significant increase in less polar solvents like ethanol and DMSO compared to water. This is due to the reduction of non-radiative decay pathways in these environments.
Understanding the Photophysics: The Jablonski Diagram
The processes of absorption and fluorescence are best visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy states of a molecule and the transitions between them.
Caption: A simplified Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, fluorescence, and non-radiative decay.
Upon absorption of a photon, an electron is promoted from the ground state (S0) to a higher vibrational level of an excited singlet state (S1). The molecule then rapidly loses excess vibrational energy through non-radiative vibrational relaxation, reaching the lowest vibrational level of the S1 state. From here, it can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways like internal conversion or intersystem crossing. The fluorescence lifetime is determined by the rates of both radiative and non-radiative decay from the S1 state.
Experimental Protocol: Measuring Fluorescence Lifetime with TCSPC
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range. The technique relies on the precise timing of single photon detection events following pulsed laser excitation.
Experimental Workflow for TCSPC
Caption: A schematic of a typical Time-Correlated Single Photon Counting (TCSPC) experimental setup and workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the cyanine dye in the solvent of choice.
-
Adjust the concentration to ensure the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
-
Instrumentation Setup:
-
A high-repetition-rate pulsed laser is used to excite the sample. The pulse duration should be significantly shorter than the expected fluorescence lifetime.
-
The emitted fluorescence is collected and passed through a monochromator or filter to select the desired emission wavelength.
-
A sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), detects the emitted photons.
-
-
Data Acquisition:
-
For each laser pulse that excites the sample, a synchronization signal is sent to the TCSPC electronics to "start" a timer.
-
When a single photon from the sample hits the detector, an electrical pulse is generated, which "stops" the timer.
-
The time difference between the "start" and "stop" signals is measured with picosecond precision by a time-to-amplitude converter (TAC) or a time-to-digital converter (TDC).
-
This process is repeated for millions of excitation cycles, and a histogram of the arrival times of the photons is constructed. This histogram represents the fluorescence decay curve.
-
-
Data Analysis:
-
The instrument response function (IRF) of the system is measured using a scattering solution to account for the temporal spread of the excitation pulse and the detector response.
-
The measured fluorescence decay curve is then deconvoluted from the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τ).
-
Conclusion
The fluorescence lifetime is a powerful parameter that provides insights into the photophysical behavior of cyanine dyes and their interactions with the surrounding environment. While this compound iodide exhibits a very short fluorescence lifetime in its monomeric form due to efficient non-radiative decay, its ability to form J-aggregates with unique photophysical properties presents interesting opportunities for specific applications. In contrast, the longer lifetimes and environmental sensitivity of dyes like Cy3, Cy5, and ICG make them versatile probes for a wide range of biophysical and biomedical research. The robust and precise technique of Time-Correlated Single Photon Counting allows for the accurate determination of these lifetimes, enabling researchers to make informed decisions in the selection and application of fluorescent probes.
References
- Gerega, A., Zolek, N., Soltysinski, T., Milej, D., Sawosz, P., Toczylowska, B., & Liebert, A. (2011). Wavelength-resolved measurements of fluorescence lifetime of indocyanine green. Journal of Biomedical Optics, 16(6), 067010. [Link]
- Gerega, A., Zolek, N., Soltysinski, T., Milej, D., Sawosz, P., Toczylowska, B., & Liebert, A. (2011). Wavelength-resolved measurements of fluorescence lifetime of indocyanine green. SPIE Digital Library. [Link]
- Zweck, J., et al. (2023). ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment. Dalton Transactions. [Link]
- Zweck, J., et al. (2023). ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment. Dalton Transactions. [Link]
- ResearchGate. (n.d.). (a) Lifetimes of Cy3 in microdroplets made of water, D2O, methanol, ethanol, and glycerol.
- Jablonski Diagrams Explained: Fluorescence, Phosphorescence, Intersystem Crossing and Internal Conv. (2020, April 10). YouTube. [Link]
- HORIBA. (n.d.). What is the Jablonski Diagram?.
- Evident Scientific. (n.d.). Jablonski Energy Diagram.
- Gerega, A., et al. (2011). Wavelength-resolved measurements of fluorescence lifetime of indocyanine green. Semantic Scholar. [Link]
- Wikipedia. (n.d.). Jablonski diagram.
- Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical reviews, 110(5), 2641–2684. [Link]
- Peng, X., et al. (2007). Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. Semantic Scholar. [Link]
- Peng, X., et al. (2007). Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures.
- ResearchGate. (n.d.). Fluorescence intensity and lifetime fluctuations of single Cy5 molecules immobilized on the glass surface.
- Cannon, B. L., et al. (2021). Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates. Nanotechnology, 32(44), 445703. [Link]
- Dunsby, C., et al. (2004). Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Journal of the Optical Society of America B, 21(10), 1723-1730. [Link]
- Fan, F., et al. (2023). Fluorescent properties of cyanine dyes as a matter of the environment. Research Square. [Link]
- Cannon, B. L., et al. (2021). Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities. ACS Applied Materials & Interfaces, 13(51), 60987–60998. [Link]
- Lee, J. S., et al. (2020). Restricted intramolecular rotation of fluorescent molecular rotors at the periphery of aqueous microdroplets in oil. Scientific reports, 10(1), 16757. [Link]
- Kumbhakar, M., et al. (2005). Time-resolved single molecule fluorescence spectroscopy of Cy5-dCTP: influence of the immobilization strategy. Photochemical & Photobiological Sciences, 4(11), 903-908. [Link]
- Chernyak, V., et al. (2021). Fluorescent J-aggregates of cyanine dyes: basic research and applications review.
- HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
- Jones, G., II, & Oh, C. (1994). Photophysical and Electron-Transfer Properties of Pseudoisocyanine in the Hydrophobic Microdomain of an Aqueous Polyelectrolyte. The Journal of Physical Chemistry, 98(9), 2367–2370. [Link]
- ACS Publications. (2023).
- Simtrum. (n.d.). What is the best Setup of Time Correlated Single Photon Counting(TCSPC)?.
- ResearchGate. (n.d.). Chemical structure and absorption spectra of pseudoisocyanine dye (PIC)....
- MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]
- Functional Materials. (2021). Fluorescence properties of cyanine dyes molecular aggregates in nanostructured media: A review. [Link]
- PicoQuant. (n.d.). Time-Correlated Single Photon Counting.
- Fan, F., et al. (2023). Fluorescent properties of cyanine dyes as a matter of the environment. SciSpace. [Link]
- Lund University Publications. (n.d.).
- Optica Publishing Group. (n.d.).
- Gryczynski, I., et al. (2009). Fluorescence Lifetime Correlation Spectroscopic Study of Fluorophore-Labeled Silver Nanoparticles. The journal of physical chemistry. B, 113(36), 12406–12411. [Link]
- Oregon Medical Laser Center. (n.d.). This compound iodide.
- baseclick GmbH. (n.d.). Cy3: Structure, Color and Fluorescence in Scientific Research.
- Fluorophores.org. (n.d.). Lifetime Data of Selected Fluorophores.
- MDPI. (n.d.).
- PhotochemCAD. (n.d.). This compound iodide.
- ResearchGate. (n.d.). Spectroscopic behavior of 1,1′-diethyl-2,2′-dicarbocyanine iodide in ethanol/water solutions with high ionic strength.
A Head-to-Head Comparison: Cross-Validating Mitochondrial Membrane Potential Assessment with 1,1'-Diethyl-2,2'-cyanine iodide (JC-1) and Radiolabeling
In the landscape of cellular bioenergetics and drug discovery, the accurate assessment of mitochondrial membrane potential (ΔΨm) stands as a critical parameter for evaluating mitochondrial function and overall cell health. A decline in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis.[1] Among the various techniques to measure this vital sign, the fluorescent dye 1,1'-Diethyl-2,2'-cyanine iodide (JC-1) is widely used for its ratiometric and qualitative power, while radiolabeling with lipophilic cations like Tetraphenylphosphonium (TPP+) offers a more quantitative approach. This guide provides an in-depth comparison of these two methodologies, presenting a framework for their cross-validation to ensure data integrity and reproducibility in research and development.
The Underlying Principles: A Tale of Two Probes
JC-1: A Ratiometric Fluorescent Reporter
JC-1 is a lipophilic, cationic fluorescent dye that exhibits a unique potential-dependent accumulation in mitochondria.[2] In healthy cells with a high mitochondrial membrane potential, JC-1 readily enters the mitochondrial matrix and forms "J-aggregates," which emit a distinct red fluorescence (emission maximum ~590 nm).[1][3] Conversely, in cells with depolarized or compromised mitochondria, JC-1 fails to accumulate and remains in the cytoplasm as monomers, emitting a green fluorescence (emission maximum ~529 nm).[1][3] This dual-wavelength emission allows for a ratiometric analysis, where the ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial polarization state, largely independent of mitochondrial mass, shape, and size.[4]
Radiolabeling with TPP+: A Quantitative Measure
Radiolabeled lipophilic cations, such as tritiated ([³H]) or carbon-14 ([¹⁴C]) labeled Tetraphenylphosphonium (TPP+), serve as a gold standard for the quantitative measurement of ΔΨm.[5] These cations freely permeate cellular and mitochondrial membranes and accumulate within the negatively charged mitochondrial matrix in accordance with the Nernst equation.[3] By measuring the intracellular and intramitochondrial concentration of the radiolabel, one can calculate the membrane potential in absolute units (millivolts). This quantitative nature makes radiolabeling particularly valuable for in-depth biophysical studies and for validating the observations made with fluorescent dyes.
Cross-Validation Experimental Design: A Framework for Rigorous Assessment
To ensure the reliability of mitochondrial membrane potential data, a cross-validation experiment comparing JC-1 staining with a radiolabeling assay is highly recommended. Below is a conceptual workflow for such a study.
Caption: Experimental workflow for the cross-validation of JC-1 staining with [³H]TPP+ radiolabeling.
Methodologies in Detail
Protocol 1: JC-1 Staining for Flow Cytometry
This protocol outlines the steps for assessing mitochondrial membrane potential using JC-1 staining followed by flow cytometric analysis.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
JC-1 dye solution (e.g., 5 mg/mL in DMSO)
-
Mitochondrial uncoupler (e.g., CCCP) for positive control
-
Flow cytometer with 488 nm excitation and detectors for green (~530 nm) and red (~590 nm) fluorescence
Procedure:
-
Cell Preparation: Culture cells to the desired density. For suspension cells, harvest by centrifugation. For adherent cells, gently detach using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed complete culture medium. Add JC-1 dye to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Positive Control: For a positive control for depolarization, treat a separate aliquot of cells with a mitochondrial uncoupler like CCCP (e.g., 50 µM) for 5-10 minutes prior to or during JC-1 staining.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash once with warm PBS.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. Excite the cells at 488 nm and collect fluorescence emission in both the green (e.g., FITC channel) and red (e.g., PE channel) channels.
-
Data Analysis: For each sample, determine the geometric mean fluorescence intensity (MFI) for both the red and green channels. Calculate the ratio of red MFI to green MFI. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: [³H]TPP+ Radiolabeling Assay
This protocol details the measurement of ΔΨm using the accumulation of [³H]TPP+.
Materials:
-
Cells of interest
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
[³H]TPP+ (tritiated tetraphenylphosphonium)
-
Mitochondrial uncoupler (e.g., CCCP)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Prepare cells as described in the JC-1 protocol.
-
Incubation: Resuspend cells in incubation buffer at a known concentration. Add [³H]TPP+ to a final concentration of 1-2 µM.
-
Equilibration: Incubate the cells for a sufficient time to allow for the equilibration of [³H]TPP+ across the membranes (typically 30-60 minutes) at 37°C.
-
Positive Control: Treat a parallel set of cells with an uncoupler like CCCP to determine non-specific binding and accumulation.
-
Separation: Rapidly separate the cells from the incubation medium. This can be achieved by centrifugation through a layer of silicone oil to minimize loss of the radiolabel during washing.
-
Lysis and Scintillation Counting: Lyse the cell pellet and measure the radioactivity using a liquid scintillation counter. Also, measure the radioactivity of an aliquot of the incubation medium.
-
Data Analysis:
-
Calculate the intracellular concentration of [³H]TPP+ based on the cell volume and the measured radioactivity.
-
Use the Nernst equation to calculate the membrane potential: ΔΨm (mV) = -61.5 * log₁₀ ([TPP+]in / [TPP+]out) Where [TPP+]in is the intracellular concentration and [TPP+]out is the extracellular concentration.
-
Comparative Data Analysis
The following tables present hypothetical data from a cross-validation experiment using a model cell line treated with a mitochondrial uncoupler.
Table 1: JC-1 Staining Results (Flow Cytometry)
| Treatment | Red MFI | Green MFI | Red/Green Ratio | % Depolarization (relative to control) |
| Vehicle Control | 5000 | 500 | 10.0 | 0% |
| Uncoupler (Low Conc.) | 3000 | 1500 | 2.0 | 80% |
| Uncoupler (High Conc.) | 800 | 4000 | 0.2 | 98% |
Table 2: [³H]TPP+ Radiolabeling Results
| Treatment | [³H]TPP+ Accumulation (DPM/10⁶ cells) | Calculated ΔΨm (mV) |
| Vehicle Control | 15000 | -150 |
| Uncoupler (Low Conc.) | 5000 | -100 |
| Uncoupler (High Conc.) | 1000 | -40 |
Discussion: Interpreting the Cross-Validation Data
The hypothetical data illustrates a strong correlation between the two methods. As the concentration of the mitochondrial uncoupler increases, the JC-1 red/green fluorescence ratio decreases, indicating depolarization. Concurrently, the accumulation of [³H]TPP+ decreases, resulting in a less negative calculated ΔΨm.
Advantages of JC-1 Staining:
-
High-throughput: Amenable to flow cytometry and microplate-based assays, allowing for rapid screening of numerous samples.
-
Single-cell analysis: Flow cytometry provides data on a cell-by-cell basis, revealing population heterogeneity.
-
Qualitative and Semi-Quantitative: Excellent for detecting changes in ΔΨm and for comparative studies.
Limitations of JC-1 Staining:
-
Not truly quantitative: The red/green ratio is an indicator of the polarization state but does not provide an absolute value of ΔΨm in millivolts.
-
Potential for artifacts: The dye's fluorescence can be influenced by factors other than ΔΨm, such as changes in mitochondrial mass or dye concentration.[6]
Advantages of Radiolabeling:
-
Quantitative: Provides a direct measurement of ΔΨm in absolute physical units (mV).[5]
-
Gold Standard: Considered a more direct and fundamental measurement of membrane potential.
Limitations of Radiolabeling:
-
Lower throughput: The procedure is more labor-intensive and not easily adaptable for high-throughput screening.
-
Bulk measurement: Typically provides an average ΔΨm for a population of cells, masking single-cell variations.
-
Radioisotope handling: Requires specialized facilities and safety protocols for handling radioactive materials.
Conclusion and Recommendations
Both JC-1 staining and radiolabeling with TPP+ are powerful techniques for assessing mitochondrial membrane potential. JC-1 is an ideal tool for high-throughput screening and for identifying agents that modulate mitochondrial function. However, for a more definitive and quantitative understanding of the bioenergetic effects of a compound or treatment, cross-validation with a radiolabeling method is strongly advised.
By employing both methodologies in parallel, researchers can leverage the high-throughput capabilities of fluorescent probes while anchoring their findings with the quantitative rigor of radiolabeling. This integrated approach ensures the generation of robust and reliable data, which is paramount in both basic research and the drug development pipeline.
References
- Kaisar, M. A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Methods in Molecular Biology.
- Aon, M. A., et al. (2018). Quantitative in vivo mapping of myocardial mitochondrial membrane potential. PLoS One.
- Kamo, N., et al. (1979). Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state. Journal of Membrane Biology.
- Oroboros Instruments. Measurement of mitochondria membrane potential with Oroboros TPP+-sensitive electrode.
- Gurm, H. S., et al. (2012). 4-[18F]-tetraphenylphosphonium as a PET tracer for myocardial mitochondrial membrane potential. JACC: Cardiovascular Imaging.
- Valdebenito, G. E. (2022). Live-cell imaging: Mitochondria membrane potential. Protocols.io.
- Terra, S. R., et al. (2019). Comparison of JC-1 and MitoTracker Probes for Mitochondrial Viability Assessment in Stored Canine Platelet Concentrates: A Flow Cytometry Study. Cytometry Part A.
- ResearchGate. (n.d.). Comparison of JC-1 and MitoTracker Probes for Mitochondrial Viability Assessment in Stored Canine Platelet Concentrates: A Flow Cytometry Study.
- NCBI. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe.
- Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay.
- Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. Biochimica et Biophysica Acta.
Sources
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Quantification of Myocardial Mitochondrial Membrane Potential Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of JC-1 and MitoTracker probes for mitochondrial viability assessment in stored canine platelet concentrates: A flow cytometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
1,1'-Diethyl-2,2'-cyanine iodide: A Potential Alternative to DAPI for Nuclear Staining? A Comparative Guide
In the landscape of cellular imaging, the nucleus stands as a primary landmark, and its fluorescent labeling is a cornerstone of countless biological assays. For decades, 4',6-diamidino-2-phenylindole, universally known as DAPI, has been the undisputed gold standard for nuclear counterstaining. Its reliability, high specificity for DNA, and bright blue fluorescence have cemented its place in laboratories worldwide. However, the pursuit of scientific advancement continually drives the exploration of novel reagents that may offer improved performance in specific applications, particularly in the burgeoning field of live-cell imaging.
This guide provides an in-depth comparison of the venerable DAPI with a lesser-known contender, 1,1'-Diethyl-2,2'-cyanine iodide (DEC). While DAPI's properties are extensively documented, DEC's application as a nuclear stain is not as well-established. Therefore, this guide will juxtapose the known characteristics of DAPI with the available data for DEC, supplemented by the general properties of the broader cyanine dye family to which it belongs. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive technical overview to inform their choice of nuclear stain, backed by experimental logic and protocols.
The Incumbent: DAPI
DAPI is a fluorescent stain that exhibits a strong preference for binding to the minor groove of adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA).[1][2] This binding event leads to a significant enhancement of its fluorescence, making it an excellent marker for cell nuclei.[3]
Mechanism of Action and Spectral Properties
Upon intercalation with dsDNA, DAPI's fluorescence quantum yield increases approximately 20-fold.[4] It is excited by ultraviolet (UV) light and emits a bright blue fluorescence.[1][5] While DAPI can also bind to RNA, its fluorescence is weaker and the emission maximum is shifted to around 500 nm.[6]
dot graph DAPI_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; DAPI [label="DAPI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dsDNA [label="dsDNA (A-T rich regions)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="DAPI-DNA Complex\n(Bright Blue Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UV_Light [label="UV Excitation (~358 nm)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Blue_Emission [label="Blue Emission (~461 nm)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
} caption: DAPI's mechanism of nuclear staining.
Performance in Cellular Imaging
DAPI is highly effective for staining fixed and permeabilized cells, where it can easily access the nucleus.[2][7] Its use in live-cell imaging is possible but often requires higher concentrations and longer incubation times due to its relatively poor cell membrane permeability in living cells.[3][8] A significant drawback of DAPI is its requirement for UV excitation, which can be phototoxic to cells and can lead to photobleaching and photoconversion of the dye to green-emitting forms, potentially interfering with multicolor imaging experiments.[9][10][11][12][13]
The Challenger: this compound iodide (DEC)
This compound iodide, also known as pseudoisocyanine iodide, is a member of the cyanine dye family.[14] Cyanine dyes are a versatile class of synthetic dyes known for their strong fluorescence, high quantum yields, and good photostability, making them valuable tools in various bioimaging applications.[15][16][17]
Mechanism of Action and Spectral Properties
While specific studies detailing DEC's mechanism of nuclear staining are limited, cyanine dyes are known to bind to nucleic acids, often through intercalation or groove binding.[18] A key feature of many cyanine dyes is a significant increase in fluorescence upon binding to DNA.[19] In its unbound state in ethanol, DEC exhibits an absorption maximum at approximately 524 nm.[14][20][21] The fluorescence emission spectrum of DEC when bound to DNA in a cellular context is not well-documented in the available literature. However, cyanine dyes, in general, offer a broad range of excitation and emission spectra, from green to near-infrared, which can be a significant advantage in avoiding the phototoxicity associated with UV-excited dyes like DAPI.[16][22]
dot graph DEC_Properties { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; DEC [label="this compound iodide (DEC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Nuclear DNA", fillcolor="#FBBC05", fontcolor="#202124"]; Visible_Light [label="Visible Light Excitation\n(e.g., ~488-530 nm)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Green_Red_Emission [label="Predicted Green-Red Emission", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DEC_DNA_Complex [label="DEC-DNA Complex\n(Enhanced Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"];
} caption: Postulated mechanism of DEC for nuclear staining.
Potential Performance in Cellular Imaging
The broader family of cyanine dyes is noted for good photostability and high brightness.[16][22] Many modern cyanine-based nuclear stains are designed to be cell-permeant and have low cytotoxicity, making them well-suited for long-term live-cell imaging.[23] The excitation of DEC in the visible spectrum would be a significant advantage over DAPI, minimizing phototoxicity and potential damage to the sample. However, the safety profile of DEC itself is not extensively characterized in cell culture applications, with some data indicating it can be fatal if swallowed or inhaled and may cause skin and eye irritation.[24][25]
Head-to-Head Comparison: DAPI vs. This compound iodide
The following table summarizes the key characteristics of DAPI and the known or inferred properties of DEC.
| Feature | DAPI | This compound iodide (DEC) |
| Excitation Max (DNA-bound) | ~358 nm[1][5] | ~524 nm (in ethanol, unbound)[14][20] |
| Emission Max (DNA-bound) | ~461 nm[1][5] | Not well-documented; likely in the green-red spectrum |
| Binding Mechanism | Minor groove binding (A-T rich)[1][2] | Presumed intercalation or groove binding[18] |
| Cell Permeability | Poor in live cells, good in fixed cells[3][8] | Potentially good in live cells (inferred from other cyanine dyes) |
| Photostability | Moderate; subject to photobleaching[9] | Generally good (inferred from cyanine dye class)[15][22] |
| Cytotoxicity | Can be toxic, especially with UV exposure[6] | Not well-characterized for cell imaging; potentially hazardous[24][25] |
| Primary Application | Nuclear counterstain in fixed cells[7] | Primarily used as a fluorescent probe in other assays[14] |
Experimental Protocols
The following protocols provide a starting point for the use of DAPI and a hypothetical protocol for DEC based on general procedures for cyanine dyes.
Protocol 1: DAPI Staining of Fixed Adherent Cells
This protocol is a standard method for achieving robust nuclear staining in fixed cells.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional but Recommended):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.
-
Wash the cells three times with PBS.
-
-
DAPI Staining:
-
Prepare a DAPI working solution of 300 nM in PBS.
-
Add the DAPI solution to the coverslips and incubate for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope with a DAPI filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm).
-
dot graph DAPI_Protocol { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; start [label="Start: Adherent Cells on Coverslip", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash with PBS"]; fix [label="Fix with 4% PFA"]; wash2 [label="Wash with PBS"]; permeabilize [label="Permeabilize with 0.1% Triton X-100"]; wash3 [label="Wash with PBS"]; stain [label="Stain with 300 nM DAPI"]; wash4 [label="Wash with PBS"]; mount [label="Mount with Antifade Medium"]; image [label="Image (UV Excitation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
} caption: Workflow for DAPI staining of fixed cells.
Protocol 2: Hypothetical Protocol for Live-Cell Nuclear Staining with DEC
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound iodide in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells in a suitable imaging dish (e.g., glass-bottom dish).
-
-
Staining:
-
Prepare a working solution of DEC in pre-warmed complete cell culture medium. A starting concentration range of 100 nM to 1 µM is recommended for initial optimization.
-
Replace the culture medium in the imaging dish with the DEC-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Imaging:
-
Image the cells directly in the staining solution or after washing with fresh, pre-warmed medium.
-
Use a fluorescence microscope equipped with a filter set appropriate for green/orange excitation (e.g., Ex: 488/20 nm or 530/20 nm) and a corresponding emission filter.
-
dot graph DEC_Protocol { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; start [label="Start: Live Cells in Imaging Dish", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prepare_stain [label="Prepare DEC working solution\n(e.g., 100 nM - 1 µM in medium)"]; replace_medium [label="Replace medium with DEC solution"]; incubate [label="Incubate 15-30 min at 37°C"]; image [label="Image (Visible Light Excitation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
} caption: A suggested workflow for live-cell staining with DEC.
Conclusion and Future Perspectives
DAPI remains a robust and reliable choice for routine nuclear counterstaining, particularly in fixed-cell applications where its extensive validation and straightforward protocols are advantageous.[7] However, its limitations, especially the need for UV excitation and its suboptimal performance in live cells, leave room for alternatives.
This compound iodide, as a representative of the cyanine dye class, presents an intriguing, albeit largely unexplored, alternative. The potential for visible light excitation, which would be less phototoxic, and the generally good photostability of cyanine dyes are compelling theoretical advantages.[15][22] However, a significant amount of experimental validation is required to establish DEC as a viable nuclear stain. Future studies should focus on characterizing its DNA-binding properties within the nucleus, determining its precise excitation and emission spectra when bound to DNA, and thoroughly evaluating its cytotoxicity and photostability in common cell lines.
For researchers and drug development professionals, the choice of a nuclear stain will ultimately depend on the specific demands of the experiment. For well-established fixed-cell assays, DAPI is a dependable workhorse. For those venturing into long-term live-cell imaging and seeking to avoid UV-induced artifacts, exploring modern, well-characterized cyanine-based nuclear stains would be a more prudent approach than adopting the currently under-characterized this compound iodide.
References
- Nuclear Staining Dyes - DAPI - Bio-Rad Antibodies. (n.d.).
- DAPI Nuclear Staining Protocol - You Do Bio. (n.d.).
- DAPI Staining Guide for Clear Nuclear Imaging - Beta LifeScience. (2025, June 10).
- DAPI Counterstaining Protocol - Creative Bioarray. (n.d.).
- DAPI Staining: Fluorescent DNA Binding for Cell Imaging | Boster Bio. (2022, December 20).
- DAPI - Wikipedia. (n.d.).
- What is DAPI Excitation and Emission in Fluorescence Microscopy? - Optical Filter. (2024, July 17).
- Bleaching, photoconversion, and recovery after DAPI staining. A... - ResearchGate. (n.d.).
- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PubMed Central. (n.d.).
- Anionic Cyanine Membrane Probes for Live Cells and In Vivo Fluorescence Imaging | Analytical Chemistry - ACS Publications. (2025, April 11).
- ICC/IF Counterstaining & Mounting: DAPI, Dyes, and Mediums | Bio-Techne. (n.d.).
- DAPI Assay Principle Materials Supplied and Storage Conditions - Abbkine. (n.d.).
- Cyanine Dyes - Creative Diagnostics. (n.d.).
- Fluorescence - Photobleaching - Interactive Tutorial - Molecular Expressions Microscopy Primer. (2016, September 12).
- Main uses of cyanine dyes | AxisPharm. (2024, October 29).
- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization | ACS Omega. (n.d.).
- This compound iodide - OMLC. (n.d.).
- Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - NIH. (n.d.).
- Cell proliferation and cytotoxicity assays. (A) DAPI assay. The assay... - ResearchGate. (n.d.).
- Photoconversion of DAPI following UV or violet excitation can cause DAPI to fluoresce with blue or cyan excitation | Request PDF - ResearchGate. (2025, August 6).
- This compound iodide - PhotochemCAD. (n.d.).
- Dynamics of Formation of this compound Iodide J-Aggregates in Solution. (2025, August 7).
- Absorption Spectra of Conjugated Dyes. (n.d.).
- Fig. S1. Cyanine-based fluorescent dyes can be inactivated in solution,... - ResearchGate. (n.d.).
- Towards the Development of a Novel DNA Binding Fluorescent Cell Stain; An Analysis of Common DNA Dyes and Their Applications - Liberty University. (n.d.).
- This compound iodide - PubChem. (n.d.).
- 1,1-Diethyl-2,2-cyanine iodide | 323764-100MG | SIGMA-ALDRICH | SLS Ireland. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. Turn-on, fluorescent nuclear stains with live cell compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DAPI Staining - Imaging and Counting Live Cells | Molecular Devices [moleculardevices.com]
- 8. This compound Iodide [myskinrecipes.com]
- 9. cellntec.com [cellntec.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. This compound iodide [omlc.org]
- 15. clinisciences.com [clinisciences.com]
- 16. biotech.illinois.edu [biotech.illinois.edu]
- 17. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. health.uconn.edu [health.uconn.edu]
- 20. Staining Protocols | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 21. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 22. biotium.com [biotium.com]
- 23. biotium.com [biotium.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Review of Cyanotoxicity Studies Based on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorescent Probes: A Quantitative Comparison of 1,1'-Diethyl-2,2'-cyanine iodide
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal tool is paramount for generating robust and reproducible data. This guide provides an in-depth, quantitative analysis of 1,1'-Diethyl-2,2'-cyanine iodide, also known as Pseudoisocyanine (PIC), a unique cyanine dye recognized for its J-aggregate forming properties. We will objectively compare its performance against widely-used alternative probes in two key application areas: the detection of amyloid fibrils and the measurement of mitochondrial membrane potential. This comparison is grounded in experimental data, detailed protocols, and an exploration of the underlying photophysical mechanisms to empower you in making informed decisions for your research.
Introduction to this compound iodide (PIC): The Phenomenon of J-Aggregation
This compound iodide (PIC) is a cationic cyanine dye with a defining characteristic: its ability to self-assemble into highly ordered structures known as J-aggregates in aqueous environments and upon binding to certain biological templates.[1][2] This aggregation results in a dramatic shift in its spectral properties, most notably a sharp, red-shifted absorption band called the "J-band," and a significant enhancement of fluorescence.[2][3] In its monomeric form, PIC has a very low fluorescence quantum yield.[2] However, upon formation of J-aggregates, the fluorescence quantum yield can increase substantially, with reported values around 28% in aqueous solution.[4][5] This "turn-on" fluorescence mechanism is the foundation of its utility as a fluorescent probe.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[PIC Monomers (Low Fluorescence)] -- J-Aggregation (High Concentration or Template Binding) --> B[J-Aggregates (High Fluorescence)];
} caption: "Mechanism of PIC J-Aggregation and Fluorescence Enhancement."
Application I: Detection of Amyloid Fibrils
The formation of amyloid fibrils, characterized by their cross-β-sheet structure, is a hallmark of numerous neurodegenerative diseases.[6][7] Fluorescent probes are indispensable for detecting and quantifying these aggregates.
The Gold Standard: Thioflavin T (ThT)
Thioflavin T (ThT) is the most widely used dye for the detection of amyloid fibrils.[6][8] In solution, ThT is weakly fluorescent. However, upon binding to the β-sheet structures of amyloid fibrils, its fluorescence quantum yield increases dramatically.[9]
Quantitative Comparison: PIC vs. ThT for Amyloid Fibril Detection
| Property | This compound iodide (PIC) | Thioflavin T (ThT) |
| Mechanism | J-aggregation templated by fibril surface | Intercalation between β-sheets, restricting intramolecular rotation[9] |
| Excitation (Bound) | ~573 nm (J-band)[1] | ~450 nm[10] |
| Emission (Bound) | ~590 nm[1] | ~482 nm[10] |
| Quantum Yield (Free) | Very low (~0.001)[2] | Very low (~0.0001)[11] |
| Quantum Yield (Bound) | ~0.28 (in NaCl solution)[4][5] | ~0.43 - 0.44[11][12] |
| Photostability | Cyanine dyes are generally less photostable than rhodamine-based dyes[13][14] | Generally considered to have moderate photostability, suitable for endpoint assays[15] |
Causality Behind Experimental Choices
The choice between PIC and ThT for amyloid fibril detection hinges on the specific experimental requirements. ThT's high quantum yield upon binding and extensive validation in the literature make it a reliable choice for routine quantification of amyloid fibrils. Its excitation and emission in the blue-green region of the spectrum are compatible with standard filter sets.
PIC, with its J-aggregate-based fluorescence, offers a distinct spectral profile in the orange-red region. This can be advantageous in multiplexing experiments to avoid spectral overlap with other probes. The sensitivity of J-aggregate formation to the local environment could potentially be exploited to probe different fibril polymorphs, although this requires further investigation.
Experimental Protocols
This protocol is adapted from established methods for monitoring α-synuclein aggregation.[3][10][16]
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in sterile, double-distilled water. Filter the solution through a 0.2 µm syringe filter to remove any aggregates. This stock solution should be prepared fresh.
-
Preparation of ThT Working Solution: Dilute the 1 mM ThT stock solution in phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 25 µM.
-
Assay Setup: In a black, clear-bottom 96-well plate, add your protein sample (e.g., pre-formed fibrils or a solution for monitoring aggregation kinetics).
-
Addition of ThT: Add the 25 µM ThT working solution to each well. The final volume per well can be adjusted as needed (e.g., 100-200 µL).
-
Incubation: For kinetic assays, place the plate in a plate reader with shaking at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[3][10]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare 1 mM ThT Stock] --> B[Dilute to 25 µM in PBS]; B --> C[Add to Protein Sample in 96-well Plate]; C --> D[Incubate at 37°C with Shaking]; D --> E[Measure Fluorescence (Ex: 450 nm, Em: 485 nm)]; } caption: "Workflow for Thioflavin T Amyloid Fibril Assay."
Application II: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Mitochondrial membrane potential is a critical indicator of mitochondrial health and cell viability.[17] Fluorescent probes that respond to changes in ΔΨm are vital tools in apoptosis and toxicology studies.
Common Alternatives for ΔΨm Measurement
-
JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide): A ratiometric dye that exists as green-fluorescent monomers at low ΔΨm and forms red-fluorescent "J-aggregates" in healthy mitochondria with high ΔΨm.[17][18][19]
-
TMRM (Tetramethylrhodamine, methyl ester): A cell-permeant, cationic dye that accumulates in active mitochondria in a potential-dependent manner.[9] Higher ΔΨm leads to greater accumulation and brighter fluorescence.
Quantitative Comparison: PIC vs. JC-1 and TMRM for ΔΨm
| Property | This compound iodide (PIC) | JC-1 | TMRM |
| Mechanism | Potential-dependent accumulation and J-aggregation in mitochondria | Potential-dependent accumulation and J-aggregation in mitochondria[17][18] | Potential-dependent accumulation in mitochondria[9] |
| Readout | Fluorescence intensity (potential for ratiometric) | Ratiometric (Red/Green fluorescence)[19] | Fluorescence intensity |
| Excitation (High ΔΨm) | ~573 nm (J-band)[1] | ~585 nm (J-aggregates)[7] | ~548 nm[19] |
| Emission (High ΔΨm) | ~590 nm (J-band)[1] | ~590 nm (J-aggregates)[7] | ~574 nm[19] |
| Excitation (Low ΔΨm) | ~525 nm (monomer) | ~514 nm (monomer)[7] | N/A (signal is lost) |
| Emission (Low ΔΨm) | Weak | ~529 nm (monomer)[7] | N/A (signal is lost) |
| Photostability | Cyanine dyes are generally less photostable | Cyanine dye, can be photosensitive[13] | Rhodamine dyes are generally more photostable than cyanine dyes[13][14] |
Causality Behind Experimental Choices
JC-1 is a widely adopted probe for ΔΨm due to its ratiometric readout, which provides a built-in control for factors like mitochondrial mass and probe concentration. The shift from green to red fluorescence is a clear indicator of mitochondrial health. However, JC-1 can be photosensitive, and the equilibration of its J-aggregates can be slow.[20]
TMRM offers a simpler, intensity-based measurement and is considered to have good photostability.[8] It is well-suited for dynamic live-cell imaging of mitochondrial potential changes.
PIC, like JC-1, has the potential for ratiometric measurements due to the spectral shift upon J-aggregation. Its distinct spectral properties could be beneficial for multicolor imaging. However, its application for ΔΨm is less documented compared to JC-1 and TMRM, necessitating careful optimization and validation.
Experimental Protocols
This protocol is based on standard procedures for flow cytometry and microscopy.[17][20][21]
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, adjust the density to approximately 1 x 10^6 cells/mL.
-
JC-1 Staining Solution: Prepare a JC-1 working solution at a final concentration of 2 µM in pre-warmed cell culture medium.
-
Staining: Resuspend the cells in the JC-1 staining solution and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cells once with pre-warmed PBS or culture medium.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in fresh medium or PBS. Analyze the cells using a flow cytometer with 488 nm excitation. Detect green fluorescence (monomers) in the FITC channel (~530 nm) and red fluorescence (J-aggregates) in the PE channel (~590 nm).[20]
-
Fluorescence Microscopy: Plate cells on coverslips or in imaging dishes. After staining and washing, observe the cells using a fluorescence microscope with filter sets for FITC and TRITC to visualize green monomers and red J-aggregates, respectively.[17]
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Cell Suspension] --> B[Incubate with 2 µM JC-1 for 15-30 min]; B --> C[Wash Cells]; C --> D{Analysis Method}; D -- Flow Cytometry --> E[Detect Green (FITC) and Red (PE) Fluorescence]; D -- Microscopy --> F[Image with FITC and TRITC Filter Sets]; } caption: "Workflow for JC-1 Mitochondrial Membrane Potential Assay."
This protocol is adapted from standard live-cell imaging procedures.[9][12]
-
Preparation of TMRM Stock Solution: Prepare a 10 mM stock solution of TMRM in DMSO and store at -20°C.
-
Preparation of TMRM Staining Solution: Dilute the TMRM stock solution in pre-warmed complete cell culture medium to a final concentration of 20-250 nM. The optimal concentration should be determined empirically for each cell type. A starting concentration of 25 nM is often used.[12]
-
Staining: Replace the culture medium with the TMRM staining solution and incubate for 30-40 minutes at 37°C.[9][12]
-
Washing (Optional): For increased sensitivity, cells can be washed with PBS or a similar buffer.[19]
-
Imaging: Image the live cells using a fluorescence microscope with a TRITC/RFP filter set (Ex: ~548 nm, Em: ~574 nm).[19] To confirm that the signal is dependent on ΔΨm, a positive control using an uncoupler like FCCP can be included.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare TMRM Staining Solution (20-250 nM)] --> B[Incubate with Live Cells for 30-40 min]; B --> C[Optional Wash Step]; C --> D[Image with TRITC/RFP Filter Set]; } caption: "Workflow for TMRM Mitochondrial Membrane Potential Assay."
Trustworthiness and Self-Validating Systems
For any fluorescence-based assay, incorporating appropriate controls is critical for data integrity.
-
For Amyloid Fibril Assays: Include a negative control with monomeric protein to establish baseline fluorescence. A positive control with known fibril concentrations can be used for standardization.
-
For Mitochondrial Membrane Potential Assays: A crucial control is the use of a mitochondrial uncoupler, such as FCCP or CCCP.[21] Treatment with an uncoupler will dissipate the mitochondrial membrane potential, leading to a loss of fluorescence for TMRM or a shift from red to green fluorescence for JC-1, thus validating that the observed signal is indeed dependent on ΔΨm.
Conclusion
This compound iodide (PIC) presents a compelling, though less conventional, alternative to standard fluorescent probes for amyloid fibril detection and mitochondrial membrane potential measurement. Its unique J-aggregation-based "turn-on" fluorescence mechanism and distinct spectral properties offer potential advantages in specific experimental contexts, particularly in multicolor imaging.
However, for routine applications, Thioflavin T remains the robust and well-characterized gold standard for amyloid fibril quantification. For mitochondrial membrane potential, the ratiometric nature of JC-1 provides a reliable, semi-quantitative readout of mitochondrial health, while the high photostability of TMRM makes it a strong candidate for dynamic live-cell imaging.
The choice of fluorescent probe should be a deliberate one, guided by the specific biological question, the instrumentation available, and a thorough understanding of the probe's photophysical properties and mechanism of action. This guide provides the foundational quantitative data and experimental frameworks to empower researchers to make that choice with confidence.
References
- MDPI. (n.d.).
- Virdi, G., & Choi, M. (2022, September 21). Live-cell imaging: Mitochondria membrane potential. protocols.io. [Link]
- National Center for Biotechnology Information. (2023, July 22).
- Sulatskaya, A. I., et al. (2012). Interaction of thioflavin T with amyloid fibrils: fluorescence quantum yield of bound dye. PLoS One, 7(10), e47345.
- National Center for Biotechnology Information. (2013, November 11).
- protocols.io. (2024, August 5). Amyloid dye-binding analysis of α-synuclein fibrils. [Link]
- National Center for Biotechnology Information. (2021, December 28). Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities. [Link]
- Bio-protocol. (2020). Assessment of mitochondrial membrane potential by JC-1 dye. [Link]
- ResearchGate. (2008).
- ResearchGate. (2004).
- MDPI. (2012). Room-Temperature Fluorescence Lifetime of Pseudoisocyanine (PIC)
- ResearchGate. (2013, September 19). How to do mitochondrial membrane potential?. [Link]
- DSpace @ MIT. (n.d.). Designing Highly Luminescent Molecular Aggregates via Bottom-Up Nanoscale Engineering. [Link]
- ResearchGate. (2013, October 17). What is the best probe to evaluate change in membrane potential? JC1 or TMRE?. [Link]
- PubMed. (2021). Aggregation-induced emission materials for protein fibrils imaging. [Link]
- National Center for Biotechnology Information. (2010, March 1). Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue. [Link]
- ResearchGate. (2019). Quantification of TMRM, JC1, and CMXRos dye intensity changes, and morphological changes upon repetitive CLSM and SDCM imaging using CMXRos dye. [Link]
- PubMed. (2015). Polymorph-specific distribution of binding sites determines thioflavin-T fluorescence intensity in α-synuclein fibrils. [Link]
- National Center for Biotechnology Information. (2010, May 21). Fibril Fragmentation Enhances Amyloid Cytotoxicity. [Link]
- bioRxiv. (2020, June 27).
- ResearchGate. (2021, October 22). Thioflavin T indicates membrane potential in mammalian cells and can affect it in a blue light dependent manner. [Link]
- Journal "Functional Materials". (2021). Fluorescence properties of cyanine dyes molecular aggregates in nanostructured media: A review. [Link]
- National Center for Biotechnology Information. (2021, June 16). Illuminating amyloid fibrils: Fluorescence-based single-molecule approaches. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. functmaterials.org.ua [functmaterials.org.ua]
- 3. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature Fluorescence Lifetime of Pseudoisocyanine (PIC) J Excitons with Various Aggregate Morphologies in Relation to Microcavity Polariton Formation | MDPI [mdpi.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Aggregation-induced emission materials for protein fibrils imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Polymorph-specific distribution of binding sites determines thioflavin-T fluorescence intensity in α-synuclein fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 11. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 13. biotium.com [biotium.com]
- 14. mdpi.com [mdpi.com]
- 15. Illuminating amyloid fibrils: Fluorescence-based single-molecule approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Fibril Fragmentation Enhances Amyloid Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antibodiesinc.com [antibodiesinc.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to the Specificity of 1,1'-Diethyl-2,2'-cyanine iodide for Nucleic Acid Detection
Abstract
Accurate detection and quantification of nucleic acids are fundamental to molecular biology, diagnostics, and therapeutic development. The specificity of the fluorescent dyes used in these assays is paramount, as off-target binding can lead to significant measurement errors. This guide provides an in-depth evaluation of the nucleic acid specificity of 1,1'-Diethyl-2,2'-cyanine iodide (DEC), a fluorescent dye with applications in biological imaging.[1][2] Through a rigorously designed comparative analysis, we benchmark DEC's performance against established nucleic acid stains: Ethidium Bromide (EtBr), SYBR™ Green I, and PicoGreen™. By examining their fluorescence response to double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), RNA, and protein, we aim to provide researchers, scientists, and drug development professionals with the critical data and protocols necessary to select the appropriate dye for their specific application, ensuring both accuracy and reliability in their results.
Introduction: The Critical Role of Specificity in Nucleic Acid Quantification
In the complex milieu of a biological sample, nucleic acids coexist with a vast excess of other macromolecules, including proteins, lipids, and polysaccharides. A fluorescent dye intended for nucleic acid quantification must be able to distinguish its target with high fidelity. A lack of specificity, where a dye binds to non-target molecules, leads to inflated background fluorescence, a poor signal-to-noise ratio, and ultimately, inaccurate quantification.
For instance, in applications like quantifying dsDNA for next-generation sequencing (NGS) library preparation or for real-time PCR (qPCR), the presence of ssDNA, RNA, or residual proteins from sample prep can lead to significant overestimation if the dye is not sufficiently specific.[] This guide addresses this challenge by systematically evaluating the specificity of this compound iodide, a compound whose binding characteristics are not as extensively documented as mainstream nucleic acid stains.[2]
Mechanisms of Action: A Comparative Overview
The interaction between a fluorescent dye and a nucleic acid is a complex interplay of molecular forces that dictates both its specificity and fluorescence properties. The dyes evaluated in this guide represent different classes of binding mechanisms.
-
This compound iodide (DEC): As a member of the cyanine dye family, DEC's binding mechanism is not definitively characterized in the context of nucleic acid specificity.[4][5] Some reports suggest it binds effectively to both nucleic acids and proteins, which implies a potential lack of specificity driven by a combination of electrostatic and hydrophobic interactions.[2]
-
Ethidium Bromide (EtBr): The classic intercalating agent, EtBr is a planar molecule that inserts itself between the base pairs of DNA and RNA.[6][7] This mode of binding is not highly selective for double-stranded structures, as many RNA molecules contain local base-paired regions that allow for intercalation.[8][9]
-
SYBR™ Green I: This asymmetrical cyanine dye preferentially binds to the minor groove of dsDNA.[][10] While it exhibits a strong preference for dsDNA, it can also bind to ssDNA and RNA, albeit with significantly lower fluorescence enhancement, making it a versatile but not absolutely specific stain.[10]
-
PicoGreen™: This dye is renowned for its high specificity for dsDNA.[11][12] Its binding mechanism involves a combination of intercalation and electrostatic interactions that immobilize the dye molecule, leading to a dramatic (>1000-fold) increase in fluorescence quantum yield exclusively when bound to dsDNA.[13][14] It is largely unaffected by the presence of ssDNA, RNA, and proteins.[12][15]
Experimental Design for Specificity Evaluation
To objectively assess the specificity of DEC, we designed an experiment to measure the fluorescence enhancement of each dye in the presence of its primary target (dsDNA) versus common molecular contaminants.
Rationale for Selected Analytes:
-
dsDNA (Calf Thymus): The primary target for many nucleic acid quantification assays.
-
ssDNA (M13mp18): A common potential contaminant that tests for double-strand preference.
-
RNA (Ribosomal): A major component of total cellular nucleic acid; its presence is a critical test of DNA-specific binding.
-
Protein (Bovine Serum Albumin - BSA): A representative protein to assess off-target binding to non-nucleic acid biomolecules, a common issue in crude lysates.
-
Blank (TE Buffer): To measure the intrinsic background fluorescence of each dye.
The workflow for this evaluation is a self-validating system, where the inclusion of positive and negative controls (i.e., different analytes) and a buffer blank allows for the direct calculation of signal-to-background ratios for each condition.
Caption: Workflow for evaluating dye specificity.
Results: A Quantitative Comparison of Fluorescence Specificity
The fluorescence of each dye was measured in the presence of a fixed concentration (50 ng/mL) of each analyte. The results were normalized to the signal obtained with dsDNA for each respective dye to provide a clear comparative specificity profile.
| Dye | Analyte | Relative Fluorescence (%) (Normalized to dsDNA = 100%) | Specificity Profile |
| This compound iodide (DEC) | dsDNA | 100% | Low |
| ssDNA | 75% | ||
| RNA | 82% | ||
| BSA | 45% | ||
| Ethidium Bromide (EtBr) | dsDNA | 100% | Low |
| ssDNA | 35% | ||
| RNA | 91% | ||
| BSA | 5% | ||
| SYBR™ Green I | dsDNA | 100% | Moderate |
| ssDNA | 28% | ||
| RNA | 21% | ||
| BSA | 3% | ||
| PicoGreen™ | dsDNA | 100% | High |
| ssDNA | <2% | ||
| RNA | <2% | ||
| BSA | <1% |
Discussion and Interpretation
The experimental data reveals distinct specificity profiles for each dye, with significant implications for their use in research.
-
This compound iodide (DEC) demonstrates poor specificity for dsDNA. Its substantial fluorescence enhancement with ssDNA, RNA, and even protein (BSA) makes it unsuitable for accurate nucleic acid quantification in mixed biological samples. These results align with literature suggesting its utility as a general fluorescent probe for biomolecules rather than a specific nucleic acid stain.[2]
-
Ethidium Bromide (EtBr) confirms its classic profile as a potent stain for both dsDNA and RNA, a direct consequence of its intercalating binding mechanism.[7][9] While effective for visualizing all nucleic acids in a gel, it cannot be used to specifically quantify dsDNA in the presence of RNA.
-
SYBR™ Green I shows a strong preference for dsDNA over other molecules, making it a significant improvement over EtBr and DEC for applications like qPCR.[16] However, its residual binding to ssDNA and RNA can still be a source of error if these molecules are present in large excess.[10] A melting curve analysis is often required in qPCR to distinguish specific products from non-specific ones like primer-dimers.[][17]
-
PicoGreen™ stands out as the most specific dye for dsDNA in this comparison.[12][15] Its negligible fluorescence with ssDNA, RNA, and protein makes it the gold standard for applications requiring the precise quantification of dsDNA, such as NGS library prep, where accurate input is critical.[11][18]
Experimental Protocols
Protocol 1: Preparation of Reagents and Biomolecule Solutions
-
Assay Buffer: Prepare TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Ensure all solutions are prepared using nuclease-free water.
-
Dye Stock Solutions:
-
Dissolve DEC, EtBr, SYBR Green I, and PicoGreen in DMSO to a stock concentration of 1 mg/mL. Store protected from light at -20°C.
-
Immediately before use, prepare a working solution of each dye by diluting the stock solution in TE Buffer to the recommended concentration (e.g., 1:200 for PicoGreen, 1:10,000 for SYBR Green I).
-
-
Analyte Stock Solutions:
-
Prepare 10 µg/mL stock solutions of calf thymus dsDNA, M13mp18 ssDNA, ribosomal RNA, and BSA in TE Buffer.
-
Verify the concentration of nucleic acid stocks using UV absorbance at 260 nm.
-
-
Analyte Working Solutions:
-
From the 10 µg/mL stock solutions, prepare a 100 ng/mL working solution for each analyte in TE Buffer.
-
Protocol 2: Spectrofluorometric Measurement of Dye Specificity
-
Assay Setup:
-
Use a solid black 96-well microplate to minimize background fluorescence.
-
In triplicate, add 50 µL of the appropriate analyte working solution (or TE Buffer for the blank) to the wells. This results in 50 ng of each analyte per well.
-
Add 50 µL of the dye working solution to each well. The final volume will be 100 µL, and the final analyte concentration will be 50 ng/mL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 10 seconds.
-
Incubate the plate for 5 minutes at room temperature, protected from light, to allow the dye-analyte binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate spectrofluorometer. Use the optimal excitation and emission wavelengths for each dye:
-
-
Data Analysis:
-
For each dye, calculate the average fluorescence of the three replicate wells for each condition.
-
Subtract the average fluorescence of the "Blank" (TE Buffer only) from all other measurements to correct for background.
-
Normalize the data by dividing the background-corrected fluorescence of each analyte by the background-corrected fluorescence of dsDNA and multiplying by 100.
-
Conclusion
This guide demonstrates that while this compound iodide is a functional fluorophore, it lacks the specificity required for reliable nucleic acid quantification in complex samples. Its tendency to bind ssDNA, RNA, and protein renders it a poor choice compared to modern, high-specificity dyes. For researchers requiring the most accurate dsDNA quantification, PicoGreen™ offers unparalleled specificity. For applications like qPCR where cost and dsDNA preference are key, SYBR™ Green I remains a robust choice, provided appropriate validation steps like melt curve analysis are performed. This comparative framework underscores the necessity of understanding a dye's binding properties to ensure the integrity and reproducibility of experimental data.
References
- Bio-Connect.nl. (2025, April 8). Exploring SYBR Green: A Key Tool in Molecular Biology. Bio-Connect. [Link]
- Bitesize Bio. (2025, February 12).
- Di Paolo, M. C., et al. (2012).
- Bourzac, K. M., et al. (2007). Analysis of DAPI and SYBR Green I as Alternatives to Ethidium Bromide for Nucleic Acid Staining in Agarose Gel Electrophoresis.
- Helmenstine, A. M. (2025, May 5). 5 Common Dyes for Visualizing and Staining DNA. ThoughtCo. [Link]
- Wikipedia. (n.d.). SYBR Green I. [Link]
- Garbett, N. C., & Graves, D. E. (2021).
- Dragan, A. I., et al. (2012). Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding. NIH. [Link]
- Varga, A., & James, D. (2003). Demonstration of preferential binding of SYBR Green I to specific DNA fragments in real-time multiplex PCR. PubMed. [Link]
- LubioScience. (2022, February 25). The best DNA stains and probes. [Link]
- Ahn, S. J., et al. (1996). PicoGreen Quantitation of DNA: Effective Evaluation of Samples Pre- or Post-PCR. Nucleic Acids Research. [Link]
- MySkinRecipes. (n.d.). This compound Iodide. [Link]
- GDSBio. (n.d.).
- PhotochemCAD. (n.d.). 1,1'-Diethyl-2,2'-dicarbocyanine iodide. [Link]
- ResearchGate. (2025, October 20). Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding. [Link]
- SLS Ireland. (n.d.). 1,1-Diethyl-2,2-cyanine iodide | 323764-100MG | SIGMA-ALDRICH. [Link]
- Wikipedia. (n.d.). Ethidium bromide. [Link]
- PubChem. (n.d.). This compound iodide. [Link]
- Conduct Science. (2019, June 25).
- GE Healthcare. (n.d.).
Sources
- 1. This compound Iodide [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 4. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound IODIDE | 977-96-8 [chemicalbook.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. SYBR Green I - Wikipedia [en.wikipedia.org]
- 11. PicoGreen | AAT Bioquest [aatbio.com]
- 12. gdsbio.com [gdsbio.com]
- 13. Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The best DNA stains and probes [lubio.ch]
- 16. Exploring SYBR Green: A Key Tool in Molecular Biology - Bio-Connect [bio-connect.nl]
- 17. A strategy to increase the specificity of Syber Green I qRT-PCR in hepatitis A detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. public.labroots.com [public.labroots.com]
A Comparative Guide to the Photostability of 1,1'-Diethyl-2,2'-cyanine iodide and Cy3 for Advanced Imaging Applications
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of a fluorescent probe is a critical decision that directly impacts experimental success. Among the plethora of available fluorophores, cyanine dyes are a popular choice due to their high extinction coefficients and versatile applications. This guide provides a comparative analysis of the photostability of two such dyes: 1,1'-Diethyl-2,2'-cyanine iodide and the widely-used Cy3.
Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is a paramount performance characteristic, especially in demanding applications like super-resolution microscopy and live-cell imaging. This document synthesizes existing data on both dyes, explains the underlying mechanisms of photobleaching, and provides a detailed experimental protocol for researchers to conduct their own standardized comparisons.
Understanding the Photobleaching of Cyanine Dyes
The irreversible degradation of a fluorescent molecule upon light exposure, known as photobleaching, is a major limiting factor in fluorescence microscopy. The primary mechanism responsible for the photobleaching of cyanine dyes is photooxidation.[1] This process is often mediated by reactive oxygen species (ROS), with singlet oxygen (
The general mechanism can be summarized in the following steps:
-
Excitation: The cyanine dye absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: A fraction of the excited singlet state molecules can undergo intersystem crossing to a longer-lived triplet state (T₁).[1][2]
-
Energy Transfer to Oxygen: The dye in its triplet state can transfer energy to molecular oxygen (
), which is naturally present in a triplet ground state, converting it to the highly reactive singlet oxygen ( ).[2] -
Reaction with the Fluorophore: Singlet oxygen, a potent oxidizing agent, can then react with the electron-rich polymethine chain of the cyanine dye.[1] This reaction often leads to the cleavage of the conjugated system, resulting in non-fluorescent degradation products.[1]
Factors that can influence photostability include the rigidity of the dye's molecular structure, the presence of specific substituents, and the chemical environment, such as the presence of oxidizing or reducing agents.[1]
Comparative Analysis of Photostability
Spectral Properties
The following table summarizes the key spectral properties of this compound iodide and Cy3.
| Property | This compound iodide | Cy3 |
| Excitation Maximum (λex) | ~524 nm (in ethanol)[3][4] | ~550-555 nm[5][6][7][8] |
| Emission Maximum (λem) | Not typically used for fluorescence due to very low quantum yield[9] | ~570 nm[6][7][8] |
| Molar Extinction Coefficient (ε) | ~54,000 cm⁻¹M⁻¹ (at 524.2 nm in ethanol)[3][4][9] | ~150,000 cm⁻¹M⁻¹ (at 548 nm)[10] |
| Fluorescence Quantum Yield (Φf) | ~0.001 (estimated)[9] | ~0.15 - 0.24[10][11][12] |
Expert Insights: From the data, it is evident that Cy3 is a significantly brighter fluorophore than this compound iodide, possessing a much higher fluorescence quantum yield.[9][10][11][12] this compound iodide is more commonly utilized for its absorption properties and its ability to form J-aggregates, which have unique optical characteristics.[3] Its extremely low fluorescence quantum yield makes it generally unsuitable for fluorescence imaging applications where high sensitivity is required.[9]
Photostability Considerations
Cy3, on the other hand, is widely recognized for its relatively high photostability, which makes it a popular choice for various fluorescence-based techniques.[6][7] However, it is also known that more photostable alternatives, such as the Alexa Fluor dyes, exist for prolonged imaging experiments.[11] The photostability of cyanine dyes like Cy3 can be improved through various strategies, including the use of antifade reagents or by covalently linking them to photostabilizing agents like cyclooctatetraene (COT).[2]
Experimental Protocol for Evaluating Photostability
To obtain reliable and directly comparable photostability data, a standardized experimental protocol is crucial. The following method describes a typical procedure for measuring the photobleaching of fluorescent dyes using fluorescence microscopy.[13]
Objective: To quantify and compare the photostability of this compound iodide and Cy3 by measuring the decrease in their fluorescence intensity over time under continuous illumination.
Materials:
-
This compound iodide and Cy3 (e.g., conjugated to a biomolecule like an antibody or oligonucleotide).
-
Microscope slides and coverslips.
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer.
-
Antifade mounting medium (optional, but recommended for reducing photobleaching during the experiment).
Instrumentation:
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED) with adjustable intensity.
-
Appropriate excitation and emission filters for each dye.
-
A sensitive camera for detecting fluorescence.
-
Methodology:
-
Sample Preparation:
-
Prepare solutions of the dye-conjugated biomolecules in PBS at a suitable concentration.
-
Immobilize the labeled biomolecules on a microscope slide.
-
Mount a coverslip over the sample, using an antifade mounting medium if desired.
-
-
Microscope Setup:
-
Select the appropriate filter set for the dye being imaged.
-
Adjust the excitation light intensity to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. It is crucial to use the same intensity for all dyes being compared.
-
-
Data Acquisition:
-
Focus on a field of view containing the fluorescent sample.
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence intensity.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the sample in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any sample.
-
Normalize the fluorescence intensity data by dividing each value by the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Below is a diagram illustrating the experimental workflow for the comparative assessment of cyanine dye photostability.
Caption: A generalized workflow for the comparative assessment of cyanine dye photostability.
Conclusion
References
- EvitaChem. (n.d.). This compound iodide (EVT-304010).
- Fvs. (n.d.). Cy3 Wavelength.
- Yusi Medicine. (2025). Structure and properties of CY3.
- FluoroFinder. (n.d.). Cy3 Dye Profile.
- Song, L., et al. (2008). Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. Journal of the American Chemical Society, 130(12), 4016-4021.
- Dempsey, G. T., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. Journal of the American Chemical Society, 134(32), 13492-13499.
- Dempsey, G. T., et al. (2009). Photoswitching Mechanism of Cyanine Dyes. Journal of the American Chemical Society, 131(51), 18192-18193.
- Lindsey, J. S., & Taniguchi, M. (2018). PhotochemCAD.
- MDPI. (2022). Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers. Pharmaceutics, 14(3), 543.
- Yang, S., et al. (2001). Photodegradation of cyanine and merocyanine dyes. Dyes and Pigments, 49(2), 93-101.
- OMLC. (n.d.). This compound iodide.
- ResearchGate. (2003). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- ResearchGate. (2012). Photobleaching of Cy3 (ca. 1 µM) in aerated water in the absence....
- NIH. (2014). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. Biophysical Journal, 107(7), 1686-1696.
- Schwechheimer, C., et al. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Organic & Biomolecular Chemistry, 16(27), 4953-4962.
- ResearchGate. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization.
- NIH. (2002). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Analytical Biochemistry, 303(2), 189-201.
- ACS Publications. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization.
- ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
- PubMed. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
- ResearchGate. (2019). Protocol for Photostability Studies of Pharmaceutical products.
- Q1 Scientific. (2021). Photostability testing theory and practice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 4. PhotochemCAD | this compound iodide [photochemcad.com]
- 5. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 6. fvs.com.py [fvs.com.py]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 9. This compound iodide [omlc.org]
- 10. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 1,1'-Diethyl-2,2'-cyanine iodide for Membrane Potential Measurement in Diverse Cell Types
As a Senior Application Scientist, this guide provides an in-depth technical comparison of 1,1'-Diethyl-2,2'-cyanine iodide and its performance in various cell types for measuring membrane potential. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform the selection of the most appropriate fluorescent probe for their specific research needs.
Introduction to Fluorescent Probes for Membrane Potential
The difference in electrical potential across the plasma membrane, or membrane potential, is a fundamental property of all living cells. In electrically excitable cells like neurons and cardiomyocytes, rapid changes in membrane potential, known as action potentials, are the basis of cell-to-cell communication and muscle contraction. In non-excitable cells and organelles like mitochondria, the membrane potential is a crucial indicator of cellular health and metabolic activity.
Fluorescent potentiometric probes are indispensable tools for monitoring these potential changes in real-time. These probes can be broadly categorized into two classes:
-
Slow-Response Dyes: These are typically lipophilic cations that redistribute across the membrane in response to changes in membrane potential, a process that occurs on the order of seconds. Their fluorescence intensity or spectral properties change as they move between the extracellular and intracellular environments.
-
Fast-Response Dyes: These dyes rapidly change their fluorescence in response to voltage changes, often within microseconds to milliseconds. Their mechanism does not involve translocation across the membrane but rather a change in their electronic structure or orientation within the membrane itself.
This guide focuses on the performance of this compound iodide, a slow-response dye, and compares it with other commonly used potentiometric probes in various cellular contexts.
The Unique Photophysics of this compound iodide (PIC)
This compound iodide, also known as pseudo-isocyanine (PIC) or Decynium 22, is a cationic cyanine dye with a distinct photophysical property: the formation of J-aggregates. In its monomeric form, the dye is weakly fluorescent. However, upon accumulation inside cells, it can form molecular aggregates known as J-aggregates, which are characterized by a sharp, red-shifted absorption and strong fluorescence emission around 570-580 nm[1][2].
The formation of these highly fluorescent J-aggregates is dependent on the intracellular concentration of the dye, which in turn is driven by the membrane potential. A more negative internal potential (hyperpolarization) promotes the influx and accumulation of the cationic dye, leading to J-aggregate formation and a significant increase in fluorescence. This mechanism makes this compound iodide a sensitive indicator of changes in membrane potential.
Caption: Mechanism of this compound iodide fluorescence.
Performance in Specific Cell Types
Glial Cells (Astrocytes)
This compound iodide has been effectively used to monitor membrane potential changes in cultured astrocytes[1][3]. In these cells, the uptake of the dye is mediated by organic cation transporters (OCTs) and is sensitive to changes in both membrane potential and pH[1]. Depolarization of the astrocyte membrane, for instance by increasing extracellular potassium concentration, leads to a decrease in the rate of dye accumulation and thus a lower fluorescence signal[1]. This makes it a useful tool for studying the physiology of these important glial cells and their role in monoamine transport in the brain[3].
Neurons and Cardiomyocytes
While this compound iodide is effective for tracking slow changes in membrane potential in cells like astrocytes, its response time is generally too slow to resolve individual action potentials in neurons and cardiomyocytes, which occur on a millisecond timescale. For these applications, fast-response voltage-sensitive dyes are more suitable.
Comparative Analysis with Alternative Potentiometric Probes
The choice of a potentiometric probe is highly dependent on the specific biological question and the cell type being investigated. Here, we compare this compound iodide with three other widely used dyes.
DiSC3(5) for Bacterial Plasma Membrane Potential
3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) is a cationic cyanine dye extensively used to measure bacterial membrane potential[4][5][6][7]. In hyperpolarized bacteria, DiSC3(5) accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence[4][5]. This makes it an excellent tool for screening antimicrobial compounds that target the bacterial cell membrane[5][6][8]. While there is a lack of extensive studies using this compound iodide for this purpose, DiSC3(5) is a well-established and reliable probe for bacterial membrane potential assays.
JC-1 and Rhodamine 123 for Mitochondrial Membrane Potential
The inner mitochondrial membrane maintains a highly negative potential (ΔΨm), which is a key indicator of mitochondrial health and is crucial for ATP synthesis.
-
JC-1 is a ratiometric dye that is considered a gold standard for measuring ΔΨm[9][10][11][12][13]. In healthy mitochondria with a high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In unhealthy or apoptotic cells with a collapsed ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence[9][10][13]. The ratio of red to green fluorescence provides a quantitative measure of mitochondrial depolarization, largely independent of mitochondrial size or shape[9]. Studies in cardiomyocytes have shown that JC-1 is superior to other dyes in detecting the collapse of ΔΨm induced by mitochondrial uncouplers[11][14].
-
Rhodamine 123 is another cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria, its fluorescence is quenched upon accumulation. A decrease in ΔΨm leads to the release of Rhodamine 123 and an increase in fluorescence. However, it has been reported to be less sensitive than JC-1 in detecting subtle changes in mitochondrial potential and can be influenced by changes in plasma membrane potential[15].
The following table provides a comparative overview of these dyes:
| Feature | This compound iodide | DiSC3(5) | JC-1 | Rhodamine 123 |
| Primary Target | Plasma Membrane | Plasma Membrane | Mitochondrial Membrane | Mitochondrial Membrane |
| Mechanism | J-aggregate formation upon accumulation | Fluorescence quenching upon accumulation | Ratiometric (J-aggregates vs. Monomers) | Fluorescence quenching upon accumulation |
| Response Type | Slow (seconds) | Slow (seconds) | Slow (minutes) | Slow (minutes) |
| Optimal Cell Types | Astrocytes | Bacteria | Various (e.g., Cardiomyocytes, Neurons) | Various |
| Readout | Increased fluorescence with hyperpolarization | Increased fluorescence with depolarization | Shift from red to green fluorescence with depolarization | Increased fluorescence with depolarization |
| Photostability | Moderate | Moderate | Moderate | Moderate |
| Cytotoxicity | Moderate | Moderate | Low to Moderate | Moderate |
Experimental Protocols
Accurate and reproducible results depend on carefully optimized protocols. Below are generalized protocols for fluorescence microscopy and flow cytometry.
General Experimental Workflow
Caption: A generalized workflow for membrane potential assays.
Protocol for Fluorescence Microscopy with this compound iodide (Astrocytes)
-
Cell Preparation: Plate astrocytes on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
Dye Preparation: Prepare a stock solution of this compound iodide in DMSO. On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to a final working concentration (typically 1-5 µM).
-
Staining: Remove the culture medium from the cells and wash gently with the physiological buffer. Add the dye-containing buffer to the cells.
-
Imaging: Immediately begin acquiring images using a fluorescence microscope equipped with appropriate filters for the J-aggregates (Excitation ~480 nm, Emission ~570-580 nm)[1]. Time-lapse imaging can be used to monitor the accumulation of the dye and changes in fluorescence in response to stimuli.
-
Data Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest over time. A decrease in fluorescence intensity corresponds to membrane depolarization.
Protocol for Flow Cytometry with JC-1 (Mitochondrial Potential)
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest (e.g., cardiomyocytes, neurons) at a concentration of approximately 1x10^6 cells/mL in a suitable buffer.
-
Dye Preparation: Prepare a working solution of JC-1 (typically 1-5 µM) in pre-warmed culture medium or buffer.
-
Staining: Add the JC-1 working solution to the cell suspension and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh buffer.
-
Flow Cytometry: Analyze the cells on a flow cytometer equipped with a 488 nm excitation laser. Collect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter)[10].
-
Data Analysis: Healthy cells will exhibit high red fluorescence, while apoptotic or depolarized cells will show a shift to high green fluorescence. The ratio of red to green fluorescence intensity can be used to quantify the change in mitochondrial membrane potential[10][12].
Considerations for Scientific Integrity
-
Controls: Always include appropriate positive and negative controls. For depolarization studies, a high concentration of potassium chloride or a protonophore like CCCP or FCCP can be used.
-
Toxicity: Be aware that all fluorescent dyes can be toxic to cells, especially at high concentrations or with prolonged exposure to light[16][17][18][19]. Perform dose-response and time-course experiments to determine the optimal, non-toxic conditions for your specific cell type.
-
Photostability: Cyanine dyes are susceptible to photobleaching[20][21][22][23][24]. Minimize light exposure and use appropriate antifade reagents when possible.
-
Calibration: For quantitative measurements, it is often necessary to calibrate the fluorescence signal to absolute membrane potential values, for example, by using ionophores like valinomycin in solutions with known potassium concentrations.
Conclusion
This compound iodide is a valuable tool for monitoring slow changes in plasma membrane potential, particularly in cell types like astrocytes, owing to its unique J-aggregate forming properties. However, for applications requiring the resolution of fast electrical events such as action potentials in neurons and cardiomyocytes, fast-response dyes are more appropriate. For assessing mitochondrial health, the ratiometric dye JC-1 offers a robust and reliable method, especially in sensitive cells like cardiomyocytes. The selection of the appropriate potentiometric probe should be guided by a thorough understanding of the biological question, the specific cell type, and the strengths and limitations of each dye.
References
- Cossarizza, A., et al. (1997). JC-1, but not DiOC6(3) or rhodamine 123, is a reliable fluorescent probe to assess ΔΨ changes in intact cells. FEBS Letters, 411(1), 77-82. [Link]
- Dietz, F., et al. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Chemical Science, 9(30), 6344-6353. [Link]
- Diez, I., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. Journal of the American Chemical Society, 134(18), 7840-7852. [Link]
- Dave, R., et al. (2019). Enhanced photostability of cyanine fluorophores across the visible spectrum.
- El-Bacha, T., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. [Link]
- Erusalimsky, J. D., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular Research, 46(2), 376-386. [Link]
- Inyushin, M., et al. (2010). MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES. The Bulletin of the Medical Association of Puerto Rico, 102(3), 5-12. [Link]
- Jumarie, C., et al. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 9(2), 85. [Link]
- Mathur, A., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular Research, 46(2), 376-386. [Link]
- Mitosch, K., et al. (2016). Membrane potential sensitive fluorescent dye DiSC3(5). (A) Fluorescence...
- Raat, K. J., et al. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 9(2), 85. [Link]
- ResearchGate. (n.d.). Accumulation of 1,1′-diethyl-2,2′-cyanine iodide (decynium22 or D22) in...
- Salvioli, S., et al. (1997). JC-1, but not DiOC6(3) or rhodamine 123, is a reliable fluorescent probe to assess delta psi changes in intact cells: implications for studies on mitochondrial functionality during apoptosis. FEBS Letters, 411(1), 77-82. [Link]
- Te Winkel, J. D., et al. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria.
- Thermo Fisher Scientific. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]
- Tretter, L., et al. (2019). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Tustian, A. D., et al. (2017). Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it. Journal of Cellular Physiology, 232(9), 2461-2468. [Link]
- Uddin, M. S., et al. (2022). Bacterial Dye Release Measures in Response to Antimicrobial Peptides. Methods in Molecular Biology, 2422, 297-306. [Link]
- Vladimirov, Y. A., et al. (2000). Dynamics of Formation of 1,1′-Diethyl-2,2′-Cyanine Iodide J-Aggregates in Solution. The Journal of Physical Chemistry B, 104(47), 11211-11215. [Link]
Sources
- 1. MEMBRANE POTENTIAL AND pH-DEPENDENT ACCUMULATION OF DECYNIUM-22 (1,1′-DIETHYL-2,2′-CYANINE IODIDE) FLUORESCENCE THROUGH OCT TRANSPORTERS IN ASTROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.uniud.it [air.uniud.it]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. academic.oup.com [academic.oup.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Live-cell imaging; cell death assay [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Assessing the cytotoxicity of 1,1'-Diethyl-2,2'-cyanine iodide compared to other stains
A Researcher's Guide to Cellular Stains: Balancing Signal and Survival
Assessing the Cytotoxicity of 1,1'-Diethyl-2,2'-cyanine iodide Compared to Common Alternatives
In the intricate world of cellular biology, fluorescent stains are indispensable tools, illuminating the complex machinery of life. However, the very act of observation can inadvertently alter the subject, as many dyes exhibit some level of cytotoxicity. This guide offers a comparative analysis of the cytotoxicity of this compound iodide, a lesser-known but potent cyanine dye, against widely used stains such as DAPI, Hoechst 33342, Propidium Iodide, and Trypan Blue. Our goal is to provide researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions that preserve the integrity of their cellular models.
Introduction: The Observer Effect in Cell Biology
The selection of a cellular stain is often dictated by its spectral properties and target specificity. Yet, an equally critical, though frequently overlooked, parameter is its impact on cell health. A cytotoxic stain can introduce significant artifacts, confounding experimental results by inducing stress responses, altering membrane integrity, triggering apoptosis, or causing outright necrosis. These effects can compromise the validity of studies ranging from basic cell imaging to high-throughput drug screening.
This compound iodide, also known as Pseudoisocyanine (PIC), is a fluorescent cationic dye used in various applications, including as a sensitizer in photography and more recently in biological imaging and as an inhibitor of organic cation transporters.[1][2] Its utility in cellular analysis necessitates a thorough understanding of its toxicological profile relative to established standards. This guide will dissect the mechanisms of cytotoxicity for PIC and its counterparts and provide a framework for empirical evaluation.
Mechanisms of Cytotoxicity: A Double-Edged Sword
The utility of fluorescent stains is intrinsically linked to their ability to interact with cellular components, a property that can also be the source of their toxicity.
-
This compound iodide (PIC): As a cationic cyanine dye, PIC's toxicity profile is not as extensively documented in cell culture as other stains. However, its mechanism of action involves inhibiting organic cation transporters (OCTs), which are crucial for moving monoamines across cell membranes.[1][3] This interference with essential transport processes can disrupt cellular homeostasis. Safety data sheets classify it as acutely toxic if swallowed or inhaled and an irritant to the skin, eyes, and respiratory system.[4][5]
-
DAPI and Hoechst 33342: Both are popular blue-fluorescent nuclear stains that bind to the A-T rich regions of DNA's minor groove.[6][7] Their primary cytotoxic mechanism is related to this DNA binding, which can interfere with replication and transcription, especially during long-term exposure. Hoechst dyes are generally considered less toxic and more permeable to live cells than DAPI, making them a preferred choice for live-cell imaging.[8] DAPI, being less membrane-permeant, is often favored for fixed-cell staining.[6]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA.[9] It is a classic marker for cell viability because it cannot cross the membrane of live cells. Its presence within a cell is a definitive sign of a compromised plasma membrane, indicative of late apoptosis or necrosis.[10] While it is used to identify dead cells, its use in real-time assays has been explored, with studies suggesting minimal impact on cell cycle progression at low concentrations over 24-48 hours.[11]
-
Trypan Blue: This vital stain operates on a similar principle to PI; it is excluded by healthy cells with intact membranes.[12][13] Dead cells, with compromised membranes, take up the dye and appear blue under a microscope.[14] However, Trypan Blue is known to be toxic to cells upon even brief exposure (5-30 minutes), which can lead to an overestimation of cell death.[15] Furthermore, it is classified as a potential carcinogen and may cause genetic defects.[15]
Experimental Design for Comparative Cytotoxicity Assessment
To objectively compare these stains, a multi-assay, multi-parameter approach is essential. This ensures a comprehensive picture of cytotoxicity, moving beyond a single measure of cell death.
Rationale for Experimental Choices:
-
Cell Line Selection: We recommend using a robust and well-characterized cell line, such as HeLa or HEK293, for general applicability. Including a more sensitive cell type, like a primary neuronal culture or an immune cell line, can provide a more nuanced understanding of cytotoxic effects.
-
Assay Selection: No single assay can capture the complexity of cytotoxicity. Therefore, we propose a tripartite strategy:
-
Metabolic Activity (MTT Assay): Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, indicating overall metabolic health.[16]
-
Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium from cells with damaged membranes.[17]
-
Apoptosis vs. Necrosis (Annexin V/PI Staining): A flow cytometry-based assay that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes.[18][19]
-
The following diagram illustrates the experimental workflow for a comprehensive cytotoxicity assessment.
Caption: Experimental workflow for comparative cytotoxicity analysis of cellular stains.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility. Always include untreated (negative) and vehicle (e.g., DMSO, PBS) controls. A positive control (e.g., staurosporine for apoptosis) is also recommended.
MTT Assay Protocol (Metabolic Activity)
This protocol is adapted from standard methods for assessing cell viability based on mitochondrial function.[20][21]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the stains. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[20]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol (Membrane Integrity)
This protocol measures LDH release, a marker of cell lysis.[22]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare parallel wells for a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[22]
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes.[22] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[23]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm.[23]
Annexin V/PI Staining Protocol (Apoptosis/Necrosis)
This flow cytometry protocol distinguishes between different stages of cell death.
-
Cell Seeding & Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. Treat with stains as described previously.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[24]
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[19]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL working solution). Gently mix.[18][19]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- / PI-; early apoptotic cells are Annexin V+ / PI-; and late apoptotic/necrotic cells are Annexin V+ / PI+.
Comparative Data Analysis & Interpretation
The data gathered from these assays will allow for a multi-faceted comparison of the stains' cytotoxicity.
Table 1: Comparative Cytotoxicity Profile (IC50 Values from MTT Assay)
| Stain | IC50 (µM) after 24h | IC50 (µM) after 48h | Primary Cytotoxic Mechanism |
| This compound iodide | Hypothetical: 15 µM | Hypothetical: 8 µM | Inhibition of Organic Cation Transporters[1] |
| DAPI | Hypothetical: 50 µM | Hypothetical: 30 µM | DNA Minor Groove Binding, Replication Interference[6] |
| Hoechst 33342 | Hypothetical: >100 µM | Hypothetical: 75 µM | DNA Minor Groove Binding (less toxic than DAPI)[8] |
| Propidium Iodide | Not applicable | Not applicable | Membrane impermeant; stains already dead cells[9] |
| Trypan Blue | Time-dependent toxicity | Time-dependent toxicity | Membrane damage upon short exposure[15] |
Note: IC50 values are hypothetical and will vary significantly based on the cell line and experimental conditions.
Table 2: Membrane Damage and Apoptosis Induction (LDH & Flow Cytometry Data at 24h)
| Stain (at approx. IC50) | % LDH Release (vs. Max) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| This compound iodide | Hypothetical: 45% | Hypothetical: 25% | Hypothetical: 20% |
| DAPI | Hypothetical: 30% | Hypothetical: 35% | Hypothetical: 15% |
| Hoechst 33342 | Hypothetical: 15% | Hypothetical: 20% | Hypothetical: 10% |
Interpretation: Based on this hypothetical data, this compound iodide appears to be the most cytotoxic of the DNA-binding stains, inducing a significant degree of membrane damage (necrosis) alongside apoptosis. DAPI shows a primarily apoptotic mechanism of cell death, while Hoechst 33342 is the least cytotoxic, making it the most suitable for long-term live-cell imaging among the three. Propidium Iodide and Trypan Blue are viability-readout dyes themselves and are not directly comparable in this context, though their intrinsic toxicity must be considered when designing experiments.
The following decision tree can guide stain selection based on experimental needs and cytotoxicity considerations.
Caption: Decision tree for selecting a cellular stain based on application and cytotoxicity.
Conclusion and Recommendations
The choice of a fluorescent stain is a critical experimental parameter that extends beyond its spectral characteristics. Our comparative framework demonstrates that:
-
This compound iodide should be used with caution, as its mechanism suggests a higher potential for cytotoxicity compared to common nuclear stains. Its use should be reserved for specific applications where its properties are essential, and cytotoxicity must be carefully controlled for.
-
Hoechst 33342 remains the gold standard for live-cell nuclear staining, particularly for time-lapse imaging, due to its relatively low cytotoxicity.[8]
-
DAPI is an excellent and cost-effective choice for fixed-cell staining but should be used judiciously in live cells.
-
Propidium Iodide is a reliable marker for cell death in endpoint assays and, when combined with Annexin V, provides detailed mechanistic insights.
-
Trypan Blue , while traditional, has significant drawbacks, including its own toxicity and potential for inaccurate counting, making fluorescent alternatives like PI preferable for quantitative studies.[15]
Ultimately, researchers must validate their chosen stain in their specific cell model and experimental context. By employing a multi-assay approach as outlined in this guide, scientists can ensure that their observations reflect true biological phenomena rather than artifacts of cytotoxicity, thereby upholding the scientific integrity of their work.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay.
- Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia, School of Medicine website: [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Tiaris Biosciences. (2023). LDH Cytotoxicity Assay Kit.
- Legrand, C., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology.
- Wlodkowic, D., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols.
- Dobrucki, J., et al. (2013). Rationale for the real-time and dynamic cell death assays using propidium iodide. Cytometry Part A.
- ChemoMetec. (n.d.). Why working with trypan blue is not a good idea.
- Patsnap. (2024). What is the mechanism of Trypan blue?.
- ResearchGate. (2025). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Cadena-Herrera, D., et al. (2014). Trypan blue exclusion assay by flow cytometry. Biotechniques.
- Bucevičius, J., et al. (2018). The Use of Hoechst Dyes for DNA Staining and Beyond. Molecules.
- Schreer, A., et al. (2016). A Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. Toxicology in Vitro.
- ChemoMetec. (2024). Why is trypan blue toxic and unsafe to use? [Video]. YouTube.
- Cefalì, D., et al. (2020). Evaluation of Chemo‐ and Photo‐toxicity of a Live Fluorescent Dye for Cell Analysis. Photochemistry and Photobiology.
- Liu, Y., et al. (2018). Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing. Scientific Reports.
- ResearchGate. (n.d.). Properties of Hoechst-based DNA stains.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health.
- PhotochemCAD. (n.d.). This compound iodide.
- Shao, J., et al. (2016). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Journal of Biological Chemistry.
- PubChem. (n.d.). This compound iodide. National Center for Biotechnology Information.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. geneseo.edu [geneseo.edu]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 9. stemcell.com [stemcell.com]
- 10. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationale for the real-time and dynamic cell death assays using propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Trypan blue? [synapse.patsnap.com]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Trypan blue exclusion assay by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemometec.com [chemometec.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. broadpharm.com [broadpharm.com]
- 21. clyte.tech [clyte.tech]
- 22. tiarisbiosciences.com [tiarisbiosciences.com]
- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bosterbio.com [bosterbio.com]
A Senior Application Scientist's Guide to 1,1'-Diethyl-2,2'-cyanine iodide: Unveiling Applications and Navigating Limitations
For decades, the vibrant and versatile cyanine dye, 1,1'-Diethyl-2,2'-cyanine iodide, also known as Pseudoisocyanine (PIC), has captured the attention of researchers across diverse scientific disciplines. Its unique photophysical properties, most notably its capacity to form highly ordered J-aggregates, have cemented its place in applications ranging from classical photography to modern biological imaging and sensor technology. This guide provides an in-depth, experience-driven comparison of PIC's performance against contemporary alternatives, offering the practical insights and experimental details necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.
Section 1: The Allure of Aggregation: Understanding the Power of J-Aggregates
The defining characteristic of this compound iodide is its remarkable ability to self-assemble into J-aggregates in aqueous solutions.[1][2] Unlike the broad, less intense fluorescence of its monomeric form, these supramolecular assemblies exhibit a sharp, intense, and red-shifted absorption and emission band, a phenomenon known as the J-band.[3] This dramatic shift in spectral properties is the cornerstone of many of PIC's applications and is a direct result of the specific head-to-tail arrangement of the dye molecules within the aggregate.[4]
The formation of J-aggregates is a dynamic process influenced by several factors, including dye concentration, solvent polarity, temperature, and the presence of salts.[2] Understanding and controlling these parameters are critical for reproducible experimental outcomes.
Caption: The hierarchical self-assembly of this compound iodide monomers into J-aggregates.
Section 2: Core Applications and Performance Benchmarking
A Legacy in Photosensitization and Photography
Historically, the primary application of PIC and its J-aggregates was in photographic emulsions, where they served as potent sensitizers, extending the spectral response of silver halide crystals into the green-red region of the spectrum. This foundational use underscores the dye's efficiency in absorbing light and transferring energy, a property that has been repurposed in modern applications.
Illuminating the Cellular Landscape: Fluorescence Microscopy
In biological research, this compound iodide has been employed as a fluorescent probe for various imaging applications.[5] Its ability to bind to nucleic acids and proteins makes it a versatile, albeit not highly specific, cellular stain.[5]
While PIC can stain nucleic acids, it faces stiff competition from a vast array of modern, high-performance DNA and RNA dyes. The key differentiators for these alternatives are their superior brightness, photostability, and, in many cases, lower toxicity.
| Feature | This compound iodide | SYBR® Green I | Propidium Iodide (PI) |
| Binding Preference | DNA and RNA (non-specific) | dsDNA | DNA and RNA (intercalator) |
| Fluorescence Enhancement upon Binding | Moderate | >1000-fold | 20-30-fold |
| Membrane Permeability | Permeant | Impermeant (in some formulations) | Impermeant |
| Primary Application | General cellular staining | qPCR, gel staining, dead cell stain | Dead cell stain, flow cytometry |
| Key Limitation | Low monomeric fluorescence, potential toxicity | PCR inhibition at high concentrations | Only stains dead cells |
Experimental Insight: For routine agarose gel electrophoresis, safer and more sensitive alternatives like SYBR® Gold or SYBR® Green I are now the industry standard, offering significantly better signal-to-noise ratios than ethidium bromide and, by extension, PIC.[6][7] While PIC's interaction with DNA can be used to template the formation of J-aggregates for specialized applications in DNA nanostructures, for general nucleic acid visualization, its performance is surpassed by these newer dyes.[8][9]
The cationic nature of this compound iodide allows it to accumulate in mitochondria in response to their negative membrane potential (ΔΨm), a key indicator of cellular health. Depolarization of the mitochondrial membrane, an early event in apoptosis, leads to a decrease in dye accumulation and a corresponding change in fluorescence.
However, the ratiometric dye JC-1 has become the gold standard for measuring mitochondrial membrane potential. In healthy, polarized mitochondria, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with depolarized mitochondria, JC-1 remains in its monomeric form and emits green fluorescence.[10][11] This distinct color shift provides a more robust and quantifiable measure of mitochondrial health compared to the intensity changes observed with PIC.
| Feature | This compound iodide | JC-1 |
| Detection Method | Fluorescence intensity change | Ratiometric (Red/Green fluorescence shift) |
| Indicator of Healthy Mitochondria | High fluorescence intensity | Red fluorescence (J-aggregates) |
| Indicator of Depolarized Mitochondria | Low fluorescence intensity | Green fluorescence (monomers) |
| Quantification | Relative | Ratiometric, more quantitative |
| Key Advantage | Simple to use | Ratiometric detection minimizes artifacts from dye concentration or cell number variations |
Experimental Protocol: Measuring Mitochondrial Membrane Potential with JC-1
-
Cell Preparation: Culture cells to the desired confluency in a suitable multi-well plate or on coverslips.
-
JC-1 Staining Solution: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Incubation: Remove the existing medium from the cells and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.[12]
-
Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for detecting both green (FITC channel) and red (TRITC/Rhodamine channel) fluorescence.
-
Positive Control: To confirm the assay is working, treat a sample of cells with a mitochondrial membrane potential disruptor, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone), at a final concentration of 50 µM for 5-15 minutes prior to JC-1 staining.[12]
Sources
- 1. Fluorescent hybridization probes for nucleic acid detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound iodide (EVT-304010) | 977-96-8 [evitachem.com]
- 4. J-aggregate - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels [frontiersin.org]
- 6. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. plus.ac.at [plus.ac.at]
- 12. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide: Benchmarking 1,1'-Diethyl-2,2'-cyanine Iodide Against Novel Fluorescent Probes
Executive Summary
For decades, 1,1'-Diethyl-2,2'-cyanine iodide (PIC), a classic carbocyanine dye, has been a cornerstone in nucleic acid research and membrane potential studies, primarily due to its unique ability to form J-aggregates with distinct spectral properties. However, the advent of molecular engineering has ushered in a new era of fluorescent probes, boasting superior performance in critical parameters such as brightness, photostability, and target specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of PIC against these modern alternatives. We will explore the fundamental principles of comparative analysis, present detailed experimental protocols for key performance indicators, and offer a structured approach to data interpretation, enabling informed selection of the optimal fluorescent tool for your specific research needs.
Introduction: The Legacy of PIC and the Rise of High-Performance Fluorophores
This compound iodide is renowned for its concentration- and environment-dependent aggregation, most notably the formation of J-aggregates. These supramolecular structures, formed upon binding to templates like DNA, exhibit a sharp, red-shifted absorption band (J-band) and a corresponding intense fluorescence emission. This phenomenon has been a valuable tool for the qualitative assessment of nucleic acids.
The new generation of fluorescent probes, however, is often designed from the ground up to overcome the limitations of traditional dyes. These novel probes typically offer:
-
Enhanced Quantum Yield: A higher efficiency in converting absorbed photons into emitted fluorescence, resulting in brighter signals and improved sensitivity.
-
Superior Photostability: Greater resistance to photobleaching, allowing for longer and more intensive imaging experiments without significant signal loss.
-
Larger Stokes Shift: A greater separation between the excitation and emission maxima, which minimizes self-quenching and improves the signal-to-noise ratio.
-
Improved Safety Profile: Many modern dyes are designed to have reduced cytotoxicity and mutagenicity, a crucial consideration in live-cell imaging.
This guide will provide a systematic methodology to compare PIC with representative modern nucleic acid stains, such as the widely used SYBR™ Green I and the next-generation EvaGreen® dye, as well as the far-red cell-impermeant dye TO-PRO™-3.
Foundational Strategy for Comparative Probe Evaluation
A robust benchmarking workflow is essential for an unbiased comparison of fluorescent probes. The process should be systematic, moving from fundamental photophysical characterization to application-specific performance assessment.
Figure 1: A comprehensive workflow for benchmarking fluorescent probes, from initial photophysical characterization to application-specific testing and final probe selection.
Detailed Experimental Protocols
Here, we provide standardized protocols to assess the key performance indicators of fluorescent probes. These protocols are designed to be adaptable to standard laboratory instrumentation.
Core Photophysical Properties
Objective: To determine the fundamental spectral properties, quantum yield, and photostability of each probe.
Materials:
-
This compound iodide (PIC)
-
SYBR™ Green I
-
EvaGreen®
-
TO-PRO™-3 Iodide
-
High-purity solvents (e.g., DMSO, Ethanol, TE buffer)
-
Double-stranded DNA (dsDNA) of known concentration
-
Quartz cuvettes
-
Spectrophotometer and Spectrofluorometer
Protocol:
-
Preparation of Solutions:
-
Prepare 1 mM stock solutions of each dye in DMSO.
-
For spectral measurements, dilute the stock solutions in an appropriate buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0) to a working concentration that gives an absorbance between 0.05 and 0.1 at the excitation maximum.
-
-
Absorption and Emission Spectra:
-
Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs_max).
-
Excite the sample at its λ_abs_max and record the emission spectrum to determine the maximum emission wavelength (λ_em_max).
-
-
Relative Quantum Yield (Φ) Determination:
-
Use a well-characterized standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the standard and the sample.
-
Calculate the quantum yield using the formula: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Photostability Assay:
-
Prepare a solution of each probe bound to dsDNA.
-
Continuously expose the sample to the excitation light in a spectrofluorometer or on a microscope.
-
Record the fluorescence intensity at regular intervals over an extended period (e.g., 30-60 minutes).
-
Plot the normalized intensity versus time and calculate the half-life (t½), the time at which the fluorescence intensity has decreased by 50%.
-
Nucleic Acid Binding and Fluorescence Enhancement
Objective: To quantify the increase in fluorescence upon binding to dsDNA.
Protocol:
-
Initial Fluorescence: Measure the fluorescence intensity of a dilute solution of the probe in TE buffer.
-
Titration: Incrementally add a concentrated solution of dsDNA to the probe solution, mixing thoroughly after each addition.
-
Fluorescence Measurement: Record the fluorescence intensity after each addition of dsDNA until the signal plateaus.
-
Calculation: The fluorescence enhancement is the ratio of the maximum fluorescence intensity in the presence of saturating DNA to the initial fluorescence intensity of the free dye.
Cytotoxicity Assessment
Objective: To determine the concentration at which the probes exhibit toxic effects on cultured cells.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a serial dilution of each probe for a relevant incubation period (e.g., 24 or 48 hours).
-
Viability Assay: Perform a standard cell viability assay, such as the MTT or resazurin reduction assay, according to the manufacturer's instructions.
-
IC50 Determination: Plot the cell viability against the probe concentration and determine the half-maximal inhibitory concentration (IC50).
Comparative Data Analysis
The following table summarizes the expected performance characteristics of PIC and the selected novel fluorescent probes based on available literature.
| Parameter | This compound iodide (PIC) | SYBR™ Green I | EvaGreen® | TO-PRO™-3 Iodide |
| λ_abs_max (DNA-bound, nm) | ~525 (monomer), ~573 (J-aggregate) | ~497 | ~500 | ~642 |
| λ_em_max (DNA-bound, nm) | ~545 (monomer), ~580 (J-aggregate) | ~520 | ~530 | ~661 |
| Stokes Shift (nm) | ~20-25 | ~23 | ~30 | ~19 |
| Quantum Yield (Φ, DNA-bound) | Low (increases with aggregation) | ~0.8 | High | Moderate |
| Fluorescence Enhancement | Moderate to High (J-aggregate dependent) | >1000-fold | High | High |
| Photostability | Low | Moderate | High | High |
| Cytotoxicity (IC50) | Data not readily available | Moderate mutagenicity | Low (cell-impermeable) | Low (cell-impermeable) |
Mechanistic Insights and Application Suitability
The choice of a fluorescent probe is intrinsically linked to its mechanism of action and the specific requirements of the application.
Figure 2: A simplified representation of the fluorescence mechanisms of PIC (aggregation-based) versus modern intercalating dyes like SYBR™ Green I, EvaGreen®, and TO-PRO™-3 (conformational restriction).
Concluding Remarks and Recommendations
This guide provides a comprehensive framework for the systematic evaluation of this compound iodide against a new generation of fluorescent probes.
-
For applications where the unique spectral shift of J-aggregates is the primary readout, PIC remains a relevant, albeit classic, tool. Its sensitivity to nucleic acid conformation can be advantageous in specific biophysical studies.
-
For quantitative applications such as qPCR, DNA quantification, and high-resolution melt analysis, novel probes like EvaGreen® offer undeniable advantages. Their superior brightness, photostability, and lower PCR inhibition lead to more robust and reproducible data.
-
In cellular imaging, particularly of fixed or dead cells where membrane integrity is compromised, far-red probes like TO-PRO™-3 are excellent choices. Their long-wavelength emission minimizes interference from cellular autofluorescence, and their cell impermeability ensures specific labeling of dead cells.
-
Safety is a paramount consideration. Dyes like EvaGreen®, which are designed to be cell-impermeable, present a significantly lower risk of mutagenicity and cytotoxicity compared to cell-permeant dyes like SYBR™ Green I.
Ultimately, the selection of the optimal fluorescent probe requires a careful consideration of the experimental goals, the required sensitivity, and the instrumentation available. By employing the benchmarking strategies and protocols outlined in this guide, researchers can make data-driven decisions to enhance the quality and reliability of their fluorescence-based assays.
References
- Biotium, Inc. (2011). EvaGreen® - A PCR Dye Safe to the Environment. [Link]
- Carl ROTH GmbH + Co. KG.
A Researcher's Guide to Reproducible Experiments with 1,1'-Diethyl-2,2'-cyanine iodide: A Comparative Analysis
In the pursuit of scientific discovery, the reproducibility of experimental results stands as a cornerstone of credibility. For researchers in cell biology, neuroscience, and drug development, fluorescent probes are indispensable tools. Among these, 1,1'-Diethyl-2,2'-cyanine iodide, also known by its synonyms Decynium 22 and Pseudoisocyanine (PIC), has been a long-standing agent for visualizing cellular components and investigating transport mechanisms. However, its unique chemical properties present both opportunities and challenges to achieving consistent and reliable data.
This guide provides an in-depth technical comparison of this compound iodide with its common alternatives. Moving beyond a simple catalog of specifications, we will delve into the mechanistic nuances that influence experimental outcomes and offer detailed protocols designed to enhance reproducibility. Our focus is to equip researchers with the knowledge to make informed decisions in probe selection and to execute experiments with the highest degree of scientific rigor.
Understanding this compound iodide: More Than Just a Fluorescent Stain
This compound iodide is a cationic cyanine dye with a rich history in biological research. Its utility stems from two primary applications: as a fluorescent probe for nucleic acids and mitochondria, and as a potent inhibitor of organic cation transporters (OCTs)[1][2][3]. A key characteristic that dictates its performance, and indeed its potential for irreproducibility, is its propensity to form J-aggregates in aqueous solutions[4][5][6]. These aggregates exhibit a distinct, narrow absorption band at a longer wavelength (around 573 nm) compared to the monomeric form (around 523 nm), a phenomenon that can be highly sensitive to concentration, ionic strength, and temperature[4][5]. This aggregation-dependent fluorescence is a double-edged sword: while it can be harnessed for specific sensing applications, its variability can also be a significant source of experimental noise if not properly controlled.
Comparative Analysis: this compound iodide vs. Key Alternatives
The choice of a fluorescent probe should be guided by the specific experimental question, the imaging modality, and the required level of quantitation. Here, we compare this compound iodide with two widely used alternatives for assessing mitochondrial membrane potential: JC-1 and MitoTracker Red CMXRos.
| Feature | This compound iodide | JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) | MitoTracker Red CMXRos |
| Mechanism of Action | Accumulates in mitochondria driven by membrane potential; fluorescence is highly dependent on aggregation state[4][5][6]. | Ratiometric dye that forms red fluorescent J-aggregates in healthy, polarized mitochondria and exists as green fluorescent monomers in depolarized mitochondria[1][7]. | Accumulates in active mitochondria and covalently binds to thiol groups on mitochondrial proteins, allowing for retention after cell fixation[8]. |
| Excitation Max. | Monomer: ~524 nm; J-aggregate: ~573 nm[4][9]. | Monomer: ~514 nm; J-aggregate: ~585 nm[10]. | ~579 nm |
| Emission Max. | Monomer: ~540 nm; J-aggregate: ~590 nm | Monomer: ~529 nm; J-aggregate: ~590 nm[10]. | ~599 nm |
| Photostability | Moderate; susceptible to photobleaching with prolonged exposure. | Moderate; J-aggregates can be sensitive to photobleaching[8]. | Good; covalent binding enhances stability. |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations[11][12]. | Generally low at working concentrations, but can be cytotoxic with prolonged incubation[11]. | Low at working concentrations. |
| Fixability | Staining is generally not well-retained after fixation. | Staining is not well-retained after fixation. | Well-retained after fixation due to covalent binding. |
| Key Reproducibility Factor | Controlling J-aggregate formation is critical for consistent results[4][5][6]. | The ratio of red to green fluorescence is key, but can be influenced by dye concentration and loading time[7][13]. | Consistent loading and incubation times are important for reproducible staining intensity. |
Experimental Protocols for Enhanced Reproducibility
The following protocols are designed to provide a clear, step-by-step methodology while highlighting the critical parameters for ensuring reproducible results.
Protocol 1: Assessment of Mitochondrial Membrane Potential using this compound iodide
This protocol is adapted for live-cell fluorescence microscopy. The key to reproducibility with this dye is the precise control over its concentration and the buffer conditions to manage J-aggregate formation.
Materials:
-
This compound iodide powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Due to the light sensitivity of the dye, perform this step in subdued light.
-
Dissolve this compound iodide in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided as they can introduce variability.
-
-
Working Solution Preparation (1-10 µM):
-
Immediately before use, dilute the 10 mM stock solution in pre-warmed (37°C) HBSS to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Causality: The final concentration directly influences the extent of J-aggregate formation. It is crucial to use a consistent, freshly prepared working solution for all experiments within a set to ensure comparable aggregation states.
-
-
Cell Staining:
-
Wash the cells twice with pre-warmed HBSS to remove any residual culture medium.
-
Add the this compound iodide working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Trustworthiness: The incubation time is a critical parameter. Shorter incubation times may result in insufficient dye uptake, while longer times can lead to increased cytotoxicity and non-specific staining. A time-course experiment is recommended to determine the optimal incubation period.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed HBSS to remove unbound dye.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Expertise: Acquire images promptly after staining as the dye can be extruded from the cells over time. Use the lowest possible laser power and exposure time to minimize photobleaching and phototoxicity. For quantitative comparisons, ensure that all imaging parameters (laser power, gain, exposure time) are kept constant across all samples.
-
Protocol 2: Inhibition of Organic Cation Transporters (OCTs) using Decynium 22
This protocol describes a cell-based assay to measure the inhibitory effect of Decynium 22 on OCT-mediated uptake of a fluorescent substrate.
Materials:
-
Decynium 22 (this compound iodide)
-
HEK293 cells stably expressing the OCT of interest (e.g., OCT1, OCT2, or OCT3)
-
Fluorescent OCT substrate (e.g., 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide, ASP+)
-
Appropriate cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the OCT-expressing HEK293 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Preparation of Compounds:
-
Prepare a stock solution of Decynium 22 in DMSO.
-
Prepare a series of dilutions of Decynium 22 in assay buffer (e.g., HBSS) to achieve the desired final concentrations for the inhibition curve.
-
Prepare the fluorescent substrate (e.g., ASP+) solution in the assay buffer at a concentration close to its Km for the specific OCT.
-
-
Inhibition Assay:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Add the Decynium 22 dilutions to the wells and pre-incubate for 10-15 minutes at 37°C. Include a vehicle control (DMSO in assay buffer).
-
Authoritative Grounding: This pre-incubation step allows the inhibitor to reach its target before the addition of the substrate, ensuring a more accurate measurement of its inhibitory potency.
-
Add the fluorescent substrate solution to all wells and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of substrate uptake.
-
-
Signal Detection:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Add lysis buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence from non-transfected cells or wells with a known potent inhibitor.
-
Plot the fluorescence intensity against the logarithm of the Decynium 22 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Workflow: Mitochondrial Membrane Potential Assessment
The following diagram illustrates the conceptual workflow for assessing mitochondrial membrane potential using a cationic fluorescent dye like this compound iodide.
Caption: Workflow for assessing mitochondrial membrane potential.
Conclusion: Towards More Reproducible Fluorescence-Based Assays
This compound iodide remains a relevant tool in the researcher's arsenal, offering unique properties for specific applications. However, ensuring the reproducibility of experiments utilizing this and other fluorescent probes requires a deep understanding of their underlying chemical and photophysical behaviors. By carefully controlling experimental parameters, validating protocols, and choosing the most appropriate probe for the scientific question at hand, researchers can significantly enhance the reliability and impact of their findings. This guide serves as a starting point for fostering a culture of reproducibility in fluorescence-based cellular analysis.
References
- Struganova, I. A. (2004). Dynamics of Formation of 1,1′-Diethyl-2,2′-cyanine Iodide J-Aggregates in Solution. The Journal of Physical Chemistry A, 108(40), 8454–8461. [Link]
- ResearchGate. (2025). Dynamics of Formation of this compound Iodide J-Aggregates in Solution.
- Kaisar, M. A., Prasad, S., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. [Link]
- I. Struganova. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C, 127(21), 10246–10257. [Link]
- PubMed. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. PubMed. [Link]
- Benchling. (2022). Live-cell imaging: Mitochondria membrane potential. Benchling. [Link]
- Li, X., et al. (2024). A Mitochondria-Targeting Fluorescent Probe for the Dual Sensing of Hypochlorite and Viscosity without Signal Crosstalk in Living Cells and Zebrafish. Biosensors, 14(7), 333. [Link]
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Emulate, Inc. (2019). Live Staining of Cells - Protocol for Emulate Organ-Chips.
- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. [Link]
- Chochkova, M., et al. (2022). Review of Cyanotoxicity Studies Based on Cell Cultures. Toxins, 14(5), 305. [Link]
- Researcher.Life. (2025). Real-Time Monitoring of the Dynamics and Heterogeneity for Mitochondria and Nucleoli with a Superphotostable Fluorescent Probe by Fluorescence Lifetime Microscopy. R Discovery. [Link]
- University of Washington. (2025). The Development of an Assay to Monitor Mitochondrial Membrane Potential (Δψm). UW Bioengineering. [Link]
- Tecan. (n.d.). Detection of the Mitochondrial Potential Sensor JC-1. Tecan. [Link]
- MPG.PuRe. (n.d.).
- Ko, P. J., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 4(3), 102473. [Link]
- PhotochemCAD. (n.d.). This compound iodide. PhotochemCAD. [Link]
- ResearchGate. (n.d.). Structural basis of organic cation transporter-3 inhibition.
- Kim, D., et al. (2021). Fluorescent Materials for Monitoring Mitochondrial Biology. International Journal of Molecular Sciences, 22(15), 8011. [Link]
- bioRxiv. (2022). Structural basis of organic cation transporter-3 inhibition. bioRxiv. [Link]
- Johnson, L. V., Walsh, M. L., & Chen, L. B. (1980). Monitoring of Relative Mitochondrial Membrane Potential in Living Cells by Fluorescence Microscopy. The Journal of Cell Biology, 88(3), 526-535. [Link]
- ResearchGate. (n.d.). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO).
- ACS Omega. (2021). Novel Mitochondria-Targeting and Naphthalimide-based Fluorescent Probe for Detecting HClO in Living Cells. ACS Omega. [Link]
- Ahlin, G., et al. (2022). Substrate-specific inhibition of organic cation transporter 1 revealed using a multisubstrate drug cocktail. Pharmacology Research & Perspectives, 10(3), e00961. [Link]
- MDPI. (n.d.).
- bioRxiv. (n.d.). Structural basis of organic cation transporter-3 inhibition. bioRxiv. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PhotochemCAD | this compound iodide [photochemcad.com]
- 10. plus.ac.at [plus.ac.at]
- 11. Review of Cyanotoxicity Studies Based on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1'-Diethyl-2,2'-cyanine Iodide
This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,1'-Diethyl-2,2'-cyanine iodide (CAS No. 977-96-8), a cyanine dye with significant health hazards. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are designed to provide a self-validating system of safety, where the rationale behind each step is clearly explained to empower researchers with the knowledge to work safely.
Hazard Profile and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound iodide is not a benign substance; it is a highly toxic compound that demands rigorous safety protocols.[1][2] Its primary hazards are acute toxicity, skin and eye irritation, and respiratory irritation.[2][3]
The GHS (Globally Harmonized System) classifications for this chemical underscore the need for caution:
-
H300 + H330: Fatal if swallowed or if inhaled.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Chemical and Physical Properties
A summary of key quantitative data for this compound iodide is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃IN₂ | [1] |
| Molecular Weight | 454.35 g/mol | [1] |
| Appearance | Powder or crystals | |
| Melting Point | 273 °C (decomposes) | |
| λmax (in Ethanol) | 524 nm | [4] |
Mandatory Personal Protective Equipment (PPE)
Given the "Fatal if swallowed or if inhaled" classification, all handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[3][5] The following PPE is mandatory at all times:
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with P3 (or equivalent) cartridges is essential to prevent inhalation of the fine powder.[1]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[1][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them before each use.[3][6] Contaminated gloves must be disposed of as hazardous waste.[7]
-
Protective Clothing: A lab coat is required to prevent skin exposure.[6] Ensure it is kept clean and laundered separately from personal clothing.[8]
Waste Characterization and Segregation
Core Principle: All waste streams contaminated with this compound iodide, regardless of concentration, must be classified and handled as Hazardous Waste .[9][10] Cross-contamination of waste streams must be avoided to prevent unforeseen chemical reactions and to ensure proper disposal pathways.
Segregate waste into the following categories:
-
Solid Hazardous Waste: This includes unused or expired this compound iodide powder, contaminated personal protective equipment (gloves, masks, weigh boats), and any materials used for spill cleanup (e.g., absorbent pads).[9]
-
Liquid Hazardous Waste: This stream includes all experimental solutions containing the dye, as well as solvent rinsates used for decontaminating glassware.[9] Under no circumstances should this waste be poured down the drain. [7][9]
Step-by-Step Disposal Protocol
The overarching principle for the final disposition of this chemical is to use a licensed professional waste disposal service.[1] The following steps detail the process for accumulating this waste safely until pickup.
Step 3.1: Container Selection and Labeling
-
Select a Compatible Container: Use a container made of material that will not react with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. For solid waste, use a sealable plastic tub or bag.[10]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[10] The label must clearly state:
Step 3.2: Waste Accumulation
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10] This area must be under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely sealed at all times, except when adding waste.[8] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][5]
Step 3.3: Final Disposal
-
Once a waste container is full, complete the "Date Filled" section on the hazardous waste label.
-
Arrange for pickup by your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[1] Follow their specific procedures for waste transfer.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood if the spill is contained there.[9]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 1.2.[8]
-
Containment and Cleanup:
-
For Solid Spills: Do NOT dry sweep, as this can generate dust.[8] Gently cover the spill with an inert absorbent material like sand or vermiculite.[8] Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[3][9]
-
For Liquid Spills: Contain the spill with an inert absorbent (vermiculite, sand, or chemical absorbent pads).[8][9] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (such as acetone or ethanol), followed by soap and water.[9]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents, wipes, and contaminated PPE, must be disposed of as solid hazardous waste.[9]
Decontamination of Reusable Labware
Glassware and equipment that have come into contact with this compound iodide must be decontaminated before being returned to general use.
-
Initial Rinse: Perform a preliminary rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the dye residue.
-
Collect Rinsate: This initial solvent rinse is considered hazardous liquid waste and must be collected in your designated liquid waste container.[9]
-
Triple Rinse: Thoroughly rinse the glassware three times with the chosen solvent.[9] Collect all rinsate as hazardous liquid waste.
-
Final Wash: After the solvent decontamination, the glassware can be washed normally with detergent and water.[9]
Diagram Caption: Decision workflow for handling this compound iodide waste.
References
- Acros Organics. Material Safety Data Sheet: this compound Iodide, 99% (UV-Vis). Retrieved from a general repository of MSDS online as direct link may vary.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5484462, this compound iodide.
- Monterey AgResources. MATERIAL SAFETY DATA SHEET: MARK-IT RED.
- University of Washington. (1998, September 18). Cyanine Dye Purification Protocol.
- U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
- U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous.
- PhotochemCAD. This compound iodide.
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. This compound iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. PhotochemCAD | this compound iodide [photochemcad.com]
- 5. fishersci.com [fishersci.com]
- 6. simmons.chemoventory.com [simmons.chemoventory.com]
- 7. geneseo.edu [geneseo.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1'-Diethyl-2,2'-cyanine Iodide
As researchers and drug development professionals, our work with potent chemical compounds demands a culture of safety that is both rigorous and intuitive. This guide provides essential, field-tested safety protocols for handling 1,1'-Diethyl-2,2'-cyanine iodide (CAS No. 977-96-8), a cyanine dye whose hazardous properties necessitate stringent protective measures. The following procedures are designed to empower you with the knowledge to operate safely, protecting both yourself and the integrity of your research.
Hazard Assessment: Understanding the Intrinsic Risk
This compound iodide is not a benign substance; its hazard profile is severe and demands respect. According to its Safety Data Sheet (SDS), this compound is classified with high acute toxicity.[1][2][3][4] Understanding the specific dangers is the critical first step in mitigating risk:
-
Extreme Toxicity: The compound is categorized as Fatal if swallowed or if inhaled .[1][2][3] The primary risk when handling the solid form is the inadvertent inhalation of fine dust particles.
-
Dermal Hazard: It is Harmful in contact with skin , meaning absorption through the skin can lead to systemic toxic effects.[1][2][3]
-
Severe Irritant: It is known to cause serious eye irritation and skin irritation .[1][2][3]
-
Respiratory Tract Irritation: Inhalation may also cause immediate respiratory irritation.[1][2]
The fact that the toxicological properties of this material have not been fully investigated calls for a highly cautious approach, treating it as a substance of unknown long-term toxicity.[2][5]
Engineering Controls: Your Primary Shield
Before any personal protective equipment is even selected, robust engineering controls must be in place. These are your most effective and reliable safety measures.
-
Chemical Fume Hood: All handling of this compound iodide in its solid, powdered form must be conducted within a certified chemical fume hood.[1][6][7] This is non-negotiable and serves to contain hazardous dust at the source.
-
Ventilation: The laboratory must be equipped with adequate ventilation systems to ensure low airborne concentrations of any chemical vapors or dusts.[1][2][5][7]
-
Emergency Facilities: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[1][5][7] Their location and operation should be known to all personnel before work begins.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect you from exposure when engineering controls cannot provide complete protection. The following table outlines the mandatory PPE for handling this compound iodide.
| Body Area | Required PPE | Specifications & Rationale |
| Respiratory | Chemical Fume Hood | Primary Control. All handling of the solid compound must be performed within a certified chemical fume hood to contain hazardous dust.[1][6][7] |
| NIOSH-approved Respirator | Secondary Control. For spill cleanup or in the rare event of fume hood failure, a NIOSH-approved air-purifying respirator with a P3 or N100 particulate filter is mandatory.[1][4][7] This is a direct countermeasure to the compound's high acute inhalation toxicity.[2][3] | |
| Eye/Face | Safety Goggles & Face Shield | Tight-sealing, splash-proof safety goggles are required to prevent severe eye irritation.[1][2] A full-face shield must be worn over the goggles at all times when handling the powder or solutions to protect the entire face from splashes and airborne particles.[1][2][6] |
| Hands | Double Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[6] This provides robust protection against a compound that is harmful upon skin contact.[1][2] Always inspect gloves for tears or degradation before use and use proper glove removal techniques to avoid contaminating your skin.[2] |
| Body | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[5][6] A chemical-resistant apron worn over the lab coat is strongly recommended, especially when handling solutions where splashing is a risk.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow minimizes risk. The following diagram and protocol outline the decision-making and procedural steps for safely handling this compound.
Caption: PPE selection workflow for handling this compound iodide.
Protocol: Weighing and Reconstituting the Solid Compound
-
Preparation: Designate a work area inside a certified chemical fume hood. Assemble all necessary equipment, including a calibrated balance, weigh paper, spatulas, solvent, and appropriate glassware.
-
Verify Controls: Confirm the fume hood is operational and the sash is at the appropriate height. Ensure the path to the eyewash station and safety shower is clear.
-
Don PPE: Put on your lab coat, two pairs of nitrile gloves, and tight-sealing safety goggles.
-
Add Face Shield: Before handling the solid, add a full-face shield over your goggles.
-
Handling the Solid:
-
Carefully open the container inside the fume hood. Avoid any action that could generate dust.
-
Use a clean spatula to transfer the desired amount of powder onto weigh paper on the balance.
-
Once weighing is complete, securely close the primary container.
-
-
Reconstitution: To prevent splashing, slowly add the solvent to the vessel containing the weighed powder, not the other way around. Gently swirl to dissolve.
-
Cleanup: Wipe down the spatula and work surface inside the fume hood with a damp cloth. Dispose of the weigh paper and cloth in a designated, sealed hazardous waste container.
-
Post-Procedure: Doff PPE in the correct order to prevent cross-contamination. Always wash your hands thoroughly with soap and water after the procedure is complete.[1][2][5]
Emergency Preparedness and Disposal
Exposure Response: In the case of any exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek urgent medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek urgent medical attention.[1][7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek urgent medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][7]
Spill & Disposal Plan:
-
Spills: For minor spills of the solid, do not dry sweep. Carefully vacuum using a HEPA-filtered vacuum or gently sweep up the material after dampening it to prevent dust formation.[5] Place the collected material and cleanup supplies into a suitable, sealed container for disposal.[1][2][5]
-
Waste Disposal: All waste containing this compound iodide, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[2] Place it in a suitable, closed, and clearly labeled container and dispose of it via an approved waste disposal plant.[2] Do not allow the product to enter drains or the environment.[1]
By adhering to these stringent safety protocols, you can confidently work with this compound iodide, ensuring your personal safety and the successful outcome of your research.
References
- SAFETY DATA SHEET - this compound iodide. Source: Fisher Scientific. URL
- 1,1′-Diethyl-2,2′-cyanine iodide - Safety D
- This compound Iodide, 99% (UV-Vis) - Material Safety Data Sheet. Source: Acros Organics (Chemoventory). URL
- This compound iodide - Hazard Summary.
- Safeguarding Your Research: A Guide to Handling (E)-Cyanine 3.5 Chloride. Source: Benchchem. URL
- 1,1'-Diethyl-2,2'-Dicarbocyanine Iodide, 99% (UV-Vis) - Material Safety Data Sheet. Source: Acros Organics (Fisher Scientific). URL
- SAFETY DATA SHEET - 1,1-Diethyl-2,2-cyanine iodide. Source: Fisher Scientific. URL
- 1,1'-Diethyl-2,2'-carbocyanine iodide - Material Safety Data Sheet. Source: Santa Cruz Biotechnology. URL
- 1,1′-Diethyl-2,2′-cyanine iodide 97%. Source: Sigma-Aldrich. URL
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
